3-Chloro-4-(hydroxymethyl)phenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-chloro-4-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,10-12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDIABAAAASRGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CO)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190875-60-5 | |
| Record name | [3-chloro-4-(hydroxymethyl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Chloro-4-(hydroxymethyl)phenylboronic acid chemical properties
An In-Depth Technical Guide to 3-Chloro-4-(hydroxymethyl)phenylboronic Acid: Properties, Synthesis, and Applications for Researchers
Introduction: A Versatile Bifunctional Reagent
This compound is a specialized organic compound that has garnered significant attention in the fields of synthetic organic chemistry and drug discovery. Its unique trifunctional structure—featuring a boronic acid group, a chloro substituent, and a hydroxymethyl group—makes it an invaluable building block for creating complex molecular architectures. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of crucial carbon-carbon bonds.[1][2][3] The chloro and hydroxymethyl groups provide additional points for chemical modification, allowing for the strategic construction of diverse molecular libraries. This guide offers a comprehensive overview of its chemical properties, synthesis, core applications, and safe handling protocols, tailored for researchers and scientists in academia and the pharmaceutical industry.
Core Chemical and Physical Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective use in synthesis. The properties of this compound are summarized below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 1190875-60-5 | [4][5][6] |
| Molecular Formula | C₇H₈BClO₃ | [4][5] |
| Molecular Weight | 186.4 g/mol | [7] |
| IUPAC Name | (3-chloro-4-(hydroxymethyl)phenyl)boronic acid | [4][7] |
| Appearance | White to off-white crystalline powder | [8] |
| Melting Point | 216 - 219 °C (421 - 426 °F) | |
| InChI Key | GPDIABAAAASRGZ-UHFFFAOYSA-N | [7] |
Synthesis and Purification: Ensuring Reagent Quality
The quality of a boronic acid is paramount for achieving high yields and reproducibility in cross-coupling reactions. Commercially available arylboronic acids often contain varying amounts of boroximes (trimeric anhydrides), which can be less reactive.[9] Therefore, understanding the synthesis and purification is crucial.
Synthetic Strategy: Ortho-Lithiation and Borylation
A common and effective method for synthesizing substituted phenylboronic acids is through the directed ortho-metalation of a protected aryl precursor, followed by quenching with a trialkyl borate ester. For this compound, the synthesis begins with a protected form of the corresponding benzyl alcohol.
Below is a representative workflow for its synthesis. The choice to protect the alcohol group (e.g., as a silyl ether) is a critical experimental decision to prevent side reactions with the highly basic organolithium reagent.
Caption: A representative synthetic workflow for this compound.
Experimental Protocol: Synthesis from ((2-Chloro-4-methylbenzyl)oxy)(tert-butyl)dimethylsilane
This protocol is an illustrative example based on standard organometallic procedures.[8]
-
Preparation: An oven-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the protected starting material, ((2-chloro-4-methylbenzyl)oxy)(tert-butyl)dimethylsilane, and anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C in a dry ice/acetone bath.[10]
-
Lithiation: n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents) is added dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The reaction is stirred at this temperature for 1-2 hours. The deep color change indicates the formation of the aryllithium species. This step is the cornerstone of the synthesis, creating the nucleophilic carbon center required for borylation.
-
Borylation: Triisopropyl borate (1.5 equivalents) is added dropwise. The choice of this borate ester is strategic; its bulky isopropyl groups help prevent the formation of over-borylated species. The mixture is stirred at -78 °C for 30 minutes and then allowed to warm slowly to room temperature overnight.[8]
-
Workup and Deprotection: The reaction is quenched by the slow addition of 2M hydrochloric acid (HCl). This step simultaneously hydrolyzes the borate ester to the boronic acid and removes the silyl protecting group. The mixture is stirred vigorously for 1-2 hours.
-
Extraction: The aqueous layer is separated, and the organic layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a water/ethanol mixture. This step is critical for removing the boroxine anhydride and ensuring high reactivity in subsequent coupling reactions.[9]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, a discovery that was recognized with the 2010 Nobel Prize in Chemistry.[1] this compound is an excellent coupling partner in these reactions.
The Catalytic Cycle
The reaction mechanism proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][3] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[11][12]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. (3-Chloro-4-(hydroxymethyl)phenyl)boronic acid | 1190875-60-5 [sigmaaldrich.com]
- 5. 1190875-60-5 | this compound | Boroncore [boroncore.com]
- 6. [3-chloro-4-(hydroxymethyl)phenyl]boronic acid | 1190875-60-5 [sigmaaldrich.com]
- 7. (3-Chloro-4-(hydroxymethyl)phenyl)boronic acid | 1190875-60-5 [sigmaaldrich.com]
- 8. 3-(Hydroxymethyl)phenylboronic acid | 87199-15-3 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. fishersci.com [fishersci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chemrxiv.org [chemrxiv.org]
An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-(hydroxymethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Chloro-4-(hydroxymethyl)phenylboronic Acid in Modern Drug Discovery
This compound is a key building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its trifunctional nature—a boronic acid for carbon-carbon bond formation, a chloro substituent to modulate electronic properties and metabolic stability, and a hydroxymethyl group for further functionalization or to act as a hydrogen bond donor—makes it a valuable reagent in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2] The strategic placement of these functionalities allows for the construction of diverse molecular architectures, which is critical in the hit-to-lead and lead optimization phases of drug development.
This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for characterization. The presented synthesis is a two-step process commencing from the commercially available 3-chloro-4-methylaniline, proceeding through the corresponding boronic acid, followed by functional group transformation to the desired product.
Strategic Synthesis Design: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step sequence starting from 3-chloro-4-methylphenylboronic acid. This intermediate is accessible from 4-bromo-2-chlorotoluene. The overall strategy involves:
-
Borylation of an Aryl Halide: Synthesis of 3-chloro-4-methylphenylboronic acid from 4-bromo-2-chlorotoluene via a lithium-halogen exchange followed by reaction with a trialkyl borate. This classic method for boronic acid synthesis is well-established and generally high-yielding.
-
Benzylic Functionalization: Conversion of the methyl group of 3-chloro-4-methylphenylboronic acid to a hydroxymethyl group. This is accomplished through a free-radical benzylic bromination followed by nucleophilic substitution with a hydroxide source.
This route is strategically sound as it utilizes readily available starting materials and employs robust and well-understood chemical transformations.
Caption: Proposed two-step synthesis of this compound.
PART 1: Synthesis of 3-Chloro-4-methylphenylboronic acid
The initial step involves the formation of an organolithium species from 4-bromo-2-chlorotoluene, which is then trapped with an electrophilic boron source, triisopropyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid.
Mechanistic Considerations
The lithium-halogen exchange preferentially occurs at the bromine-bearing carbon due to the greater polarizability of the C-Br bond compared to the C-Cl bond, and the greater stability of the resulting aryl lithium species. The reaction is conducted at low temperatures (-78 °C) to prevent side reactions, such as the elimination of lithium chloride or reaction with the solvent. The highly nucleophilic aryl lithium attacks the electrophilic boron atom of the triisopropyl borate. The final hydrolysis step is a straightforward acid-catalyzed cleavage of the boronate ester.
Experimental Protocol: 3-Chloro-4-methylphenylboronic acid
Materials and Reagents:
-
4-Bromo-2-chlorotoluene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate (B(OiPr)₃)
-
Hydrochloric acid (HCl), 2 M
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 4-bromo-2-chlorotoluene (1 equivalent) and anhydrous THF (approximately 0.2 M solution).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
To this solution, add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes of the aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexanes, to yield 3-chloro-4-methylphenylboronic acid as a white solid.
PART 2: Synthesis of this compound
The second stage of the synthesis involves the conversion of the methyl group of 3-chloro-4-methylphenylboronic acid into a hydroxymethyl group. This is achieved via a two-step process: benzylic bromination followed by hydrolysis.
Mechanistic Considerations
Benzylic Bromination: This reaction proceeds via a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN), is used to generate a bromine radical from N-bromosuccinimide (NBS).[3] The bromine radical then abstracts a hydrogen atom from the benzylic position of the toluene derivative, forming a resonance-stabilized benzyl radical.[3] This radical then reacts with a molecule of NBS to form the benzylic bromide and a succinimidyl radical, which continues the chain reaction.[3]
Caption: Simplified mechanism of free-radical benzylic bromination.
Hydrolysis: The resulting benzylic bromide is then converted to the corresponding alcohol via a nucleophilic substitution reaction.[4][5] Aqueous potassium hydroxide provides the hydroxide nucleophile which displaces the bromide ion. The reaction likely proceeds through an SN2 mechanism, although an SN1 mechanism involving a resonance-stabilized benzylic carbocation is also possible.[4]
Experimental Protocol: this compound
Materials and Reagents:
-
3-Chloro-4-methylphenylboronic acid
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent like acetonitrile.[6]
-
Potassium hydroxide (KOH)
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl), 1 M
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Benzylic Bromination:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-chloro-4-methylphenylboronic acid (1 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.
-
Heat the mixture to reflux and irradiate with a UV lamp or a high-intensity incandescent light bulb to initiate the radical reaction. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude 3-chloro-4-(bromomethyl)phenylboronic acid, which can be used in the next step without further purification.
-
-
Hydrolysis:
-
Dissolve the crude 3-chloro-4-(bromomethyl)phenylboronic acid in a suitable solvent such as THF or dioxane.
-
Add an aqueous solution of potassium hydroxide (2-3 equivalents) and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with 1 M HCl to a pH of approximately 5-6.
-
Extract the product with ethyl acetate (3 x volumes of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel or by recrystallization to afford this compound.
-
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons, a singlet for the benzylic CH₂ group, and a broad singlet for the hydroxyl protons of the alcohol and the boronic acid. The aromatic region will show a specific splitting pattern corresponding to the 1,2,4-trisubstituted ring.
-
¹³C NMR: Signals for the aromatic carbons, the benzylic carbon, and the carbon attached to the boron atom (which may be broad or unobserved due to quadrupolar relaxation) should be present.
-
¹¹B NMR: A single, broad peak is expected in the region typical for arylboronic acids.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable in the mass spectrum.
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands for the O-H stretch of the alcohol and boronic acid groups (broad, ~3200-3600 cm⁻¹), C-H stretches of the aromatic ring and CH₂ group, and C=C stretching of the aromatic ring should be present.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Material | Key Steps | Advantages | Disadvantages |
| Route 1 (This Guide) | 4-Bromo-2-chlorotoluene | 1. Lithiation-borylation2. Benzylic bromination3. Hydrolysis | Utilizes readily available starting materials, well-established reactions. | Multi-step process, use of organolithium reagents requires anhydrous conditions and low temperatures. |
| Route 2 | 3-Chloro-4-formylphenylboronic acid | 1. Reduction of aldehyde | Potentially shorter route if the starting material is available. | Starting material may be less common or more expensive. |
| Route 3 | 2-Chloro-4-(hydroxymethyl)bromobenzene | 1. Grignard/Lithium-borylation | Direct introduction of the boronic acid group to a pre-functionalized ring. | Grignard/Lithium reagent may react with the hydroxyl group, requiring protection. |
Conclusion
The synthesis of this compound presented in this guide provides a robust and reliable pathway for researchers in the field of drug discovery and development. By understanding the underlying chemical principles and carefully executing the experimental protocols, scientists can efficiently produce this valuable building block for the synthesis of novel and complex molecular entities. The versatility of this compound ensures its continued importance in the ongoing quest for new therapeutic agents.
References
- Filo. (n.d.). Convert benzyl bromide to benzyl alcohol.
- Doubtnut. (n.d.). Give reagents (inorganic or organic), needed to convert benzyl bromide into benzyl alcohol.
- Cantillo, D., & Kappe, C. O. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 78(24), 12563–12571.
- Chen, H., Shen, L., & Lin, Y. (2010). Benzylic Bromination of Toluene Derivatives with Boron Tribromide. Synthetic Communications, 40(7), 998-1003.
- Taylor & Francis Online. (2010). Benzylic Bromination of Toluene Derivatives with Boron Tribromide. Synthetic Communications, 40(7), 998-1003.
- European Patent Office. (1993). Process for the bromination of deactivated toluenes in the benzylic position (EP 0546697 A1).
- Pasha, M. A., & Manjula, K. (2010). Conversion of Benzylic Bromides to Benzaldehydes Using Sodium Nitrate As an Oxidant. Organic Process Research & Development, 14(4), 955-957.
- Lee, J. C., & Hwang, E. Y. (n.d.). An Efficient and Fast Method for the Preparation of Benzylic Bromides. Bull. Korean Chem. Soc., 24(10), 1483.
- Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling).
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- PubChem. (n.d.). 3-chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid.
- Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis.
- PubChem. (n.d.). 3-chloro-4-methylphenylboronic acid.
- Google Patents. (n.d.). Chlorination and bromination of aromatic compounds at atmospheric pressure (US6118018A).
- Wong, L. S., et al. (2006). Stereoselective Radical Bromination of α-Chloro Hydrocinnamic Acid Derivatives. Tetrahedron Letters, 47(42), 7465-7467.
- De Luca, F., et al. (2020). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Molecules, 25(11), 2589.
- Chemmunity. (2024, November 11). Predict the major product for a free radical bromination reaction #organicchemistry [Video]. YouTube.
Sources
- 1. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Convert benzyl bromide to benzyl alcohol. | Filo [askfilo.com]
- 5. Give reagents (inorganic or organic), needed to convert benzyl bromide into benzyl alcohol [allen.in]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 3-Chloro-4-(hydroxymethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Versatile Building Block in Modern Synthesis
3-Chloro-4-(hydroxymethyl)phenylboronic acid, bearing the CAS number 1190875-60-5, is a specialized boronic acid derivative that has emerged as a valuable tool in the fields of organic synthesis and medicinal chemistry. Its unique trifunctional nature—a boronic acid for cross-coupling, a chloro substituent for electronic modulation and potential secondary reactions, and a hydroxymethyl group for derivatization or as a key pharmacophoric element—makes it a highly versatile building block. This guide provides an in-depth technical overview of its properties, applications, and handling, with a focus on enabling researchers to effectively incorporate this reagent into their synthetic workflows.
Physicochemical Properties and Structural Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1190875-60-5 | [1][2][3] |
| Molecular Formula | C₇H₈BClO₃ | [1] |
| Molecular Weight | 186.40 g/mol | [1] |
| Appearance | White to off-white solid | Generic supplier data |
| Purity | Typically ≥97% | [4] |
| Storage | 2-8 °C, under inert atmosphere | Generic supplier data |
Nuclear Magnetic Resonance (NMR) Data (Predicted)
While experimental spectra for this specific compound are not widely published, a predicted NMR analysis based on established chemical shift principles provides a reliable guide for characterization.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
8.0-8.2 (s, 2H): The two hydroxyl protons of the boronic acid group are expected to appear as a broad singlet.
-
7.8-7.9 (d, J ≈ 2.0 Hz, 1H): Aromatic proton ortho to the boronic acid.
-
7.6-7.7 (dd, J ≈ 8.0, 2.0 Hz, 1H): Aromatic proton meta to the boronic acid and ortho to the chloro group.
-
7.4-7.5 (d, J ≈ 8.0 Hz, 1H): Aromatic proton ortho to the hydroxymethyl group.
-
5.2-5.4 (t, J ≈ 5.5 Hz, 1H): The hydroxyl proton of the hydroxymethyl group.
-
4.5-4.6 (d, J ≈ 5.5 Hz, 2H): The two methylene protons of the hydroxymethyl group.
-
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
~158-160: Aromatic carbon attached to the hydroxymethyl group.
-
~135-137: Aromatic carbon attached to the chloro group.
-
~133-135: Aromatic CH ortho to the boronic acid.
-
~130-132: Aromatic CH meta to the boronic acid.
-
~127-129: Aromatic CH ortho to the hydroxymethyl group.
-
~130 (broad): The ipso-carbon attached to the boron atom, often broadened and difficult to observe.[5]
-
~61-63: Methylene carbon of the hydroxymethyl group.
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds, enabling the construction of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and advanced materials.[6]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established three-step process:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an aryl or vinyl halide (or triflate), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid by forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the palladium complex are reductively eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[6]
Field-Proven Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
The following is a robust, general protocol for the coupling of this compound with a generic aryl bromide. This protocol can be adapted for various substrates with appropriate optimization.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv.)
-
2 M aqueous sodium carbonate (Na₂CO₃) solution (3.0 equiv.)
-
1,4-Dioxane
-
Toluene
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and Pd(PPh₃)₄ (0.03 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with a stream of nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of toluene and 1,4-dioxane (e.g., 4:1 v/v) to the flask via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Base Addition: Add the degassed 2 M aqueous Na₂CO₃ solution (3.0 equiv.) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Role in Drug Discovery and Medicinal Chemistry
Boronic acids are considered "privileged" structures in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, such as those found in saccharides and some protein residues.[7] The boronic acid moiety can act as a transition-state analog inhibitor for certain enzymes. While specific drug candidates synthesized from this compound are not yet widely disclosed in the public domain, its structural motifs are highly relevant to modern drug design.
-
The Chloro Substituent: The presence of a chlorine atom can significantly impact a molecule's pharmacokinetic properties. It can increase lipophilicity, which may enhance membrane permeability, and can block sites of metabolic oxidation, thereby increasing the drug's half-life.
-
The Hydroxymethyl Group: This functional group can serve as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. It also provides a handle for further chemical modification to optimize activity or solubility.
Handling, Storage, and Stability
Proper handling and storage are crucial for maintaining the integrity and reactivity of boronic acids.
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry place, preferably at 2-8 °C and under an inert atmosphere (e.g., argon or nitrogen).
-
Hygroscopicity: Like many boronic acids, this compound is hygroscopic and can absorb moisture from the air.[8] This can lead to the formation of boroxines (cyclic anhydrides), which may exhibit different reactivity in coupling reactions.
-
Stability and Deboronation: A common side reaction for boronic acids, particularly under the basic conditions of the Suzuki-Miyaura coupling, is protodeboronation. This is the cleavage of the C-B bond and its replacement with a C-H bond.[9] The rate of deboronation is influenced by factors such as temperature, pH, and the electronic nature of the aryl ring. For electron-rich or sterically hindered boronic acids, minimizing reaction time and temperature can be crucial to suppress this side reaction.
Purification Strategies
The purification of boronic acids can sometimes be challenging due to their polarity and tendency to streak on silica gel.
-
Recrystallization: If the compound is a solid with suitable solubility properties, recrystallization is an effective method for purification. A common approach is to dissolve the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol, or an acetone/water mixture) and allow it to cool slowly.
-
Chromatography: For column chromatography, it is often beneficial to use a less polar eluent system to minimize streaking. In some cases, deactivation of the silica gel with a small amount of acid or base in the eluent can improve separation.
-
Derivatization: If standard methods fail, the boronic acid can be temporarily converted into a less polar and more chromatographically stable derivative, such as a pinacol ester. After purification, the boronic acid can be regenerated by hydrolysis.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex organic molecules. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, combined with the desirable electronic and functional properties imparted by the chloro and hydroxymethyl substituents, makes it an attractive building block for drug discovery and materials science. By understanding its properties, reaction characteristics, and handling requirements as outlined in this guide, researchers can effectively leverage this compound to advance their synthetic endeavors.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Fast and sensitive fluorescent detection of inorganic mercury species and methylmercury.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725).
- Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32.
- Supporting Information for "Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol". (n.d.).
- Wikipedia. (n.d.). Protodeboronation.
- TheChemistryShack. (2015, November 12). How to Purify Boric Acid (by Recrystallization). YouTube.
- R&D World. (2017, April 20). Simple Synthesis Method Yields Boronic Acid-Based Drugs.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000754).
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Arctom. (n.d.). CAS NO. 1190875-60-5 | this compound.
- Boroncore. (n.d.). 1190875-60-5 | this compound.
- Lima, L. M., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures.
- MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
- Royal Society of Chemistry. (n.d.). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- ACS Publications. (2023, July 14). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry.
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). PMC.
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. 1190875-60-5 | this compound | Boroncore [boroncore.com]
- 3. parchem.com [parchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. rsc.org [rsc.org]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Home Page [chem.ualberta.ca]
An In-depth Technical Guide to the Structure Elucidation of 3-Chloro-4-(hydroxymethyl)phenylboronic acid
This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 3-Chloro-4-(hydroxymethyl)phenylboronic acid (MW: 186.40 g/mol [1], Formula: C₇H₈BClO₃[2]). As a crucial building block in medicinal chemistry and organic synthesis, its unambiguous characterization is paramount for ensuring purity, predicting reactivity, and meeting regulatory standards. We will move beyond simple data reporting to explain the causal logic behind the selection of analytical techniques and the interpretation of their results, creating a self-validating system for structural confirmation.
Part 1: Foundational Spectroscopic Analysis
The initial phase of elucidation relies on a suite of spectroscopic techniques that, when combined, provide a comprehensive picture of the molecule's atomic connectivity and functional groups.[3][4] The strategy is to build a structural hypothesis from foundational data and then use more complex experiments to rigorously test and confirm it.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the hydrogen, carbon, and boron environments within the molecule.
A. ¹H NMR Spectroscopy: Proton Environment and Connectivity
-
Expertise & Causality: ¹H NMR is the first step to map the proton framework. For this specific molecule, we expect distinct signals for the aromatic protons, the benzylic methylene protons, and the exchangeable hydroxyl protons. The substitution pattern on the benzene ring creates a specific splitting pattern (coupling) that is highly diagnostic.
-
Expected Data & Interpretation:
-
Aromatic Region (~7.5-8.0 ppm): The three aromatic protons will appear as a complex multiplet or as distinct doublets and doublets of doublets. Their specific chemical shifts and coupling constants (J-values) are critical for confirming the 1,2,4-substitution pattern.
-
Methylene Protons (~4.7 ppm): The two protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a singlet, as they have no adjacent protons to couple with.
-
Hydroxyl Protons (Broad, variable): The protons on the alcohol (-OH) and the boronic acid (-B(OH)₂) are acidic and will exchange with trace water in the solvent (e.g., DMSO-d₆). This results in broad signals that may not show clear coupling. Their presence is often confirmed by a D₂O exchange experiment, where these signals disappear.
-
B. ¹³C NMR Spectroscopy: The Carbon Backbone
-
Expertise & Causality: ¹³C NMR confirms the number of unique carbon environments. For the expected structure, we anticipate seven distinct signals: six for the aromatic ring and one for the methylene carbon. The chemical shifts are influenced by the electronegativity and shielding/deshielding effects of the substituents.
-
Expected Data & Interpretation:
-
Aromatic Carbons (125-145 ppm): Six signals are expected. The carbons directly attached to the electron-withdrawing chlorine and boronic acid groups will be shifted accordingly. The carbon attached to the boron (ipso-carbon) may show broadening due to quadrupolar relaxation of the boron nucleus.
-
Methylene Carbon (~62 ppm): A single signal corresponding to the -CH₂OH carbon.
-
C. ¹¹B NMR Spectroscopy: Probing the Boron Center
-
Expertise & Causality: ¹¹B NMR is a specialized but essential technique for organoboron compounds. It directly confirms the chemical environment and hybridization state of the boron atom.[5][6]
-
Expected Data & Interpretation:
-
A single, relatively broad signal is expected in the range of 28-30 ppm (relative to BF₃·OEt₂). This chemical shift is characteristic of a trigonal planar, sp²-hybridized boron atom in a phenylboronic acid.[5] The presence of this signal is strong evidence for the boronic acid functionality.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
-
Expertise & Causality: Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence. Boronic acids can be challenging to analyze by MS due to their tendency to undergo thermally induced dehydration to form cyclic trimers (boroxines).[7] Therefore, a soft ionization technique like Electrospray Ionization (ESI) is the method of choice, often performed in negative ion mode to form the stable [M-H]⁻ adduct.[8][9]
-
Expected Data & Interpretation:
-
Molecular Ion: Using ESI in negative mode, the base peak is expected at m/z 185.0 for the [M-H]⁻ ion.
-
Isotopic Pattern: A crucial self-validating feature is the isotopic signature of chlorine. We must observe two peaks: one for the ion containing ³⁵Cl (at m/z 185.0) and another for the ion containing ³⁷Cl (at m/z 187.0). The relative intensity of these peaks should be approximately 3:1 , which is the natural abundance ratio of these isotopes. This confirms the presence of one chlorine atom in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
-
Expertise & Causality: FTIR spectroscopy identifies the functional groups present by detecting their characteristic vibrational frequencies. It serves as a rapid and reliable confirmation of the key structural motifs.[10]
-
Expected Data & Interpretation:
-
O-H Stretch (3200-3600 cm⁻¹): A very broad and strong absorption in this region confirms the presence of the hydroxyl groups from both the alcohol and the boronic acid. The broadness is due to extensive hydrogen bonding.[11][12]
-
Aromatic C-H Stretch (~3050-3100 cm⁻¹): Indicates the presence of the benzene ring.
-
Aromatic C=C Bending (1450-1600 cm⁻¹): A series of sharp peaks characteristic of the phenyl group.
-
B-O Stretch (~1350 cm⁻¹): A strong, characteristic stretch for the boron-oxygen bond.[13]
-
C-O Stretch (~1020 cm⁻¹): Corresponds to the stretching vibration of the primary alcohol's carbon-oxygen bond.
-
C-Cl Stretch (700-800 cm⁻¹): A moderate to strong absorption indicating the carbon-chlorine bond.
-
Part 2: Unambiguous Structure Confirmation
While the foundational techniques provide a strong hypothesis, modern standards of scientific rigor demand definitive proof of atomic connectivity and stereochemistry (where applicable).
2D NMR Spectroscopy: Assembling the Pieces
-
Expertise & Causality: Two-dimensional NMR experiments provide correlation data that unambiguously establish the connectivity between atoms. They are the ultimate test of the structural hypothesis derived from 1D NMR.
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks. It would show correlations between the coupled aromatic protons, confirming their adjacency on the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. It would definitively link the methylene proton signal to the methylene carbon signal and each aromatic proton to its attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this molecule. It shows correlations between protons and carbons over two to three bonds. Key expected correlations would link the methylene protons to the aromatic carbons, and the aromatic protons to their neighboring carbons, unequivocally establishing the substitution pattern of all groups on the phenyl ring.
-
Single-Crystal X-ray Diffraction (XRD): The Gold Standard
-
Trustworthiness: For a crystalline solid, single-crystal XRD is the only technique that provides a direct, three-dimensional image of the molecule.[14] It eliminates all ambiguity regarding atom connectivity and conformation in the solid state.
-
Methodology: The process involves growing a high-quality single crystal, mounting it on a diffractometer, collecting diffraction data, and using computational methods to solve and refine the structure.[14]
-
Data Output: The result is a precise 3D model of the molecule, providing exact bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding networks involving the boronic acid and hydroxymethyl groups. This provides the highest possible level of structural proof.
Part 3: Data Synthesis and Workflow
Summary of Expected Analytical Data
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (ppm) | ~7.5-8.0 (m, 3H, Ar-H), ~4.7 (s, 2H, -CH₂-), broad signals for -OH and -B(OH)₂ |
| ¹³C NMR | Chemical Shifts (ppm) | 125-145 (6 signals, Ar-C), ~62 (1 signal, -CH₂-) |
| ¹¹B NMR | Chemical Shift (ppm) | ~28-30 (broad s, 1B) |
| MS (ESI-) | m/z [M-H]⁻ | 185.0 and 187.0 |
| Isotopic Ratio (m/z:m/z+2) | ~3:1 | |
| FTIR | Key Frequencies (cm⁻¹) | ~3300 (broad, O-H), ~1350 (strong, B-O), ~1020 (C-O) |
| XRD | Crystal System | To be determined experimentally; provides definitive 3D structure. |
Visualizations: Workflow and Connectivity
The following diagrams illustrate the logical flow of the elucidation process and the key correlations used to build the final structure.
Caption: Overall workflow for the structure elucidation of this compound.
Caption: Key HMBC correlations for confirming the substituent positions on the phenyl ring.
Part 4: Experimental Protocols
These protocols are presented as a template for a well-equipped analytical laboratory.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to allow for observation of the exchangeable -OH protons.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum using a 400 MHz (or higher) spectrometer. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024) due to the low natural abundance of ¹³C.
-
¹¹B NMR Acquisition: Using a broadband probe, acquire a ¹¹B spectrum. Use a boron-free NMR tube if quantitative analysis is required.
-
2D NMR Acquisition: Perform standard gCOSY, gHSQCAD, and gHMBCAD experiments. Optimize the spectral width and acquisition times for the specific compound.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak (DMSO at 2.50 and 39.52 ppm, respectively).
Protocol 2: LC-MS (Liquid Chromatography-Mass Spectrometry)
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol. Dilute this solution to ~10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water).
-
Chromatography: Use a C18 reverse-phase column (e.g., Acquity BEH C18). Employ a gradient elution with 10 mM ammonium acetate in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[8][9] A short run time (e.g., 1-2 minutes) is often sufficient.[9]
-
Mass Spectrometry: Operate the mass spectrometer in negative ESI mode. Scan a mass range of m/z 50-500.
-
Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Verify the m/z of the [M-H]⁻ ion and confirm the 3:1 isotopic pattern for the M and M+2 peaks.
Protocol 3: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction (typically 0.1-0.5 mm in size with no visible defects). Slow evaporation of a saturated solution in a solvent system like ethanol/water is a common starting point.[14]
-
Data Collection: Mount a selected crystal on a goniometer head. Use a modern four-circle diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα). Cool the crystal (e.g., to 100 K) to minimize thermal vibrations.[14] Collect a full sphere of diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to obtain a reflection file. Solve the structure using direct methods or Patterson methods to locate the heavy atoms. Refine the structural model against the experimental data using full-matrix least-squares methods to determine the final atomic positions and thermal parameters.
-
Validation: The final refined structure should have low R-factors (typically <5%) and a goodness-of-fit near 1.0, indicating a high-quality model.
References
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]
- ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
- Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. [Link]
- ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens
- Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed. [Link]
- Infrared spectra of phenylboronic acid (normal and deuterated)
- Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Taylor & Francis Online. [Link]
- Infrared spectra of phenylboronic acid (normal and deuterated)
- Molecular Structure Characterisation and Structural Elucid
- Structure elucidation – Knowledge and References. Taylor & Francis. [Link]
- Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces.
- (3-chloro-4-(hydroxymethyl)phenyl)
Sources
- 1. capotchem.com [capotchem.com]
- 2. (3-Chloro-4-(hydroxymethyl)phenyl)boronic acid | 1190875-60-5 [sigmaaldrich.com]
- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Physical properties of 3-Chloro-4-(hydroxymethyl)phenylboronic acid
An In-depth Technical Guide to the Physical Properties of 3-Chloro-4-(hydroxymethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional organoboron compound of significant interest in medicinal chemistry and organic synthesis. As a member of the arylboronic acid family, it serves as a critical building block, primarily in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique substitution pattern—featuring a chloro group, a hydroxymethyl group, and a boronic acid moiety—offers multiple points for molecular elaboration, making it a valuable intermediate in the synthesis of complex pharmaceutical agents and functional materials. This guide provides a comprehensive overview of its core physical and chemical properties, offering a foundational understanding for its effective handling, characterization, and application in a research and development setting.
Compound Identification and Molecular Structure
Correctly identifying a chemical entity is the cornerstone of any scientific investigation. The structural and identity parameters for this compound are summarized below.
| Identifier | Value |
| CAS Number | 1190875-60-5[1][2] |
| Molecular Formula | C₇H₈BClO₃[2] |
| Molecular Weight | 186.40 g/mol [2] |
| IUPAC Name | (3-chloro-4-(hydroxymethyl)phenyl)boronic acid |
| Synonyms | This compound |
| InChI | 1S/C7H8BClO3/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,10-12H,4H2 |
| InChIKey | GPDIABAAAASRGZ-UHFFFAOYSA-N |
Physicochemical Properties
The physical properties of a compound dictate its behavior in different environments and are crucial for designing experiments, purification strategies, and formulation approaches.
| Property | Value / Description |
| Appearance | White to off-white solid or powder. |
| Melting Point | Data for this specific compound is not widely published. However, related structures such as 3-Chloro-4-fluorophenylboronic acid melt at 242-247 °C, and 4-(Hydroxymethyl)phenylboronic acid melts at 251-256 °C.[3][4] An experimentally determined high melting point is expected. |
| Solubility | Specific solubility data is limited. By analogy to phenylboronic acid, it is expected to be soluble in polar organic solvents like methanol, ethanol, and acetone, and poorly soluble in nonpolar solvents such as hexanes.[5][6] |
| pKa | The predicted pKa for the closely related 3-fluoro-4-(hydroxymethyl)phenylboronic acid is approximately 7.45[7], suggesting this compound is a mild Lewis acid.[5] |
| Purity | Commercially available with purities typically ranging from 95% to 98%. |
Stability, Storage, and Handling
Dehydration and Boroxine Formation
A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[5] This equilibrium is driven by the removal of water, often thermally or under vacuum. The presence of boroxine is common in solid samples of boronic acids and can affect reactivity and stoichiometry in subsequent reactions.
Caption: Reversible dehydration of boronic acid monomers to a cyclic boroxine.
Recommended Storage
To minimize dehydration and degradation, this compound should be stored under controlled conditions. The recommended storage is in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).
Safety and Handling
Based on available safety data, this compound should be handled with standard laboratory precautions.
-
GHS Classification: Signal word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals:
-
Aromatic Protons (Ar-H): Three protons on the phenyl ring will appear as multiplets or doublets in the aromatic region (~7.0-8.0 ppm), with their specific splitting patterns determined by their coupling to each other.
-
Hydroxymethyl Protons (-CH₂OH): A singlet or doublet (if coupled to the hydroxyl proton) around 4.5-4.8 ppm is expected for the two methylene protons.
-
Hydroxyl Protons (-CH₂OH and -B(OH)₂): These protons will appear as broad singlets that are exchangeable with D₂O. The boronic acid hydroxyls often present as a very broad signal.
-
-
¹³C NMR: The carbon spectrum will provide information on the carbon skeleton. Expected signals include those for the six unique aromatic carbons (one ipso-carbon attached to boron, which may be broad or undetectable) and one signal for the hydroxymethyl carbon (-CH₂OH) around 60-65 ppm.[8]
-
¹¹B NMR: This technique is specific for boron-containing compounds. Arylboronic acids typically exhibit a broad signal in the range of 27-30 ppm, confirming the presence of the sp²-hybridized boron atom.[8][9]
Experimental Methodologies: Foundational Protocols
The following sections describe the standard, self-validating experimental workflows for determining key physical properties. The causality behind each step is explained to provide field-proven insight.
Protocol: Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid, providing an indication of purity.
Caption: Workflow for determining the melting point of a solid sample.
Expertise & Causality:
-
Grinding the sample (A): Ensures uniform heat distribution throughout the sample.
-
Tight packing (B): Prevents air pockets that can cause inconsistent heating and inaccurate readings.
-
Slow ramp rate (C): A slow heating rate near the expected melting point is critical to allow the sample and the thermometer to be in thermal equilibrium, yielding an accurate range. A narrow range (e.g., < 2 °C) is indicative of high purity.
Protocol: NMR Sample Preparation (for ¹H NMR)
Objective: To prepare a solution of the compound suitable for analysis by NMR spectroscopy to confirm its chemical structure.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often a good choice for polar compounds containing exchangeable protons like hydroxyl groups.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.
Trustworthiness & Self-Validation: The resulting spectrum must be self-consistent. The integration of the signals should correspond to the number of protons in the proposed structure (e.g., a 3:2 ratio for aromatic vs. methylene protons). The chemical shifts and splitting patterns must also align with established principles of NMR spectroscopy for the given functional groups and their relative positions.
References
- Capot Chemical. Specifications of (3-chloro-4-(hydroxymethyl)phenyl)boronic acid. [Link][5]
- Chemsrc. [4-(Hydroxymethyl)phenyl]boronic acid | CAS#:59016-93-2. [Link][8]
- Wikipedia. Phenylboronic acid. [Link][10]
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Weber, M. et al.
- SpectraBase. Phenylboronic acid - Optional[11B NMR] - Chemical Shifts. [Link][14]
Sources
- 1. parchem.com [parchem.com]
- 2. capotchem.com [capotchem.com]
- 3. [4-(Hydroxymethyl)phenyl]boronic acid | CAS#:59016-93-2 | Chemsrc [chemsrc.com]
- 4. 4-(Hydroxymethyl)phenylboronic acid | 59016-93-2 [chemicalbook.com]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 3-fluoro-4-(hydroxyMethyl)phenylboronic acid | 1082066-52-1 [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to 3-Chloro-4-(hydroxymethyl)phenylboronic acid: Properties, Synthesis, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Chloro-4-(hydroxymethyl)phenylboronic acid, a versatile bifunctional reagent increasingly utilized in organic synthesis and medicinal chemistry. We will delve into its chemical properties, explore synthetic methodologies, and detail its critical role as a building block in the construction of complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction.
Core Compound Properties and Characteristics
This compound is a white to off-white solid organic compound. Its structure features a phenyl ring substituted with a boronic acid group, a chlorine atom, and a hydroxymethyl group. This unique combination of functional groups makes it a valuable intermediate in synthetic chemistry.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 186.40 g/mol | [1] |
| Molecular Formula | C₇H₈BClO₃ | [1][2] |
| CAS Number | 1190875-60-5 | [2] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group offers a site for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group. The chloro substituent influences the electronic properties of the aromatic ring, affecting its reactivity and the physiological properties of its derivatives.[3]
Synthesis and Preparation
The synthesis of substituted phenylboronic acids like this compound typically involves the formation of an organometallic intermediate from a corresponding aryl halide, which is then quenched with a trialkyl borate ester followed by hydrolysis. A plausible synthetic route starting from 2-chloro-4-methylphenol is outlined below.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
A general procedure for the synthesis of arylboronic acids involves the following steps[1][4]:
-
Preparation of the Grignard Reagent: Under an inert atmosphere (e.g., argon), a solution of the appropriate aryl bromide (in this case, a protected form of 4-(bromomethyl)-2-chlorophenol) in an anhydrous ether solvent like THF is cooled to a low temperature (e.g., -78 °C). A solution of an organolithium reagent (like n-butyllithium) or magnesium turnings is added dropwise to form the corresponding Grignard or organolithium reagent.
-
Borylation: To the freshly prepared organometallic solution, a trialkyl borate, such as trimethyl borate, is added slowly while maintaining the low temperature. The mixture is stirred to allow for the formation of the boronate ester.
-
Hydrolysis: The reaction is then warmed to room temperature and quenched by the addition of an aqueous acid solution (e.g., dilute HCl). This hydrolyzes the boronate ester to the desired boronic acid.
-
Work-up and Purification: The product is typically extracted into an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield the final this compound.
It is crucial to perform these reactions under anhydrous conditions until the hydrolysis step to prevent the quenching of the highly reactive organometallic intermediates.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application
The primary utility of this compound lies in its application in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid with a base, which forms a more nucleophilic "ate" complex.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium complex, forming the new C-C bond (R¹-R²). This regenerates the Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a representative protocol for a Suzuki-Miyaura coupling reaction:
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is common.
-
Inert Atmosphere: The reaction vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).
-
Heating: The mixture is heated with stirring (typically between 80-120 °C) for a period of time determined by reaction monitoring (e.g., via TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, usually by column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
Arylboronic acids are invaluable building blocks in the synthesis of pharmaceuticals due to the robustness and functional group tolerance of the Suzuki-Miyaura coupling. The structural motif of this compound is of particular interest in medicinal chemistry for several reasons:
-
Biaryl Scaffolds: The Suzuki coupling allows for the creation of biaryl structures, which are common cores in many biologically active molecules.
-
Modulation of Properties: The chloro substituent can enhance binding affinity through halogen bonding, improve metabolic stability, and modulate the pKa of nearby functional groups.[3]
-
Further Derivatization: The hydroxymethyl group serves as a handle for introducing other functionalities, which can be used to improve solubility, modulate pharmacokinetics, or introduce another point of diversity in a molecule library.
While a specific, marketed drug containing the "3-chloro-4-(hydroxymethyl)phenyl" moiety directly synthesized from this boronic acid is not readily identifiable in the public literature, this building block is representative of the types of functionalized arylboronic acids that are crucial in the early stages of drug discovery for the rapid synthesis of analog libraries to explore structure-activity relationships (SAR). For instance, similar phenylboronic acid derivatives have been instrumental in synthesizing inhibitors for targets like HIV protease and various kinases.[5][6]
Safety, Handling, and Spectroscopic Data
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care. Based on safety data for similar phenylboronic acid derivatives, the following precautions are recommended[1][7][8]:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation.
This compound is for research and development use only.
Expected Spectroscopic Data
While a specific, published spectrum for this compound is not available, the expected spectral features can be predicted based on its structure and data from analogous compounds like 4-(hydroxymethyl)phenylboronic acid.[9][10]
-
¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region (around 7-8 ppm) corresponding to the three protons on the phenyl ring, with splitting patterns dictated by their positions relative to the substituents. A singlet for the two protons of the hydroxymethyl group (CH₂OH) would likely appear around 4.5-5.0 ppm. The protons of the B(OH)₂ and the OH of the hydroxymethyl group may appear as broad singlets and their chemical shifts can be variable.
-
¹³C NMR: The carbon NMR would show distinct signals for the six carbons of the aromatic ring, with their chemical shifts influenced by the attached chloro, hydroxymethyl, and boronic acid groups. A signal for the CH₂OH carbon would be expected around 60-65 ppm.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band (around 3200-3600 cm⁻¹) for the boronic acid and alcohol hydroxyl groups. Aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions. A strong B-O stretching band would be expected around 1350 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) or, more commonly in electrospray ionization (ESI), a protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature.
Conclusion
This compound is a highly functionalized and valuable reagent for organic synthesis and drug discovery. Its ability to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the presence of additional functional groups for further chemical modification, makes it a powerful tool for the construction of complex molecular architectures. As the demand for novel, structurally diverse small molecules continues to grow in the pharmaceutical and materials science sectors, the utility of such precisely functionalized building blocks is poised to increase even further.
References
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Hydroxymethyl)phenylboronic acid.
- This reference is not available in the provided search results.
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
- This reference is not available in the provided search results.
- ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
Sources
- 1. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 2. (3-Chloro-4-(hydroxymethyl)phenyl)boronic acid | 1190875-60-5 [sigmaaldrich.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 5. Item - Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material - American Chemical Society - Figshare [acs.figshare.com]
- 6. spectrabase.com [spectrabase.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. rsc.org [rsc.org]
- 9. 4-(Hydroxymethyl)phenylboronic acid(59016-93-2) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of 3-Chloro-4-(hydroxymethyl)phenylboronic acid
Abstract
This technical guide provides a comprehensive overview of the critical aspects concerning the stability and optimal storage conditions for 3-Chloro-4-(hydroxymethyl)phenylboronic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical properties influencing its stability, potential degradation pathways, and impurities. Furthermore, it outlines detailed protocols for handling, storage, and stability analysis to ensure the integrity and reliability of this versatile reagent in research and development settings.
Introduction: The Chemical Profile of this compound
This compound, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, possesses a unique combination of functional groups that dictate its reactivity and stability. The presence of the boronic acid moiety, a hydroxymethyl group, and a chloro-substituent on the phenyl ring creates a molecule with specific sensitivities. Understanding these characteristics is paramount for its effective use and long-term storage.
Boronic acids, in general, are known to be sensitive to environmental factors, and their stability can be influenced by moisture, temperature, light, and pH. The primary degradation pathways for boronic acids include dehydration to form cyclic anhydrides known as boroxines, and protodeboronation, especially under certain catalytic conditions.[1] The electron-withdrawing nature of the chlorine atom and the presence of the hydroxymethyl group can further modulate the reactivity and stability profile of the molecule.
Core Principles of Stability and Degradation
The stability of this compound is intrinsically linked to the chemistry of the boronic acid functional group. Two primary non-synthetic degradation pathways are of concern:
-
Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form stable, six-membered cyclic anhydrides called boroxines. This is a reversible process, but the equilibrium can favor the boroxine form, especially in the solid state or upon heating. The presence of water can hydrolyze boroxines back to the monomeric boronic acid.
-
Oxidative Degradation: While generally stable to air, prolonged exposure, particularly in solution and in the presence of certain catalysts or conditions, can lead to oxidative degradation of the carbon-boron bond.[2]
The following diagram illustrates the key equilibrium between the boronic acid and its corresponding boroxine.
Caption: Equilibrium between this compound and its boroxine anhydride.
Recommended Storage and Handling Protocols
To maintain the integrity and purity of this compound, strict adherence to appropriate storage and handling procedures is essential.
Optimal Storage Conditions
Based on the known sensitivities of phenylboronic acids, the following storage conditions are recommended:[3][4]
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C)[5][6] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen)[3] | Minimizes exposure to atmospheric moisture and oxygen, thereby preventing hydrolysis and potential oxidation. |
| Container | Tightly sealed, opaque container | Protects from moisture ingress and exposure to light, which can catalyze degradation. |
| Moisture | Store in a dry environment, preferably in a desiccator.[4] | Phenylboronic acids are often hygroscopic; minimizing moisture prevents hydrolysis and boroxine formation.[3][4] |
Safe Handling Procedures
When handling this compound, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition.[3][4]
Potential Impurities and Their Origins
The purity of this compound is crucial for its successful application. Impurities can arise from the synthetic process or from degradation upon storage.
Synthesis-Related Impurities
The synthesis of substituted phenylboronic acids often involves the reaction of a Grignard or organolithium reagent with a trialkyl borate.[7] Potential impurities originating from the synthesis may include:
-
Starting Materials: Unreacted starting materials, such as the corresponding brominated or chlorinated precursor.
-
Homocoupling Byproducts: Biphenyl derivatives formed from the coupling of the organometallic intermediate.
-
Dehalogenated Species: The corresponding phenylboronic acid without the chloro substituent.
Degradation-Related Impurities
Improper storage or handling can lead to the formation of degradation products:
-
Boroxine: As previously discussed, this trimeric anhydride is a common impurity.
-
Protodeboronated Product: Loss of the boronic acid group to yield 2-chloro-1-(hydroxymethyl)benzene.
-
Oxidation Products: Phenolic compounds resulting from the oxidation of the carbon-boron bond.
Experimental Protocols for Stability Assessment
To ensure the quality and establish a reliable shelf-life for this compound, a comprehensive stability testing program is recommended. This typically involves subjecting the compound to forced degradation studies under various stress conditions.[4][8][9]
Forced Degradation Study Protocol
This protocol outlines a systematic approach to investigating the stability of this compound.
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Store at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours. Also, store the stock solution at 60°C for 24 hours.
-
Photostability: Expose the solid compound and the stock solution to a calibrated light source according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples before analysis. Analyze all samples, including a control sample stored under normal conditions, using a suitable stability-indicating analytical method.
Caption: Workflow for a forced degradation study of this compound.
Stability-Indicating Analytical Method
A robust analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly used technique.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a high percentage of A and gradually increase B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 220 nm) |
| Column Temperature | 30°C |
For structural elucidation of any observed degradation products, fractions can be collected and further analyzed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]
Conclusion
The stability and purity of this compound are critical for its successful application in synthetic chemistry. By understanding its inherent chemical properties and potential degradation pathways, researchers can implement appropriate storage and handling procedures to maintain its quality. This guide provides a framework for ensuring the long-term integrity of this valuable reagent through scientifically sound storage protocols and rigorous stability assessment. Adherence to these guidelines will contribute to more reliable and reproducible experimental outcomes.
References
- Singh, R., & Rehman, Z. U. (2016). Forced Degradation Studies. MedCrave Online, 3(6), 555-557.
- HPC Standards. (n.d.). Phenylboronic acid.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- European Medicines Agency. (2023). Guideline on Stability testing of existing active substances and related finished products.
- World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Food and Drug Administration. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products.
- Ravi, P., et al. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(9), 4143-4148.
- AccelaChem. (n.d.). This compound Pinacol Ester.
- Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids.
- Monti, G. A., et al. (2016). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 54(6), 453-481.
- Coriolis Pharma. (2024). Stability Studies-Regulations, Patient Safety & Quality.
- Wikipedia. (n.d.). Boronic acid.
- Plass, J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
- Panderi, I., & Parissi-Poulou, M. (2001). Kinetic Investigation on the Degradation of Lorazepam in Acidic Aqueous Solutions by High Performance Liquid Chromatography.
Sources
- 1. 3-Chloro-4-hydroxyphenylboronic acid pinacol ester AldrichCPR 629658-06-6 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. npra.gov.my [npra.gov.my]
- 7. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. researchgate.net [researchgate.net]
3-Chloro-4-(hydroxymethyl)phenylboronic acid safety data sheet (SDS)
An In-depth Technical Guide to the Safe Handling and Application of 3-Chloro-4-(hydroxymethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Duality of Arylboronic Acids
Arylboronic acids are foundational reagents in modern organic synthesis, celebrated for their versatility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Their general stability and ease of handling have made them indispensable tools in the synthesis of complex molecules, from advanced materials to life-saving pharmaceuticals.[1][3] However, this stability can belie a range of potential hazards that demand rigorous safety protocols. This compound (CAS No. 1190875-60-5), a key building block for incorporating a substituted phenyl ring, is no exception.[4]
This guide, designed for the practicing scientist, moves beyond a standard safety data sheet (SDS) to provide a deeper, mechanistic understanding of the hazards associated with this compound. By explaining the causality behind safety protocols, we aim to foster a culture of intrinsic safety, where researchers can not only follow procedures but also anticipate, evaluate, and mitigate risks with scientific insight.
Section 1: Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the bedrock of its safe handling. These parameters dictate appropriate storage, predict its behavior under various experimental conditions, and inform emergency response.
Compound Identification
| Identifier | Data | Source |
| IUPAC Name | (3-Chloro-4-(hydroxymethyl)phenyl)boronic acid | [4] |
| Synonyms | This compound | |
| CAS Number | 1190875-60-5 | [4] |
| Molecular Formula | C₇H₈BClO₃ | [4] |
| Molecular Weight | 186.4 g/mol | [4] |
| Structure | (See Figure 1) | |
| InChI Key | GPDIABAAAASRGZ-UHFFFAOYSA-N | [4] |
Figure 1. Chemical structure of this compound.
Physicochemical Data
The available data for this specific compound is limited, but we can infer its likely properties from its structure and data from closely related analogs like phenylboronic acid and its derivatives.
| Property | Value / Observation | Rationale & Scientific Insight |
| Physical Form | Solid, likely a white to off-white powder. | [5] This is typical for phenylboronic acids. The solid form necessitates careful handling to avoid dust generation. |
| Melting Point | Not specified. Analogs range from 95-99°C (3-(Hydroxymethyl)phenylboronic acid) to 216-219°C (Phenylboronic acid). | The melting point is a key indicator of purity. A broad melting range may suggest impurities or the presence of the corresponding boroxine anhydride. |
| Solubility | Soluble in most polar organic solvents (e.g., DMF, Ethyl Acetate, Methanol); poorly soluble in non-polar solvents and water. | [2][6] The boronic acid moiety imparts polarity, while the phenyl ring provides organic character. Solubility is crucial for choosing appropriate reaction solvents and cleaning procedures. |
| Stability | The product is expected to be chemically stable under standard ambient conditions. However, boronic acids can undergo dehydration to form cyclic boroxine anhydrides, especially upon heating. | [7][8] This dehydration is a reversible reaction. The presence of boroxine can affect reaction stoichiometry and kinetics. Storing the compound in a dry environment is critical. |
| Hygroscopicity | Likely hygroscopic. | [9] The boronic acid functional group can readily form hydrogen bonds with water, making the material absorb moisture from the air. This reinforces the need for storage in a dry, inert atmosphere. |
Section 2: Hazard Identification and Toxicological Profile
Based on GHS classifications from supplier data and analogous compounds, this compound is a hazardous substance.[5][10] The primary hazards are irritation and potential harm upon ingestion or inhalation.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[10][11] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[10][11] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7][10] |
Pictograms and Signal Word
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning[11]
Toxicological Summary
-
Mechanism of Irritation: Boronic acids are mild Lewis acids.[2] This acidity can cause irritation upon contact with moist tissues like skin, eyes, and the respiratory tract. The interaction with biological nucleophiles (e.g., proteins in mucous membranes) likely contributes to the irritant effect.
-
Inhalation: Inhaling the dust can lead to irritation of the nose, throat, and lungs.[5][10] This is a primary route of exposure, especially when weighing and transferring the solid material.
-
Skin Contact: Causes skin irritation.[5][11] Prolonged contact may lead to redness and discomfort. While data on absorption is limited, it is prudent to assume it may be harmful if absorbed through the skin.[5]
-
Eye Contact: Causes serious eye irritation.[10][11] Direct contact with the powder can cause significant pain, redness, and potential damage if not promptly addressed.
-
Ingestion: Harmful if swallowed. May cause irritation of the digestive tract.[5]
-
Chronic Exposure & Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as a carcinogen by IARC, ACGIH, NTP, or OSHA. However, the toxicological properties have not been fully investigated, and the absence of data should not be interpreted as an absence of hazard.[12]
Section 3: Exposure Control and Personal Protection
A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
The primary objective is to minimize the generation and inhalation of dust.
-
Ventilation: Use this material exclusively in a well-ventilated area. A certified chemical fume hood is the most critical piece of engineering control.[5][7] The fume hood contains dust and vapors, preventing them from entering the laboratory workspace.
-
Eyewash and Safety Shower: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[5][7] This allows for immediate decontamination in the event of an accidental splash or exposure.
Personal Protective Equipment (PPE): The Last Barrier
PPE must be selected based on a thorough risk assessment of the specific procedures being performed.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] | Protects against splashes and airborne dust particles entering the eyes. |
| Hand Protection | Wear appropriate protective gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. | [11] Prevents direct skin contact and irritation. Contaminated gloves should be disposed of as chemical waste. |
| Skin/Body Protection | Wear a lab coat. Choose body protection in relation to the concentration and amount of the substance at the specific workplace. | Protects personal clothing and underlying skin from contamination. |
| Respiratory Protection | For nuisance exposures or if dust is generated, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask). For higher-level protection, use cartridges appropriate for organic vapors and particulates. | [12] This is a critical precaution when handling larger quantities or when engineering controls are insufficient to keep airborne concentrations low. |
Diagram 1. Pre-Handling Safety Workflow.
Section 4: Safe Handling, Storage, and Disposal Protocols
Step-by-Step Handling Protocol
This protocol is designed to minimize dust generation and exposure during routine laboratory use.
-
Preparation: Before retrieving the compound from storage, ensure your workspace (fume hood) is clean and uncluttered. Assemble all necessary glassware and reagents. Don all required PPE as outlined in Section 3.
-
Weighing:
-
Perform all weighing operations inside the fume hood or a ventilated balance enclosure.
-
Use a spatula to carefully transfer the solid. Avoid scooping actions that could create airborne dust.
-
Close the container lid immediately after dispensing the required amount.[5]
-
-
Dissolution:
-
If making a solution, add the solvent to the solid in the reaction vessel slowly.
-
Ensure the vessel is adequately vented if the dissolution process is exothermic.
-
-
Post-Handling:
-
Thoroughly clean the spatula and weighing paper/boat with an appropriate solvent (e.g., methanol, acetone) inside the fume hood, collecting the rinsate as hazardous waste.
-
Wipe down the work surface.
-
Wash hands thoroughly with soap and water after removing gloves.[11]
-
Storage Conditions
Improper storage can lead to degradation of the reagent and compromise experimental results.
-
Container: Store in a tightly closed container to prevent moisture absorption and contamination.[5]
-
Atmosphere: For long-term storage, consider an inert atmosphere (e.g., under Argon or Nitrogen).
-
Temperature: Store in a cool, dry area. Refrigeration (2-8°C) is often recommended.[5]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[7][11]
Waste Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[7] Do not allow the product to enter drains. Contaminated labware and PPE should be collected in a designated hazardous waste stream.
Section 5: Emergency and First-Aid Procedures
Rapid and correct response to an exposure is critical.
Diagram 2. First-Aid Response Flowchart.
-
Inhalation: Remove the individual from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7][10]
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[7][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][10][11]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water. If the person is conscious and alert, have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Section 6: Fire and Reactivity Data
-
Flammability: Not classified as flammable. However, like most organic solids, it can burn if involved in a fire.[5]
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][12]
-
Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. These include carbon monoxide (CO), carbon dioxide (CO₂), oxides of boron, and hydrogen chloride gas.[7][10][12]
-
Reactivity: The compound is stable under recommended storage conditions.[7] Avoid strong oxidizing agents. Hazardous polymerization will not occur.[5][7]
Conclusion: A Synthesis of Knowledge and Caution
This compound is a valuable synthetic intermediate whose utility is matched by its potential hazards. For the drug development professional and research scientist, safety is not merely a regulatory hurdle but an integral component of scientific excellence. By understanding the chemical principles behind its reactivity and toxicity, researchers can move from rote compliance to a proactive safety mindset. Rigorous adherence to engineering controls, consistent use of appropriate PPE, and methodical handling techniques are paramount to mitigating risk and ensuring that the pursuit of scientific discovery remains a safe endeavor.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Hydroxymethyl)phenylboronic acid.
- Capot Chemical Co., Ltd. (2017, August 7). MSDS of 3-chloro-4-(ethoxycarbonyl)phenylboronic acid.
- Wikipedia. (n.d.). Phenylboronic acid.
- Al-Zoubi, W., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
- ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (3-Chloro-4-(hydroxymethyl)phenyl)boronic acid | 1190875-60-5 [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Page loading... [wap.guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 9. polysciences.com [polysciences.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. capotchem.cn [capotchem.cn]
Commercial availability of 3-Chloro-4-(hydroxymethyl)phenylboronic acid
An In-Depth Technical Guide to 3-Chloro-4-(hydroxymethyl)phenylboronic acid: Commercial Availability, Synthesis, and Applications
Introduction
This compound is a specialized bifunctional organic compound of significant interest to researchers in medicinal chemistry and organic synthesis. Its structure, featuring a boronic acid group, a chloro substituent, and a hydroxymethyl group on a phenyl ring, makes it a versatile building block for creating complex molecular architectures. Boronic acids are a class of compounds known for their unique reactivity, particularly in palladium-catalyzed cross-coupling reactions, and their ability to reversibly bind with diols.[1][2] This guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and key applications of this compound for professionals in drug development and scientific research.
Commercial Availability and Procurement
This compound is readily available from several specialized chemical suppliers. Researchers can procure this reagent in various purities and quantities, typically for research and development purposes only and not for direct medical or consumer use.[3] The commercial availability ensures that this building block is accessible for incorporation into discovery and development pipelines without the immediate need for custom synthesis.
Table 1: Commercial Supplier Information
| Supplier | CAS Number | Purity | Molecular Formula |
| Sigma-Aldrich (Ambeed, Inc.) | 1190875-60-5 | Not Specified | C₇H₈BClO₃ |
| Capot Chemical | 1190875-60-5 | Not Specified | C₇H₈BClO₃ |
| Boroncore | 1190875-60-5 | Not Specified | C₇H₈BClO₃ |
| Apollo Scientific | 1190875-60-5 | Not Specified | C₇H₈BClO₃ |
| BLDpharm | 182344-13-4 | 98% | C₆H₆BClO₃ |
| Chem-Impex | 182344-13-4 | 97-105% | C₆H₆BClO₃ |
*Note: Some suppliers list the related compound, 3-Chloro-4-hydroxyphenylboronic acid (CAS 182344-13-4), which lacks the methyl group of the hydroxymethyl moiety.[4][5] It is crucial for researchers to verify the exact structure and CAS number when ordering.
Physicochemical Properties
Understanding the fundamental properties of a reagent is critical for its proper handling, storage, and application in experimental design.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1190875-60-5 | [6][7][8][9] |
| Molecular Formula | C₇H₈BClO₃ | [8][9] |
| Molecular Weight | 186.4 g/mol | [6][8] |
| Appearance | Typically a white to pale yellow powder. | [5] |
| Storage Conditions | Store at 2 - 8 °C. | [5] |
Synthesis Pathway: A General Approach
While specific, detailed synthesis routes for this compound are proprietary to manufacturers, a general and widely established method for preparing arylboronic acids involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.[1][10]
Experimental Rationale: The synthesis must be conducted under anhydrous (water-free) conditions because organometallic intermediates are highly reactive towards water. The reaction is performed at very low temperatures (e.g., -78 °C) to control the reactivity of the organolithium or Grignard reagent and prevent unwanted side reactions.[10] The subsequent hydrolysis step in an acidic medium is necessary to convert the boronic ester intermediate into the final boronic acid.[1]
Caption: General workflow for arylboronic acid synthesis.
Key Applications in Research & Drug Development
The utility of this compound stems from its unique combination of reactive sites, which can be addressed selectively in multi-step syntheses.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate.[1][5] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. The chloro and hydroxymethyl groups on the ring can be used for further functionalization after the C-C bond is formed.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Building Block in Medicinal Chemistry
Boron-containing compounds have gained significant traction in drug discovery, highlighted by the FDA approval of drugs like the proteasome inhibitor bortezomib for treating multiple myeloma.[11][12] While boronic acids themselves can be pharmacologically active, compounds like this compound are more frequently used as intermediates to build larger, more complex molecules. Its functional groups allow for sequential, controlled modifications, making it an ideal scaffold for generating libraries of related compounds for screening against biological targets.[13] For example, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester, while the boronic acid is used for a key coupling step.
Phenylboronic Acid-Based Functional Materials
Phenylboronic acids (PBAs) are being explored for creating functional materials for biomedical applications, such as cell imaging and targeted drug delivery.[14] PBAs can form reversible covalent bonds with diol-containing molecules, such as sialic acids that are often overexpressed on the surface of cancer cells.[14] This interaction provides a targeting mechanism. By modifying functional materials with PBA derivatives, researchers can design systems that selectively accumulate at tumor sites.[14]
Conclusion
This compound is a commercially accessible and highly valuable reagent for chemical and pharmaceutical research. Its strategic placement of chloro, hydroxymethyl, and boronic acid functional groups provides chemists with multiple avenues for molecular elaboration. From its foundational role in robust C-C bond-forming reactions to its application as a key building block in the synthesis of potential therapeutic agents, this compound represents an important tool for advancing the frontiers of drug discovery and materials science.
References
- This compound, 97% Purity, C7H8BClO3, 1 gram. Thermo Scientific.
- (3-Chloro-4-(hydroxymethyl)phenyl)boronic acid - Sigma-Aldrich. Sigma-Aldrich.
- (3-Chloro-4-(hydroxymethyl)phenyl)boronic acid - Sigma-Aldrich. Sigma-Aldrich.
- BD167865182344-13-4boronic acid - BLDpharm. BLDpharm.
- 3-Chloro-4-hydroxyphenylboronic acid - Chem-Impex. Chem-Impex.
- 3-Chlorophenylboronic acid synthesis - ChemicalBook. ChemicalBook.
- [3-chloro-4-(hydroxymethyl)phenyl]boronic acid - Sigma-Aldrich. Sigma-Aldrich.
- Specifications of (3-chloro-4-(hydroxymethyl)phenyl)boronic acid - Capot Chemical. Capot Chemical.
- 1190875-60-5 | this compound - Boroncore. Boroncore.
- [3-Chloro-4-(hydroxymethyl)phenyl]boronic acid - CymitQuimica. CymitQuimica.
- Phenylboronic acid:Synthesis,reactions - ChemicalBook. ChemicalBook.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
- Boron-Containing Pharmacophore | MIT Technology Licensing Office. MIT.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - NIH.
- Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC. PubMed Central.
- How can 3-(Hydroxymethyl) Phenylboronic Acid be used to synthesize Pacritinib? - FAQ. Autech.
Sources
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 3. calpaclab.com [calpaclab.com]
- 4. BLDpharm - Bulk Product Details [bldpharm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. (3-Chloro-4-(hydroxymethyl)phenyl)boronic acid | 1190875-60-5 [sigmaaldrich.com]
- 7. (3-Chloro-4-(hydroxymethyl)phenyl)boronic acid | 1190875-60-5 [sigmaaldrich.com]
- 8. capotchem.com [capotchem.com]
- 9. 1190875-60-5 | this compound | Boroncore [boroncore.com]
- 10. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to 3-Chloro-4-(hydroxymethyl)phenylboronic Acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic signature of 3-Chloro-4-(hydroxymethyl)phenylboronic acid (CAS: 1190875-60-5), a key building block in medicinal chemistry and organic synthesis. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and comparative data from closely related analogues to present a comprehensive and predictive characterization. This guide is intended to serve as a valuable resource for researchers in confirming the identity, purity, and structure of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction and Molecular Structure
This compound is a bifunctional organic compound featuring a phenylboronic acid moiety, a chlorine atom, and a hydroxymethyl group. This unique combination of functional groups makes it a versatile intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions. The boronic acid group allows for the formation of new carbon-carbon bonds, the chloro substituent provides a site for further functionalization or can be used to modulate the electronic properties of the molecule, and the hydroxymethyl group offers a handle for derivatization or can participate in hydrogen bonding interactions.
A thorough understanding of its spectroscopic properties is paramount for researchers to verify its synthesis and purity, and to track its transformation in subsequent chemical reactions.
Molecular Structure:
-
Chemical Formula: C₇H₈BClO₃
-
Molecular Weight: 186.40 g/mol
-
CAS Number: 1190875-60-5[1]
The structural features of this molecule, including the substitution pattern on the aromatic ring, are key to interpreting its spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹¹B NMR are particularly informative.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxymethyl protons, and the acidic protons of the boronic acid and alcohol groups. The chemical shifts are influenced by the electronic effects of the substituents. The boronic acid group is electron-withdrawing, the chloro group is electron-withdrawing and ortho, para-directing, and the hydroxymethyl group is weakly electron-donating.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 | Singlet | 1H | H-2 | This proton is ortho to the electron-withdrawing boronic acid group and meta to the chloro group, leading to a downfield shift. |
| ~7.7 | Doublet | 1H | H-6 | This proton is ortho to the boronic acid group and ortho to the chloro group, resulting in a downfield shift. |
| ~7.5 | Doublet | 1H | H-5 | This proton is meta to the boronic acid group and ortho to the hydroxymethyl group. |
| ~4.6 | Singlet | 2H | -CH₂OH | The methylene protons adjacent to the aromatic ring and the hydroxyl group. |
| ~8.1 (broad) | Singlet | 2H | -B(OH)₂ | The acidic protons of the boronic acid group often appear as a broad singlet and may exchange with water in the solvent. |
| ~5.4 (broad) | Singlet | 1H | -CH₂OH | The hydroxyl proton signal is often broad and its position can vary depending on concentration and temperature. |
Note: Predicted chemical shifts are based on data from 4-(hydroxymethyl)phenylboronic acid[2][3][4] and 3-chlorophenylboronic acid.[5][6][7][8]
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~142 | C-4 | Carbon bearing the hydroxymethyl group, shifted downfield due to attachment to the oxygen. |
| ~135 | C-1 | Carbon attached to the boronic acid group; often a weak or unobserved signal. |
| ~133 | C-3 | Carbon bearing the chloro group, shifted downfield by the electronegative chlorine. |
| ~131 | C-6 | Aromatic CH carbon. |
| ~129 | C-2 | Aromatic CH carbon. |
| ~127 | C-5 | Aromatic CH carbon. |
| ~62 | -CH₂OH | Aliphatic carbon of the hydroxymethyl group. |
Predicted ¹¹B NMR Spectroscopy
The ¹¹B NMR spectrum is expected to show a single, broad resonance characteristic of a tricoordinate boronic acid.
Predicted ¹¹B NMR Data:
| Chemical Shift (δ, ppm) | Rationale |
| ~28-32 | A chemical shift in this range is typical for arylboronic acids with a trigonal planar sp² hybridized boron atom. |
NMR Structural Assignment Diagram
Caption: Predicted NMR assignments for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3500-3200 | Strong, Broad | O-H stretch | Overlapping signals from the alcohol -OH and the boronic acid -B(OH)₂ groups, broadened due to hydrogen bonding. |
| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on the benzene ring. |
| 2950-2850 | Medium | Aliphatic C-H stretch | From the -CH₂- group of the hydroxymethyl substituent. |
| 1600-1580, 1500-1400 | Medium to Strong | Aromatic C=C stretch | Skeletal vibrations of the benzene ring. |
| ~1350 | Strong | B-O stretch | A characteristic and strong absorption for boronic acids. |
| ~1080 | Strong | C-O stretch | From the primary alcohol (-CH₂OH). |
| ~820 | Strong | C-H out-of-plane bend | Indicative of the 1,2,4-trisubstitution pattern on the benzene ring. |
| ~750 | Strong | C-Cl stretch | Characteristic absorption for an aryl chloride. |
Note: Predicted wavenumbers are based on general IR correlation tables and data for related phenylboronic acids.
IR Functional Group Diagram
Caption: Key IR vibrational modes for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrum (Electron Ionization - EI):
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak.
Predicted Key Fragments:
| m/z | Ion | Rationale |
| 186/188 | [C₇H₈B³⁵ClO₃]⁺ / [C₇H₈B³⁷ClO₃]⁺ | Molecular ion (M⁺) |
| 168/170 | [M - H₂O]⁺ | Loss of a water molecule from the boronic acid and/or hydroxymethyl group. |
| 155/157 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |
| 140 | [M - H₂O - B(OH)₂]⁺ | Subsequent loss of the boronic acid group after initial water loss. |
| 125 | [C₆H₄Cl]⁺ | Phenyl chloride cation fragment. |
Mass Spectrometry Fragmentation Pathway Diagram
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often preferred for boronic acids as it solubilizes them well and allows for the observation of exchangeable protons.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
¹¹B NMR Acquisition: Use a broadband probe tuned to the ¹¹B frequency. A simple one-pulse experiment is usually sufficient.
IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan of the empty ATR crystal before scanning the sample.
-
Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry Protocol
-
Sample Introduction: For a volatile and thermally stable compound, direct insertion probe with electron ionization (EI) is a common method. For less stable compounds, electrospray ionization (ESI) from a solution (e.g., in methanol or acetonitrile) can be used.
-
Ionization (EI): Use a standard electron energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
Conclusion
This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented data for NMR, IR, and MS, derived from established principles and analysis of analogous structures, offers a robust framework for researchers to identify and characterize this important synthetic intermediate. The provided protocols offer practical guidance for obtaining high-quality experimental data. It is the author's hope that this guide will facilitate the work of scientists in the fields of chemical synthesis and drug discovery.
References
- PubChem. 4-(Hydroxymethyl)benzeneboronic acid. [Link]
- SpectraBase. 3-Chlorophenylboronic acid - 1H NMR Spectrum. [Link]
- PubChem. (3-Chlorophenyl)boronic acid. [Link]
- iChemical. 4-(Hydroxymethyl)phenylboronic acid, CAS No. 59016-93-2. [Link]
- SpectraBase. 4-(Hydroxymethyl)phenylboronic acid. [Link]
- Oakwood Chemical. This compound. [Link]
- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 4-(Hydroxymethyl)phenylboronic acid(59016-93-2) 1H NMR [m.chemicalbook.com]
- 3. 4-(Hydroxymethyl)phenylboronic acid, CAS No. 59016-93-2 - iChemical [ichemical.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 3-Chlorophenylboronic acid(63503-60-6) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. (3-Chlorophenyl)boronic acid | C6H6BClO2 | CID 2734323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
The Ascendance of a Versatile Scaffold: A Technical Guide to the Discovery and History of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenylboronic acids have evolved from a chemical curiosity to an indispensable tool in modern organic synthesis and medicinal chemistry. Their unique electronic properties and reactivity, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, have revolutionized the construction of complex organic molecules. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with this remarkable class of compounds. Furthermore, it delves into their profound impact on drug discovery, spotlighting key FDA-approved drugs that incorporate the boronic acid pharmacophore. Detailed experimental protocols, quantitative data on drug potency, and illustrative diagrams are provided to equip researchers with the foundational knowledge and practical insights necessary to leverage the power of substituted phenylboronic acids in their own work.
From Obscurity to Ubiquity: A Historical Perspective
The journey of phenylboronic acids began in the late 19th century. Benzeneboronic acid was first reported by Michaelis and Becker in 1880, who synthesized benzeneboronyl dichloride by heating boron trichloride and diphenylmercury in a sealed tube.[1] They observed that this dichloride readily hydrolyzed to form benzeneboronic acid.[1] For many decades, these compounds remained largely a niche area of academic interest.
A pivotal moment in the history of organoboron chemistry was the development of hydroboration by Herbert C. Brown in the 1950s, for which he was awarded the Nobel Prize in Chemistry in 1979. While not directly focused on phenylboronic acids, his work laid the foundation for a deeper understanding of boron chemistry and the synthesis of a wide array of organoboranes.
The true ascent of substituted phenylboronic acids to prominence began with the discovery of the Suzuki-Miyaura cross-coupling reaction in 1979.[2] This palladium-catalyzed reaction between an organoboron compound (such as a phenylboronic acid) and an organic halide provided a remarkably mild, efficient, and functional-group-tolerant method for the formation of carbon-carbon bonds.[2][3] This breakthrough transformed substituted phenylboronic acids from mere chemical reagents into powerful building blocks for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.
The Synthetic Arsenal: Preparation of Substituted Phenylboronic Acids
The utility of substituted phenylboronic acids is underpinned by the availability of robust and versatile synthetic methods. While numerous approaches exist, the reaction of an organometallic reagent with a borate ester remains a cornerstone of their synthesis.
The Grignard Approach: A Classic and Reliable Method
One of the most common and widely used methods for the synthesis of phenylboronic acids involves the reaction of a phenylmagnesium halide (a Grignard reagent) with a trialkyl borate, typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis.[1][4]
Conceptual Workflow for Grignard-based Synthesis
Caption: General workflow for the synthesis of arylboronic acids via the Grignard reaction.
Detailed Experimental Protocol: Synthesis of 4-Carboxyphenylboronic Acid
This protocol details the synthesis of 4-carboxyphenylboronic acid, a versatile building block in organic synthesis. The procedure involves the protection of the carboxylic acid as an amide, followed by a lithium-halogen exchange and subsequent borylation.[5]
Step 1: Amidation of 4-Bromobenzoic Acid
-
To a solution of 4-bromobenzoic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., thionyl chloride or oxalyl chloride) to form the acid chloride in situ.
-
Slowly add diisopropylamine to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous acid and base to isolate the crude 4-bromo-N,N-diisopropylbenzamide.
-
Purify the product by recrystallization or column chromatography.
Step 2: Borylation of 4-bromo-N,N-diisopropylbenzamide
-
Dissolve the purified 4-bromo-N,N-diisopropylbenzamide in dry tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of n-butyllithium in hexanes to perform a lithium-halogen exchange.
-
After stirring for a sufficient time at -78 °C, add triisopropyl borate to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with an aqueous solution of ammonium chloride.
Step 3: Hydrolysis to 4-Carboxyphenylboronic Acid
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove impurities.
-
Acidify the aqueous layer with hydrochloric acid to a pH of 4-5.[5]
-
A white precipitate of 4-carboxyphenylboronic acid will form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
The Suzuki-Miyaura Coupling: A Revolution in C-C Bond Formation
The Suzuki-Miyaura coupling has become one of the most powerful and widely used reactions in organic synthesis.[6] Its success is due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.
The Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[2][3]
Caption: Simplified mechanism of action of Bortezomib in inhibiting the 26S proteasome.
The boronic acid moiety of bortezomib forms a stable but reversible tetrahedral intermediate with the N-terminal threonine residue in the chymotrypsin-like active site of the β5 subunit of the proteasome. [7]This inhibition leads to the accumulation of regulatory proteins that control cell cycle progression and apoptosis, ultimately inducing programmed cell death in cancerous cells. [8]
Quantitative Potency of Boronic Acid-Based Drugs
The potency of boronic acid-based drugs can be quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values are crucial for understanding the efficacy of these compounds.
| Drug | Target/Cell Line | Potency (IC50 / Ki) |
| Bortezomib | 20S Proteasome (chymotrypsin-like activity) | Ki: 0.6 nM |
| MM.1S (Multiple Myeloma) | IC50: 3.5 nM | |
| U266 (Multiple Myeloma) | IC50: 7.05 nM [7][9] | |
| A549 (Lung Cancer) | IC50: 45 nM [10] | |
| Ixazomib | 20S Proteasome (chymotrypsin-like activity) | Ki: 0.93 nM |
| MM.1S (Multiple Myeloma) | IC50: 11 nM | |
| U266 (Multiple Myeloma) | IC50: 12 nM | |
| A549 (Lung Cancer) | IC50: 2 µM [10] | |
| Vaborbactam | KPC-2 β-lactamase | Ki: 96 nM |
| AmpC β-lactamase | Ki: 56 nM | |
| Crisaborole | PDE4B | IC50: 0.11 µM |
Future Directions and Conclusion
The discovery and development of substituted phenylboronic acids represent a remarkable success story in modern chemistry. From their humble beginnings as synthetic curiosities, they have become indispensable tools for the construction of complex molecules and the design of innovative therapeutics. The continued exploration of new synthetic methodologies, the development of novel boronic acid-based catalysts, and the identification of new biological targets for boronic acid-containing drugs will undoubtedly fuel further advancements in this exciting field. The versatility and unique reactivity of the boronic acid moiety ensure that substituted phenylboronic acids will remain at the forefront of chemical and pharmaceutical research for years to come.
References
- Anti-proliferative effects of bortezomib and ixazomib on cells a A549... - ResearchGate. (n.d.).
- Bortezomib: Understanding the Mechanism of Action | Molecular Cancer Therapeutics. (n.d.).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules, 25(18), 4323. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.).
- CN103724366A - Preparation method of p-carboxyphenylboronic acid - Google Patents. (n.d.).
- Drugs containing boronic acid approved by the Food and Drug... - ResearchGate. (n.d.).
- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC. (n.d.).
- Phenylboronic acid – preparation and application - Georganics. (2024, January 9).
- Pre-Clinical Evaluation of the Proteasome Inhibitor Ixazomib against Bortezomib-Resistant Leukemia Cells and Primary Acute Leukemia Cells - PMC. (n.d.).
- Suzuki-Miyaura Coupling - Organic Synthesis. (n.d.).
- Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and... - ResearchGate. (n.d.).
- Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. - ResearchGate. (n.d.).
- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (2022). Molecules, 27(19), 6543. [Link]
- US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents. (n.d.).
Sources
- 1. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry [mdpi.com]
- 2. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103724366A - Preparation method of p-carboxyphenylboronic acid - Google Patents [patents.google.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Chloro-4-(hydroxymethyl)phenylboronic Acid and its Anhydride Form for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-4-(hydroxymethyl)phenylboronic acid, a versatile reagent in modern organic synthesis. The document delves into its chemical and physical properties, with a particular focus on the dynamic equilibrium with its trimeric anhydride, the corresponding boroxine. Detailed methodologies for its synthesis, purification, and characterization are presented, alongside field-proven protocols for its application in Suzuki-Miyaura cross-coupling reactions. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, offering insights into the practical handling and application of this important building block.
Introduction
This compound (CAS 1190875-60-5) is a substituted arylboronic acid that has garnered significant interest as a building block in the synthesis of complex organic molecules.[1] Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[2] The presence of the chloro, hydroxymethyl, and boronic acid functionalities on the phenyl ring provides multiple points for molecular elaboration, making it a valuable intermediate in the synthesis of pharmaceuticals and functional materials.
A crucial aspect of boronic acid chemistry is the propensity to exist in equilibrium with its cyclic trimeric anhydride, known as a boroxine.[3] This equilibrium is influenced by factors such as concentration, solvent, and the presence of water. Understanding and controlling this equilibrium is paramount for achieving reproducible and high-yielding synthetic outcomes. This guide will provide an in-depth exploration of both the monomeric acid and its boroxine form, offering practical advice for their handling and use in a laboratory setting.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively published in peer-reviewed journals, its properties can be inferred from data on similar compounds and information available from commercial suppliers.
| Property | Value | Source |
| CAS Number | 1190875-60-5 | [1][4] |
| Molecular Formula | C₇H₈BClO₃ | [5] |
| Molecular Weight | 186.40 g/mol | [5] |
| Appearance | Typically a white to off-white solid | General knowledge |
| Solubility | Phenylboronic acids are generally soluble in many polar organic solvents and have low solubility in nonpolar solvents like hexanes and carbon tetrachloride.[3] | Inferred |
Spectral Characterization (Predicted and Representative Data)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, and the hydroxyl protons of the boronic acid and alcohol functionalities. The aromatic region will likely display a complex splitting pattern due to the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, with the carbon bearing the boron atom appearing at a distinct chemical shift. The carbon of the hydroxymethyl group will also be readily identifiable.
-
FTIR: The infrared spectrum will be characterized by a broad O-H stretching vibration from the boronic acid and hydroxymethyl groups, typically in the range of 3200-3600 cm⁻¹. Strong B-O stretching vibrations are also expected.[6]
The Boronic Acid-Boroxine Equilibrium
A defining characteristic of boronic acids is their reversible dehydration to form a six-membered ring containing alternating boron and oxygen atoms, known as a boroxine.[3] This is an equilibrium process, and the position of the equilibrium is sensitive to the reaction conditions.[7]
Caption: The reversible equilibrium between this compound and its boroxine anhydride.
The formation of the boroxine is an entropically driven process due to the release of water molecules.[8] In practice, this means that boronic acid reagents often exist as a mixture of the monomer and the trimeric anhydride. The presence of the boroxine can affect the stoichiometry of a reaction if not accounted for. For Suzuki-Miyaura coupling, some studies suggest that the boroxine can be a more reactive species.
Purification and Handling to Control the Monomer/Boroxine Ratio
For applications where the pure monomeric boronic acid is required, it is often necessary to purify the commercially available material.
Protocol 1: Recrystallization of Arylboronic Acids
-
Rationale: Recrystallization from water or a suitable organic solvent can effectively convert the boroxine back to the boronic acid, which then crystallizes in its pure form.[9]
-
Procedure:
-
Dissolve the crude arylboronic acid in a minimal amount of hot solvent (e.g., water, ethanol, or a mixture of solvents). For boronic acids, recrystallization from hot water is often effective.[9]
-
If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a short period.
-
Hot filter the solution to remove any insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
An alternative purification method involves the formation of a salt by treatment with a base, followed by extraction and acidification to regenerate the pure boronic acid.[10]
Synthesis of this compound
Workflow for a Plausible Synthetic Route:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
-
Rationale: This protocol outlines a typical set of conditions for the palladium-catalyzed coupling of this compound with an aryl bromide. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome and may require optimization for specific substrates. [12]* Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., a mixture of an organic solvent like toluene, dioxane, or DMF and an aqueous solution of the base)
-
-
Procedure:
-
In a reaction vessel, combine the this compound, the aryl bromide, the palladium catalyst, and the base.
-
Add the solvent system. The mixture should be degassed by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-30 minutes.
-
Heat the reaction mixture with stirring to the desired temperature (typically between 80-120 °C).
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
| Catalyst | Ligand | Base | Solvent | Typical Temperature (°C) |
| Pd(PPh₃)₄ | PPh₃ (internal) | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 |
| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄ | Dioxane or Toluene | 100-120 |
| PdCl₂(dppf) | dppf (internal) | K₂CO₃ | DMF/H₂O | 90-110 |
Safety and Handling
Boronic acids are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling this compound.
-
Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry place away from moisture and strong oxidizing agents. The compound should be kept in a tightly sealed container.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of biaryl scaffolds through the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, especially the equilibrium with its boroxine anhydride, is crucial for its effective application. By following the protocols and guidelines presented in this technical guide, researchers can confidently utilize this reagent to advance their synthetic endeavors in drug discovery and materials science.
References
- Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190–3198. [Link]
- ResearchGate. (n.d.). Properties of a Model Aryl Boronic Acid and Its Boroxine | Request PDF.
- Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.
- Assembled Chemical. (n.d.). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- Chemical Bridge. (n.d.). [3-Chloro-4-(hydroxymethyl)phenyl]boronic acid, 1190875-60-5.
- Capot Chemical. (n.d.). Specifications of (3-chloro-4-(hydroxymethyl)phenyl)boronic acid.
- Reddit. (2017). Purification of boronic acids?
- Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
- Wikipedia. (n.d.). Phenylboronic acid.
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
- ResearchGate. (n.d.). How to purify boronic acids/boronate esters?
- Hall, D. G. (Ed.). (2013).
- Iovine, P. M., & Korich, A. L. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Dalton Transactions, 39(6), 1423–1431. [Link]
- Snyder, H. R., Konecky, M. S., & Lennarz, W. J. (1958). Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes. Journal of the American Chemical Society, 80(14), 3611–3615. [Link]
- ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
- ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and phenylboronic acid using Pd catalyzed AM4-HDA porous polymer as a catalyst.
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
- National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Biomimetic aerobic oxidative hydroxylation of arylboronic acids to phenols catalysed by a manganese porphyrin.
- Supporting Information - Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.).
- AccelaChem. (n.d.). 1051316-34-7,this compound Pinacol Ester.
- Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.
- Sumerlin, B. S., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Organometallics, 41(22), 3363-3371. [Link]
Sources
- 1. parchem.com [parchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. arctomsci.com [arctomsci.com]
- 5. capotchem.com [capotchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-(hydroxymethyl)phenylboronic Acid in Organic Solvents
For the Attention of Researchers, Scientists, and Professionals in Drug Development
This in-depth technical guide, compiled from the perspective of a Senior Application Scientist, provides a thorough exploration of the solubility characteristics of 3-Chloro-4-(hydroxymethyl)phenylboronic acid. In the absence of extensive published quantitative data for this specific molecule, this document serves as a robust framework for understanding, predicting, and experimentally determining its solubility in a range of common organic solvents. By synthesizing data from analogous compounds and foundational chemical principles, this guide empowers researchers to make informed decisions in their experimental design and drug development processes.
Executive Summary: The Critical Role of Solubility
Solubility is a pivotal physicochemical property in the realm of drug discovery and development. It directly influences a compound's bioavailability, formulation feasibility, and efficacy. For a molecule like this compound, a substituted arylboronic acid likely utilized as a key building block in medicinal chemistry, understanding its behavior in various organic solvents is paramount for its application in synthesis, purification, and formulation. This guide delves into the theoretical underpinnings of its solubility, provides predictive insights based on structurally similar compounds, and offers detailed protocols for its empirical determination.
Physicochemical Properties and Their Influence on Solubility
The solubility of this compound is governed by the interplay of its distinct structural features: the polar boronic acid group, the moderately polar hydroxymethyl group, the nonpolar phenyl ring, and the deactivating, electron-withdrawing chloro substituent.
-
Hydrogen Bonding: The boronic acid (-B(OH)₂) and hydroxymethyl (-CH₂OH) groups are capable of both donating and accepting hydrogen bonds. This significantly influences its solubility in protic and other hydrogen-bond accepting solvents.[1]
-
Polarity: The presence of chlorine, oxygen, and boron atoms introduces polarity to the molecule. However, the overall polarity is a balance between these polar functional groups and the nonpolar phenyl ring.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid boronic acid is a critical factor.[2][3] Strong intermolecular interactions within the crystal, such as hydrogen bonding, can lead to higher lattice energy and consequently lower solubility.[4][5][6]
-
Dehydration to Boroxines: A common characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium can be influenced by the solvent and temperature, and the differing solubilities of the boronic acid and its corresponding boroxine can complicate solubility measurements.
// Nodes A [label="this compound", fillcolor="#4285F4", pos="0,1.5!"]; B [label="Polar Solvents\n(e.g., Alcohols, THF, Acetone)", fillcolor="#34A853", pos="-2.5,0!"]; C [label="Nonpolar Solvents\n(e.g., Hexane, Toluene)", fillcolor="#EA4335", pos="2.5,0!"]; D [label="Hydrogen Bonding\n(Donor & Acceptor)", fillcolor="#FBBC05", pos="-1.5,-1.5!"]; E [label="Dipole-Dipole Interactions", fillcolor="#FBBC05", pos="0,-1.5!"]; F [label="Van der Waals Forces", fillcolor="#FBBC05", pos="1.5,-1.5!"]; G [label="High Solubility", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="-2.5,-3!"]; H [label="Low Solubility", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="2.5,-3!"];
// Edges A -> B [label="Favored by"]; A -> C [label="Disfavored by"]; B -> D [label="Enables"]; B -> E [label="Promotes"]; C -> F [label="Relies on"]; D -> G; E -> G; F -> H; } dot Caption: Interplay of molecular forces governing solubility.
Predictive Solubility Profile in Organic Solvents
Based on the solubility of analogous compounds such as 3-chlorophenylboronic acid and 4-chlorophenylboronic acid, a qualitative prediction of the solubility of this compound can be made.[7][8][9] The presence of the additional polar hydroxymethyl group is expected to enhance solubility in polar solvents compared to its non-hydroxymethylated counterparts.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | High | Strong hydrogen bonding interactions with both the boronic acid and hydroxymethyl groups. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | Good hydrogen bond acceptors and moderate polarity. Phenylboronic acid generally shows high solubility in ethers.[10][11] |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | Polar aprotic solvents that can act as hydrogen bond acceptors. Phenylboronic acid exhibits high solubility in ketones.[10][11] |
| Esters | Ethyl acetate | Moderate | Moderate polarity and hydrogen bond accepting capability. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Can engage in dipole-dipole interactions. Phenylboronic acid has moderate solubility in chloroform.[10][11] |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | Strong hydrogen bond acceptors and highly polar nature. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | Primarily nonpolar interactions (van der Waals forces). |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | Nonpolar nature makes them poor solvents for the polar functional groups of the solute. Phenylboronic acid has very low solubility in hydrocarbons.[10][11] |
Experimental Determination of Solubility: A Step-by-Step Protocol
The Shake-Flask method is the gold standard for determining equilibrium solubility.[12][13] This protocol provides a detailed procedure for its implementation.
Materials and Equipment
-
This compound
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD/UV) or a UV-Vis spectrophotometer
Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Prepare at least three replicates for each solvent.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).[12]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles. Alternatively, centrifuge the samples and carefully collect the supernatant.
-
-
Quantification:
-
Prepare a series of calibration standards of the compound in the same solvent.
-
Analyze the filtered supernatant and the calibration standards using a validated analytical method.
-
HPLC Method:
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample and the calibration standards into the HPLC system.
-
Determine the concentration of the compound in the diluted sample from the calibration curve.[14][15]
-
Calculate the original solubility, accounting for the dilution factor.
-
-
UV-Vis Spectrophotometry Method:
-
If the compound has a suitable chromophore, this method can be employed.[16][17]
-
Dilute the filtered supernatant to an appropriate concentration for UV-Vis analysis.
-
Measure the absorbance at the wavelength of maximum absorbance (λmax).
-
Determine the concentration using a previously established calibration curve.[18]
-
Calculate the original solubility, accounting for the dilution factor.
-
-
Conclusion and Future Perspectives
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While predictive models based on analogous structures offer valuable initial insights, empirical determination through robust methodologies like the Shake-Flask method is indispensable for obtaining accurate and reliable data. The detailed protocols provided herein are designed to equip researchers with the necessary tools to generate high-quality solubility data, thereby facilitating the advancement of their research and development endeavors. Future work should focus on generating quantitative solubility data for this compound in a wide array of solvents and at various temperatures to build a comprehensive and publicly available solubility profile.
References
- ChemicalBook. (2025). 4-Chlorophenylboronic acid.
- Alfa Chemistry. (n.d.). 3-Chlorophenylboronic acid.
- ChemicalBook. (n.d.). 3-Chlorophenylboronic acid.
- Student Question. (n.d.). How is crystal lattice energy used to predict solubility and reactivity?
- Patel, S., et al. (n.d.). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. PMC - NIH.
- Quora. (2017). How is lattice energy related to solubility?
- Hemmani, N., et al. (2022). The Journey towards Solubility Assessment of Small Molecules Using HPLC-DAD. MDPI.
- Scribd. (n.d.). Solubility Determination Using the Shake Flask Method.
- CymitQuimica. (n.d.). 4-Chlorophenylboronic acid pinacol ester.
- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
- Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry.
- PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry.
- Chemistry LibreTexts. (2025). 6.6: Lattice Energy and Solubility.
- Chemistry LibreTexts. (2022). 3.1: Physical properties of organic compounds.
- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?
- Chemistry LibreTexts. (2023). 9.12: Lattice Energies and Solubility.
- ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?
- ACS Publications. (n.d.).
- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.
- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
- ChemicalBook. (n.d.). 3-Chlorophenylboronic acid CAS#: 63503-60-6.
- ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Chemistry LibreTexts. (2022). 6.3: Hydrogen Bonding Interactions and Solubility.
- Chemistry Stack Exchange. (2016). Does hydrogen bonding contribute in solubility of a substance.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- ACS Publications. (2022). Hydrogen-Bonding Interactions in Polymer–Organic Solvent Mixtures.
- Brewer Science Blog. (2022). Small Molecule Analysis Testing: HPLC vs GC.
- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
- SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
- ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- Echemi. (n.d.). Buy 4-(Hydroxymethyl)phenylboronic acid Industrial Grade from BOC Sciences.
- ResearchGate. (n.d.). (PDF) Solubility of phenylboronic compounds in water.
- Biosynth. (n.d.). 4-Chlorophenylboronic acid.
- Mediterranean Journal of Chemistry. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry.
- ChemBK. (2024). 4-(Hydroxymethyl)phenylboronic acid.
- SIELC Technologies. (2011). 4-Chlorophenylboronic acid.
- ChemicalBook. (2025). 4-(Hydroxymethyl)phenylboronic acid.
- Preclinical Research CRO. (n.d.). CAS 63503-60-6 3-Chlorophenylboronic Acid.
- PubChem. (n.d.). 4-Chlorophenylboronic acid.
- PubChem. (n.d.). (3-Chlorophenyl)boronic acid.
Sources
- 1. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. Student Question : How is crystal lattice energy used to predict solubility and reactivity? | Chemistry | QuickTakes [quicktakes.io]
- 3. Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. materials.alfachemic.com [materials.alfachemic.com]
- 8. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]
- 9. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Theoretical Chemist's Guide to 3-Chloro-4-(hydroxymethyl)phenylboronic acid: Computational Insights for Drug Discovery
Executive Summary: 3-Chloro-4-(hydroxymethyl)phenylboronic acid is a vital building block in modern medicinal chemistry, primarily utilized in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. Its structural complexity offers multiple avenues for derivatization, making it a valuable scaffold in the synthesis of novel therapeutic agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for employing theoretical calculations to elucidate the electronic structure, reactivity, and interaction potential of this molecule. By leveraging computational methods such as Density Functional Theory (DFT), we can generate predictive insights that accelerate the drug design and discovery process. This document details the core methodologies for geometry optimization, electronic property analysis, and reactivity prediction, grounding each protocol in established scientific principles to ensure accuracy and reproducibility.
Introduction: The Molecular Profile
This compound is a bifunctional organic compound featuring a phenylboronic acid moiety, a chlorine atom, and a hydroxymethyl group.[1] This unique combination of functional groups makes it an important reagent in organic synthesis, particularly for creating complex molecular architectures found in many pharmaceutical compounds.[2][3] Phenylboronic acids are well-established as key components in drug discovery, valued for their ability to form reversible covalent bonds with diols—a property exploited in glucose sensing and drug delivery systems.[4][5] The theoretical characterization of this molecule is the first step toward predicting its behavior in both synthetic reactions and biological systems.
| Property | Value | Source |
| Chemical Formula | C₇H₈BClO₃ | [1] |
| CAS Number | 1190875-60-5 | [1] |
| Molecular Weight | 186.4 g/mol | |
| Physical State | Off-white crystalline solid | [6] |
The Rationale for Theoretical Calculations in Drug Discovery
Computational chemistry provides a powerful lens to inspect molecules at an atomic level, offering insights that are often difficult or impossible to obtain through experimental means alone. For a molecule like this compound, theoretical calculations serve several key purposes in a drug development context:
-
Understanding Reactivity: By mapping the electronic landscape of the molecule, we can predict which sites are most susceptible to nucleophilic or electrophilic attack. This is crucial for planning synthetic routes and understanding potential metabolic pathways.[7]
-
Predicting Physicochemical Properties: Properties like stability, electronic transitions, and charge distribution can be calculated, providing a basis for designing molecules with desired electronic and optical characteristics.[8][9]
-
Informing Mechanistic Studies: Computational modeling can elucidate the mechanisms of complex reactions, such as the palladium-catalyzed Suzuki-Miyaura coupling, by mapping the energy landscape of the reaction pathway.[10][11][12]
-
Guiding Drug Design: The outputs of these calculations—optimized geometries, charge distributions, and electrostatic potentials—are essential inputs for more advanced modeling techniques like molecular docking, which predicts how a molecule might bind to a biological target.[13]
Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling.
Precursor for Molecular Docking
The ultimate goal for many drug discovery projects is to understand how a small molecule interacts with a protein target. Molecular docking simulations predict the preferred orientation and binding affinity of a ligand within a receptor's active site. The accuracy of docking is highly dependent on the quality of the input ligand structure and its partial atomic charges. The optimized geometry and NBO-derived charges calculated via DFT provide a physically realistic and accurate starting point for these critical simulations.
Conclusion
Theoretical calculations on this compound are not merely an academic exercise; they are a predictive, cost-effective tool that provides indispensable insights for the modern drug discovery professional. By applying the robust DFT-based methodologies outlined in this guide—from fundamental geometry optimization and electronic analysis to the simulation of complex reactivity—researchers can make more informed decisions, accelerating the design-synthesis-test cycle. This computational-first approach ultimately enables the rational design of more effective and specific therapeutic agents.
References
- Suzuki–Miyaura coupling revisited: an integrated comput
- Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)
- Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Suzuki-Miyaura coupling revisited: an integrated computational study.
- Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. YouTube. [Link]
- Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls.
- Natural Bond Orbitals (NBO)
- Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl. Organometallics. [Link]
- Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem. [Link]
- Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison. [Link]
- HOMO and LUMO. Protheragen. [Link]
- Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]
- Computational Studies of Substituted Phenylboronic Acids in Common Electrolyte Solvents.
- Molecular Electrostatic Potential (MEP). University of Munich. [Link]
- Natural Bond Orbital (NBO) Analysis. University of Munich. [Link]
- HOMO and LUMO. Wikipedia. [Link]
- HOMO/LUMO Energy Level Calcul
- On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. [Link]
- A Computational Investigation of the Nitrogen-Boron Interaction in o-(N,N-Dialkylaminomethyl)arylboronate Systems. PubMed Central (PMC). [Link]
- Density functional theory. Wikipedia. [Link]
- Computational study of small organic molecular using density functional theory (DFT). SlideShare. [Link]
- Density Function Theory B3LYP/6-31GCalculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System**. Inpressco. [Link]
- Density Functional Theory (DFT) | Computational Chemistry Class Notes. Fiveable. [Link]
- The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless?. Medium. [Link]
- Learning to Approximate Density Functionals. Burke Group, UC Irvine. [Link]
- Molecular electrostatic potential (MEP) formed by mapping of total density over the electrostatic potential.
- Applications of density functional theory in COVID-19 drug modeling. PubMed Central (PMC), NIH. [Link]
- B3LYP/6-31G(d,p) optimized structures under study.
- Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules.
- Molecular electrostatic potential (MEP) map.
- Full geometry optimization at the B3LYP/6-31G(d)
- This compound. Boroncore. [Link]
- Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2.
- Ubiquity of B3LYP/6-31G*. Reddit. [Link]
- Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations...".
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- 3D-Printed Phenylboronic Acid-Bearing Hydrogels for Glucose-Triggered Drug Release. MDPI. [Link]
- How can 3-(Hydroxymethyl) Phenylboronic Acid be used to synthesize Pacritinib?. FAQ - Mol-Instincts. [Link]
- Phenylboronic Acid-polymers for Biomedical Applic
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central (PMC). [Link]
Sources
- 1. 1190875-60-5 | this compound | Boroncore [boroncore.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(Hydroxymethyl)phenylboronic acid | 87199-15-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. HOMO and LUMO - Protheragen [wavefunction.protheragen.ai]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Chloro-4-(hydroxymethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Molecules
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] This palladium-catalyzed reaction has revolutionized the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[5][6][7] Within the vast arsenal of organoboron reagents, 3-Chloro-4-(hydroxymethyl)phenylboronic acid emerges as a particularly valuable building block. Its trifunctional nature, featuring a reactive boronic acid, a sterically and electronically influential chloro group, and a versatile hydroxymethyl handle, offers medicinal chemists and materials scientists a powerful tool for introducing complex functionality and exploring structure-activity relationships.
The chloro substituent provides a site for further functionalization and can influence the electronic properties of the resulting biaryl system. The hydroxymethyl group offers a reactive point for subsequent modifications, such as oxidation to an aldehyde or carboxylic acid, etherification, or esterification, allowing for the facile construction of more complex molecular architectures. This unique combination of functional groups makes this compound a sought-after intermediate in the synthesis of biologically active compounds and functional materials.
This document serves as a comprehensive guide to the application of this compound in Suzuki-Miyaura coupling reactions. It provides a detailed examination of the reaction mechanism, step-by-step experimental protocols, and critical insights into optimizing reaction conditions for this specific substrate.
The Mechanism of the Suzuki-Miyaura Coupling: A Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][4] Understanding this mechanism is crucial for troubleshooting and optimizing reactions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, and it is often the rate-determining step, particularly with less reactive halides like aryl chlorides.[8] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[6] For aryl chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate this step.[1][8]
-
Transmetalation: In this step, the organic group from the organoboron reagent (in this case, the 3-chloro-4-(hydroxymethyl)phenyl group) is transferred to the palladium(II) center, displacing the halide. The presence of a base is crucial for this step.[3][9] The base activates the boronic acid by forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[3]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond of the biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides and Iodides
This protocol is suitable for more reactive aryl bromides and iodides and employs a common palladium catalyst and base.
Materials:
-
This compound (1.1 equivalents)
-
Aryl bromide or iodide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene (5 mL per mmol of aryl halide)
-
Water (1 mL per mmol of aryl halide)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, the aryl halide, Pd(OAc)₂, and PPh₃.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed toluene to the flask.
-
In a separate vial, dissolve the K₂CO₃ in degassed water.
-
Add the aqueous base solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and ethyl acetate to the reaction mixture and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protocol for Less Reactive Aryl Chlorides using a Buchwald Ligand
Aryl chlorides are generally less reactive in Suzuki-Miyaura couplings.[5][8] This protocol utilizes a more active catalyst system with a bulky, electron-rich phosphine ligand (a "Buchwald ligand") to facilitate the oxidative addition of the aryl chloride.[1][8]
Materials:
-
This compound (1.2 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
1,4-Dioxane (5 mL per mmol of aryl chloride)
-
Water (1 mL per mmol of aryl chloride)
-
Reaction vial suitable for heating (e.g., microwave vial) with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vial, combine this compound, the aryl chloride, Pd₂(dba)₃, and SPhos.
-
Add the K₃PO₄.
-
Seal the vial and purge with an inert gas.
-
Add degassed 1,4-dioxane and water.
-
Heat the mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the work-up and purification procedure as described in Protocol 1.
Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, especially for challenging substrates like aryl chlorides.[10][11][12]
Materials:
-
This compound (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equivalents)
-
N,N-Dimethylformamide (DMF) (3 mL per mmol of aryl chloride)
-
Water (0.5 mL per mmol of aryl chloride)
-
Microwave reaction vial with a magnetic stir bar
Procedure:
-
To a microwave reaction vial, add this compound, the aryl chloride, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add DMF and water.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 15-45 minutes.
-
After cooling, follow the work-up and purification procedure as described in Protocol 1.
Key Reaction Parameters and Optimization
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes key considerations for optimizing the reaction with this compound.
| Parameter | Recommended Range/Options | Rationale and Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂ | The choice of palladium precursor often depends on the ligand used. Pd(OAc)₂ and Pd₂(dba)₃ are common and versatile precursors.[3][8] |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs) | For aryl chlorides, bulky and electron-rich ligands like SPhos are highly effective at promoting oxidative addition.[1][8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base activates the boronic acid.[3][9] K₃PO₄ and Cs₂CO₃ are often more effective for less reactive substrates.[8] |
| Solvent | Toluene, 1,4-Dioxane, DMF, THF/Water mixtures | The solvent system must be able to dissolve the reactants and facilitate the interaction of the aqueous and organic phases. Aprotic polar solvents are common. |
| Temperature | 80-150 °C | Higher temperatures are often required for aryl chlorides. Microwave heating can provide rapid and efficient heating.[10][11][12] |
| Equivalents of Boronic Acid | 1.1 - 1.5 | A slight excess of the boronic acid is typically used to drive the reaction to completion and account for potential homocoupling or protodeboronation. |
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. The following workflow provides a logical approach to troubleshooting common problems encountered in the Suzuki-Miyaura coupling of this compound.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note & Protocol: Palladium-Catalyzed Cross-Coupling with 3-Chloro-4-(hydroxymethyl)phenylboronic acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 3-Chloro-4-(hydroxymethyl)phenylboronic acid in palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura reaction. This versatile building block is of significant interest in medicinal chemistry and materials science due to its trifunctional nature: a reactive boronic acid, a coupling-ready aryl chloride, and a modifiable hydroxymethyl group.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into optimizing reaction conditions, selecting appropriate catalytic systems, and troubleshooting common challenges.
Introduction: Strategic Importance of the Reagent
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its reliability in constructing carbon-carbon bonds under mild conditions.[3][4][5] The choice of building blocks is paramount to the success and efficiency of synthesizing complex target molecules. This compound emerges as a particularly strategic reagent. Its structure allows for a sequential or divergent synthetic approach:
-
The Boronic Acid Moiety: Serves as the nucleophilic partner in the Suzuki-Miyaura coupling, enabling the formation of a biaryl linkage. Boronic acids are valued for their stability, low toxicity, and general compatibility with a wide range of functional groups.[6][7]
-
The Aryl Chloride: Acts as the electrophilic coupling site. While less reactive than the corresponding bromides or iodides, aryl chlorides are often more cost-effective and readily available, making them attractive for large-scale synthesis.[8][9] Their successful coupling necessitates carefully optimized, modern catalytic systems.
-
The Hydroxymethyl Group (-CH₂OH): This functional handle is generally stable under Suzuki conditions and provides a valuable site for post-coupling transformations, such as oxidation to an aldehyde or carboxylic acid, etherification, or esterification, thereby increasing the molecular complexity of the product.[10]
The convergence of these three functionalities makes this reagent a powerful tool in the synthesis of novel pharmaceutical agents and advanced materials.[11][12][13]
The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle
A successful protocol is built upon a solid mechanistic understanding. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[3][8][14]
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the electrophile (Ar-Cl), forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[8][9]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), facilitating the transfer.[6][15][16][17]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[18][19]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol Design: Key Parameter Selection
The inherent challenge of using an aryl chloride requires a carefully selected set of reagents. The following table provides starting points for optimization based on the coupling partner.
| Coupling Partner (Ar-X) | Recommended Catalyst System (1-3 mol%) | Recommended Base (2-3 equiv.) | Solvent System (Degassed) | Temp. (°C) | Key Considerations |
| Aryl Bromide/Iodide (Electron-rich or poor) | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Na₂CO₃ | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) | 80-100 | Standard conditions are often sufficient. Reaction is typically faster. |
| Aryl Chloride (Electron-poor) | Pd₂(dba)₃ + SPhos or XPhos (1:2.2 Pd:Ligand) | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O (10:1) or Toluene | 100-110 | Requires more electron-rich and bulky ligands to facilitate oxidative addition.[8][9] |
| Aryl Chloride (Electron-rich) | XPhos Pd G3/G4 Precatalyst or IPr-NHC based catalyst | K₃PO₄ or CsF | t-BuOH/H₂O or Dioxane | 100-120 | The most challenging substrate class, requiring state-of-the-art catalysts and stronger bases.[9][20] |
Detailed Step-by-Step Experimental Protocol
This protocol provides a robust starting point for the coupling of an aryl bromide with this compound. It should be adapted based on the specific reactivity of the coupling partner as outlined in the table above.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio, 5 mL total)
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (if solid), this compound, the palladium catalyst, and the base.[9]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.[9] Homocoupling of the boronic acid is a common side reaction promoted by oxygen.[8]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water) via syringe. If the aryl halide is a liquid, add it at this stage.[9][21]
-
Reaction Execution: Lower the flask into a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (typically the aryl halide) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.[21]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation (oxygen exposure).2. Insufficiently active catalyst for the substrate (esp. aryl chlorides).3. Incorrect base or solvent. | 1. Ensure rigorous degassing of all reagents and the reaction vessel.[8][9]2. Switch to a more active catalyst system, such as a Buchwald ligand (SPhos, XPhos) or an NHC-ligated palladium precatalyst.[9][20]3. Screen alternative bases (e.g., K₃PO₄) and solvent systems. |
| Significant Protodeboronation | 1. Presence of excess water or protic sources.2. Reaction temperature is too high or reaction time is too long.3. Base is too strong or concentration is too high. | 1. Use anhydrous solvents if the protocol allows, or minimize the amount of water.[9]2. Monitor the reaction closely and stop it as soon as the starting material is consumed.3. Consider a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or using fewer equivalents. |
| Homocoupling of Boronic Acid | 1. Oxygen present in the reaction mixture.2. Use of a Pd(II) precatalyst that is not efficiently reduced to Pd(0). | 1. Improve the degassing procedure for solvents and the reaction headspace.[8]2. Use a direct Pd(0) source like Pd(PPh₃)₄ or ensure the reaction conditions are suitable for the in-situ reduction of the Pd(II) precatalyst. |
| Product is Difficult to Purify | 1. Co-elution with homocoupled byproduct or residual starting material.2. Product instability on silica gel. | 1. Optimize the reaction to minimize byproducts.2. Try a different purification technique (e.g., recrystallization, preparative HPLC) or use a different stationary phase for chromatography (e.g., alumina). |
Conclusion
This compound is a high-value, versatile reagent for palladium-catalyzed cross-coupling reactions. Success hinges on a rational approach to protocol design, grounded in an understanding of the reaction mechanism. For the challenging aryl chloride functionality, the judicious selection of an electron-rich, bulky phosphine or NHC ligand is critical to facilitate the rate-limiting oxidative addition step. By carefully controlling the reaction atmosphere, selecting an appropriate base, and monitoring the reaction progress, researchers can reliably and efficiently synthesize complex biaryl structures, paving the way for new discoveries in drug development and materials science.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Reactions. (2018). The Suzuki-Miyaura Cross-Coupling Reaction.
- ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction...
- ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics.
- Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- ACS Publications. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Borates Today. (2021). Boron Suzuki Coupling.
- MDPI. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Organic Synthesis. Suzuki-Miyaura Coupling.
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- YouTube. (2021). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053).
- PubMed. (2003). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex.
- ElectronicsAndBooks. (2005). Suzuki–Miyaura cross-coupling reaction of aryl bromides and chlorides with phenylboronic acid under aerobic conditions catalyz.
- Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros.
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- PubMed Central. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- PubMed Central. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy.
- FAQ. (2024). How can 3-(Hydroxymethyl) Phenylboronic Acid be used to synthesize Pacritinib?.
- MIT Technology Licensing Office. Boron-Containing Pharmacophore.
- Oakwood Chemical. 4-(Hydroxymethyl)phenylboronic acid.
Sources
- 1. (3-Chloro-4-(hydroxymethyl)phenyl)boronic acid | 1190875-60-5 [sigmaaldrich.com]
- 2. [3-Chloro-4-(hydroxymethyl)phenyl]boronic acid [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Boron Suzuki Coupling | Borates Today [borates.today]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. guidechem.com [guidechem.com]
- 11. mdpi.com [mdpi.com]
- 12. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 14. mdpi.com [mdpi.com]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. reddit.com [reddit.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 3-Chloro-4-(hydroxymethyl)phenylboronic Acid in Modern Drug Discovery
Introduction: A Versatile Building Block for Complex Molecular Architectures
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Central to this quest is the availability of versatile chemical building blocks that enable the efficient construction of complex molecular scaffolds. 3-Chloro-4-(hydroxymethyl)phenylboronic acid has emerged as a significant reagent in this context, primarily owing to its utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of numerous pharmaceuticals.[1] The unique substitution pattern of this compound, featuring a chloro substituent and a hydroxymethyl group, offers medicinal chemists a valuable tool for introducing specific structural motifs that can influence a molecule's pharmacological properties, such as metabolic stability, solubility, and target binding affinity.[3] This document serves as a comprehensive guide to the applications of this compound in medicinal chemistry, with a particular focus on its role in the synthesis of kinase inhibitors. Detailed protocols and mechanistic insights are provided for researchers, scientists, and drug development professionals.
Core Application: Synthesis of Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major class of targeted therapeutics. The biaryl scaffold is a common feature in many kinase inhibitors, and the Suzuki-Miyaura reaction is a preferred method for its synthesis due to its mild reaction conditions and broad functional group tolerance.
This compound is an ideal coupling partner in the synthesis of kinase inhibitors. The chloro and hydroxymethyl groups can serve as handles for further chemical modifications or can directly interact with the target protein, influencing the inhibitor's potency and selectivity.
Illustrative Example: Synthesis of MAP4K1 (HPK1) Inhibitors
A notable application of a derivative of this compound is in the synthesis of inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1). These inhibitors are being investigated for the treatment of hyperproliferative diseases and disorders of the immune system.[4] A key step in the synthesis of these inhibitors involves the Suzuki-Miyaura coupling of a heteroaryl halide with the pinacol ester of this compound. The pinacol ester is often used in place of the free boronic acid for improved stability and handling. The fundamental reactivity in the Suzuki coupling remains the same.
The following scheme illustrates a representative Suzuki-Miyaura coupling reaction in the synthesis of a MAP4K1 inhibitor intermediate:
Caption: Suzuki-Miyaura coupling workflow.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura cross-coupling reaction using this compound or its pinacol ester.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide (Conventional Heating)
This protocol is a general method for the coupling of this compound with an aryl bromide.
Materials:
| Reagent/Material | Molar Equiv. | Example Amount |
| Aryl Bromide | 1.0 | 1.0 mmol |
| This compound | 1.2 | 1.2 mmol |
| Palladium(II) acetate (Pd(OAc)₂) | 0.02 | 0.02 mmol |
| Triphenylphosphine (PPh₃) | 0.08 | 0.08 mmol |
| Sodium Carbonate (Na₂CO₃) | 2.0 | 2.0 mmol |
| Solvent (e.g., Toluene/Ethanol/Water, 4:1:1) | - | 10 mL |
| Round-bottom flask | - | 25 mL |
| Magnetic stirrer and stir bar | - | - |
| Condenser | - | - |
| Inert gas supply (Nitrogen or Argon) | - | - |
Procedure:
-
To a 25 mL round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Add a magnetic stir bar to the flask.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
In a separate vial, dissolve sodium carbonate (2.0 mmol) in the solvent mixture (10 mL) and degas the solution by bubbling with the inert gas for 15 minutes.
-
Using a syringe, add the degassed solvent and base mixture to the reaction flask.
-
Attach a condenser to the flask and heat the reaction mixture to 85-90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with a Heteroaryl Chloride
This protocol is adapted for more challenging couplings, such as with heteroaryl chlorides, and utilizes microwave irradiation to accelerate the reaction.[5]
Materials:
| Reagent/Material | Molar Equiv. | Example Amount |
| Heteroaryl Chloride | 1.0 | 1.0 mmol |
| This compound pinacol ester | 1.5 | 1.5 mmol |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 0.1 | 0.1 mmol |
| Potassium Carbonate (K₂CO₃) (2M aqueous solution) | 10.0 | 5 mL |
| N,N-Dimethylacetamide (DMA) | - | 10 mL |
| Microwave reaction vial | - | 10-20 mL |
| Magnetic stir bar | - | - |
| Microwave reactor | - | - |
Procedure:
-
To a microwave reaction vial, add the heteroaryl chloride (1.0 mmol), this compound pinacol ester (1.5 mmol), and PdCl₂(dppf) (0.1 mmol).
-
Add a magnetic stir bar.
-
Add N,N-Dimethylacetamide (10 mL) and the 2M aqueous potassium carbonate solution (5 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 150 °C for 20-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Dilute the filtrate with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices
The success of the Suzuki-Miyaura coupling is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.
-
Catalyst and Ligand: Palladium catalysts are the most widely used for this reaction.[2] The choice of ligand is crucial; electron-rich and bulky phosphine ligands, such as those from the SPhos and XPhos families, can enhance the catalytic activity, especially for less reactive aryl chlorides.[6] For the synthesis of the MAP4K1 inhibitor intermediate, a combination of Pd₂(dba)₃ and rac-BINAP was employed, which is effective for coupling with heteroaryl systems.[4]
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[2] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can influence the reaction rate and yield, and should be optimized for the specific substrates.
-
Solvent: The solvent system often consists of an organic solvent (e.g., toluene, dioxane, DMF) and an aqueous phase for the base. This biphasic system facilitates the reaction by dissolving both the organic substrates and the inorganic base.[5]
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jelsciences.com [jelsciences.com]
- 4. WO2018215668A1 - Novel inhibitors of map4k1 - Google Patents [patents.google.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with 3-Chloro-4-(hydroxymethyl)phenylboronic Acid
Introduction: The Strategic Importance of Substituted Biaryls in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organohalide has revolutionized the synthesis of biaryl and heteroaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction conditions for coupling aryl halides with a particularly valuable building block: 3-Chloro-4-(hydroxymethyl)phenylboronic acid. The presence of the chloro, hydroxymethyl, and boronic acid functionalities on a single aromatic ring makes this reagent a versatile synthon for introducing complex and highly functionalized moieties in multi-step syntheses. Understanding the nuances of its reactivity is critical for achieving high yields and purity in the desired coupled products.
The hydroxymethyl group, while generally compatible with Suzuki-Miyaura conditions, can in some instances influence the reaction through coordination with the palladium catalyst or by affecting the solubility of the starting materials. This guide will delve into the critical parameters of the reaction, offering field-proven insights and detailed protocols to empower researchers to confidently and successfully utilize this compound in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for rational optimization of reaction conditions. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters and Their Scientific Rationale
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters. The following sections provide an in-depth analysis of each component and the reasoning behind its choice.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and the associated ligand is arguably the most critical factor in a Suzuki-Miyaura coupling. While simple catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, modern, bulky, and electron-rich phosphine ligands have significantly expanded the scope and efficiency of the reaction, particularly for less reactive aryl chlorides.[4][5]
For the coupling of aryl halides with this compound, a range of palladium catalysts can be considered, with the choice often depending on the reactivity of the aryl halide (I > Br > Cl).
| Catalyst System | Aryl Halide Suitability | Key Advantages |
| Pd(PPh₃)₄ | Iodides, Bromides | Readily available, cost-effective for simple couplings. |
| PdCl₂(dppf) | Iodides, Bromides, some activated Chlorides | High thermal stability, good for a broad range of substrates. |
| Pd(OAc)₂ + SPhos/XPhos | Chlorides, Bromides, Iodides | Highly active for challenging substrates, including sterically hindered and electron-rich/poor partners.[4] |
| Buchwald Precatalysts | Chlorides, Bromides, Iodides | Air- and moisture-stable, provide rapid generation of the active Pd(0) species. |
Expert Insight: For coupling with aryl chlorides, which are often more economical but less reactive, the use of advanced ligands like SPhos or XPhos is highly recommended to achieve reasonable reaction times and yields.[4]
The Crucial Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. The choice of base can significantly impact the reaction rate and yield.
Commonly used bases include:
-
Inorganic Carbonates: K₂CO₃, Na₂CO₃, Cs₂CO₃
-
Phosphates: K₃PO₄
-
Hydroxides: NaOH, KOH
-
Fluorides: KF, CsF
Causality in Base Selection:
-
K₃PO₄ is often an excellent choice for couplings involving sensitive functional groups due to its moderate basicity and high solubility in aqueous/organic solvent mixtures.
-
Cs₂CO₃ is a stronger base and can be effective for less reactive coupling partners, though its cost can be a consideration.
-
K₂CO₃ and Na₂CO₃ are widely used, cost-effective options that are suitable for a broad range of substrates.
For this compound, a moderately strong base like K₃PO₄ or K₂CO₃ is a good starting point to avoid potential side reactions involving the hydroxymethyl group.
Solvent Systems: More Than Just a Medium
The solvent system must solubilize the various components of the reaction and can also influence the stability and reactivity of the catalytic species. A mixture of an organic solvent and water is commonly employed to dissolve both the organic-soluble aryl halide and the often water-soluble boronic acid and inorganic base.
| Solvent System | Characteristics |
| Toluene/Water | A classic choice, good for a wide range of substrates. |
| Dioxane/Water | Higher boiling point than toluene, useful for less reactive partners. |
| THF/Water | Lower boiling point, suitable for more reactive substrates. |
| n-Butanol/Water | Can be particularly effective for heteroaryl couplings.[4] |
Expert Insight: Degassing the solvent prior to use is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. This is typically achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by several freeze-pump-thaw cycles.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide using conventional heating.
Figure 2: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (1 mL)
-
Round-bottom flask with a magnetic stir bar
-
Condenser and inert gas inlet
Procedure:
-
To a round-bottom flask, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and ethyl acetate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Coupling with Aryl Chlorides
For less reactive aryl chlorides, microwave irradiation can significantly reduce reaction times. The use of a more active catalyst system is also recommended.
Materials:
-
Aryl chloride (0.5 mmol, 1.0 equiv)
-
This compound (0.75 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.01 mmol, 2 mol%)
-
SPhos (0.02 mmol, 4 mol%)
-
K₃PO₄ (1.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane (3 mL)
-
Degassed Water (0.5 mL)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add the aryl chloride, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed 1,4-dioxane and water.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Troubleshooting and Considerations
-
Low Yield: If the reaction gives a low yield, consider increasing the reaction temperature, using a more active catalyst system (e.g., a Buchwald ligand/precatalyst), or trying a different base (e.g., Cs₂CO₃).
-
Protodeboronation: The boronic acid can sometimes be replaced by a hydrogen atom. This can be minimized by using anhydrous conditions or by using boronic esters.[6]
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid can occur. This is often more prevalent at higher temperatures and can sometimes be suppressed by using a lower catalyst loading.
-
Hydroxymethyl Group Compatibility: While the hydroxymethyl group is generally stable under Suzuki-Miyaura conditions, strong bases and high temperatures could potentially lead to side reactions. If issues are suspected, protection of the alcohol as a silyl ether (e.g., TBS) may be considered, although this adds extra steps to the synthesis.[7]
Conclusion
The Suzuki-Miyaura coupling of aryl halides with this compound is a powerful and versatile method for the synthesis of highly functionalized biaryl compounds. By carefully selecting the catalyst, base, and solvent system, and by adhering to sound experimental techniques such as the use of degassed solvents, researchers can achieve high yields of the desired products. The protocols and insights provided in this application note serve as a comprehensive guide for scientists in academic and industrial settings, enabling the efficient and reliable synthesis of novel molecules for a wide range of applications.
References
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
- (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- (2011, April 1). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. NIH.
- (n.d.). Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids.
- (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC.
- (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate.
- (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- (n.d.). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. ResearchGate.
- (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman.
- (n.d.). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. ResearchGate.
- (n.d.). (Top): Reaction scheme for Suzuki coupling of... ResearchGate.
- (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC.
- (n.d.). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. NIH.
- (n.d.). (PDF) Hydroxyapatite supported palladium catalysts for Suzuki–Miyaura cross-coupling reaction in aqueous medium. ResearchGate.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nbinno.com [nbinno.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
Application Notes and Protocols: Synthesis of Biaryl Compounds Using 3-Chloro-4-(hydroxymethyl)phenylboronic acid
Introduction
Biaryl scaffolds are privileged structural motifs central to the fields of drug discovery, materials science, and natural product synthesis.[1][2][3] Their unique stereochemical and electronic properties make them integral components in a wide array of biologically active molecules, including antiviral, antihypertensive, and anti-inflammatory agents.[2][3][4] The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has revolutionized the synthesis of these important compounds.[1][5] This reaction offers a powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized centers under relatively mild conditions with high functional group tolerance.[1][4]
This document provides a detailed guide for the synthesis of biaryl compounds utilizing 3-Chloro-4-(hydroxymethyl)phenylboronic acid . This specific boronic acid is a valuable building block, introducing a unique substitution pattern that can be further functionalized, making it a key intermediate in the synthesis of complex target molecules. These protocols are designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible methodology.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate.[5][6] The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] A base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[8]
The Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[5][7][9] This is often the rate-determining step.
-
Transmetalation: The organic group from the activated boronate species is transferred to the palladium(II) center, displacing the halide.[5][6][9] The presence of a base is essential to form the boronate anion, which is more nucleophilic than the corresponding boronic acid.[8]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][6][7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
Reagent Properties and Safety
| Reagent | Formula | MW ( g/mol ) | Hazards | Notes |
| This compound | C₇H₈BClO₃ | 186.40 | Skin/eye/respiratory irritant | Store in a cool, dry place. |
| Aryl Halide (e.g., 4-Bromoanisole) | C₇H₇BrO | 187.04 | Skin/eye/respiratory irritant | Reactivity: I > Br > Cl. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | C₇₂H₆₀P₄Pd | 1155.56 | Skin/eye/respiratory irritant | Air and light sensitive. Handle under inert atmosphere. |
| Base (e.g., K₂CO₃) | K₂CO₃ | 138.21 | Serious eye irritation | Hygroscopic. Store in a desiccator. |
| Solvent (e.g., Toluene/Ethanol/Water) | - | - | Flammable, irritant | Use degassed solvents to minimize catalyst oxidation. |
Note: Always consult the Safety Data Sheet (SDS) for each chemical before use.[10][11][12][13] Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)
This protocol outlines a general method for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, the aryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Equip the flask with a condenser and a magnetic stir bar.
-
Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvents (Toluene, Ethanol, and Water) to the reaction mixture.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 20 mL of water and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is suitable for rapid reaction optimization and synthesis using microwave heating.
Materials:
-
This compound (0.6 mmol, 1.2 equiv)
-
Aryl chloride (0.5 mmol, 1.0 equiv)
-
PdCl₂(dppf) (0.025 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (1.0 mmol, 2.0 equiv)
-
1,4-Dioxane (3 mL)
-
Deionized water (1 mL)
-
Microwave vial with a magnetic stir bar
Procedure:
-
In a microwave vial, combine this compound, the aryl chloride, PdCl₂(dppf), and K₃PO₄.
-
Add the solvent system (Dioxane/H₂O).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 140 °C for 30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive catalyst | Ensure proper handling of the palladium catalyst under an inert atmosphere. Use freshly opened catalyst or a glovebox. |
| Insufficiently degassed solvents | Degas solvents thoroughly by sparging with an inert gas or by the freeze-pump-thaw method. | |
| Ineffective base | Use a freshly opened or properly stored base. Consider using a stronger base like Cs₂CO₃ or K₃PO₄. | |
| Low reaction temperature | Increase the reaction temperature, especially for less reactive aryl chlorides. | |
| Formation of homocoupled byproducts | Oxygen contamination | Ensure the reaction is set up under a strictly inert atmosphere. |
| High catalyst loading | Reduce the catalyst loading to the recommended amount. | |
| Incomplete reaction | Insufficient reaction time | Extend the reaction time and continue monitoring by TLC or LC-MS. |
| Steric hindrance | For sterically hindered substrates, consider using a more active catalyst system (e.g., with bulky phosphine ligands) and higher temperatures. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds. By utilizing this compound as a key building block, a diverse range of functionalized biaryls can be accessed. The protocols provided herein offer robust starting points for both conventional and microwave-assisted synthesis. Careful attention to reagent quality, reaction setup, and monitoring will ensure successful and reproducible outcomes, paving the way for further applications in drug discovery and materials science.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. Suzuki Coupling.
- Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Tetrahedron, 60(43), 9545-9572.
- The Organic Chemistry Tutor. (2021, March 29). Suzuki Coupling Reaction Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(12), 1163-1181.
- Hosseini-Sarvari, M., & Sodagar, E. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
- Littke, A. F., & Fu, G. C. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 124(45), 13414-13424.
- Fiveable. Biaryl Synthesis Definition.
- Li, Y., El-Sayed, M. A. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 3(11), 1665-1667.
- Jana, A., Ravichandiran, V., & Swain, S. P. (2021). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. New Journal of Chemistry, 45(33), 14757-14778.
- Gurupadaswamy, H. D., Ranganatha, V. L., Ramu, R., Patil, S. M., & Khanum, S. A. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(2), 167-177.
- Mondal, S., Sharma, S., & Ghorai, P. (2022). Expanding chemical space by para-C−H arylation of arenes.
- ResearchGate. Selected biaryl-containing drug molecules, natural products, and chiral ligands.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
- ResearchGate. Two alternative routes towards the synthesis of biaryls 3a–c.
- Organic Synthesis. Suzuki-Miyaura Coupling.
- Sigma-Aldrich. (2025, October 15).
- Capot Chemical Co., Ltd. (2017, August 7). 3-chloro-4-(ethoxycarbonyl)
- Fisher Scientific. (2021, December 25). 4-(Hydroxymethyl)
- Organic Chemistry Portal. Biaryl synthesis by C-C coupling.
- Das, D., & Pathak, M. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 14(20), 14045-14053.
- Zhang, L., & Wang, J. (2000). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. Tetrahedron, 56(44), 8657-8660.
- Fisher Scientific. (2025, December 22). 3-(Hydroxymethyl)
- Cole-Parmer. 3-(Hydroxymethyl)
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Wang, L., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 18(4), 4596-4608.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. capotchem.cn [capotchem.cn]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Catalytic systems for reactions involving 3-Chloro-4-(hydroxymethyl)phenylboronic acid
An Application Guide to Catalytic Systems for Reactions Involving 3-Chloro-4-(hydroxymethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Utility of a Functionalized Building Block
This compound is a versatile bifunctional reagent of significant interest in organic synthesis. Its structure incorporates a boronic acid moiety, prime for palladium-catalyzed cross-coupling reactions, a deactivating chloro-substituent that modulates electronic properties, and a nucleophilic hydroxymethyl group that offers a secondary site for synthetic elaboration. These features make it a valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, where the resulting biaryl structures are common motifs.[1]
The primary and most powerful application of this reagent is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[2] This guide provides a detailed overview of the catalytic systems, experimental considerations, and step-by-step protocols for successfully employing this compound in these transformative reactions.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for rational catalyst selection and reaction optimization. The reaction is catalyzed by a palladium(0) species, which orchestrates the coupling of the organoboron compound with an organic halide. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This step is often rate-limiting, especially for less reactive aryl chlorides.
-
Transmetalation : The boronic acid, activated by a base, forms a boronate species (-B(OH)₃⁻). This species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[3]
-
Reductive Elimination : The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Deconstructing the Catalytic System: Components and Rationale
The success of coupling an aryl chloride like this compound hinges on the careful selection of each component of the catalytic system. The presence of the electron-withdrawing chloride on the coupling partner (if an aryl chloride is used) or on the boronic acid itself necessitates a highly active catalyst.
1. Palladium Pre-catalysts The active Pd(0) catalyst is typically generated in situ from a more stable Pd(II) or Pd(0) pre-catalyst. Common choices include:
-
Palladium(II) Acetate (Pd(OAc)₂): A versatile and common precursor that is reduced to Pd(0) in the reaction mixture.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A Pd(0) source that is often used in combination with phosphine ligands.[2]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A pre-formed, air-stable Pd(0) complex, though sometimes less active for challenging substrates.[4]
2. Ligands: The Key to Reactivity with Aryl Chlorides For substrates bearing a chloro-substituent, the ligand is arguably the most critical component. Aryl chlorides have a strong C-Cl bond, making the oxidative addition step difficult. To overcome this, ligands must be both sterically bulky and electron-rich, which promotes the formation of a highly reactive, coordinatively unsaturated Pd(0) species.
-
Bulky Phosphine Ligands: These are the workhorses for coupling aryl chlorides. Examples include tricyclohexylphosphine (PCy₃), tri-tert-butylphosphine (P(t-Bu)₃), and specialized biaryl phosphines like SPhos and XPhos, developed by the Buchwald group.[5][6][7]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable and highly active palladium complexes. They are excellent for challenging couplings and can offer high turnover numbers.[8][9]
3. The Role of the Base A base is essential for activating the boronic acid to facilitate transmetalation.[3] The choice of base can significantly impact yield and side-product formation.
-
Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used, effective, and economical. They are typically used in aqueous solutions, creating a biphasic system.[10]
-
Phosphates (K₃PO₄): A stronger base that is often effective in anhydrous conditions and can be crucial for difficult couplings.[7]
-
Fluorides (CsF, KF): Used in anhydrous conditions and can be effective when other bases fail, though they can sometimes promote side reactions.[3]
4. Solvent Systems The solvent must solubilize the reactants and facilitate the interaction between phases if an aqueous base is used.
-
Aromatic Hydrocarbons: Toluene, Xylene.
-
Ethers: Dioxane, Tetrahydrofuran (THF).
-
Biphasic Systems: A combination of an organic solvent (like toluene or dioxane) with water is very common, especially when using carbonate bases.[10][11]
Application Notes: Field-Proven Insights
-
Catalyst Loading: For aryl chlorides, a higher catalyst loading (1-5 mol%) may be necessary compared to more reactive bromides or iodides. However, highly active ligand systems can allow for loadings as low as 0.01 mol%.[5]
-
Protecting the Hydroxymethyl Group: The -CH₂OH group is generally tolerant of Suzuki coupling conditions. However, under strongly basic conditions or with certain coupling partners containing reactive functional groups (e.g., acyl chlorides), protection (e.g., as a silyl ether) may be considered to prevent side reactions.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. It is critical to degas the solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction to prevent catalyst deactivation.[11]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation through rapid, uniform heating.[10][11]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
| Component | Reagent/Parameter | Molar Equiv. | Rationale |
| Boronic Acid | This compound | 1.2 - 1.5 | A slight excess ensures complete consumption of the limiting aryl halide. |
| Aryl Halide | 4-Bromoanisole | 1.0 | Representative aryl bromide coupling partner. |
| Pd Pre-catalyst | Pd(OAc)₂ | 0.02 (2 mol%) | Common, effective pre-catalyst. |
| Ligand | SPhos | 0.04 (4 mol%) | Bulky, electron-rich ligand suitable for challenging couplings.[7] |
| Base | K₃PO₄ | 2.0 - 3.0 | Strong base effective for promoting transmetalation. |
| Solvent | Toluene or Dioxane | - | Anhydrous solvent compatible with K₃PO₄. |
| Temperature | 80 - 110 °C | - | Standard thermal conditions for Suzuki couplings. |
| Time | 4 - 24 hours | - | Reaction progress should be monitored (e.g., by TLC or LC-MS). |
Experimental Protocols
The following protocols provide step-by-step guidance for performing the Suzuki-Miyaura reaction.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Standard Thermal Suzuki-Miyaura Coupling
This protocol describes a standard laboratory setup using conventional heating.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed toluene (10 mL)
-
Round-bottom flask with stir bar
-
Condenser and inert gas line (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and purge with an inert gas for 10-15 minutes.[11]
-
Using a syringe, add the degassed toluene to the flask.
-
Place the flask in a pre-heated oil bath at 100 °C and attach a condenser.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
Monitor the reaction progress by periodically taking small aliquots and analyzing by TLC or LC-MS.
-
Once the aryl halide is consumed, cool the reaction mixture to room temperature.
Work-up and Purification:
-
Add water (20 mL) to the reaction mixture and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol utilizes microwave irradiation for accelerated reaction times.
Materials:
-
This compound (0.75 mmol)
-
Aryl halide (e.g., 4-chloroacetophenone, 0.5 mmol)
-
PdCl₂(dppf) (0.015 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Solvent system: Dioxane/Water (4:1, 5 mL)
-
Microwave reaction vial with stir bar
Procedure:
-
To a microwave reaction vial, add the aryl halide, this compound, PdCl₂(dppf), and K₂CO₃.[10]
-
Add the dioxane/water solvent system.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor. Set the temperature to 140 °C, the power to 300 W, and the reaction time to 20-40 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature before carefully venting.
Work-up and Purification:
-
Follow the same work-up and purification steps as described in Protocol 1.
References
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
- Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. National Institutes of Health (NIH).
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health (NIH).
- C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase. mediaTUM.
- Boronic Acid Catalysis: A Versatile Strategy for Direct Hydroxyl Group Functionalization.
- Suzuki-Miyaura Coupling. Organic Synthesis.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health (NIH).
- Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. National Institutes of Health (NIH).
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ScienceDirect.
- Boronic acid catalysis for hydroxy group activation a Concept of... ResearchGate.
- A new strategy for the synthesis of polychlorinated biphenyl metabolites. OSTI.GOV.
- Method for synthesizing 4-hydroxymethyl biphenyl. Google Patents.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Triple role of boronic acid as a catalyst in the alkylation of quinoline to functionalized tetrahydroquinoline. Organic & Biomolecular Chemistry (RSC Publishing).
- Suzuki Coupling. Organic Chemistry Portal.
- Emergent Organoboron Acid Catalysts. National Institutes of Health (NIH).
- Effects of reaction conditions on hydroxymethylation of phenylboronic... ResearchGate.
- Silver-catalyzed three-component reaction of uracils, arylboronic acids, and selenium: synthesis of 5-arylselanyluracils. National Institutes of Health (NIH).
- This compound Pinacol Ester. AccelaChem.
- Catalytic Systems for 5-Hydroxymethylfurfural Preparation from Different Biomass Feedstocks: A Review. ResearchGate.
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol Guide: Scale-Up Synthesis of 3-Chloro-4-(hydroxymethyl)phenylboronic acid Derivatives
An in-depth guide for researchers, scientists, and drug development professionals on the scalable synthesis of 3-Chloro-4-(hydroxymethyl)phenylboronic acid and its derivatives.
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
This compound and its derivatives are versatile intermediates of significant interest in medicinal chemistry and materials science. Their primary utility lies in their role as key building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the construction of complex biaryl structures.[1] These motifs are prevalent in a wide array of pharmacologically active compounds and functional materials.
However, transitioning the synthesis of these molecules from the bench to a pilot or industrial scale presents considerable challenges. These include ensuring process safety, achieving high purity without resorting to costly chromatographic methods, maintaining batch-to-batch consistency, and optimizing atom economy. This guide provides a comprehensive overview of robust and scalable synthetic procedures, focusing on the underlying chemical principles and practical considerations necessary for successful scale-up.
Core Synthesis Strategy: Accessing the this compound Scaffold
The most common and industrially viable route to arylboronic acids involves the reaction of an organometallic species with a trialkyl borate ester.[2] For the target molecule, this typically begins with a suitable brominated precursor, which is converted to a Grignard or organolithium reagent followed by borylation.
Mechanistic Consideration: The Grignard Approach
The formation of arylboronic acids via a Grignard reagent is a well-established method.[3] The process involves two key steps:
-
Grignard Reagent Formation: An aryl halide (typically a bromide for its balance of reactivity and cost) reacts with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) to form an arylmagnesium halide.
-
Borylation: The highly nucleophilic Grignard reagent is then added to an electrophilic trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures. This low temperature is critical to prevent over-addition of the Grignard reagent, which would lead to the formation of undesired borinic acids and triarylboranes.[4]
-
Hydrolysis: The resulting boronic ester is hydrolyzed under acidic conditions to yield the final arylboronic acid.
A significant improvement for scale-up involves conducting the borylation at more manageable temperatures (-10°C to 0°C) rather than the traditional -60°C or lower, which can be achieved by carefully controlling the addition rate of the Grignard reagent.[5] This modification reduces the energy requirements and simplifies the engineering controls needed for large-scale reactors.
Caption: Synthetic workflow for this compound.
Detailed Scale-Up Protocol: Synthesis of this compound Pinacol Ester
For improved stability, ease of purification, and handling, arylboronic acids are often converted to their pinacol esters.[6] These derivatives are generally more robust, less prone to dehydration to form boroximes, and are often crystalline solids, making them ideal for storage and use in subsequent reactions.[7] This protocol details a direct route to the pinacol ester.
Protocol 1: Kilogram-Scale Synthesis of 2-(3-Chloro-4-(hydroxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Materials & Equipment:
-
20 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.
-
Addition funnel.
-
(4-Bromo-2-chlorophenyl)methanol
-
Isopropylmagnesium chloride solution (2.0 M in THF)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacolborane isopropyl ester)
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Heptane
Procedure:
-
Reaction Setup: Equip the 20 L reactor with an overhead stirrer, a temperature probe, and a nitrogen inlet. Purge the vessel with nitrogen for 30 minutes.
-
Charge Reagents: Charge the reactor with (4-Bromo-2-chlorophenyl)methanol (1.00 kg, 4.52 mol) and anhydrous Toluene (5 L). Stir the mixture to form a solution.
-
Cooling: Cool the reactor contents to -15°C using a circulating chiller.
-
Metal-Halogen Exchange: Slowly add isopropylmagnesium chloride solution (2.0 M in THF, 2.50 L, 5.00 mol, 1.1 eq) via the addition funnel over 2 hours, ensuring the internal temperature does not exceed -10°C.
-
Causality Note: A slow addition rate and tight temperature control are crucial to prevent side reactions and ensure efficient formation of the arylmagnesium species.
-
-
Stirring: Stir the resulting slurry at -15°C to -10°C for an additional 1 hour after the addition is complete.
-
Borylation: In a separate, dry vessel, dissolve 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (0.92 kg, 4.97 mol, 1.1 eq) in anhydrous Toluene (2 L). Add this solution to the reaction mixture over 1 hour, maintaining the internal temperature below -10°C.
-
Warm-up: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (approx. 20-25°C) and stir for 16 hours.
-
Quenching: Cool the mixture to 0°C. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl (5 L).
-
Safety Note: The quenching of residual Grignard reagent is exothermic. A slow, controlled addition to a cooled mixture is essential to manage the exotherm.
-
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 2 L) and brine (2 L).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain a crude oil/solid.
-
Purification (Crystallization): Add heptane (4 L) to the crude product. Heat the mixture to 60°C to dissolve the solids, then allow it to cool slowly to room temperature, followed by cooling to 0-5°C for 4 hours.
-
Process Insight: Crystallization is a highly effective and scalable purification method that avoids the cost and solvent waste associated with large-scale chromatography.[8]
-
-
Isolation: Collect the crystalline solid by filtration, wash with cold heptane (2 x 1 L), and dry under vacuum at 40°C to a constant weight.
| Parameter | Typical Value |
| Starting Material | 1.00 kg |
| Product | 2-(3-Chloro-4-(hydroxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| CAS Number | 1051316-34-7[6] |
| Typical Yield | 0.95 - 1.07 kg (78-88%) |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white crystalline solid |
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of the synthesized boronic acid pinacol ester is in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The pinacol ester is readily cleaved in situ under the basic reaction conditions to generate the active boronate species for transmetalation to the palladium center.[9]
Caption: General workflow for a scalable Suzuki-Miyaura coupling reaction.
Protocol 2: General Procedure for Scale-Up of Suzuki-Miyaura Coupling
Materials & Equipment:
-
Appropriately sized jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet.
-
2-(3-Chloro-4-(hydroxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq)
-
Aryl bromide or chloride (1.0-1.1 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), typically 0.1-2 mol%
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃), if required by the catalyst
-
Inorganic Base (e.g., K₂CO₃, K₃PO₄), typically 2-3 eq
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)
Procedure:
-
Inerting the Reactor: Assemble and purge the reactor with nitrogen for at least 30 minutes.
-
Charging Solids: Under a positive nitrogen flow, charge the reactor with the boronic acid pinacol ester, the aryl halide, the palladium catalyst, the ligand (if separate), and the base.
-
Process Insight: Modern, highly active palladium pre-catalysts (e.g., those with Buchwald ligands) allow for very low catalyst loadings (down to ppm levels in some cases), which is critical for reducing cost and minimizing palladium contamination in the final product.[10]
-
-
Solvent Addition: Add the degassed organic solvent, followed by the degassed water. The solvent volume is typically 5-10 mL per gram of the limiting reagent.
-
Heating: Begin stirring and heat the reaction mixture to the target temperature (typically 80-110°C).
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or TLC until the starting material is consumed.
-
Cool-down and Work-up: Once complete, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., Ethyl Acetate, Toluene) and water.
-
Phase Separation: Separate the organic layer. Wash it with water and then brine to remove the inorganic base and salts.
-
Purification:
-
Treat the organic layer with a palladium scavenger (e.g., activated carbon, silica-based scavengers) if necessary to reduce residual palladium levels.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., Ethanol/Water, Toluene/Heptane).
-
Conclusion
The successful scale-up of synthesis procedures for this compound and its derivatives hinges on a robust initial synthesis of the core boronic acid, preferably as a stable pinacol ester. By optimizing reaction conditions, such as temperature control in Grignard reactions, and employing scalable purification techniques like crystallization, these valuable intermediates can be produced efficiently and with high purity. The subsequent application in well-understood and highly optimized reactions like the Suzuki-Miyaura coupling enables the large-scale production of complex molecules for the pharmaceutical and materials science industries.
References
- Prazeres, D. M. F., & Monteiro, G. A. (2014). Validation and scale-up of plasmid DNA purification by phenyl-boronic acid chromatography. Biotechnology Journal, 9(5), 643-653.
- Monteiro, G. A., & Prazeres, D. M. F. (2012). Validation and scale-up of plasmid DNA purification by phenyl-boronic acid chromatography. Journal of Chemical Technology & Biotechnology, 87(11), 1568-1575.
- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. (General reference for industrial synthesis context).
- Gomes, P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4477.
- Hawker, D. W. (1999). Synthesis of aryl boronic acids. Google Patents (WO1999064428A1).
- Le, K. N., et al. (2013). Development and Scale-Up of an Optimized Route to the Peptide Boronic Acid, CEP-18770. Organic Process Research & Development, 17(2), 263-270.
- Khan, R. A. (2016). How to purify boronic acids/boronate esters?. ResearchGate.
- Agilent Technologies. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications.
- Hawker, D. W. (2000). Synthesis of aryl boronic acids. Google Patents (CA2297780A1).
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Mkhalid, I. A. I., et al. (2010). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 12(8), 1860-1863.
- Storgaard, M., & Ellman, J. A. (2013). Asymmetric Rhodium-Catalyzed Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines. Organic Syntheses, 90, 264.
- AccelaChem. (n.d.). This compound Pinacol Ester.
- Reddit user post on r/OrganicChemistry. (2023). HELP: Purifying boronic acids sucks.
- Geier, J., et al. (2003). Process for the preparation of substituted phenylboronic acids. Google Patents (US6576789B1).
- ResearchGate. (2018). Reaction scheme for Suzuki coupling of 4-(hydroxymethyl)phenylboronic acid and iodotoluene.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Molbase. (2024). How can 3-(Hydroxymethyl) Phenylboronic Acid be used to synthesize Pacritinib?.
- Liu, Z., & He, H. (2014). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 47(1), 12-21.
- Len, C., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(11), 3326.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 6. 1051316-34-7,this compound Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of the Hydroxymethyl Group on the Phenylboronic Acid Ring
Introduction: The Strategic Importance of Hydroxymethyl Phenylboronic Acid Derivatives
Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The incorporation of a hydroxymethyl group onto the phenyl ring introduces a versatile synthetic handle, allowing for a diverse array of chemical modifications. This opens the door to the creation of novel building blocks for drug discovery, agrochemicals, and materials science. The ability to selectively derivatize this hydroxymethyl group into ethers, esters, halides, and other functionalities allows for the fine-tuning of a molecule's steric and electronic properties, which can profoundly impact its biological activity and pharmacokinetic profile.
This guide provides a comprehensive overview of the key strategies for the derivatization of the hydroxymethyl group on the phenylboronic acid ring, complete with detailed, field-proven protocols and an exploration of the underlying chemical principles.
Strategic Considerations: The Boronic Acid Moiety
A critical consideration in any synthetic manipulation of hydroxymethyl phenylboronic acid is the reactivity of the boronic acid group itself. Boronic acids are Lewis acidic and can participate in various reactions, including dehydration to form boroxines (trimeric anhydrides). Under certain conditions, the boronic acid can also be sensitive to oxidation or other transformations.
Protection of the Boronic Acid Group
To ensure the chemoselective derivatization of the hydroxymethyl group, it is often advantageous to first protect the boronic acid. The most common and robust method for this is the formation of a pinacol ester. This is achieved by reacting the phenylboronic acid with pinacol, typically with azeotropic removal of water. The resulting 4-(hydroxymethyl)phenylboronic acid pinacol ester is significantly more stable to a wider range of reaction conditions and is amenable to chromatographic purification.
I. Etherification of the Hydroxymethyl Group
The conversion of the hydroxymethyl group to an ether is a common strategy to introduce a variety of alkyl or aryl substituents, thereby modifying the steric bulk and lipophilicity of the molecule. The two primary methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.
A. Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1] In the context of 4-(hydroxymethyl)phenylboronic acid, the hydroxymethyl group is first deprotonated with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide to form the desired ether.
Causality Behind Experimental Choices:
-
Protection: It is highly recommended to start with the pinacol-protected boronic acid to avoid potential side reactions involving the acidic protons of the boronic acid.
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the alcohol without competing in the subsequent substitution reaction.[2]
-
Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they solvate the cation of the alkoxide and do not interfere with the SN2 reaction.[2]
-
Alkyl Halide: Primary alkyl halides are the best electrophiles for this reaction, as secondary and tertiary halides are more prone to elimination side reactions.[1]
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
Detailed Protocol: Synthesis of 4-(Benzyloxymethyl)phenylboronic acid pinacol ester
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(hydroxymethyl)phenylboronic acid pinacol ester (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
SN2 Reaction: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Dilute the mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(benzyloxymethyl)phenylboronic acid pinacol ester.
B. Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with inversion of stereochemistry (though not relevant for the achiral hydroxymethyl group).[3] This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a weakly acidic nucleophile, such as a phenol.[4]
Causality Behind Experimental Choices:
-
Reagents: The combination of PPh₃ and DEAD (or DIAD) forms a key phosphonium intermediate that activates the hydroxyl group of the alcohol, turning it into a good leaving group.[3]
-
Nucleophile: The Mitsunobu reaction is particularly useful for coupling with phenols or other weakly acidic nucleophiles that are not suitable for the Williamson ether synthesis. The pKa of the nucleophile should generally be less than 13.[5]
-
Solvent: Anhydrous THF is a common solvent for the Mitsunobu reaction.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between PPh₃ and DEAD, and then allowed to warm to room temperature.[6]
Experimental Workflow: Mitsunobu Reaction
Caption: Workflow for Mitsunobu Reaction.
Detailed Protocol: Synthesis of 4-((Phenoxy)methyl)phenylboronic acid pinacol ester
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 4-(hydroxymethyl)phenylboronic acid pinacol ester (1.0 eq), phenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).
-
Dissolution: Dissolve the solids in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.
II. Esterification of the Hydroxymethyl Group
Esterification of the hydroxymethyl group is a straightforward method to introduce acyl groups. This can be valuable for creating prodrugs, modifying solubility, or providing a handle for further functionalization. The most direct method involves the reaction with an acyl chloride in the presence of a base.
Acylation with Acyl Chlorides
Acyl chlorides are highly reactive and readily acylate alcohols in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the HCl byproduct.[7]
Causality Behind Experimental Choices:
-
Protection: As with etherification, using the pinacol-protected boronic acid is recommended to prevent any reaction with the acyl chloride.
-
Acylating Agent: Acyl chlorides are highly electrophilic and react rapidly with alcohols.
-
Base: A tertiary amine base like triethylamine is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. Pyridine can also be used and can act as a nucleophilic catalyst.
-
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) or THF are suitable for this reaction.
Experimental Workflow: Acylation with Acyl Chlorides
Caption: Workflow for Esterification with Acyl Chlorides.
Detailed Protocol: Synthesis of 4-(((Benzoyl)oxy)methyl)phenylboronic acid pinacol ester
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 4-(hydroxymethyl)phenylboronic acid pinacol ester (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) and add triethylamine (1.5 eq).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acylation: Add benzoyl chloride (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
III. Conversion to Halomethyl Derivatives
The transformation of the hydroxymethyl group into a halomethyl group (chloromethyl or bromomethyl) creates a highly reactive electrophilic center, which is a valuable precursor for a wide range of subsequent nucleophilic substitution reactions.
A. Synthesis of 4-(Chloromethyl)phenylboronic acid pinacol ester
The conversion of a benzyl alcohol to a benzyl chloride can be effectively achieved using thionyl chloride (SOCl₂).
Causality Behind Experimental Choices:
-
Protection: The pinacol-protected boronic acid is essential to prevent decomposition or unwanted side reactions with thionyl chloride.
-
Chlorinating Agent: Thionyl chloride is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that can be easily removed.
-
Solvent: The reaction is typically carried out in an aprotic solvent like dichloromethane or neat.
Detailed Protocol: Synthesis of 4-(Chloromethyl)phenylboronic acid pinacol ester
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 4-(hydroxymethyl)phenylboronic acid pinacol ester (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Chlorination: Add thionyl chloride (1.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Concentration: Carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
Purification: The crude product can often be used directly in the next step or purified by recrystallization or column chromatography.
B. Synthesis of 4-(Bromomethyl)phenylboronic acid pinacol ester
Phosphorus tribromide (PBr₃) is a standard reagent for the conversion of primary alcohols to alkyl bromides.
Causality Behind Experimental Choices:
-
Protection: The use of the pinacol ester is crucial for the stability of the boronic acid moiety.
-
Brominating Agent: PBr₃ is a highly effective reagent for this transformation.
-
Solvent: The reaction is often performed in a non-polar aprotic solvent such as diethyl ether or dichloromethane.
Detailed Protocol: Synthesis of 4-(Bromomethyl)phenylboronic acid pinacol ester
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 4-(hydroxymethyl)phenylboronic acid pinacol ester (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous diethyl ether.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromination: Add phosphorus tribromide (PBr₃, 0.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Workup: Carefully pour the reaction mixture onto ice and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
| Derivatization Reaction | Reagents | Solvent | Typical Yield (%) | Reference |
| Williamson Ether Synthesis | NaH, Alkyl Halide | DMF or THF | 70-90 | [1][2][8] |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Phenol | THF | 60-85 | [3][4][9] |
| Esterification (Acyl Chloride) | Acyl Chloride, Et₃N | DCM | 85-95 | [7] |
| Chlorination | SOCl₂ | DCM | 70-85 | General Knowledge |
| Bromination | PBr₃ | Et₂O | 75-90 | General Knowledge |
Yields are approximate and can vary depending on the specific substrate and reaction conditions.
Deprotection of the Boronic Acid Pinacol Ester
After the desired derivatization of the hydroxymethyl group, the pinacol protecting group on the boronic acid can be removed if the free boronic acid is required for subsequent reactions, such as Suzuki-Miyaura coupling. A common method for deprotection is transesterification with an excess of a diol that forms a more volatile boronic ester, or hydrolysis under acidic conditions.
Detailed Protocol: Deprotection of Pinacol Ester
-
Dissolution: Dissolve the pinacol-protected boronic acid derivative in a mixture of acetone and water.
-
Hydrolysis: Add an aqueous solution of a mild acid, such as HCl or an ion-exchange resin, and stir at room temperature.
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), extract the product with an organic solvent.
-
Purification: The free boronic acid can be purified by recrystallization or precipitation.
Conclusion
The hydroxymethyl group on the phenylboronic acid ring is a versatile functional handle that allows for a wide range of chemical modifications. By employing standard organic transformations such as the Williamson ether synthesis, Mitsunobu reaction, acylation, and halogenation, researchers can access a diverse library of derivatized phenylboronic acids. Careful consideration of the reactivity of the boronic acid moiety, and the use of appropriate protection/deprotection strategies, are key to the successful synthesis of these valuable compounds for applications in drug discovery and beyond.
References
- The Williamson Ether Synthesis. (n.d.).
- Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond.
- Study on acylodeboronation reaction of phenyl boronic acid with benzoyl chloride. (n.d.).
- Mechanically induced solvent-free esterification method at room temperature. (2021).
- Mitsunobu reaction. (n.d.). Organic Synthesis.
- Williamson Ether Synthesis. (n.d.). Utah Tech University.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.).
- Syntheses of Medicinal Compounds. (2017).
- Williamson Ether Synthesis. (n.d.).
- Williamson ether synthesis. (n.d.). Wikipedia.
- Mitsunobu Reaction. (n.d.). Master Organic Chemistry.
- Mitsunobu Reaction. (2019). Organic Chemistry Portal.
- Organic Syntheses Procedure. (n.d.).
- 4-Bromomethylphenylboronic acid pinacol ester 95 138500-85-3. (n.d.). Sigma-Aldrich.
- Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Substituted Phenyl Building Blocks in the Synthesis of Potent Kinase Inhibitors: A Case Study of Foretinib (GSK1363089)
Introduction: The Indispensable Role of Aryl Scaffolds in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, numbering over 500 in the human genome, are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors that can target the ATP-binding site of specific kinases has revolutionized cancer therapy. A key architectural feature of many successful kinase inhibitors is the presence of substituted aryl moieties, which play a crucial role in establishing high-affinity interactions within the kinase domain.
Boronic acids and their derivatives, such as 3-Chloro-4-(hydroxymethyl)phenylboronic acid, represent a class of exceptionally versatile building blocks in this context. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the efficient and modular construction of complex biaryl structures that are often found at the core of kinase inhibitors.[1][2] The stability, commercial availability, and broad functional group tolerance of phenylboronic acids make them ideal reagents for creating diverse libraries of compounds for high-throughput screening and lead optimization.[3]
While the Suzuki-Miyaura reaction is a powerhouse in kinase inhibitor synthesis, a deep dive into the synthetic strategies for approved and clinical-stage drugs reveals a rich tapestry of carbon-heteroatom and carbon-carbon bond-forming reactions. This application note will shift focus to another critical coupling strategy—nucleophilic aromatic substitution (SNAr) leading to a diaryl ether linkage—as exemplified by the synthesis of Foretinib (GSK1363089), a potent multi-kinase inhibitor. We will explore the rationale behind its design, its mechanism of action, and provide a detailed protocol for a key synthetic step, illustrating the practical application of substituted phenolic and quinoline intermediates in the construction of a clinically relevant kinase inhibitor.
Foretinib (GSK1363089): A Multi-Targeted Inhibitor of MET and VEGFR-2
Foretinib is an orally bioavailable small-molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis.[4][5] Its primary targets are the mesenchymal-epithelial transition factor (c-Met) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] The aberrant activation of the c-Met receptor by its ligand, hepatocyte growth factor (HGF), is a known driver in a variety of cancers, promoting cell proliferation, invasion, and metastasis.[3][8] Simultaneously, the VEGF/VEGFR-2 signaling axis is a critical mediator of angiogenesis, the process by which tumors develop new blood vessels to support their growth.[8] By dually inhibiting these pathways, Foretinib exerts a powerful anti-tumor effect, making it a subject of significant clinical investigation for various solid tumors, including gastric and ovarian cancers.[6][7]
Mechanism of Action and Targeted Signaling Pathways
Foretinib functions as an ATP-competitive inhibitor, binding to the kinase domain of c-Met and VEGFR-2, thereby blocking their phosphorylation and subsequent activation of downstream signaling cascades.[9] The inhibition of c-Met disrupts the HGF/c-Met pathway, leading to decreased cell proliferation and invasion. The concurrent inhibition of VEGFR-2 blocks VEGF-mediated signaling, resulting in the suppression of angiogenesis. This dual-pronged attack on both the tumor cells and their vascular supply underscores a sophisticated strategy in cancer therapy.
The signaling pathways affected by Foretinib are central to cancer progression. The c-Met and VEGFR-2 pathways are known to engage in crosstalk, and their simultaneous inhibition can lead to a more profound and durable anti-tumor response.
Caption: Foretinib inhibits c-Met and VEGFR-2 signaling pathways.
Synthesis of Foretinib: A Convergent Approach
The synthesis of Foretinib, as detailed in the patent literature, employs a convergent strategy, where two complex molecular fragments are synthesized separately and then coupled in a late-stage reaction to form the final product.[1] This approach is highly efficient for the construction of complex molecules. The key fragments are a substituted quinoline core and a cyclopropane-1,1-dicarboxamide moiety bearing a fluorophenyl group. The crucial bond formation that links these two fragments is a diaryl ether linkage, typically formed through a nucleophilic aromatic substitution (SNAr) reaction.
Caption: Convergent synthetic workflow for Foretinib.
Protocol 1: Synthesis of 4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline
This protocol outlines a representative synthesis of the key quinoline intermediate.
Materials:
-
6-Hydroxy-7-methoxy-4-chloroquinoline
-
N-(3-Chloropropyl)morpholine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
Procedure:
-
To a solution of 6-hydroxy-7-methoxy-4-chloroquinoline (1.0 eq) in DMF in a round-bottom flask, add potassium carbonate (2.0-3.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add N-(3-chloropropyl)morpholine (1.2-1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline.
Protocol 2: Key Etherification Step for the Synthesis of Foretinib
This protocol describes the crucial coupling of the quinoline and cyclopropane fragments.
Materials:
-
4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline (from Protocol 1) (1.0 eq)
-
N-(3-Fluoro-4-hydroxyphenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (1.1 eq)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask with a nitrogen inlet
-
Magnetic stirrer with heating mantle
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, combine 4-chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline, N-(3-fluoro-4-hydroxyphenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, and cesium carbonate.
-
Add anhydrous DMF or DMSO to the flask.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water, which may cause the product to precipitate.
-
Collect the solid by filtration, wash thoroughly with water, and then with a small amount of a suitable organic solvent (e.g., ethanol or ethyl acetate) to remove impurities.
-
Dry the collected solid under vacuum to yield the crude Foretinib.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to obtain high-purity Foretinib.[1]
Biological Activity of Foretinib
The efficacy of Foretinib has been demonstrated in various preclinical models. Its potent inhibition of c-Met and VEGFR-2 translates to significant anti-proliferative and anti-angiogenic effects.
| Target Kinase | IC₅₀ (nM) | Cellular Assay (Example) | Effect | Reference |
| c-Met | 0.4 | MKN-45 (gastric cancer) | Inhibition of cell growth | [6] |
| VEGFR-2 (KDR) | 0.9 | HUVEC (endothelial cells) | Inhibition of tube formation | [3] |
| RON | 3.0 | - | - | [3] |
| AXL | - | - | Inhibition of phosphorylation | [6] |
IC₅₀ values represent the concentration of Foretinib required to inhibit 50% of the kinase activity in biochemical assays.
In cellular assays, Foretinib has been shown to inhibit HGF-induced c-Met phosphorylation and VEGF-induced VEGFR-2 phosphorylation at nanomolar concentrations. In xenograft models of human cancers, oral administration of Foretinib leads to significant tumor growth inhibition and regression.[5]
Troubleshooting and Experimental Considerations
-
Moisture Sensitivity: The coupling reactions, particularly those involving strong bases like cesium carbonate, should be conducted under anhydrous conditions to prevent side reactions and ensure optimal yields.
-
Reaction Monitoring: Close monitoring of the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and prevent the formation of degradation products.
-
Purification: The final product and intermediates may require careful purification by column chromatography or recrystallization to achieve the high purity required for biological testing.
-
Solubility: Foretinib has limited aqueous solubility. For in vitro biological assays, it is typically dissolved in DMSO to prepare stock solutions.
Conclusion and Future Perspectives
The synthesis of Foretinib serves as an excellent case study demonstrating the strategic use of substituted aromatic building blocks and efficient coupling methodologies to construct a potent, multi-targeted kinase inhibitor. While boronic acids and the Suzuki-Miyaura coupling are undeniably central to the synthesis of many kinase inhibitors, the chemical toolbox for medicinal chemists is vast and varied. The nucleophilic aromatic substitution to form a diaryl ether linkage, as seen in the synthesis of Foretinib, is another powerful and widely employed strategy.
Understanding the nuances of different synthetic routes and the rationale behind the choice of specific building blocks is paramount for researchers in drug discovery. The continued development of novel synthetic methods and the creative application of functionalized intermediates will undoubtedly accelerate the discovery of the next generation of life-saving kinase inhibitors.
References
- Qian, F., et al. (2009). Inhibition of tumor cell growth, invasion, and metastasis by EXEL-2880 (XL880, GSK1363089), a novel inhibitor of HGF and VEGF receptor tyrosine kinases. Cancer Research, 69(20), 8009-8016.
- Exelixis, Inc. (2005). c-Met modulators and methods of use.
- Eder, J. P., et al. (2010). A phase I study of foretinib, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2. Clinical Cancer Research, 16(13), 3507-3516.
- Yashiro, M., et al. (2012). Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks. Investigational New Drugs, 30(4), 1352-1360.
- Zou, H., et al. (2012). The HGF/c-MET pathway is a driver and biomarker of VEGFR-inhibitor resistance and vascular remodeling in non-small cell lung cancer. Cancer Research, 72(22), 5971-5982.
- BenchChem. (n.d.). Foretinib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action.
- PubChem. (n.d.). Foretinib. National Center for Biotechnology Information.
- Zauderer, M. G., et al. (2013). A phase II study of foretinib (GSK1363089) in patients with advanced or metastatic papillary renal cell carcinoma. Journal of Clinical Oncology, 31(29), 3671-3677.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
- BOC Sciences. (2023). FDA-approved small molecule kinase inhibitors-Part 1.
- Shah, M. A., et al. (2013). Phase II study evaluating 2 dosing schedules of oral foretinib (GSK1363089), a cMET/VEGFR2 inhibitor, in patients with metastatic gastric cancer. PLoS One, 8(3), e54014.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules, 25(11), 2649.
- The Role of Boronic Acids in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. (2001). Journal of Medicinal Chemistry, 44(24), 4159-4171.
- How can 3-(Hydroxymethyl) Phenylboronic Acid be used to synthesize Pacritinib? (2024). Autech Industry Co.,Limited.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules, 25(11), 2649.
Sources
- 1. CN105218445B - A kind of preparation method of tyrosine kinase inhibitor Foretinib - Google Patents [patents.google.com]
- 2. CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]
- 3. CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one - Google Patents [patents.google.com]
- 4. CN105218445A - The preparation method of a kind of TYR enzyme inhibitors Foretinib - Google Patents [patents.google.com]
- 5. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase II Study Evaluating 2 Dosing Schedules of Oral Foretinib (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Foretinib (GSK1363089) | CAS:849217-64-7 | VEGF and HGF receptor inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
Application Note & Protocol: Mastering Suzuki Coupling with Air-Sensitive Catalysts
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, indispensable in pharmaceutical and materials science for the construction of carbon-carbon bonds. The efficacy of this transformation is critically dependent on the catalytic activity of palladium complexes, which are often sensitive to atmospheric oxygen. This guide provides an in-depth exploration of the experimental setup and protocols required to successfully perform Suzuki coupling reactions with air-sensitive catalysts. We will delve into the rationale behind inert atmosphere techniques, offering detailed, field-proven methodologies for both glovebox and Schlenk line use. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the reliability and reproducibility of their Suzuki coupling reactions.
Introduction: The Challenge of Air-Sensitivity in Suzuki Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron reagent and an organohalide or triflate.[1][2][3] The catalytic cycle, a well-orchestrated dance of oxidative addition, transmetalation, and reductive elimination, relies on the palladium center cycling between the Pd(0) and Pd(II) oxidation states.[1][2][4] The catalytically active species is the Pd(0) complex, which is electron-rich and, consequently, highly susceptible to oxidation.
Many of the phosphine ligands that are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle are themselves prone to oxidation.[5] Electron-rich alkylphosphines, for instance, are more susceptible to oxidation than their arylphosphine counterparts.[5] This oxidation of the ligand forms a phosphine oxide, which no longer effectively coordinates to the palladium center, leading to catalyst deactivation.[5] The deactivation of the catalyst can manifest as low or no product yield, reaction stalling, or the formation of palladium black, a clear sign of catalyst decomposition.[5] Therefore, the exclusion of oxygen is paramount for the success of many Suzuki coupling reactions.
This application note will provide a comprehensive guide to the two primary methods for creating and maintaining an inert atmosphere: the use of a glovebox and a Schlenk line.
The Foundation: Inert Atmosphere Techniques
To ensure the integrity of air-sensitive catalysts, all components of the reaction must be rigorously deoxygenated. This includes the solvent, reagents, and the reaction vessel itself.
Solvent Degassing: Removing the Hidden Threat
Dissolved oxygen in solvents is a primary culprit in catalyst deactivation.[5] Several methods exist for degassing solvents, with varying levels of efficiency.[6][7][8]
-
Freeze-Pump-Thaw: This is the most effective method for removing dissolved gases.[6][7][8] The solvent is frozen using liquid nitrogen, and the flask is evacuated. The flask is then sealed and the solvent is allowed to thaw, releasing dissolved gases into the headspace. This process is typically repeated three times to ensure complete degassing.[6][7][8]
-
Purging with an Inert Gas: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (30-60 minutes) can displace dissolved oxygen.[6][7][8] While less effective than freeze-pump-thaw, it is a simpler method suitable for less sensitive reactions.[6][8]
-
Sonication under Vacuum: Subjecting the solvent to sonication under a partial vacuum can also facilitate the removal of dissolved gases.[6][7]
| Degassing Method | Typical Time | Efficiency (Approx.) | Best For |
| Freeze-Pump-Thaw | 20-30 min per cycle | >99% | Highly air-sensitive reactions |
| Inert Gas Purging | 30-60 min | ~90-95% | Moderately sensitive reactions |
| Sonication under Vacuum | 5-10 min | ~85-90% | Less sensitive applications |
Table 1: Comparison of common solvent degassing techniques.
Glassware Preparation
All glassware must be thoroughly dried to remove any adsorbed water, which can interfere with the reaction. Oven-drying overnight at >120 °C and cooling under a stream of inert gas or in a desiccator is standard practice.[5][9] For Schlenk line techniques, flame-drying the glassware under vacuum is also a common and effective method.[9][10]
The Glovebox Workflow: A Controlled Environment
A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically nitrogen or argon), maintaining very low levels of oxygen and moisture (often <1 ppm).[5][11] This makes it the ideal environment for handling highly air-sensitive reagents.
Diagram: Glovebox Workflow for Suzuki Coupling
Caption: A step-by-step workflow for setting up a Suzuki coupling reaction inside a glovebox.
Protocol: Glovebox Setup for a Suzuki Coupling Reaction
-
Preparation: Ensure the glovebox has a stable inert atmosphere with low oxygen and moisture levels.
-
Material Transfer: Bring all necessary oven-dried glassware, sealed containers of reagents, and a flask of degassed solvent into the glovebox antechamber.[5]
-
Antechamber Cycling: Cycle the antechamber at least three times by evacuating and backfilling with the inert gas of the glovebox.
-
Transfer to Main Chamber: Move all materials into the main glovebox chamber.
-
Reagent Weighing: Using a balance inside the glovebox, accurately weigh the air-sensitive palladium catalyst and phosphine ligand directly into the reaction flask.
-
Addition of Solids: Add the aryl halide, boronic acid (or ester), and base to the reaction flask.
-
Solvent Addition: Add the appropriate volume of degassed solvent to the flask.
-
Sealing: Securely seal the reaction flask with a septum and parafilm, or a Teflon screw cap.
-
Reaction Initiation: If the reaction is to be heated, remove the sealed flask from the glovebox and place it in a pre-heated oil bath or heating block with stirring.
The Schlenk Line Technique: Versatility at the Bench
A Schlenk line is a dual-manifold apparatus that allows for the manipulation of air-sensitive compounds using a combination of vacuum and inert gas.[12] It is a versatile tool that enables the setup of multiple reactions in parallel.
Diagram: Schlenk Line Workflow for Suzuki Coupling
Caption: A sequential workflow for setting up a Suzuki coupling reaction using a Schlenk line.
Protocol: Schlenk Line Setup for a Suzuki Coupling Reaction
-
Glassware Preparation: Assemble an oven-dried or flame-dried Schlenk flask containing a stir bar and cap it with a rubber septum.[5][9]
-
Establishing Inert Atmosphere: Connect the flask to the Schlenk line via a needle through the septum. Evacuate the flask under vacuum and then backfill with a high-purity inert gas like argon or nitrogen. Repeat this "evacuate-refill" cycle 3-5 times to ensure a completely inert atmosphere.[5][13]
-
Addition of Solid Reagents: While maintaining a positive pressure of inert gas (indicated by a gentle outflow through a bubbler), briefly remove the septum and add the aryl halide, boronic acid, and base to the flask.
-
Solvent Transfer: Transfer the degassed solvent to the reaction flask via a cannula or a gas-tight syringe.[6]
-
Catalyst Addition: If the catalyst is a solid, it can be added along with the other solid reagents. If it is a solution, it should be added via a gas-tight syringe.
-
Reaction Execution: With a positive pressure of inert gas maintained (often by connecting the flask to a balloon filled with the inert gas), the reaction can be heated to the desired temperature.[10][14]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Inactive catalyst due to oxygen exposure. Insufficiently degassed solvent. Impure reagents. | Ensure rigorous inert atmosphere techniques. Use freshly degassed solvent. Purify starting materials.[5] |
| Formation of Palladium Black | Catalyst decomposition due to oxygen or high temperature. Insufficient ligand to stabilize the Pd(0) species. | Improve degassing and inert atmosphere setup. Lower the reaction temperature. Increase the ligand-to-palladium ratio.[5] |
| Inconsistent Results | Variable quality of inert atmosphere. Inconsistent reagent handling. | Standardize the setup procedure (e.g., number of evacuate-refill cycles). Always use dry, pure reagents and solvents.[5] |
| Homocoupling of Boronic Acid | Presence of oxygen. Use of a Pd(II) precursor without complete reduction to Pd(0). | Thoroughly degas the reaction mixture. Ensure appropriate pre-catalyst activation if necessary.[1] |
Table 2: Troubleshooting guide for Suzuki coupling reactions with air-sensitive catalysts.
Conclusion
The successful execution of Suzuki-Miyaura coupling reactions with air-sensitive catalysts is a testament to meticulous experimental technique. By understanding the fundamental reasons for catalyst deactivation and implementing robust inert atmosphere protocols using either a glovebox or a Schlenk line, researchers can achieve reliable, reproducible, and high-yielding results. The detailed workflows and protocols provided in this application note serve as a comprehensive guide for scientists and professionals in the field of chemical synthesis and drug development.
References
- Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh.
- Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- chemeurope.com. Air-free technique.
- Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. 2008.
- Bode, J. How To: Degas Solvents. University of Rochester Department of Chemistry.
- Benchchem.
- Boehringer Ingelheim. Improvements for air sensitive reactions by using a new developed inertizing manifold. 2020.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024.
- YouTube.
- YouTube.
- Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- Advanced Photon Source.
- Chemistry LibreTexts. 1.
- Tokyo Chemical Industry.
- Chemistry Stack Exchange. Experimental setup. 2022.
- Organic Chemistry Portal. Suzuki Coupling.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. 2025.
- Reddit. What is the proper way to set up a suzuki coupling? 2020.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. How To [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. ess.xray.aps.anl.gov [ess.xray.aps.anl.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Microwave-Assisted Suzuki Reactions with 3-Chloro-4-(hydroxymethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Accelerating Biaryl Synthesis through Microwave-Assisted Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is pivotal in the synthesis of biaryl and substituted aromatic structures, which are core motifs in a vast array of pharmaceuticals, natural products, and advanced materials.[2][3] The use of functionalized building blocks like 3-Chloro-4-(hydroxymethyl)phenylboronic acid allows for the direct incorporation of versatile chemical handles, streamlining synthetic routes in drug discovery and development.
Traditionally, Suzuki-Miyaura reactions can be time-consuming. However, the advent of microwave-assisted organic synthesis has revolutionized this field. Microwave heating offers significant advantages over conventional heating methods, including dramatic reductions in reaction times (from hours to minutes), increased product yields, and improved reproducibility.[2][4] This is attributed to the efficient and direct heating of the reaction mixture, often leading to cleaner reactions with fewer byproducts.[4]
This application note provides a comprehensive guide to performing microwave-assisted Suzuki-Miyaura reactions utilizing this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss key considerations for successful and efficient synthesis.
Understanding the "Why": The Rationale Behind Experimental Choices
A successful Suzuki-Miyaura coupling hinges on the careful selection of several key components: the palladium catalyst, a suitable ligand, a base, and the solvent system. Each plays a critical role in the catalytic cycle.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is facilitated by the base.
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Key Reagent Selection for this compound
-
Palladium Catalyst and Ligand: The choice of the palladium source and its accompanying ligand is crucial, especially when dealing with less reactive aryl chlorides.[5][6] For the coupling of this compound with various aryl halides (including chlorides), a catalyst system known for its high activity is recommended. A pre-catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) or a combination of a palladium source like Palladium(II) acetate (Pd(OAc)2) with a bulky, electron-rich phosphine ligand like 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) is often effective.[7] These ligands promote the oxidative addition step, which is typically the rate-limiting step for aryl chlorides.
-
Base: The base plays a pivotal role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[8][9] For substrates containing potentially sensitive functional groups like the hydroxymethyl group, a moderately strong inorganic base is generally preferred. Potassium carbonate (K2CO3) or caesium carbonate (Cs2CO3) are excellent choices as they are effective in promoting the reaction while minimizing side reactions.[7]
-
Solvent System: The polarity of the solvent can significantly influence the reaction rate and selectivity. Given the presence of the polar hydroxymethyl group on the boronic acid, a polar solvent system is advantageous. A mixture of an organic solvent and water is often employed in microwave-assisted Suzuki reactions to ensure the solubility of all reactants and facilitate efficient heating.[2][10] A common and effective solvent system is a mixture of 1,4-Dioxane and water or Ethanol and water .[2]
-
Aryl Halide Coupling Partner: this compound can be coupled with a wide range of aryl and heteroaryl halides (iodides, bromides, and chlorides). The reactivity of the halide typically follows the order I > Br > Cl. For less reactive aryl chlorides, higher catalyst loadings or more specialized catalyst systems may be necessary.[11]
Experimental Protocols
The following protocols are provided as a general guideline. Optimization may be required for specific substrates.
Protocol 1: General Microwave-Assisted Suzuki Coupling
This protocol is suitable for the coupling of this compound with aryl bromides or iodides.
Materials:
| Reagent | Molar Equiv. |
| Aryl Halide | 1.0 |
| This compound | 1.2 |
| Palladium Catalyst (e.g., Pd(dppf)Cl2) | 0.02 - 0.05 |
| Base (e.g., K2CO3) | 2.0 - 3.0 |
| Solvent (e.g., 1,4-Dioxane/H2O, 3:1) | - |
Procedure:
-
To a microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and base (e.g., K2CO3, 2-3 eq.).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H2O, 3:1 v/v) to the vial to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 10-30 minutes). Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the vial to room temperature.
-
Workup:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Optimized Conditions for Coupling with Aryl Chlorides
Coupling with less reactive aryl chlorides may require more forcing conditions or a more active catalyst system.
Materials:
| Reagent | Molar Equiv. |
| Aryl Chloride | 1.0 |
| This compound | 1.5 |
| Palladium Source (e.g., Pd(OAc)2) | 0.02 - 0.05 |
| Ligand (e.g., SPhos) | 0.04 - 0.10 |
| Base (e.g., Cs2CO3) | 3.0 |
| Solvent (e.g., Dioxane/H2O, 4:1) | - |
Procedure:
-
Follow steps 1-4 from Protocol 1, using the specified reagents for aryl chlorides. If using a separate palladium source and ligand, they can be added sequentially to the reaction vial.
-
Irradiate the reaction mixture at a higher temperature (e.g., 150-180 °C) for a potentially longer duration (e.g., 30-60 minutes). Careful monitoring of the reaction is crucial.
-
Follow the workup and purification steps as described in Protocol 1.
Key Considerations and Troubleshooting
-
Compatibility of the Hydroxymethyl Group: The hydroxymethyl group is generally stable under the basic conditions of the Suzuki-Miyaura reaction. One study demonstrated that a free alcohol function on the boronic acid was well-tolerated in a microwave-assisted Suzuki coupling, suggesting that protection is often unnecessary.[12] However, for particularly sensitive substrates or if side reactions are observed, protection of the alcohol as a silyl ether (e.g., TBDMS) or another suitable protecting group may be considered.
-
Degassing: While some modern catalysts are air-stable, it is generally good practice to degas the solvent to minimize oxidation of the Pd(0) catalyst, which can lead to catalyst deactivation. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for 15-20 minutes prior to use.
-
Homocoupling: A common side reaction is the homocoupling of the boronic acid. This can be minimized by using a slight excess of the boronic acid and ensuring efficient stirring.
-
Incomplete Conversion: If the reaction does not go to completion, consider increasing the reaction temperature, time, or catalyst loading. For aryl chlorides, switching to a more active ligand can be beneficial.
-
Purification: The polarity of the final product will depend on the nature of the coupling partner. The presence of the hydroxymethyl group will increase the polarity of the product, which should be considered when choosing the eluent for column chromatography.
Conclusion
Microwave-assisted Suzuki-Miyaura reactions of this compound offer a rapid and efficient method for the synthesis of functionalized biaryl compounds. By understanding the key parameters and following the detailed protocols provided, researchers can leverage this powerful technology to accelerate their synthetic efforts in drug discovery and materials science. The ability to directly incorporate a hydroxymethyl handle provides a valuable synthetic tool for further functionalization and derivatization.
References
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
- View of Suzuki reactions of aryl halides with phenylboronic acid using imidazolium-based ionic liquid as a green solvent under microwave irradi
- Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transform
- Microwave-Promoted Suzuki Reactions of Aryl Chlorides in Aqueous Media.
- The Suzuki Coupling of Aryl Chlorides under Microwave Heating.
- Suzuki coupling of aryl chlorides with phenylboronic acid in water, using microwave heating with simultaneous cooling. Semantic Scholar. [Link]
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
- Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters. [Link]
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration.
- Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling C
- Microwave-assisted Suzuki-Miyaura reaction catalyzed by a new palladium complex. science24.com. [Link]
- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
- Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
- Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method (80 1C) a.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Suzuki cross-coupling reaction. YouTube. [Link]
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
- Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc) 2 /7a.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... RSC Advances. [Link]
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles.
- Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
Application Notes & Protocols: Unlocking the Potential of Substituted Phenylboronic Acids with Flow Chemistry
Introduction: Beyond the Batch Flask – A New Paradigm for Boronic Acid Chemistry
Substituted phenylboronic acids are cornerstone reagents in modern organic synthesis, celebrated for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their prominence is largely due to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a transformation that has revolutionized the synthesis of biaryls—a common motif in pharmaceuticals, agrochemicals, and advanced materials.[1][2]
Despite their utility, reactions involving boronic acids are not without challenges in traditional batch reactors. These challenges include:
-
Safety and Handling: The synthesis of boronic acids often involves highly reactive and unstable organometallic intermediates, such as organolithiums, which are difficult and hazardous to handle on a large scale.[3][4][5]
-
Reaction Control: Many coupling reactions are fast and exothermic, leading to poor temperature control in large flasks, which can result in side reactions and reduced yields.
-
Scalability Issues: Processes optimized at the lab scale often fail to translate effectively to pilot or manufacturing scales due to issues with mixing efficiency and heat transfer.[6]
-
Catalyst Efficiency: In heterogeneous catalysis, mass transfer limitations can reduce catalyst turnover, while in homogeneous catalysis, catalyst removal can be problematic.
Continuous flow chemistry emerges as a powerful enabling technology that systematically overcomes these limitations.[6][7] By performing reactions in a continuously flowing stream through small-diameter tubes or channels, we gain unprecedented control over reaction parameters. This guide provides an in-depth exploration of key applications, detailed protocols, and field-proven insights for leveraging flow chemistry in reactions with substituted phenylboronic acids, designed for researchers and professionals in drug development and chemical synthesis.
Core Application 1: High-Efficiency Suzuki-Miyaura Cross-Coupling in Continuous Flow
The Suzuki-Miyaura reaction is arguably the most critical application for phenylboronic acids.[1] Its mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. Flow chemistry enhances each stage by providing precise temperature control, rapid mixing, and the ability to safely operate at elevated temperatures and pressures, dramatically reducing reaction times from hours to minutes.[2][8]
Causality: Why Flow Excels for Suzuki-Miyaura Reactions
-
Enhanced Thermal Management: The high surface-area-to-volume ratio of flow reactors allows for near-instantaneous heat dissipation, preventing thermal excursions and the formation of impurities like homocoupling products.
-
Superior Mixing: Rapid mixing of reagent streams ensures a homogeneous reaction environment, which is critical for the transmetalation step and prevents localized concentration gradients that can lead to catalyst deactivation.
-
Use of Heterogeneous Catalysts: Flow chemistry is exceptionally well-suited for packed-bed reactors containing immobilized palladium catalysts. This configuration simplifies product purification, minimizes palladium leaching into the final product (a critical concern in pharmaceutical manufacturing), and allows for continuous, long-term operation with catalyst reuse.[2][8][9]
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
The diagram below illustrates a standard setup for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction in a continuous flow system.
Caption: General workflow for a continuous flow Suzuki-Miyaura coupling.
Protocol: Continuous Synthesis of 4-Methoxy-3'-methylbiphenyl
This protocol describes the coupling of 4-iodoanisole with 3-methylphenylboronic acid using a heterogeneous palladium catalyst in a packed-bed reactor.
1. Reagent Preparation:
-
Solution A: Dissolve 4-iodoanisole (e.g., 0.2 M) in a suitable solvent such as 1,4-dioxane.
-
Solution B: Dissolve 3-methylphenylboronic acid (e.g., 0.24 M, 1.2 equiv.) and a base such as potassium carbonate (K₂CO₃, e.g., 0.6 M, 3 equiv.) in a 3:1 mixture of 1,4-dioxane and water. Sonicate briefly to ensure complete dissolution.
-
Degas both solutions by sparging with nitrogen or argon for 15-20 minutes to prevent oxidation of the catalyst.
2. System Setup & Execution:
-
Priming: Prime two separate HPLC pumps with the solvent system.
-
Reactor: Use a commercially available packed-bed column containing a supported palladium catalyst (e.g., Pd(0) on a polymer support). Heat the column to the desired temperature (e.g., 120 °C).
-
Flow Initiation: Pump Solution A and Solution B at equal flow rates (e.g., 0.15 mL/min each for a total flow rate of 0.3 mL/min) through a T-mixer and into the heated packed-bed reactor.
-
Pressurization: Use a back-pressure regulator (BPR) set to a pressure (e.g., 10 bar) sufficient to prevent solvent boiling.
-
Steady State & Collection: Allow the system to reach a steady state (typically 3-5 times the reactor volume) before collecting the product stream.
3. Work-up and Analysis:
-
The output stream can be collected and worked up in a standard batchwise fashion (e.g., aqueous extraction, drying, and solvent removal).
-
For a fully continuous process, an in-line liquid-liquid separator can be integrated to remove the aqueous phase, followed by a solvent switch if necessary.[10]
-
Analyze the product for yield and purity using standard techniques like GC-MS or HPLC.
Data Presentation: Suzuki-Miyaura Reaction Parameters
The following table summarizes typical results for flow-based Suzuki-Miyaura couplings, demonstrating the versatility of the approach.
| Aryl Halide | Boronic Acid | Catalyst | Temp (°C) | Residence Time | Yield (%) | Reference |
| 4-Bromobenzaldehyde | Phenylboronic acid | Graphene-supported Pd NPs | 135 | < 1 min | 96 | [1] |
| 4-Bromoanisole | Phenylboronic acid | Pd-β-cyclodextrin (aq.) | 80 | < 5 min | 85 | [8][9] |
| 5-Iodo-2'-deoxyuridine | 3-Methoxyphenylboronic acid | SerrKap Palladacycle | 60 | ~9 min | 95 | [9][11] |
| Aryl Chlorides | Phenylboronic acid | Solid-supported Pd(0) | 120-150 | 2-5 min | >90 | [1][12] |
Core Application 2: "Flash Chemistry" for the Synthesis of Phenylboronic Acids
The synthesis of substituted phenylboronic acids often proceeds via a bromine-lithium exchange followed by borylation with a trialkyl borate.[13] In batch, this reaction is notoriously difficult, requiring cryogenic temperatures (-78 °C) to control the highly exothermic lithiation and prevent the degradation of the unstable organolithium intermediate.[14]
Flow chemistry revolutionizes this process through "flash chemistry," where reactions are completed in under a second.[15][16][17] By using highly efficient micromixers, reagents are combined almost instantaneously, and the resulting stream is passed through a short coil. This provides exquisite control over the reaction time and temperature, enabling these reactions to be performed safely at or near room temperature.[3][4][14]
Causality: Why Flow Enables Safe, Non-Cryogenic Borylation
-
Precise Residence Time Control: The unstable organolithium intermediate is generated and consumed within milliseconds, preventing decomposition and side reactions that plague batch processes.[4][5]
-
Superior Mass and Heat Transfer: Micromixers ensure that the exothermic lithiation is managed effectively, eliminating hot spots and allowing the reaction to be run at much higher temperatures (e.g., 0-20 °C) than in batch.[15][16]
-
Enhanced Safety: The small internal volume of the reactor (hold-up) means that only a tiny amount of the hazardous organolithium species exists at any given moment, drastically reducing the risks associated with scale-up.[3][5]
Experimental Workflow: Lithiation-Borylation
This workflow illustrates the rapid generation of an organolithium intermediate and its subsequent in-line quench to form the desired boronic acid.
Caption: "Flash Chemistry" workflow for continuous boronic acid synthesis.
Protocol: Continuous Synthesis of 4-Fluorophenylboronic Acid
This protocol details the synthesis from 1-bromo-4-fluorobenzene with a total reaction time of less than one second.
1. Reagent Preparation:
-
Solution A: A solution of 1-bromo-4-fluorobenzene in anhydrous THF (e.g., 1.0 M).
-
Solution B: A solution of n-butyllithium (n-BuLi) in hexanes (e.g., 2.5 M).
-
Solution C: A solution of trimethyl borate (B(OMe)₃) in anhydrous THF (e.g., 1.2 M).
-
All solutions must be prepared and handled under an inert atmosphere (nitrogen or argon).
2. System Setup & Execution:
-
Pumps: Use three syringe pumps or HPLC pumps suitable for handling air-sensitive reagents.
-
Reactors: Connect the outlets of Pumps A and B to a high-efficiency micromixer (Mixer 1). Connect the outlet of Mixer 1 to a short PFA tube coil (Coil 1) submerged in a cooling bath (e.g., 0 °C). The length and diameter of this coil define the lithiation residence time (e.g., 0.25 seconds).
-
Connect the outlet of Coil 1 to a T-mixer (Mixer 2) where it is combined with the stream from Pump C.
-
Connect the outlet of Mixer 2 to a second residence time coil (Coil 2, e.g., 0.5 seconds), also at 0 °C.
-
Execution: Set the flow rates to achieve the desired stoichiometry and residence time. For example, Pump A (10 mL/min), Pump B (4.4 mL/min, 1.1 equiv.), and Pump C (10 mL/min, 1.2 equiv.).
-
The output from Coil 2 is directed into a batch flask containing a stirred, cooled solution of aqueous HCl for quenching.
3. Work-up and Purification:
-
After quenching, the organic layer is separated, and the aqueous layer is extracted.
-
The combined organic layers are dried and concentrated.
-
Purification of boronic acids can be achieved by recrystallization or by derivatization/extraction techniques.[18][19]
Data Presentation: Flash Lithiation-Borylation Results
This table showcases the high throughput and efficiency of boronic acid synthesis in flow.[15][16]
| Aryl Bromide | Temp (°C) | Residence Time (s) | Throughput (g/h) | Isolated Yield (%) | Reference |
| 4-Bromotoluene | 0 | < 1 | ~60 | 91 | [16] |
| 3-Bromopyridine | -20 | < 1 | ~55 | 85 | [16] |
| 1-Bromo-3,5-difluorobenzene | 0 | < 1 | ~65 | 93 | [16] |
| 2-Bromobenzonitrile | 20 | 143 (total process) | - | 99 (precursor) | [8] |
Advanced Applications & Telescoped Synthesis
The modularity of flow chemistry allows for the integration of multiple synthetic technologies and the "telescoping" of reaction sequences, where the output of one reactor becomes the input for the next without intermediate isolation or work-up.[20][21][22]
-
Photoredox Catalysis with Boronic Acids: Boronic acids can serve as radical precursors under visible-light photoredox catalysis.[23][24] Flow reactors are ideal for photochemistry because their narrow channels ensure uniform irradiation of the reaction mixture, overcoming the light-penetration issues of large batch flasks (Bouguer-Beer-Lambert law).[25] This has been applied to the synthesis of several active pharmaceutical ingredients (APIs) with gram-per-hour throughput.[26][27]
-
Electrochemistry in Flow: Electrosynthesis offers a reagent-free method for oxidation or reduction.[28] Boronic acids can be used in electrochemical sensing and synthesis.[29][30] Flow electrochemical cells provide excellent control over the electrode potential and efficient mass transport to the electrode surface, enabling selective transformations that are difficult to achieve with chemical reagents.
-
Telescoped Lithiation-Borylation-Suzuki Coupling: A prime example of process intensification is the combination of boronic acid synthesis and its subsequent use in a Suzuki coupling in a single, unbroken flow path.[8] An aryl bromide is first subjected to flash lithiation-borylation; the resulting crude boronic acid stream is then mixed with a second stream containing an aryl halide, a palladium catalyst, and base, and passed through a heated reactor to execute the Suzuki coupling. This powerful approach significantly shortens synthesis times and reduces waste.[8]
References
- Lima, F., et al. (2018). Organic photocatalysis for the radical couplings of boronic acid derivatives in batch and flow.
- Kulkarni, A. A., et al. (2018). Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis. Organic Process Research & Development, 22(6), 741-746. [Link]
- Kulkarni, A. A., et al. (2018). Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis.
- ACS Publications. (2018). Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis. Organic Process Research & Development. [Link]
- Oliva, M., et al. (2021). Boronic Acids and Their Derivatives as Continuous-Flow-Friendly Alkyl Radical Precursors. Accounts of Chemical Research, 54(15), 3049-3062. [Link]
- Lima, F., et al. (2018). Organic photocatalysis for the radical couplings of boronic acid derivatives in batch and flow.
- Kulkarni, A. A., et al. (2018). Development and Scale-up of a Flow Chemistry Lithiation–Borylation Route to a Key Boronic Acid Starting Material. Organic Process Research & Development, 22(6), 741-746. [Link]
- Hone, C. A., et al. (2017). Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines.
- Gemoets, H. P. L., et al. (2020). Continuous Flow Photochemistry for the Preparation of Bioactive Molecules.
- Parmar, H., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
- Lima, F., et al. (2018). Organic photocatalysis for the radical couplings of boronic acid derivatives in batch and flow.
- Al-Zoubi, R. M., et al. (2019). Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. Taylor & Francis Online. [Link]
- Annese, C., et al. (2024). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. iris.unina.it. [Link]
- Annese, C., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. [Link]
- Basavaraju, P., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
- Corrêa, A. G., et al. (2018). Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. SciELO. [Link]
- Cambié, D., et al. (2024). Continuous flow synthesis enabling reaction discovery. Chemical Science. [Link]
- ResearchGate. (2020).
- Kapdi, A. R., et al. (2023).
- MDPI. (2017).
- Hafner, A., et al. (2016). Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s.
- Pilkington, C. J., et al. (2020).
- Goti, G., et al. (2025). Electrochemical telescoped synthesis of alkyl pinacol boranes.
- Annunziata, F., et al. (2023). Towards Antibiotic Synthesis in Continuous-Flow Processes. MDPI. [Link]
- Beilstein Journals. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
- Khan, R. A. (2016). How to purify boronic acids/boronate esters?.
- Organic Chemistry Portal. (2016). Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. [Link]
- Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194-1219. [Link]
- Puche, M., et al. (2023). A Telescoped Continuous Flow Enantioselective Process for Accessing Intermediates of 1-Aryl-1,3-diols as Chiral. Semantic Scholar. [Link]
- Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. PubMed. [Link]
- Bull, S. D., et al. (2015). Electrochemical sensing using boronic acids.
- Puche, M., et al. (2023). A Telescoped Continuous Flow Enantioselective Process for Accessing Intermediates of 1-Aryl-1,3-diols as Chiral Building Blocks. The Journal of Organic Chemistry, 88(22), 15822-15827. [Link]
- Reddit. (2017). Purification of boronic acids?. r/chemistry. [Link]
- Hafner, A., et al. (2016). Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. Organic Letters, 18(15), 3630-3633. [Link]
- Hone, C. A., et al. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]
- Hone, C. A., et al. (2022). Inline purification in continuous flow synthesis – opportunities and challenges.
- ResearchGate. (2015). Electrochemical Sensing using Boronic acids. [Link]
- Vapourtec. (n.d.).
- D'Oca, M. G. M., et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. The synthesis of APIs using continuous flow chemistry| Article | Dr.Reddy's [api.drreddys.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iris.unina.it [iris.unina.it]
- 10. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. mdpi-res.com [mdpi-res.com]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s [organic-chemistry.org]
- 17. Collection - Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s - Organic Letters - Figshare [figshare.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Organic photocatalysis for the radical couplings of boronic acid derivatives in batch and flow - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC02169D [pubs.rsc.org]
- 24. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 25. Continuous Flow Photochemistry for the Preparation of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Organic photocatalysis for the radical couplings of boronic acid derivatives in batch and flow - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. vapourtec.com [vapourtec.com]
- 29. Electrochemical sensing using boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 30. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for Substituted Phenylboronic Acids
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support hub for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges when working with substituted phenylboronic acids. Our goal is to provide not just solutions, but a foundational understanding of the reaction mechanism, enabling you to troubleshoot logically and optimize your specific system with confidence.
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for its robustness and functional group tolerance.[1][2] However, the electronic properties and steric demands of substituents on the phenylboronic acid partner can dramatically impact reaction efficiency, leading to common issues like low yields, stalled reactions, and challenging side-product formation. This guide offers a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that form the basis of troubleshooting Suzuki coupling reactions.
Q1: My Suzuki reaction shows no conversion of starting materials. What are the absolute first things I should verify?
A1: A complete lack of reactivity usually points to a fundamental issue with one of the core components. Before altering catalysts or ligands, perform these initial checks:
-
Catalyst Activity: The active catalyst is a Pd(0) species.[3] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. This reduction can sometimes be inefficient.[4] Ensure your catalyst, especially solid Pd(0) sources like Pd(PPh₃)₄, is fresh and has not been degraded by prolonged exposure to air. Consider using a newer generation, air-stable precatalyst for consistency.[5]
-
Inert Atmosphere: Oxygen is detrimental. It can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and promote the homocoupling of your boronic acid.[3][4][6] Ensure your solvents are rigorously degassed (e.g., via nitrogen/argon sparging or freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas (N₂ or Ar) from start to finish.[7][8]
-
Reagent Purity and Stability: Verify the purity of your aryl halide. More importantly, confirm the integrity of your boronic acid. Phenylboronic acids, particularly those with strong electron-withdrawing or electron-donating groups, can degrade on the shelf or undergo protodeboronation in solution.[3][9]
-
Base and Solvent Presence: Confirm that the correct base and solvent were added. While seemingly simple, this is a common source of experimental error. The base is absolutely required to activate the boronic acid for transmetalation.[10][11]
Q2: What is the precise role of the base, and how do I select the right one?
A2: The base is not merely a spectator; it is a critical activator in the catalytic cycle. The neutral boronic acid is generally unreactive toward transmetalation with the palladium complex.[10] The base performs two key functions:
-
It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻).[12][13][14] This activated boronate has a higher electron density on the organic group, which dramatically accelerates the transfer of that group from boron to palladium (the transmetalation step).
-
It can participate in regenerating the active catalyst and forming the key [ArPd(OR)L₂] intermediate that precedes transmetalation.[10]
Choice of Base:
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are excellent, general-purpose bases, often used in aqueous/organic solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O).[5][15] Cesium carbonate is more soluble and more basic, often succeeding where potassium carbonate fails.
-
Phosphates (K₃PO₄): A strong, reliable base, particularly effective for challenging or sterically hindered couplings, often used under anhydrous conditions in solvents like toluene or dioxane.[16][17]
-
Hydroxides (NaOH, Ba(OH)₂): Strong bases that can be very effective but may promote side reactions, including protodeboronation or hydrolysis of sensitive functional groups (like esters).[12]
-
Fluorides (KF, CsF): Milder bases that are useful when dealing with base-sensitive functional groups.[11][18]
Q3: How do the electronic properties of my substituted phenylboronic acid affect the reaction?
A3: The substituents dictate the electronic density of the carbon-boron bond and the overall stability of the reagent, influencing multiple steps of the reaction.
-
Electron-Deficient Phenylboronic Acids (e.g., with -NO₂, -CF₃, -CO₂Me groups): These compounds are highly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[2][7][9] While the transmetalation step itself can be fast, the reagent's instability often leads to low yields.
-
Electron-Rich Phenylboronic Acids (e.g., with -OMe, -NMe₂ groups): These reagents are generally more stable against protodeboronation but can make the oxidative addition step with an electron-rich aryl halide more difficult.[17] They can also be challenging to couple with sterically hindered partners.
Troubleshooting Guide: From Low Yields to Side Reactions
This guide provides a systematic approach to diagnosing and solving specific experimental problems.
Problem Area 1: Low Yield & Stalled Reactions
Q: My reaction gives a low yield (<50%) or stalls completely after some initial conversion. What should I investigate?
A: This common issue requires a logical, stepwise optimization. The flowchart below outlines a decision-making process. Following that, specific causes and solutions are detailed.
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
-
Cause/Solution 1: Ineffective Catalyst System for the Substrate. A standard catalyst like Pd(PPh₃)₄ is often ineffective for anything but the simplest substrates.[16]
-
For Sterically Hindered Substrates: Steric bulk, especially ortho-substituents on either coupling partner, slows both transmetalation and the final reductive elimination step.[16]
-
Solution: Switch to a catalyst system featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs).[5][16][19] These ligands promote the formation of a highly reactive, monoligated Pd(0) species and accelerate reductive elimination.[16] Increase the reaction temperature; higher boiling point solvents like toluene or dioxane are preferred.[16]
-
-
For Electron-Rich Aryl Halides or Electron-Poor Aryl Chlorides: The oxidative addition step is often rate-limiting.[20][21]
-
-
Cause/Solution 2: Incompatible Base and Solvent.
-
Problem: The chosen base may not be strong enough, or it may have poor solubility in the reaction medium. For example, K₃PO₄ is highly effective but requires anhydrous conditions and vigorous stirring as it is often used as a fine powder.[16][17]
-
Solution: If using an aqueous system with K₂CO₃ fails, try switching to Cs₂CO₃. If that fails, or if your substrates are water-sensitive, move to an anhydrous system using finely powdered K₃PO₄ in a solvent like dioxane or toluene.[16] The role of the solvent can be complex and may influence the active catalytic species.[22][23][24][25]
-
Problem Area 2: Dominant Side Reactions
Q: My main impurity is the homocoupled dimer of my boronic acid (Ar-Ar). How can I minimize this?
A: Boronic acid homocoupling is a common side reaction, often mediated by Pd(II) species and exacerbated by the presence of oxygen.[4][26][27]
Caption: Competing Suzuki cross-coupling and homocoupling pathways.
-
Solution 1: Rigorous Exclusion of Oxygen. This is the most critical factor. As shown above, oxygen can convert the active Pd(0) catalyst back into a Pd(II) state, which can then stoichiometrically couple two molecules of the boronic acid.[4][6] Ensure all solvents, including water, are thoroughly degassed and the reaction is kept under a strict inert atmosphere.[5][28]
-
Solution 2: Control the Pd(II) Concentration. If you are using a Pd(II) precatalyst, its initial high concentration can favor homocoupling.[4]
-
Consider adding a mild reducing agent, such as potassium formate, to facilitate the reduction to Pd(0) and minimize free Pd(II).[6][28]
-
Alternatively, slowly add the boronic acid to the reaction mixture to keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[28]
-
Q: I am losing my boronic acid to protodeboronation (replacement of -B(OH)₂ with -H). How do I prevent this?
A: Protodeboronation is the protonolysis of the carbon-boron bond and is a major decomposition pathway, especially for electron-deficient and some heteroaromatic boronic acids.[7][9]
-
Solution 1: Modify Reaction Conditions. High temperatures and strongly basic, aqueous conditions can accelerate protodeboronation.[3][9]
-
Use the lowest possible reaction temperature that still provides a reasonable reaction rate.
-
Switch to a milder base, such as potassium carbonate (K₂CO₃) or potassium fluoride (KF), instead of strong hydroxides.[3]
-
-
Solution 2: Use a More Stable Boron Reagent. This is often the most effective strategy. By converting the boronic acid to a more stable derivative, you protect it from decomposition. These derivatives then slowly release the active boronic acid in situ under the reaction conditions.
-
Potassium Aryltrifluoroborates (Ar-BF₃K): These salts are highly crystalline, bench-stable, and less prone to protodeboronation than their boronic acid counterparts.[10]
-
Pinacol (BPin) or other Diol Esters: These are common, moderately stable derivatives.
-
MIDA Boronates: These are exceptionally stable derivatives that are robust to chromatography but are cleaved under the basic aqueous conditions of the Suzuki coupling, providing a "slow release" of the boronic acid.[29] This is ideal for particularly unstable boronic acids.[7]
-
Key Protocols & Data
Protocol 1: General Procedure for a Standard Suzuki-Miyaura Coupling
This protocol is a good starting point for relatively simple, unhindered substrates.
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the phenylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[7]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to achieve a concentration of 0.1–0.5 M with respect to the limiting reagent.[3]
-
Degassing (Sparging): Bubble the inert gas through the stirred solution for 15-20 minutes to ensure thorough deoxygenation.
-
Catalyst Addition: While maintaining positive inert gas pressure, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%).
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).[7]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[30]
Protocol 2: Protecting a Sensitive Boronic Acid as a MIDA Ester
This protocol can rescue a reaction plagued by protodeboronation.[3]
-
Dissolution: In a vial, dissolve the substituted phenylboronic acid (1.0 equiv) in a suitable solvent like THF or methylene chloride.
-
Addition: Add N-methyliminodiacetic acid (MIDA, 1.0 equiv).
-
Dehydration: Heat the mixture to reflux with a Dean-Stark trap or in the presence of molecular sieves to remove water and drive the esterification.
-
Isolation: Once the reaction is complete (monitored by NMR or LC-MS), cool the mixture, filter off any solids, and concentrate the solvent. The resulting MIDA boronate is often a stable, crystalline solid that can be purified by recrystallization and used directly in the Suzuki coupling reaction under standard aqueous base conditions.
Table 1: Recommended Conditions for Challenging Phenylboronic Acids
| Phenylboronic Acid Type | Common Problem | Recommended Catalyst / Ligand | Recommended Base | Recommended Solvent | Key Considerations |
| Sterically Hindered (e.g., 2,6-dimethylphenylboronic acid) | Slow reductive elimination & transmetalation | Pd₂(dba)₃ or Pd(OAc)₂ with a bulky ligand like XPhos, SPhos, or RuPhos [16][19] | K₃PO₄ (anhydrous, powdered)[16][17] | Toluene, Dioxane (anhydrous) | Higher temperatures (100-120 °C) are often required. Microwave heating can be effective.[16] |
| Electron-Deficient (e.g., 4-nitrophenylboronic acid) | Protodeboronation [7][9] | Standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) often work. | K₂CO₃ or KF (milder bases)[3] | Dioxane/H₂O, THF/H₂O | Use lowest effective temperature. If yield is still low, convert to a MIDA or BF₃K derivative .[7][29] |
| Electron-Rich (e.g., 4-methoxyphenylboronic acid) | Slow oxidative addition with electron-rich halides | Pd₂(dba)₃ or Pd(OAc)₂ with an electron-rich ligand like tBu₃P or XPhos [5][17] | Cs₂CO₃ or K₃PO₄ | Toluene/H₂O, Dioxane | Ensure the aryl halide partner is sufficiently reactive (I > Br >> Cl).[21] |
References
- Suzuki reaction - Wikipedia.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). American Chemical Society.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Suzuki Coupling. Organic Chemistry Portal.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. (2025). BenchChem.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Protodeboron
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. (2025). The Journal of Physical Chemistry B.
- Application Notes and Protocols for the Purification of Suzuki Coupling Products. BenchChem.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. (2025). BenchChem.
- Technical Support Center: Suzuki Reactions with Sterically Hindered Substr
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2025).
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- How to approach choosing reaction conditions for Suzuki?. (2024). Reddit.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. MilliporeSigma.
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2025).
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling. (2025). BenchChem.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction.
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole deriv
- Failed suzuki coupling, any suggenstions?. (2024). Reddit.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018).
- Suzuki coupling Reaction's yield is very low. (2017).
- The Suzuki Reaction. Andrew G Myers Research Group.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Struggling with Suzuki Reaction. (2024). Reddit.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018). Quora.
- Suzuki–Miyaura Coupling Reaction Product Isolation. (2023).
- Catalyst Recycling in the Suzuki Coupling Reaction. (2022). MDPI.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in W
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction. (2018). Beilstein Journals.
- Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
- 19. wwjmrd.com [wwjmrd.com]
- 20. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 30. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yields in Suzuki reactions with 3-Chloro-4-(hydroxymethyl)phenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low yields in Suzuki-Miyaura cross-coupling reactions involving 3-Chloro-4-(hydroxymethyl)phenylboronic acid . The unique combination of an electron-deficient aryl chloride and a potentially coordinating hydroxymethyl group in this substrate presents specific challenges that require careful consideration of reaction parameters.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address common issues encountered during experiments with this compound, progressing from general problems to more specific challenges.
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield or has failed completely. Where should I begin my troubleshooting?
A1: Low yields in Suzuki couplings often stem from a few critical areas. A systematic evaluation of your reagents, reaction setup, and conditions is the most effective approach.
-
Reagent Quality and Stability:
-
This compound: Boronic acids can be susceptible to degradation over time, particularly protodeboronation where the C-B bond is cleaved and replaced by a C-H bond.[1] Ensure your boronic acid is of high purity and has been stored correctly. Consider performing a purity check (e.g., by NMR) if the reagent has been stored for an extended period.
-
Aryl Halide Partner: The reactivity of the aryl halide coupling partner is critical. The general order of reactivity is I > Br > OTf >> Cl.[2] Since you are using an aryl chloride, which is the least reactive of the common halides, a highly active catalyst system is essential.[3][4]
-
Palladium Catalyst and Ligand: Palladium catalysts, particularly Pd(II) precatalysts, can degrade. Phosphine ligands are prone to oxidation.[1] Use fresh, high-quality catalyst and ligand, and store them under an inert atmosphere.
-
-
Reaction Atmosphere and Solvent Degassing:
-
The Suzuki-Miyaura catalytic cycle involves Pd(0) species that are sensitive to atmospheric oxygen.[1] Inadequate degassing of your solvent and reaction vessel is a common cause of catalyst deactivation and low yields. It is crucial to thoroughly degas all solvents and purge the reaction flask with an inert gas (Argon or Nitrogen) before adding the catalyst.
-
-
Choice of Base and Solvent:
-
The base plays a crucial role in the transmetalation step, but an inappropriate choice can lead to side reactions.[5] For polar substrates like yours, ensuring adequate solubility of all components is key. A mixture of an organic solvent and water is often employed to dissolve both the organic substrates and the inorganic base.[1]
-
Q2: I am observing significant amounts of homocoupling of my this compound. How can I minimize this side reaction?
A2: The formation of a biaryl product from the coupling of two molecules of the boronic acid is a common side reaction known as homocoupling. This is often promoted by the presence of oxygen or Pd(II) species.[1]
-
Rigorous Exclusion of Oxygen: As mentioned above, thorough degassing of the reaction mixture is the first line of defense against homocoupling. Purging the solvent and reaction vessel with an inert gas for an extended period (e.g., 15-30 minutes) is recommended.
-
Use of a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can be advantageous over a Pd(II) source (e.g., Pd(OAc)₂), as the in-situ reduction of Pd(II) to the active Pd(0) can sometimes promote homocoupling.[1]
-
Stoichiometry Control: Using a slight excess of the aryl halide partner can sometimes favor the desired cross-coupling pathway over the homocoupling of the boronic acid.
Q3: I suspect protodeboronation is consuming my boronic acid. What are the signs and how can I prevent it?
A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 2-chloro-5-methylphenol from your starting material. This is a common decomposition pathway for boronic acids, especially under basic conditions.[1]
-
Choice of a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[6]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can reduce the rate of protodeboronation. The boronic acid is then generated in situ during the reaction.
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source for this side reaction. In some cases, switching to anhydrous conditions with a suitable non-aqueous base can mitigate protodeboronation.
Q4: The hydroxymethyl group on my boronic acid seems to be interfering with the reaction. What are the potential issues and solutions?
A4: The presence of the hydroxymethyl (-CH₂OH) group introduces a potential coordinating site that can interact with the palladium catalyst. This can lead to catalyst inhibition or promote unwanted side reactions.
-
Catalyst Inhibition: The oxygen of the hydroxymethyl group can coordinate to the palladium center, potentially forming a stable chelate that can slow down or halt the catalytic cycle.
-
Solution: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can often overcome this issue.[7] These ligands can favor the desired catalytic cycle steps over inhibitory coordination. A study on the coupling of aryl chlorides with (hydroxymethyl)phenylboronic acids demonstrated high yields using a water-soluble palladacycle with the bulky SPhos ligand.[8]
-
-
Dehydroxymethylation: Although less common, a palladium-catalyzed dehydroxymethylation, where the -CH₂OH group is removed, is a known reaction. This would result in the formation of 3-chlorophenylboronic acid, which could then participate in the Suzuki coupling, leading to an unexpected product.
-
Protection of the Hydroxymethyl Group: If catalyst inhibition is suspected to be a major issue, protecting the hydroxymethyl group as an ether (e.g., a silyl ether or a methyl ether) can be a viable strategy. This would prevent its coordination to the palladium catalyst. The protecting group can then be removed after the Suzuki coupling.
Recommended Reaction Conditions for this compound
Given the challenging nature of this substrate (an electron-deficient aryl chloride with a coordinating group), a robust catalyst system is required. The following table provides a starting point for reaction optimization.
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or a palladacycle precatalyst | Palladacycles can offer enhanced stability and activity.[4][8] |
| Ligand | Bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos, RuPhos) | Essential for activating aryl chlorides and can mitigate catalyst inhibition by the hydroxymethyl group.[7][8] |
| Base | Cs₂CO₃ or K₃PO₄ | Stronger, non-hydroxide bases that are effective in activating the boronic acid and are compatible with a variety of solvents.[6] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 or 10:1 ratio) | A mixed solvent system is often necessary to dissolve all reactants.[9][10] |
| Temperature | 80-110 °C | Higher temperatures are often required for the activation of aryl chlorides.[9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl halide.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., a palladacycle, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling for Rapid Optimization
Microwave synthesis can be a powerful tool for rapidly screening reaction conditions.
-
Vial Preparation: To a microwave reaction vial, add the aryl halide (0.5 mmol), this compound (0.75 mmol), palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and base (e.g., K₂CO₃, 1.5 mmol).[9]
-
Solvent Addition: Add the solvent system (e.g., 3 mL of 4:1 Dioxane/H₂O).[9]
-
Reaction: Seal the vial and place it in the microwave reactor. Heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).[9]
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Visualizing the Process: Diagrams
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Potential Catalyst Inhibition by the Hydroxymethyl Group
Caption: Potential inhibition of the palladium catalyst by the hydroxymethyl group.
Troubleshooting Workflow for Low Yields
Caption: A decision tree for troubleshooting low yields in your Suzuki reaction.
References
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 2024. URL
- Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. BenchChem. URL
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem. URL
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, RSC Publishing. URL
- Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides.
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. URL
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 1999. URL
- Optimization of solvents and bases in Suzuki-Miyaura cross-coupling...
- Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry, 2021. URL
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 2015. URL
- Suzuki Coupling. Organic Chemistry Portal. URL
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL
- Optimization of reaction condition for catalyst, base, solvent.
- Coupling of aryl chlorides with (hydroxymethyl)phenylboronic acids...
- A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Aqueous solution palladium catalyzed Suzuki cross coupling reactions: Reaction optimization of base and the effects of base concentr
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. URL
- Struggling with Suzuki Reaction. Reddit. URL
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 2003. URL
- The Suzuki-Miyaura coupling of aryl chlorides with phenyl boronic acid a.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 2018. URL
- Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics, 2023. URL
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 2021. URL
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 2022. URL
- Intramolecular Catalyst Transfer on a Variety of Functional Groups between Benzene Rings in a Suzuki-Miyaura Coupling Reaction. Chemistry – A European Journal, 2019. URL
- Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 2011. URL
- Suzuki coupling of different chloropyridines with phenylboronic acids a.
- Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction.
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002. URL
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Common side reactions and byproducts with hydroxymethylphenylboronic acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for common side reactions and byproduct formation when working with hydroxymethylphenylboronic acids. As versatile reagents in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, understanding their stability and reactivity is paramount for successful outcomes.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with hydroxymethylphenylboronic acids?
Hydroxymethylphenylboronic acids are generally stable solids at room temperature when stored in a tightly closed container in a dry, refrigerated environment (below 4°C/39°F).[3] However, like many boronic acids, they are susceptible to several key decomposition pathways under reaction conditions or during prolonged storage in solution. The main concerns are protodeboronation, formation of boroxine anhydrides, and oxidation.
Q2: What is protodeboronation and why is it a problem?
Protodeboronation is a significant side reaction where the C–B bond is cleaved and replaced by a C–H bond, resulting in the formation of a byproduct (e.g., benzyl alcohol from 4-hydroxymethylphenylboronic acid) and consuming the boronic acid.[4][5] This reaction is often promoted by aqueous basic conditions, which are common in Suzuki-Miyaura couplings.[4][6] It directly leads to lower yields of the desired cross-coupled product.[7]
Q3: What is a boroxine and how does it affect my reaction?
A boroxine is a cyclic anhydride formed from the dehydration of three boronic acid molecules.[8][9][10] This process is reversible and often in equilibrium with the boronic acid form in solution.[8] While boroxines can participate in cross-coupling reactions, their formation can complicate stoichiometry and reaction kinetics.[11] The equilibrium is influenced by factors such as solvent, temperature, and the electronic nature of the substituents on the phenyl ring.[8]
Q4: Can the hydroxymethyl group itself cause side reactions?
Yes, the hydroxymethyl group can be susceptible to oxidation, especially in the presence of strong oxidizing agents or certain catalytic systems. This can lead to the formation of the corresponding benzaldehyde or benzoic acid derivatives, introducing impurities that may be difficult to separate from the desired product.
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to diagnosing and resolving common experimental challenges.
Problem 1: Low or No Yield of the Desired Cross-Coupling Product
A low yield is the most common issue and can stem from multiple sources. A logical troubleshooting workflow can help pinpoint the cause.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Detailed Solutions:
-
Reagent Integrity :
-
Boronic Acid : Use fresh hydroxymethylphenylboronic acid. Over time, it can dehydrate to form boroxine.[8][9] While boroxines are often viable coupling partners, the change in molecular weight affects stoichiometry.
-
Catalyst and Ligand : Ensure the palladium catalyst and phosphine ligands have not been deactivated by oxygen.[7][12] Use fresh reagents stored under an inert atmosphere.
-
Solvent and Base : Use anhydrous, degassed solvents. Oxygen promotes the homocoupling of boronic acids and can deactivate the Pd(0) catalyst.[11][13]
-
-
Reaction Conditions :
-
Inert Atmosphere : The rigorous exclusion of oxygen is critical.[12][13] Purge the reaction vessel and solvents thoroughly with argon or nitrogen.
-
Base Selection : Protodeboronation is often base-catalyzed.[4] Consider using milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide.[7]
-
Temperature Control : Excessive heat can accelerate decomposition pathways. Run the reaction at the lowest effective temperature.
-
Problem 2: Significant Amount of Homocoupling Byproduct Detected
Homocoupling results in a biaryl derived from two molecules of the boronic acid.
Causality and Prevention:
-
Presence of Oxygen : This is the most common cause.[11][14] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling reaction.
-
Solution : Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) from start to finish.
-
-
Use of Pd(II) Precatalysts : If the reduction of the Pd(II) precatalyst to the active Pd(0) species is slow or incomplete, the remaining Pd(II) can promote homocoupling.
-
Solution : Consider using a pre-formed Pd(0) catalyst or ensure conditions are adequate for rapid reduction of the Pd(II) source.
-
Problem 3: Significant Amount of Protodeboronation Byproduct Detected
The presence of benzyl alcohol (from 4-hydroxymethylphenylboronic acid) in your crude product is a clear sign of protodeboronation.
Causality and Prevention:
-
Aqueous Basic Conditions : Water acts as the proton source for this side reaction, which is often catalyzed by base.[4]
-
Solution 1 (Anhydrous Conditions) : If possible, switch to anhydrous conditions using a non-aqueous base (e.g., KF) and dry solvents.[7]
-
Solution 2 (Slow Release Strategy) : Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate.[4][6] These derivatives slowly release the boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing the rate of protodeboronation.[4][7]
-
Solution 3 (Optimize Base and Temperature) : Use the mildest possible base that still promotes the desired reaction and run the reaction at a lower temperature for a shorter duration.[7]
-
Key Side Reactions in Detail
Protodeboronation
This reaction involves the protonolysis of the carbon-boron bond.[4] It can be catalyzed by both acid and base, but in the context of Suzuki couplings, the base-catalyzed pathway is most relevant.[4]
Caption: Simplified mechanism of base-catalyzed protodeboronation.
The susceptibility to protodeboronation is highly dependent on the electronic properties of the aryl group and the specific reaction conditions.[4]
Boroxine Formation
Boronic acids exist in equilibrium with their corresponding cyclic trimers, boroxines.[8][10] This is a dehydration reaction.
Caption: Reversible equilibrium between a boronic acid and its boroxine.
The formation of boroxine is favored in non-polar, anhydrous solvents and can be driven by heating.[9] Electron-donating groups on the aryl ring can support the formation of the boroxine.[8]
Homocoupling
This palladium-catalyzed side reaction produces a biaryl from the boronic acid starting material. It is a common issue when reactions are not performed under strictly inert conditions.[11]
| Byproduct | Structure | Common Cause | Prevention Strategy |
| Protodeboronation Product | Ar-H | Aqueous base, high temperature | Use anhydrous conditions, milder base, or a "slow-release" boronate ester.[4][7] |
| Homocoupling Product | Ar-Ar | Presence of O₂; inefficient Pd(II) reduction | Rigorously degas solvents and maintain an inert atmosphere.[11][12][13] |
| Boroxine | (ArBO)₃ | Dehydration (storage, heating) | Store boronic acid properly; be aware of equilibrium in solution.[8][9] |
| Oxidation Product | Ar-CHO or Ar-COOH | Strong oxidants, incompatible conditions | Avoid strong oxidizing agents; screen reaction conditions. |
Optimized Protocols & Preventative Measures
Protocol: Suzuki-Miyaura Coupling with Minimized Side Reactions
This protocol incorporates best practices to mitigate the side reactions discussed above.
-
Reagent Preparation :
-
Use fresh, high-purity 4-(hydroxymethyl)phenylboronic acid (≥99%).[2]
-
Use a high-purity palladium catalyst and ligand (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3).[12]
-
Use an anhydrous, high-purity base (e.g., K₃PO₄ or Cs₂CO₃).
-
Use anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, with the water component also degassed).[12]
-
-
Reaction Setup (Strict Inert Atmosphere) :
-
Assemble a flame-dried or oven-dried flask with a stir bar under a stream of argon or nitrogen.
-
Add the aryl halide (1.0 equiv.), 4-(hydroxymethyl)phenylboronic acid (1.2-1.5 equiv.), and base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with inert gas three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., 1-2 mol%).[12]
-
Add the degassed solvent via syringe.
-
-
Reaction Execution :
-
Heat the reaction to the desired temperature (e.g., 80–100 °C) and stir vigorously.[12]
-
Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time necessary for completion to minimize thermal decomposition.
-
-
Workup and Purification :
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[12]
-
Analytical Methods for Detecting Byproducts
To effectively troubleshoot, you must be able to identify the byproducts.
-
LC-MS (Liquid Chromatography-Mass Spectrometry) : This is the most powerful technique for identifying and quantifying starting materials, the desired product, and various byproducts in the reaction mixture. It provides both retention time and mass-to-charge ratio information.[15][16]
-
GC-MS (Gas Chromatography-Mass Spectrometry) : Useful for volatile byproducts, such as the protodeboronation product (benzyl alcohol).
-
¹H NMR (Proton Nuclear Magnetic Resonance) : Can be used to identify characteristic peaks of byproducts in the crude reaction mixture, although overlapping signals can be a challenge.
References
- [4-(Hydroxymethyl)phenyl]boronic acid | CAS#:59016-93-2 | Chemsrc. (n.d.).
- Protodeboronation - Wikipedia. (n.d.).
- Wang, K., et al. (2020). Effects of reaction conditions on hydroxymethylation of phenylboronic acid (PBA) with paraformaldehyde. ResearchGate.
- Tokunaga, Y., Ueno, H., Shimomura, Y. (n.d.). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION.
- Butcher, J. W., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826.
- Rao, N. Z., Larkin, J. D., & Bock, C. W. (2016). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. Structural Chemistry, 27(3), 829–842.
- Materials Safety Data Sheet - Xi'an ruixi Biological Technology Co. (n.d.).
- Rao, N. Z., Larkin, J. D., & Bock, C. W. (2016). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. NIH.
- 2-(Hydroxymethyl)phenylboronic Acid | C7H9BO3 | CID 4374262 - PubChem. (n.d.).
- Butcher, J. W., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed.
- Boroxine - Wikipedia. (n.d.).
- Boroxine formation reaction mechanism as calculated by DFT. (n.d.). ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
- Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. (2020). PubMed Central.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). ResearchGate.
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. (2025, March 22).
- Boronic acid with high oxidative stability and utility in biological contexts. (2018). PubMed Central.
- Quantitation of boronic acids at pg/mL levels of sensitivity. (n.d.). SCIEX.
- Formose Reaction Controlled by a Copolymer of N,N-Dimethylacrylamide and 4-Vinylphenylboronic Acid. (2019). MDPI.
- Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic and biomolecular chemistry, 13(9), 2649-2655.
- How to prevent metal catalysed homocoupling reaction of boronic acids? (2018, November 2). ResearchGate.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (n.d.). ResearchGate.
- Purification of boronic acids? : r/chemistry - Reddit. (2017, December 19).
- Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. (2015, October 23). PubMed.
- Analytical methods based on transformations with hydrochloric acid. (1983). PubMed.
- List of purification methods in chemistry - Wikipedia. (n.d.).
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review.
- Isocyanide-Based Multicomponent Reactions of Free Phenylboronic Acids. (2015). PubMed Central.
- 3.2: Purification of Products - Chemistry LibreTexts. (2025, August 20).
- Hydroxylation of phenylboronic acid reaction. (n.d.). ResearchGate.
Sources
- 1. 4-(Hydroxymethyl)phenylboronic acid | 59016-93-2 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. [4-(Hydroxymethyl)phenyl]boronic acid | CAS#:59016-93-2 | Chemsrc [chemsrc.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 9. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boroxine - Wikipedia [en.wikipedia.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. sciex.com [sciex.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Products from 3-Chloro-4-(hydroxymethyl)phenylboronic acid Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of reaction products derived from 3-Chloro-4-(hydroxymethyl)phenylboronic acid. The unique functionalities of this reagent—a chloro group, a hydroxymethyl group, and a boronic acid—present specific challenges and opportunities in purification that this guide will help you navigate.
I. Understanding the Chemistry: Why Purification Can Be Tricky
This compound is a versatile building block, most commonly employed in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1] The presence of the polar hydroxymethyl group and the acidic boronic acid moiety can lead to products with challenging physical properties, often complicating purification. A successful purification strategy hinges on understanding the potential impurities that can arise.
Common Impurities in Reactions with this compound:
| Impurity Type | Origin | Structural Characteristics |
| Homocoupling Products | Coupling of two boronic acid molecules.[2][3][4] | Symmetrical biaryl derived from this compound. |
| Unreacted Starting Materials | Incomplete reaction. | Residual this compound and the coupling partner (e.g., aryl halide). |
| Protodeboronation Products | Cleavage of the C-B bond, replacing it with a C-H bond.[5] | 2-Chloro-4-methylphenol. This is a common side reaction for boronic acids, especially under basic conditions.[6][7][8] |
| Palladium Catalyst Residues | Remnants of the palladium catalyst and ligands. | Can be colored and interfere with subsequent reactions or biological assays. |
| Inorganic Salts | Byproducts from the base used in the reaction (e.g., K₂CO₃, Cs₂CO₃). | Typically water-soluble. |
II. Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the purification of products from reactions involving this compound.
Q1: My desired product is co-eluting with the unreacted boronic acid during column chromatography. How can I separate them?
A1: This is a frequent challenge due to the polar nature of both your product (containing the hydroxymethyl group) and the starting boronic acid.
-
Expert Insight: The key is to exploit the acidic nature of the boronic acid.
-
Troubleshooting Steps:
-
Aqueous Base Wash: During your workup, perform an extraction with a mild aqueous base like 1M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer. Your likely less acidic product should remain in the organic layer.[9]
-
pH Adjustment: Carefully monitor the pH during the extraction. A pH of 9-10 is generally sufficient to deprotonate the boronic acid without causing significant hydrolysis of other functional groups.
-
Back Extraction: To ensure your product hasn't been partially extracted into the basic aqueous layer, you can back-extract the aqueous layer with a fresh portion of organic solvent.
-
Q2: I'm observing a significant amount of a symmetrical biaryl impurity in my crude reaction mixture. What is it and how do I get rid of it?
A2: This is a classic case of boronic acid homocoupling, a common side reaction in Suzuki-Miyaura couplings.[2][3][4] It can be promoted by the presence of oxygen or when using a Pd(II) precatalyst that needs to be reduced to the active Pd(0) in situ.[10]
-
Prevention is Key:
-
Purification Strategy:
-
Chromatography: The homocoupled product will have a different polarity and molecular weight compared to your desired product. Flash column chromatography is often effective for separation.[2]
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method to remove the more symmetrical and often less soluble homocoupled byproduct.[12]
-
Q3: My NMR shows a byproduct that looks like my starting boronic acid but without the boronic acid group. What happened?
A3: You are likely observing the product of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[5] This is a known decomposition pathway for arylboronic acids, particularly under the basic conditions of a Suzuki coupling.[6][7][8]
-
Minimizing Protodeboronation:
-
Reaction Time: Avoid unnecessarily long reaction times. Monitor your reaction by TLC or LC-MS and quench it once the starting material is consumed.
-
Base Strength: While a base is necessary, excessively strong bases or prolonged heating can promote protodeboronation. Consider screening different bases (e.g., K₂CO₃ vs. CsF).
-
-
Purification:
-
The protodeboronated byproduct will be significantly less polar than your desired product and the starting boronic acid. It can typically be separated by standard flash column chromatography.
-
III. Troubleshooting Guides
This section provides more detailed, step-by-step guidance for specific purification challenges.
Guide 1: Purification by Flash Column Chromatography
Flash column chromatography is a workhorse technique for purifying Suzuki coupling products.[13][14]
Workflow for Optimizing Chromatography
Caption: Decision workflow for optimizing flash chromatography.
Protocol: Standard Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). For less soluble materials, create a slurry with silica gel, evaporate the solvent, and dry-load this onto the column.[14]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system. Ensure the packing is uniform to avoid channeling.
-
Loading: Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with the solvent system, gradually increasing the polarity if a gradient is required. Collect fractions and monitor by TLC.
-
Analysis: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Chromatography
| Issue | Cause | Solution |
| Product Streaking on Silica | The hydroxymethyl and boronic acid groups can interact strongly with the acidic silanol groups on the silica surface.[15] | Add a small amount of a modifier to your eluent. For acidic compounds, a trace of acetic acid can help. For basic compounds, triethylamine can be beneficial.[16] |
| Irreversible Adsorption | Highly polar products may stick irreversibly to the silica gel.[17] | Consider using a less acidic stationary phase like neutral alumina, or try reverse-phase (C18) chromatography.[15] |
| Co-elution of Product and Aryl Halide | The starting aryl halide and the biaryl product can have similar polarities. | Try a different solvent system. A switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can sometimes provide the necessary selectivity.[16] |
Guide 2: Purification by Recrystallization
For solid products, recrystallization is an excellent and scalable purification method.[12][18]
Protocol: Recrystallization
-
Solvent Screening: In small vials, test the solubility of your crude product in various solvents (e.g., hexanes, ethyl acetate, methanol, isopropanol, toluene, and mixtures thereof) at room temperature and upon heating.
-
Ideal Solvent System: An ideal system is one where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[12]
IV. Advanced Purification Strategies
When standard methods are insufficient, these advanced techniques can be employed.
Derivatization to Aid Separation
Sometimes, temporarily modifying a functional group can drastically alter the polarity and make purification easier.
-
Protecting the Hydroxymethyl Group: The polar hydroxymethyl group can be protected as a less polar ether (e.g., silyl ether) or ester. After purification of the less polar derivative, the protecting group can be removed.
-
Conversion to Boronate Ester: If unreacted boronic acid is the primary impurity, the crude mixture can be reacted with a diol like pinacol to convert the boronic acid to its less polar and more chromatographically stable pinacol ester.
Acid-Base Extraction for Complete Removal of Boronic Acid
As mentioned in the FAQs, an acid-base workup is highly effective for removing boronic acid impurities.[9]
Protocol: Acid-Base Extraction
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 1M Na₂CO₃ (aq). Repeat the wash 2-3 times.
-
Combine the aqueous layers and acidify with 1M HCl to a pH of ~2-3 to precipitate the boronic acid if you wish to recover it.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, now free of boronic acid.
V. Summary and Key Takeaways
The purification of products from reactions involving this compound requires a thoughtful approach that considers the properties of the desired product and potential impurities.
-
Identify Your Impurities: Understanding the likely side products (homocoupling, protodeboronation) is the first step to devising a successful purification strategy.
-
Exploit Chemical Handles: Use the acidic nature of the boronic acid (base extraction) and the polarity of the hydroxymethyl group to your advantage.
-
Optimize Systematically: Whether using chromatography or recrystallization, a systematic approach to selecting solvents and conditions is crucial.
By applying the principles and protocols outlined in this guide, you will be well-equipped to tackle the purification challenges associated with this versatile reagent.
References
- Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(26), 8564–8575. [Link]
- Miles, W. H., et al. (2011). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Various Authors. (2017).
- Al-Zoubi, R. M., & Marion, O. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Miles, W. H., et al. (2011). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17565–17582. [Link]
- Various Authors. (2016). How to purify boronic acids/boronate esters?
- Nambo, M., & Crudden, C. M. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2737-2748. [Link]
- Various Authors. (2023). The proposed mechanism for protodeboronation of arylboronic acids.
- Wikipedia contributors. (2023).
- Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 345-349. [Link]
- Biscoe, M. R., & Buchwald, S. L. (2011). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides.
- Various Authors. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]
- Various Authors. (2016). Can I remove boronic acid using Work up process?
- NROSCI. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Various Authors. (2018).
- Various Authors. (2023). Help needed with unreproducible Suzuki coupling. Reddit. [Link]
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Organic Synthesis. [Link]
- Various Authors. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation.
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
- Various Authors. (2023). How difficult should a suzuki coupling be? Reddit. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- MDPI. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. rsc.org [rsc.org]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Preventing Homocoupling of 3-Chloro-4-(hydroxymethyl)phenylboronic Acid
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals who are utilizing 3-Chloro-4-(hydroxymethyl)phenylboronic acid in their synthetic routes. We understand that while this reagent is a valuable building block, its propensity for homocoupling can lead to reduced yields and complex purification challenges.
This document provides in-depth troubleshooting advice, preventative strategies, and the mechanistic rationale behind them to ensure the success of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a significant problem?
A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent—in this case, this compound—react with each other to form a symmetrical biaryl byproduct (4,4'-bis(hydroxymethyl)-2,2'-dichlorobiphenyl). This is highly problematic for several reasons:
-
Yield Reduction: It consumes your boronic acid, directly lowering the yield of the desired cross-coupled product.
-
Stoichiometry Imbalance: The consumption of the boronic acid disrupts the optimal stoichiometric ratio with your coupling partner.
-
Purification Complexity: The homocoupled dimer is often structurally similar to the target molecule, making its removal by standard techniques like column chromatography difficult and resource-intensive.
Q2: What are the primary drivers of homocoupling in my reaction?
A2: The two main culprits for boronic acid homocoupling are dissolved oxygen and the presence of Palladium(II) species.[1]
-
Oxygen-Mediated Pathway: This is the most common cause. Dissolved oxygen in your reaction mixture can oxidize the catalytically active Pd(0) to a Pd(II) species. This Pd(II) can then enter a catalytic cycle that promotes the homocoupling of the boronic acid.[2][3] A critical step in this pathway involves the formation of a palladium peroxo complex (η²-O₂)PdL₂ which reacts with the boronic acid, ultimately leading to the biaryl byproduct.[4][5]
-
Pd(II) Precatalyst Pathway: When using a Pd(II) salt such as Palladium(II) acetate (Pd(OAc)₂) as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product. This process also produces the active Pd(0) catalyst, but it comes at the cost of your starting material.[6] This side reaction is particularly prevalent at the beginning of the reaction before the primary catalytic cycle is fully established.
Q3: How can I quickly assess if homocoupling is the main issue in my reaction?
A3: The most definitive way is through analytical techniques. When analyzing your crude reaction mixture by LC-MS, look for a mass peak corresponding to the dimer of this compound. The expected mass (M+H)⁺ for the homocoupled product, 4,4'-bis(hydroxymethyl)-2,2'-dichlorobiphenyl, would be approximately 285.0 g/mol . On a TLC plate, the dimer will likely have a different Rf value than your desired product, but it may be close, often appearing as a persistent impurity spot.
In-Depth Troubleshooting & Optimization Guide
If you are observing significant homocoupling, this section provides actionable strategies to diagnose and resolve the issue. The key is to control the reaction environment to favor the desired cross-coupling pathway over the competing homocoupling pathway.
Problem: Significant formation of 4,4'-bis(hydroxymethyl)-2,2'-dichlorobiphenyl detected.
This is the most direct symptom of a homocoupling issue. The following strategies are ordered from the most impactful and common solutions to more nuanced optimizations.
Strategy A: Implement Rigorous Oxygen Exclusion
The exclusion of oxygen is the single most critical factor in suppressing homocoupling.[2][7] Standard inert gas blanketing is often insufficient.
Step-by-Step Protocol for Deoxygenation:
-
Solvent Degassing: Before use, sparge your reaction solvent(s) (e.g., dioxane, toluene, THF) with a subsurface stream of an inert gas (argon or nitrogen) for at least 30-60 minutes.[7] This is more effective than simply purging the headspace of the flask.
-
Reaction Mixture Purge: Combine your aryl halide, boronic acid, and base in the reaction flask. Seal the flask and purge with an inert gas for 15-20 minutes.
-
Maintain Inert Atmosphere: Add the degassed solvent, followed by the catalyst, under a positive pressure of inert gas. Ensure the reaction is maintained under this atmosphere for its entire duration using a balloon or a manifold.
-
Freeze-Pump-Thaw (For Highly Sensitive Reactions): For maximum oxygen removal, perform at least three freeze-pump-thaw cycles on the solvent or the complete reaction mixture before adding the catalyst.[1]
Strategy B: Re-evaluate Your Palladium Source & Ligand System
Your choice of catalyst and ligand directly influences the relative rates of the catalytic cycle steps.
Palladium Source:
-
Avoid Pd(II) Salts if Possible: If you are using Pd(OAc)₂ or PdCl₂, homocoupling may be occurring during the initial in situ reduction to Pd(0).
-
Solution: Switch to a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.[8] Alternatively, use modern, well-defined precatalysts (e.g., Buchwald G3 or G4 precatalysts) which are designed for rapid and efficient generation of the active Pd(0) species, minimizing the time Pd(II) is available to promote homocoupling.
Ligand Selection:
-
The Problem: Insufficiently bulky or electron-donating ligands can lead to slow reductive elimination, allowing side reactions to compete.
-
The Solution: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the rate-determining reductive elimination step, ensuring the desired product is formed and released from the palladium center quickly.[9][10] This makes the competing homocoupling pathway less favorable. For a substrate like this compound, consider ligands such as:
Strategy C: Optimize Base and Reaction Conditions
Fine-tuning your reaction parameters can create an environment that is less conducive to homocoupling.
Base Selection:
-
While a base is necessary to activate the boronic acid for transmetalation, an overly strong or reactive base can sometimes promote side reactions.[12]
-
Recommendation: Use the mildest base that effectively promotes the reaction. Often, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) provides a good balance of reactivity and selectivity.[13] For particularly sensitive substrates, weaker bases might be beneficial.
Temperature Control:
-
Higher temperatures accelerate all reactions, including undesirable ones. If you are running the reaction at high temperatures (e.g., >100 °C) and observing homocoupling, try reducing the temperature. It is often a trade-off between reaction time and selectivity.
Slow Addition of Boronic Acid:
-
Adding the boronic acid solution slowly via a syringe pump can keep its instantaneous concentration low. This minimizes the chance of two boronic acid molecules interacting at the palladium center, thereby disfavoring the homocoupling pathway.
Summary Table of Troubleshooting Strategies
| Parameter | Problem Condition | Recommended Solution | Rationale |
| Atmosphere | Reaction run under air or with simple N₂ blanket. | Rigorous degassing (sparging, freeze-pump-thaw) and strict inert atmosphere. | Oxygen is a primary promoter of homocoupling via oxidation of Pd(0).[3][7] |
| Catalyst Source | Using Pd(OAc)₂ or PdCl₂. | Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., Buchwald G3). | Avoids homocoupling that occurs during the in-situ reduction of Pd(II) to Pd(0).[8] |
| Ligand | Standard, less bulky ligands (e.g., PPh₃). | Use bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos). | Accelerates reductive elimination, the final step of the desired cycle, outcompeting side reactions.[9] |
| Base | Very strong base (e.g., NaOH, KOH). | Use milder inorganic bases like K₃PO₄ or K₂CO₃. | Provides sufficient activation for transmetalation without promoting excessive side reactions. |
| Temperature | High reaction temperature (e.g., >100 °C). | Lower the temperature (e.g., 80 °C) and monitor for conversion. | Reduces the rate of competing side reactions which may have a higher activation energy. |
| Reagent Addition | All reagents added at once. | Add the boronic acid solution slowly over time via syringe pump. | Keeps the instantaneous concentration of boronic acid low, reducing the probability of dimerization. |
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired Suzuki-Miyaura cycle versus the competing oxygen-mediated homocoupling pathway.
Desired Suzuki-Miyaura Catalytic Cycle
Caption: The productive Suzuki-Miyaura cycle leading to the desired cross-coupled product.
Oxygen-Mediated Homocoupling Pathway
Caption: Competing homocoupling pathway initiated by oxygen, consuming the boronic acid.
References
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(8), 2116–2119.
- Amatore, C., Jutand, A., & Lakmini, H. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836.
- Miller, W. D., & Tallman, K. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(4), 755–759.
- Paul, D. (2018). Answer to "How to prevent metal catalysed homocoupling reaction of boronic acids?". ResearchGate.
- Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. ResearchGate.
- Gicquel, M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7543.
- Gicquel, M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. ResearchGate.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Miller, W. D., & Tallman, K. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications.
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Thomas, A. A., & Denmark, S. E. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(8), 2116–2119.
- Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. PubMed.
- Li, Y., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology, 16, 1348–1354.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
- Pérez-Temprano, M. H., et al. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 25(15), 3549–3560.
- Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 112(4), 2177–2250.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Impact of base and solvent choice on Suzuki coupling efficiency.
A Senior Application Scientist's Guide to Optimizing Base and Solvent Selection
Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to explain the fundamental principles governing the choice of base and solvent, helping you troubleshoot inefficient reactions and develop robust, optimized procedures.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequent problems encountered during Suzuki coupling, with a focus on how base and solvent selection can provide a direct solution.
Q1: My reaction yield is low or zero. Where do I start troubleshooting?
Low or no yield is the most common issue, often pointing to a suboptimal choice of base, solvent, or both. The reaction's success hinges on a delicate balance between all its components.[1]
Initial Diagnostic Questions:
-
Is the catalyst active? Ensure you are using a reliable palladium source and that it has been handled under appropriate inert conditions if sensitive.[2]
-
Are the starting materials pure? Impurities in the organoborane or aryl halide can inhibit the catalyst. Protodeboronation of the boronic acid is a frequent issue.[2][3]
-
Is the reaction truly not working, or just sluggish? Monitor the reaction by TLC or GC/LC-MS over an extended period (e.g., 12-24 hours) before concluding it has failed.[1]
Base and Solvent-Specific Solutions:
If the basic checks above don't reveal an obvious problem, the issue likely lies in the reaction conditions.
-
Problem: The base is not strong enough or soluble enough.
-
Explanation: The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is essential for the transmetalation step.[4][5][6] If the base is too weak or does not dissolve sufficiently in the reaction medium, this activation is inefficient.
-
Solution: Switch to a stronger or more soluble base. For instance, if sodium carbonate (Na₂CO₃) in toluene gives a low yield, consider potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6] Cs₂CO₃ is particularly effective for challenging couplings due to its high solubility in many organic solvents.[6]
-
-
Problem: The solvent system is not appropriate for the substrates or the base.
-
Explanation: The solvent must solubilize the aryl halide, the organoborane, and the catalyst. For many inorganic bases (like K₂CO₃ or K₃PO₄), a biphasic system (e.g., Toluene/Water or Dioxane/Water) is required to dissolve the base and facilitate the reaction at the interface.[7][8][9]
-
Solution: If using a non-polar solvent like toluene with an inorganic base, ensure water is present. A common ratio is 4:1 to 10:1 organic solvent to water.[7][10] For substrates with high polarity, switching to a more polar aprotic solvent like THF or DMF might be necessary.[9]
-
Q2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?
Protodeboronation is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, consuming your starting material without forming the desired product.[3]
-
Explanation: This side reaction is often promoted by high temperatures, prolonged reaction times, and the presence of excess water or a strong base.[3][11] Essentially, the conditions that are meant to promote the Suzuki coupling can also accelerate this destructive pathway.
-
Solutions:
-
Use a Milder Base: If you are using a strong base like NaOH, consider switching to a weaker one like potassium carbonate (K₂CO₃) or even potassium fluoride (KF), which is known to be effective while minimizing decomposition of sensitive substrates.[12]
-
Minimize Water: While some water is often necessary to dissolve the base and facilitate the catalytic cycle, excess water can promote hydrolysis and protodeboronation.[7][11] Try reducing the water content or switching to anhydrous conditions if your base and substrates are sufficiently soluble in the organic solvent.
-
Use Boronic Esters: Pinacol or MIDA esters are generally more stable towards protodeboronation than their corresponding boronic acids.[7] MIDA boronates are particularly robust and can be used in anhydrous conditions.[7]
-
Increase Catalytic Turnover: A faster, more efficient catalytic cycle means the boronic acid spends less time in the reactive state where it is vulnerable to decomposition. Using more active phosphine ligands can help.[3]
-
Q3: My reaction with an aryl chloride is not working. What should I change?
Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides because the C-Cl bond is stronger, making the oxidative addition step rate-limiting.[7][13]
-
Explanation: To overcome this high activation barrier, more forcing conditions are required. This involves a more electron-rich catalyst system and often a stronger base.
-
Solutions:
-
Stronger Base is Key: While K₂CO₃ might be sufficient for bromides, aryl chlorides often require a stronger base like K₃PO₄ or Cs₂CO₃ to facilitate the catalytic cycle.[6][13]
-
Electron-Rich Ligands: The palladium catalyst needs to be more electron-rich to readily insert into the strong C-Cl bond. Use bulky, electron-donating phosphine ligands like SPhos or XPhos.[14]
-
High-Polarity Solvents: Polar aprotic solvents can accelerate the oxidative addition step.[15] Solvents like dioxane, DMF, or NMP are often used for coupling aryl chlorides, typically at higher temperatures (e.g., >100 °C).[9][15]
-
Q4: I am seeing homocoupling of my boronic acid (B-B coupling). What is causing this?
Homocoupling results in a biaryl product derived from two molecules of your boronic acid, consuming the nucleophile and reducing the yield of the desired cross-coupled product.
-
Explanation: This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to Pd(II) species that catalyze the homocoupling pathway.[7] Inefficient transmetalation or slow reductive elimination can also contribute.
-
Solutions:
-
Thoroughly Degas: Ensure your solvent and reaction mixture are properly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles. This minimizes the oxygen content.[1]
-
Optimize Base and Solvent: A well-chosen base and solvent system ensures a rapid and efficient transmetalation step. A sluggish transmetalation leaves the boronic acid vulnerable to side reactions. If homocoupling is an issue, screen different bases (e.g., K₃PO₄, Cs₂CO₃) to find one that promotes a faster cross-coupling rate.
-
Use Bulky Ligands: Sterically hindered phosphine ligands can disfavor the formation of palladium complexes that lead to homocoupling.[14]
-
Part 2: FAQs - Foundational Knowledge
What are the primary roles of the base in the Suzuki coupling?
The base plays several critical roles in the catalytic cycle:
-
Activation of the Boronic Acid: This is its most important function. The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This "ate" complex is much more reactive in the transmetalation step.[4][6][12]
-
Formation of Palladium Intermediates: The base can react with the Pd(II)-halide complex (formed after oxidative addition) to generate a Pd(II)-hydroxide or Pd(II)-alkoxide species. This species is highly reactive towards the neutral boronic acid in an alternative transmetalation pathway.[8][16]
-
Acceleration of Reductive Elimination: In some cases, the base has been shown to accelerate the final reductive elimination step, which forms the product and regenerates the Pd(0) catalyst.[8]
Caption: Two primary pathways for base involvement in transmetalation.
How does solvent polarity affect the reaction?
Solvent choice is critical and its effects can be complex, going beyond simple solubility.[17][18]
-
Solubility: The most basic function is to create a homogeneous solution (or a well-mixed biphasic system) for all reactants.[15]
-
Stabilization of Intermediates: Polar solvents can stabilize charged intermediates and transition states in the catalytic cycle. For example, the oxidative addition step, particularly for less reactive aryl chlorides, is often accelerated in more polar solvents.[15]
-
Catalyst Ligation: Some solvents, especially coordinating ones like MeCN or DMF, can act as ligands, binding to the palladium center.[15][19] This can alter the nature of the active catalyst and even change the selectivity of the reaction in certain cases.[17]
-
Biphasic vs. Anhydrous: Many Suzuki reactions use a biphasic system (e.g., Toluene/H₂O) to dissolve an inorganic base.[8] The reaction occurs at the interface of the two phases. Anhydrous conditions can also be used, typically with organic-soluble bases (like Cs₂CO₃) or when using stable boronic esters.[7]
How do I rationally select a base for my specific reaction?
A systematic approach is best. Consider the following factors:
-
Substrate Reactivity (Electrophile):
-
Substrate Stability (Functional Groups):
-
Base-Sensitive Groups (e.g., esters, amides): If your molecule contains functional groups that can be hydrolyzed or otherwise degraded by strong bases, you must use a milder option.[10] Powdered KF is an excellent choice as it is strong enough to activate the boronic acid but generally does not affect esters.[12] NaHCO₃ is another very mild option.[14]
-
-
Boronic Acid Stability:
-
Electron-Deficient Boronic Acids: These are more acidic and can be activated by weaker bases.
-
Electron-Rich Boronic Acids: These are less acidic and may require stronger bases for efficient boronate formation.
-
The table below provides a starting point for base selection.
| Base | Formula | pKa (of conjugate acid) | Typical Use Case & Notes |
| Sodium Bicarbonate | NaHCO₃ | 10.3 | Very mild. For highly sensitive substrates. |
| Potassium Carbonate | K₂CO₃ | 10.3 | A general-purpose, common starting point for aryl bromides.[6] |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | Highly effective due to its solubility in organic solvents; good for difficult couplings.[6] |
| Potassium Phosphate | K₃PO₄ | 12.3 | Stronger base, excellent for less reactive aryl chlorides.[6][9] |
| Potassium Fluoride | KF | 3.2 | Mild, non-nucleophilic. Ideal for substrates with base-labile groups like esters.[12] |
| Sodium Hydroxide | NaOH | 15.7 | Very strong inorganic base. Can promote side reactions like protodeboronation.[13] |
| Potassium tert-butoxide | KOtBu | ~19 | Very strong, non-nucleophilic organic base. Used for highly challenging couplings. |
Note: pKa values are approximate and can vary with solvent.[20]
Part 3: Experimental Protocols & Workflows
Protocol: General Screening for Base and Solvent Optimization
This protocol provides a robust method for identifying the optimal base and solvent combination for a new Suzuki coupling reaction.
1. Materials:
-
Aryl Halide (1.0 mmol)
-
Boronic Acid or Ester (1.2 mmol)
-
Palladium Pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)[6]
-
Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Bases for screening (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF; 2.0 mmol each)[6]
-
Solvents for screening (e.g., Toluene/H₂O (10:1), Dioxane/H₂O (10:1), THF/H₂O (10:1))[6]
2. Procedure:
-
To a set of reaction vials, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).
-
To each vial, add one of the selected bases (2.0 mmol).
-
Evacuate and backfill each vial with an inert gas (e.g., Argon) three times.
-
To each vial, add the chosen solvent system (e.g., 5 mL total volume).
-
Seal the vials and place them in a pre-heated reaction block or oil bath (e.g., 90-100 °C).
-
Stir the reactions for a set period (e.g., 12 hours).
-
After cooling, take an aliquot from each reaction for analysis by LC-MS or GC-MS to determine the conversion to product.
Caption: A systematic workflow for optimizing Suzuki coupling conditions.
References
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL
- Suzuki reaction. Wikipedia. URL
- Suzuki Coupling. Organic Chemistry Portal. URL
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Wiley Online Library. URL
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. URL
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem. URL
- What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. URL
- Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to c
- Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. URL
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
- Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls.
- Protodeboron
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. URL
- Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. AIDIC. URL
- Organoborane coupling reactions (Suzuki coupling).
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Suzuki Coupling: Mechanism & Examples. NROChemistry. URL
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem. URL
- Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol.
- How to approach choosing reaction conditions for Suzuki? Reddit. URL
- Why am I getting low yield for my Suzuki coupling reaction? Reddit. URL
- Why can't I achieve good yields for this Suzuki reaction?
- Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal c
- Problems with Suzuki coupling. Reddit. URL
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. URL
- Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- pKa Values of Common Bases.URL
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. URL
- The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. URL
- Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides.
- Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. reddit.com [reddit.com]
- 20. uwindsor.ca [uwindsor.ca]
Technical Support Center: Navigating Catalyst Deactivation with Chloro-Substituted Arylboronic Acids
To: Valued Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: Troubleshooting Guide for Catalyst Deactivation and Poisoning in Suzuki-Miyaura Reactions Involving Chloro-Substituted Arylboronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis. However, its efficiency can be severely hampered when dealing with challenging substrates, particularly chloro-substituted arylboronic acids. These substrates are notoriously difficult due to the electronic properties of the chloro-substituent, which can exacerbate common catalyst deactivation pathways and introduce unique challenges. This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and ultimately overcome these obstacles. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental issues at the heart of catalyst deactivation when using chloro-substituted arylboronic acids.
Q1: Why are chloro-substituted arylboronic acids particularly challenging for palladium-catalyzed cross-coupling reactions?
A1: Chloro-substituted arylboronic acids present a dual challenge. First, the electron-withdrawing nature of the chlorine atom makes the boronic acid more susceptible to an undesired side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[1][2][3] Second, the aryl chloride coupling partner is significantly less reactive than its bromide or iodide counterparts.[4][5] This sluggish reactivity in the oxidative addition step—often the rate-limiting step of the catalytic cycle—requires more forcing conditions (higher temperatures, longer reaction times), which in turn provides more opportunity for catalyst deactivation pathways to occur.[6]
Q2: What are the primary mechanisms of catalyst deactivation in these reactions?
A2: The two most common modes of catalyst failure are palladium black formation and ligand degradation .
-
Palladium Black Formation: This is the visible precipitation of inactive, agglomerated palladium particles from the reaction mixture.[7] It occurs when the active Pd(0) species, which should be stabilized by phosphine ligands, becomes unstable. This can be caused by high temperatures, ligand dissociation, or the presence of oxygen, which oxidizes the active Pd(0) catalyst.[7][8]
-
Ligand Degradation: Phosphine ligands, which are crucial for catalyst stability and activity, are susceptible to oxidation (forming inactive phosphine oxides) and P-C bond cleavage, especially under prolonged heating.[8] This decomposition strips the palladium center of its protective and activating coordination sphere, leading to catalyst death.
Q3: What role do impurities in the boronic acid reagent play?
A3: Commercial boronic acids often contain impurities like boroxines (cyclic anhydrides) and inorganic salts from their synthesis. Boroxines can interfere with the reaction kinetics, while other impurities can act as catalyst poisons.[9][10] Catalyst poisoning occurs when a substance binds strongly to the active sites on the palladium catalyst, rendering them unavailable for the intended reaction.[9][11] Therefore, using high-purity reagents is a critical first step for reproducible results.
Section 2: Troubleshooting Guide - From Diagnosis to Solution
This section provides a systematic approach to identifying and solving common experimental failures.
Problem: Low or Stalled Reaction Conversion
Your reaction starts but fails to proceed to completion, or shows very little product formation from the outset.
Initial Diagnosis: A visual inspection can be informative. A rapid change in the reaction mixture's color from a clear, light yellow/orange to a dark brown or black suspension is a strong indicator of palladium black formation, signaling catalyst death.[5][7] Monitor your reaction by TLC or LC-MS at early time points (e.g., 15, 30, 60 minutes) to see if the reaction starts and then stops.
Potential Cause A: Protodeboronation of the Chloro-Arylboronic Acid
-
Causality: The electron-withdrawing chlorine atom increases the acidity of the boronic acid, making it more prone to hydrolysis and subsequent cleavage of the C-B bond, especially in the presence of a base and a proton source (like water).[1][3] This side reaction consumes your nucleophile, leading to a stall in the productive catalytic cycle.[2]
-
Solution:
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more robust derivative like a pinacol ester, MIDA boronate, or an organotrifluoroborate.[2][12][13] These reagents exhibit increased stability and often release the active boronic acid species slowly into the reaction, keeping its instantaneous concentration low and minimizing the rate of protodeboronation.[1][2]
-
Optimize the Base: Strong bases, particularly hydroxides, can accelerate protodeboronation.[14] Switch to milder, non-nucleophilic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[3][6]
-
Minimize Water: While Suzuki reactions often benefit from some water, excess water provides a ready proton source for protodeboronation.[3][6] Use anhydrous solvents and consider a base like KF which can be used under anhydrous conditions.
-
Potential Cause B: Palladium Black Formation (Catalyst Agglomeration)
-
Causality: The challenging oxidative addition of the aryl chloride often requires higher temperatures, which accelerates the rate at which phosphine ligands can dissociate from the palladium center. These "naked" palladium atoms are highly unstable and rapidly aggregate into inactive palladium black.[7][8]
-
Solution:
-
Ligand Selection is Critical: For coupling with aryl chlorides, standard ligands like PPh₃ are often ineffective.[6] You must use bulky, electron-rich phosphine ligands. These ligands form a strong bond with the palladium center, preventing dissociation, and their electronic properties accelerate the difficult oxidative addition step.[6][15][16]
-
Rigorous Degassing: Oxygen is the enemy of the active Pd(0) catalyst. It can oxidize the catalyst to inactive Pd(II) and also degrade the phosphine ligands.[3][7][17] Ensure all solvents are thoroughly degassed (e.g., by bubbling with argon for 30 minutes or via 3-4 freeze-pump-thaw cycles) and the reaction is run under a strict inert atmosphere (Nitrogen or Argon).[7]
-
Problem: Significant Formation of Homocoupling Byproduct
You observe a significant amount of the symmetrical biaryl derived from the coupling of two molecules of your boronic acid.
-
Causality: This side reaction is often promoted by the presence of oxygen. Oxygen can react with the Pd(0) catalyst to form a palladium-peroxo species, which can then react with two molecules of the boronic acid to produce the homocoupled dimer, short-circuiting the desired cross-coupling pathway.[18] Inefficient reduction of a Pd(II) precatalyst can also lead to Pd(II)-mediated homocoupling.[19][20]
-
Solution:
-
Strict Oxygen Exclusion: As detailed above, rigorous degassing and maintaining an inert atmosphere are the most effective preventative measures.[17][18] A subsurface sparge of the reaction mixture with nitrogen or argon before adding the catalyst can be particularly effective.[19][20]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) which require in situ reduction that may be inefficient and lead to side reactions.[17]
-
Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help maintain the palladium in its active Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway.[19][20]
-
Section 3: Advanced Protocols & Preventative Measures
Protocol 1: General Procedure for a Challenging Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize the risk of catalyst deactivation and side reactions.
Objective: To couple an aryl chloride with a chloro-substituted arylboronic acid derivative.
Materials:
-
Aryl chloride (1.0 equiv)
-
Chloro-arylboronic acid pinacol ester (1.2 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv, finely ground and dried)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to a Schlenk flask or oven-dried reaction vial. Flame-dry the vessel under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Reagent Addition: In a glovebox or under a positive flow of inert gas, add the aryl chloride, the boronic acid pinacol ester, K₃PO₄, and the palladium precatalyst to the reaction vessel.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the flask with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[6]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. If the solvent was not degassed beforehand, bubble argon through the reaction mixture for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Protocol 2: Analytical Monitoring of Ligand Oxidation by ³¹P NMR
Objective: To quantify the conversion of a phosphine ligand to its corresponding phosphine oxide, confirming ligand degradation as a deactivation pathway.
Procedure:
-
Sample Preparation: At specified time points during your reaction (e.g., t=0, 1h, 4h, completion), carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture under an inert atmosphere.
-
NMR Tube Preparation: Dilute the aliquot with a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis:
-
Identify the chemical shift of your starting phosphine ligand.
-
Identify the chemical shift of the corresponding phosphine oxide, which will typically appear 20-40 ppm downfield from the parent phosphine.[8]
-
Integrate both peaks to determine the relative percentage of oxidized ligand, providing a quantitative measure of this deactivation pathway.
-
Section 4: Visualizing Deactivation and Troubleshooting
Visual aids can clarify complex relationships and workflows.
Caption: Key pathways leading away from the productive catalytic cycle.
Caption: A logical workflow for diagnosing and solving low-yield reactions.
Section 5: Data Summary
Table 1: Ligand Selection Guide for Aryl Chloride Couplings
| Ligand Type | Example(s) | Key Characteristics | Best For... |
| Standard Monodentate | PPh₃, P(t-Bu)₃ | Simple, common | Generally ineffective for aryl chlorides.[6] |
| Bulky, Electron-Rich Biarylphosphines | XPhos, SPhos, RuPhos | High activity, stabilizes Pd(0), accelerates oxidative addition.[6][7] | The gold standard for challenging aryl chloride couplings.[6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, form very stable complexes. | Excellent for electron-rich and sterically hindered aryl chlorides.[6] |
| Chelating/Bidentate | dppf | Forms a rigid backbone, can enhance stability.[15] | Useful but may be less active than modern biarylphosphines for chlorides. |
Table 2: Impact of Base on Protodeboronation
| Base | Typical Conditions | Protodeboronation Risk | Comments |
| NaOH, KOH | Aqueous solvent | High | Strong nucleophiles, readily promote hydrolysis and C-B bond cleavage.[4][14] |
| Na₂CO₃, K₂CO₃ | Aqueous solvent | Moderate | Common, but the aqueous conditions can still lead to significant protodeboronation. |
| K₃PO₄, Cs₂CO₃ | Anhydrous or aqueous | Lower | Strong, but less nucleophilic. Highly effective for challenging couplings.[6][7] |
| KF | Anhydrous | Low | Can be used in anhydrous conditions, minimizing the primary proton source. |
References
- Fortune Chemical.
- Applied Catalysts. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- Mas-Ballesté, R., et al. (2018). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands.
- Wikipedia.
- Mishra, N. K., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
- Intertek. Catalyst Poisoning Testing. Intertek. [Link]
- RSC Publishing. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
- West, T. H., et al. (2022). Protodeboronation of (Hetero)
- van der Meulen, P., et al. (2022). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Reddit. How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
- Gessner Group. Phosphine ligands and catalysis - Research. Gessner Group. [Link]
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]
- Reddit. Struggling with Suzuki Reaction. r/Chempros. [Link]
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
- Gulf Bio Analytical. Catalyst Poisoning Solutions. Gulf Bio Analytical. [Link]
- DiVA portal. Study of Catalyst Deactivation in Three Different Industrial Processes. DiVA portal. [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
- KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
- Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
- ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF.
- Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids. Journal of the American Chemical Society. [Link]
- Molander, G. A., et al. (2010).
- ResearchGate. Inhibition of Palladium(II) Catalysts Upon Formation of Di-μ-Chloro Complex | Request PDF.
- Corpet, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
- MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. Catalyst Poisoning Testing [intertek.com]
- 11. Gulf Bio Analytical [gulfbioanalytical.com]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. gessnergroup.com [gessnergroup.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Managing boronic acid decomposition and boroxine formation.
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing boronic acid decomposition and boroxine formation. This resource is designed to address common challenges encountered during experimental work, offering practical solutions and the scientific rationale behind them.
Introduction: The Dual Nature of Boronic Acids
Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility stems from their unique electronic structure, possessing a vacant p-orbital that renders them Lewis acidic and enables transmetalation with transition metal catalysts.[3][4] However, this same reactivity makes them susceptible to several decomposition pathways, which can compromise experimental reproducibility, yield, and purity.
The most common stability issue is the equilibrium with their corresponding cyclic anhydrides, known as boroxines .[5][6] This dehydration is a reversible process, complicating stoichiometry and potentially altering reactivity.[5][7] Additionally, boronic acids can undergo irreversible decomposition through pathways like protodeboronation and oxidation .[8][9][10][11]
This guide provides a comprehensive framework for understanding, identifying, and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What is a boroxine, and why does it form?
A1: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formed by the intermolecular dehydration of three boronic acid molecules.[5][6] This is an equilibrium process, meaning the boroxine can hydrolyze back to the boronic acid in the presence of water.[7][12]
The formation is an entropically driven process, as it releases three molecules of water for every boroxine ring formed.[5] The equilibrium position is influenced by several factors:
-
Water Content: The presence of water favors the boronic acid form. Rigorously dry conditions will push the equilibrium towards the boroxine.[3]
-
Temperature: Heating a boronic acid, especially in a non-aqueous solvent, can drive off water and promote boroxine formation.[6][7]
-
Substituents: Electron-donating groups on the organic substituent (R-group) tend to stabilize the boroxine form.[5][7]
Q2: How does boroxine formation impact my reaction?
A2: The presence of boroxines can have several consequences for your experiment:
-
Inaccurate Stoichiometry: If you weigh out a sample of boronic acid that has partially converted to its boroxine, you are using less of the active monomeric species than calculated. This can be critical in reactions sensitive to reactant ratios.[10][13]
-
Altered Reactivity: While often used as surrogates for boronic acids, boroxines can exhibit different reactivity profiles.[12] In some cases, they are effective coupling partners, potentially after in-situ hydrolysis to the boronic acid.[12][14][15][16] In other cases, their use can lead to lower yields or require modified reaction conditions.[12]
-
Reproducibility Issues: The variable and often unknown ratio of boronic acid to boroxine in a given reagent bottle can lead to inconsistent results between experiments.[10]
Q3: What are the main decomposition pathways for boronic acids besides boroxine formation?
A3: Beyond the reversible formation of boroxines, boronic acids are susceptible to irreversible degradation:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[9][17] This side reaction is a common issue in metal-catalyzed cross-coupling reactions and can be promoted by heat, acid, or base.[9][10][11] Heteroaryl boronic acids, particularly 2-heterocyclic derivatives, are often more prone to protodeboronation.[10][18]
-
Oxidation: The C-B bond can be oxidized, especially in the presence of air or other oxidizing agents, converting the boronic acid into an alcohol (or phenol for arylboronic acids) and boric acid.[8][10][19][20][21] This process can be accelerated by heat and certain reaction conditions.[11]
Troubleshooting Guide
Problem 1: My Suzuki-Miyaura coupling reaction is giving low or inconsistent yields.
This is a classic symptom of boronic acid instability. The troubleshooting workflow below will help you diagnose and solve the issue.
Caption: Troubleshooting workflow for low-yield coupling reactions.
A. Convert Boroxine to Boronic Acid (In-situ Hydrolysis)
For many applications, the boroxine can be converted back to the active boronic acid prior to or during the reaction.
-
Protocol:
-
Dissolve the boronic acid/boroxine sample in a suitable solvent mixture that includes water (e.g., dioxane/water, toluene/water).[22]
-
Add the base for the coupling reaction (e.g., K₂CO₃, K₃PO₄).
-
Stir the mixture at room temperature for 15-30 minutes before adding the catalyst and aryl halide. This allows time for the boroxine to hydrolyze.
-
B. Purification of Boronic Acids
If your starting material is of low purity or contains a significant amount of boroxine, purification is recommended.
-
Recrystallization: This is often the simplest method.
-
Protocol: Many boronic acids can be recrystallized from hot water or aqueous solvent mixtures.[23][24] The solubility of boric acid, a potential impurity, increases significantly in boiling water compared to cold water, allowing for its separation.[24] For less polar boronic acids, recrystallization from solvents like benzene or ethyl acetate can be effective.[25]
-
-
Acid/Base Extraction: This method leverages the Lewis acidic nature of boronic acids.
-
Protocol:
-
Dissolve the crude boronic acid in an organic solvent (e.g., diethyl ether).
-
Extract with an aqueous base (e.g., NaOH) to form the boronate salt, which will move to the aqueous layer.[26]
-
Wash the aqueous layer with an organic solvent to remove non-acidic impurities.
-
Acidify the aqueous layer with an acid (e.g., HCl) to precipitate the pure boronic acid.[26]
-
Filter and dry the purified product.
-
-
C. Modify Reaction Conditions to Minimize Decomposition
If protodeboronation or oxidation is suspected, adjusting the reaction parameters can be highly effective.
| Parameter | Recommendation | Rationale |
| Temperature | Use the lowest effective temperature. | Minimizes thermal decomposition pathways like protodeboronation.[11] |
| Base | Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃ or NaOH). | Strong bases can accelerate protodeboronation.[9] |
| Reaction Time | Monitor the reaction and stop it upon completion. | Prolonged reaction times increase the opportunity for side reactions. |
| Atmosphere | Ensure the reaction is performed under an inert atmosphere (N₂ or Ar). | Prevents oxidation of the boronic acid.[10] |
D. Use a More Stable Boronic Acid Surrogate
For particularly unstable boronic acids (e.g., 2-pyridyl, vinyl), using a protected form can dramatically improve results. These surrogates offer enhanced stability and often provide a slow, controlled release of the boronic acid under the reaction conditions.[9][11]
| Surrogate | Key Features |
| Pinacol Esters | Very common, generally stable to chromatography, and often reactive enough for direct use.[13] |
| MIDA Esters | Exceptionally stable to storage and purification. Hydrolyze under basic conditions to slowly release the boronic acid, minimizing its decomposition.[3][11][18] |
| Trifluoroborate Salts | Highly crystalline solids that are very stable towards oxidation.[13] |
Problem 2: I am unsure about the quality and storage of my boronic acids.
Proper handling and storage are the first line of defense against decomposition and boroxine formation.
-
Storage Conditions: Boronic acids are often hygroscopic.[27] Store them in tightly sealed containers in a cool, dry place.[28] For sensitive compounds, storage under an inert atmosphere (nitrogen or argon) and refrigeration (-20 °C) is recommended.[27] Avoid exposure to light and moisture.[27]
| Condition | Recommendation | Rationale |
| Temperature | Room Temperature (15-25°C) or Refrigerated (-20°C for sensitive compounds).[28] | Prevents heat-induced decomposition and moisture absorption.[28] |
| Atmosphere | Tightly sealed container; inert gas (N₂/Ar) for sensitive compounds.[27] | Minimizes exposure to moisture (preventing hydrolysis) and oxygen (preventing oxidation).[27] |
| Humidity | Use airtight containers; consider desiccants for humid environments.[28] | Boronic acids can absorb moisture from the air, which can affect their physical form and reactivity.[28] |
Before use, especially with older reagents, it is prudent to check the quality.
-
NMR Spectroscopy: ¹H and ¹¹B NMR are powerful tools. The presence of broad signals or multiple species can indicate boroxine formation or decomposition.
-
LC-MS: A quick and sensitive method to check for the presence of the desired boronic acid, its boroxine, and any decomposition products (e.g., the protodeboronated compound).[29][30]
Visualizing the Equilibrium: Boronic Acid vs. Boroxine
The dynamic relationship between a boronic acid and its boroxine is central to understanding its behavior.
Caption: The reversible equilibrium between boronic acids and boroxines.
References
- How to Store Boric Acid | Lab Alley. (n.d.). Lab Alley.
- Boroxine formation reaction mechanism as calculated by DFT. The first... - ResearchGate. (n.d.). ResearchGate.
- How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). ResearchGate.
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013, September 18).
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013, April 3).
- Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). RSC Publishing.
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2025, August 5). Wiley Online Library.
- Purification of boronic acids? : r/chemistry - Reddit. (2017, December 19). Reddit.
- How to Purify Boric Acid (by Recrystallization) - YouTube. (2015, November 13). YouTube.
- Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - NIH. (n.d.). National Institutes of Health.
- WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents. (n.d.). Google Patents.
- Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. (n.d.). Oxford Academic.
- Boric Acid - SAFETY DATA SHEET. (2021, May 1). RCI Labscan.
- Protodeboronation - Wikipedia. (n.d.). Wikipedia.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. (2009, April 30). American Chemical Society.
- Boron Chemistry: An Overview | ACS Symposium Series. (2016, November 30). American Chemical Society.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.). National Institutes of Health.
- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (n.d.). Wiley-VCH.
- Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH. (n.d.). National Institutes of Health.
- Boronic acid with high oxidative stability and utility in biological contexts - PNAS. (2021, March 2). PNAS.
- The computed reaction pathway for the coupling between boronic species and TMS diazomethane (R = Ph) - ResearchGate. (n.d.). ResearchGate.
- Boronic acid with high oxidative stability and utility in biological contexts - ResearchGate. (n.d.). ResearchGate.
- Protecting Groups for Boronic Acids | Chem-Station Int. Ed. (2016, May 9). Chem-Station.
- Development of Organic Transformations Based on Protodeboronation - ACS Publications. (2016, November 30). American Chemical Society.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate. (n.d.). ResearchGate.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. (n.d.). National Institutes of Health.
- Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines - The Doyle Group. (2011, February 21). Princeton University.
- Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model - Morressier. (2013, September 12). Morressier.
- Boron nitride - Wikipedia. (n.d.). Wikipedia.
- Standard Lithiation–Borylation A user's guide. (2017, February 28).
- A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - NIH. (n.d.). National Institutes of Health.
- Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. (n.d.). Wiley Online Library.
- ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf - NIH. (n.d.). National Institutes of Health.
- Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing | Request PDF - ResearchGate. (n.d.). ResearchGate.
- Boron Nitride-Supported Metal Catalysts for the Synthesis and Decomposition of Ammonia and Formic Acid - MDPI. (n.d.). MDPI.
- Cross coupling of thioethers with aryl boroxines to construct biaryls via Rh catalyzed C–S activation - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Photoredox C–C Cross-Coupling Reactions using Boronic Acid Derivatives - ResearchGate. (2018, April 17). ResearchGate.
- Analytical Determination of Boron in Irrigation Water Using Azomethine-H: Spectrophotometry - IOSR Journal. (n.d.). IOSR Journals.
Sources
- 1. boronmolecular.com [boronmolecular.com]
- 2. Boronic Acids by Dennis G. Hall (Ebook) - Read free for 30 days [everand.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 13. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 14. researchgate.net [researchgate.net]
- 15. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 16. Cross coupling of thioethers with aryl boroxines to construct biaryls via Rh catalyzed C–S activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. reddit.com [reddit.com]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 27. fishersci.co.uk [fishersci.co.uk]
- 28. laballey.com [laballey.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 3-Chloro-4-(hydroxymethyl)phenylboronic acid and Sterically Hindered Substrates
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for improving reaction kinetics and overall success when using 3-Chloro-4-(hydroxymethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions, particularly with sterically demanding substrates. Our focus is on providing practical, experience-driven solutions grounded in mechanistic understanding.
Introduction: Navigating the Challenges of Steric Hindrance
This compound is a valuable building block in medicinal chemistry and materials science. However, its successful application in Suzuki-Miyaura cross-coupling reactions can be challenging when one or both coupling partners exhibit significant steric bulk. Steric hindrance can impede key steps in the catalytic cycle, leading to low yields, slow reaction rates, and the formation of undesired byproducts.[1][2] This guide will equip you with the knowledge to diagnose and overcome these common hurdles.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction shows low or no conversion to the desired product, even after extended reaction times. What are the likely causes and how can I improve the yield?
Answer:
Low or no conversion when coupling this compound with a sterically hindered partner is a common issue that can often be traced back to suboptimal catalyst and ligand selection, or inappropriate reaction conditions.
Root Causes & Mechanistic Insights:
-
Inefficient Oxidative Addition: The palladium catalyst must first undergo oxidative addition to the aryl halide. With sterically bulky substrates, this step can be slow or disfavored with standard catalysts like Pd(PPh₃)₄.
-
Difficult Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is a critical step that is highly sensitive to steric hindrance. The bulky substituents on either the boronic acid or the aryl halide can prevent the necessary proximity for efficient transmetalation.[3]
-
Challenging Reductive Elimination: The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst. Steric congestion around the palladium center can make this step energetically unfavorable.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for homocoupling.
Step-by-Step Solutions:
-
Ensure a Scrupulously Inert Atmosphere: Oxygen can promote the homocoupling of boronic acids.
-
Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.
-
Maintain a positive pressure of inert gas throughout the reaction setup.
-
-
Control the Addition of the Boronic Acid:
-
Instead of adding all the boronic acid at the beginning of the reaction, consider dissolving it in a small amount of the reaction solvent and adding it slowly via a syringe pump over the course of the reaction. This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.
-
-
Optimize the Stoichiometry: While a slight excess of the boronic acid is often beneficial, a large excess can increase the likelihood of homocoupling. Try reducing the excess to 1.1 equivalents.
-
Experiment with Different Catalyst Systems: Some palladium catalysts and ligands may have a higher propensity for promoting homocoupling. If the problem persists, screen a few different ligand/pre-catalyst combinations.
Frequently Asked Questions (FAQs)
Q1: Can the hydroxymethyl group on this compound interfere with the reaction?
A1: The hydroxymethyl group is generally well-tolerated in Suzuki-Miyaura couplings. However, under strongly basic conditions or at very high temperatures, it could potentially interact with the catalyst or other reagents. If you suspect interference, you can protect the hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether prior to the coupling reaction. This protecting group can then be removed in a subsequent step.
Q2: What is the best way to monitor the progress of my reaction with these hindered substrates?
A2: Due to the often slow nature of these reactions, it is crucial to monitor their progress. Thin-layer chromatography (TLC) can be a quick and easy way to get a qualitative sense of the reaction's progress. For more quantitative analysis, taking small aliquots from the reaction mixture at regular intervals and analyzing them by LC-MS or GC-MS is recommended. This will allow you to accurately determine the consumption of starting materials and the formation of the product.
Q3: Are there any specific safety considerations when working with this compound and the recommended catalysts and reagents?
A3: Yes. Always consult the Safety Data Sheet (SDS) for all reagents.
-
Boronic Acids: Can be irritating to the eyes, respiratory system, and skin.
-
Palladium Catalysts and Ligands: Many are air- and moisture-sensitive. Handle them under an inert atmosphere. Some may also be toxic.
-
Bases: Strong bases like potassium tert-butoxide are corrosive and react violently with water.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
General Procedure for a Challenging Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the sterically hindered aryl halide (1.0 equiv.), this compound (1.2 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv.), the ligand (if not using a pre-catalyst, 0.04 equiv.), and the powdered base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 2-MeTHF) via syringe.
-
Heating and Monitoring: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommendation for Hindered Substrates |
| Palladium Source | Palladacycle pre-catalysts (e.g., XPhos Pd G3) |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) or NHCs |
| Base | K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, 2-MeTHF (anhydrous and degassed) |
| Temperature | 80-120 °C (or microwave irradiation) |
| Boronic Acid Equiv. | 1.1 - 1.5 |
Table 1: Recommended starting conditions for Suzuki-Miyaura coupling with this compound and hindered substrates.
References
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
- 3-Chlorophenylboronic acid product page. Sigma-Aldrich.
- 3-Chloro-4-methylphenylboronic acid product page. Sigma-Aldrich.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH.
- New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- Suzuki Coupling. Organic Chemistry Portal.
- Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- (3-Chloro-4-(hydroxymethyl)phenyl)boronic acid product page. Sigma-Aldrich.
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
- [3-Chloro-4-(hydroxymethyl)phenyl]boronic acid product page. CymitQuimica.
- [3-chloro-4-(hydroxymethyl)phenyl]boronic acid product page. Sigma-Aldrich.
- Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with...
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC - NIH.
- Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Monitoring Suzuki Couplings
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reaction analysis. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the underlying logic to empower your experimental decisions. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the challenges you may encounter in the lab.
Core FAQs: Choosing Your Analytical Tool
The first step in effective reaction monitoring is selecting the right tool for the job. Each analytical technique offers a unique window into your reaction's progress, with distinct advantages and limitations.
Q1: I'm starting to optimize a new Suzuki coupling. Which analytical method should I use for rapid, qualitative checks of reaction progress?
A1: For initial, rapid screening, Thin-Layer Chromatography (TLC) is the ideal choice.[1][2] It is a simple, cost-effective, and fast technique that provides critical qualitative information.[1][2] You can quickly visualize the consumption of your starting materials (typically the aryl halide) and the formation of the product. By running a co-spot—spotting your starting material, your reaction mixture, and a combination of both on the same plate—you can clearly differentiate between reactant and product spots based on their retention factors (Rf).[3]
Q2: My reaction involves volatile and thermally stable compounds. Is there a preferred method for quantitative analysis?
A2: Gas Chromatography (GC) , particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is an excellent choice for volatile and thermally stable analytes.[4][5][6] GC offers high resolution and, with the use of an internal standard, can provide highly accurate quantitative data on conversion and yield.[4][5] However, it requires that your reactants, products, and any byproducts can be vaporized without decomposition.
Q3: I am working with non-volatile, high molecular weight compounds, which is common in drug development. What is the best high-resolution, quantitative technique?
A3: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is the gold standard for non-volatile or thermally sensitive compounds.[7][8] These techniques separate components of a mixture based on their interactions with a stationary phase, providing excellent resolution and quantification.[8] Coupling HPLC/UPLC with a mass spectrometer (LC-MS) is exceptionally powerful, as it provides both quantitative data (from the UV detector) and mass confirmation of the peaks, helping to identify products, byproducts, and intermediates.[9][10]
Q4: I need to get detailed structural information and understand the kinetics of my reaction without extensive calibration. What should I use?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is uniquely suited for this purpose. NMR is an inherently quantitative method ("qNMR") that doesn't require an internal standard with identical response factors, as the signal integral is directly proportional to the number of nuclei.[11] It provides unambiguous structural information, allowing you to confirm the identity of your product and identify any side products.[11] For certain reactions, such as those involving fluorine-containing molecules, 19F NMR can be a very clean and simple way to monitor reaction progress.[11][12]
Decision Workflow for Selecting an Analytical Method
The following diagram outlines a logical workflow to help you select the most appropriate analytical technique for your specific Suzuki coupling needs.
Caption: A decision-making diagram for selecting the appropriate analytical method.
Troubleshooting Guide by Analytical Method
Section 1: Thin-Layer Chromatography (TLC)
TLC is a foundational technique for any synthetic chemist, but getting clear, reproducible results requires attention to detail.[2]
Q1.1: My spots are streaking on the TLC plate. What's causing this?
A1.1: Spot streaking is typically caused by one of three issues:
-
Sample Overloading: You are spotting too much of your reaction mixture. The stationary phase becomes saturated, and the components cannot move up the plate in a tight band. Try diluting your sample aliquot significantly before spotting.
-
Inappropriate Solvent System: The chosen eluent may be too polar, causing highly polar compounds to move with the solvent front instead of partitioning, or it may not be strong enough to move the compounds off the baseline. Experiment with different solvent ratios (e.g., varying ethyl acetate in hexanes).
-
Highly Polar or Ionic Compounds: Some compounds, particularly salts or very polar starting materials/products, have a very high affinity for the silica gel. Adding a small amount of a modifier to your eluent, like 1% acetic acid for acidic compounds or 1% triethylamine for basic compounds, can often resolve this by neutralizing the analyte and reducing its interaction with the stationary phase.
Q1.2: My starting material and product have very similar Rf values. How can I improve separation?
A1.2: This is a common challenge, especially when the polarity difference between the reactant and product is minimal.[13]
-
Change the Solvent System: Test a different eluent. For example, if you are using an ethyl acetate/hexanes system, try a dichloromethane/methanol or a toluene-based system. Different solvents interact with your compounds and the stationary phase in unique ways, which can alter selectivity.
-
Use a Different Type of Plate: If you are using standard silica gel plates, consider trying alumina plates or reverse-phase (C18) plates, which separate compounds based on different principles.
-
Two-Dimensional TLC: After running the plate in one solvent system, dry it completely, rotate it 90 degrees, and develop it in a second, different solvent system. This can often resolve co-eluting spots.
Experimental Protocol: Monitoring a Suzuki Reaction with TLC
-
Sample Preparation: Take a small aliquot (a drop on the end of a glass capillary or pipette tip) from the vigorously stirred reaction mixture. Dilute this aliquot in a small vial with ~0.5 mL of a suitable solvent like ethyl acetate or dichloromethane.
-
Spotting the Plate: On a silica gel TLC plate, draw a faint pencil line about 1.5 cm from the bottom.[2] Spot three lanes:
-
Lane 1 (Reference): A solution of your limiting starting material (e.g., the aryl halide).
-
Lane 2 (Co-spot): Spot the reference solution first, then carefully spot your diluted reaction mixture directly on top of it.
-
Lane 3 (Reaction): Spot only the diluted reaction mixture.[3]
-
-
Development: Place the spotted plate in a developing chamber containing your chosen eluent.[1] Ensure the solvent level is below your pencil line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.[1]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm is common for aromatic compounds).[1] If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate).[14]
-
Interpretation: The disappearance of the starting material spot in Lane 3 (compared to Lane 1) and the appearance of a new product spot indicates the reaction is progressing. The co-spot lane helps confirm the identity of the starting material spot in the reaction mixture.
Section 2: Gas Chromatography (GC)
GC is a powerful quantitative tool, but proper sample preparation and method development are critical for accuracy.
Q2.1: I'm not seeing my product peak in the GC chromatogram, even though TLC suggests the reaction worked.
A2.1: This issue points towards a problem with the analyte's behavior during GC analysis:
-
Thermal Decomposition: Your product may not be thermally stable and could be decomposing in the hot GC inlet or on the column. Try lowering the inlet temperature.
-
Non-Volatility: The product may have a boiling point that is too high for your GC method. Ensure your column's maximum temperature is appropriate and consider using a higher final oven temperature or a different, high-temperature column.
-
Column Adsorption: Highly polar or functionalized molecules can irreversibly adsorb to active sites on the GC column or liner. Using a derivatizing agent (e.g., silylation) to cap polar groups like -OH or -NH can make the compound more volatile and less prone to adsorption.
Q2.2: My peak areas are not reproducible. How can I get consistent quantitative data?
A2.2: Reproducibility is key for tracking kinetics or determining final yield. The primary solution is using an internal standard (IS) .
-
Why it Works: An internal standard is a non-reactive compound added in a precise amount to every sample.[4][5] Any variations in injection volume or detector response will affect both your analyte and the IS proportionally. By analyzing the ratio of the analyte peak area to the IS peak area, you cancel out these sources of error.
-
Choosing an IS: An ideal internal standard should be:
-
Well-resolved from all other peaks in the chromatogram.
-
Chemically inert to the reaction and workup conditions.
-
Structurally similar to the analyte, but not identical.
-
Commercially available in high purity. For many biaryl products, compounds like biphenyl, naphthalene, or dodecane are common choices.[4]
-
Experimental Protocol: GC Sample Preparation with an Internal Standard
-
Prepare a Stock Solution: Accurately weigh a known amount of your chosen internal standard (e.g., 100 mg of biphenyl) and dissolve it in a precise volume of a suitable solvent (e.g., 10.0 mL of ethyl acetate) in a volumetric flask. This is your IS stock solution.
-
Reaction Quenching & Sampling: At a specific time point, withdraw an accurate aliquot of the reaction mixture (e.g., 100 µL) using a volumetric pipette. Immediately add it to a vial containing a quench solution (e.g., saturated aqueous NH₄Cl) to stop the reaction.[14]
-
Extraction: Add a precise volume of your IS stock solution (e.g., 1.00 mL) to the quenched sample. Vortex thoroughly to extract the organic components into the solvent containing the IS.
-
Workup: Allow the layers to separate. You may need to add a drying agent like anhydrous sodium sulfate. Transfer the organic layer to a GC vial for analysis.
-
Analysis: Inject the sample into the GC. The ratio of the product peak area to the IS peak area can be used to determine the reaction conversion by comparing it to a pre-established calibration curve.
Section 3: High-Performance Liquid Chromatography (HPLC)
HPLC is versatile but requires careful method development to ensure good separation and accurate quantification.
Q3.1: My peaks are broad and not well-resolved. What should I adjust?
A3.1: Poor peak shape and resolution can be addressed by systematically optimizing your chromatographic conditions:
-
Mobile Phase Composition: The ratio of your strong solvent (e.g., acetonitrile or methanol) to your weak solvent (e.g., water) is the most powerful tool for adjusting retention and resolution. Try running a gradient elution, where the percentage of the strong solvent increases over time. This sharpens peaks and improves the separation of compounds with different polarities.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will increase the run time.
-
Column Choice: Ensure you are using the right column chemistry. A C18 column is a good starting point for most Suzuki coupling products. If resolution is still poor, consider a column with a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase).
-
Sample Solvent: The solvent used to dissolve your sample should be as weak as, or weaker than, your initial mobile phase.[15] Dissolving the sample in a very strong solvent can cause peak distortion and broadening.[15]
Q3.2: I see many unexpected peaks in my chromatogram. Are these all side products?
A3.2: Not necessarily. While some may be side products like homocoupled species, other peaks can arise from the reaction matrix.
-
Run Blanks and Controls: Analyze a sample of your reaction mixture before adding the catalyst (t=0). This will show you peaks corresponding to your starting materials, ligands, and any impurities they contain.
-
Use a Diode Array Detector (DAD): A DAD or PDA detector captures the UV-Vis spectrum of each peak. If the spectrum of an unknown peak is identical to your product, it might be an isomer. If it's completely different, it's likely a byproduct or impurity.
-
Leverage LC-MS: This is the definitive way to identify peaks. The mass spectrometer will provide the molecular weight of the compound eluting at each time point, allowing you to quickly distinguish between starting materials, product, homocoupled aryl halide, homocoupled boronic acid, and other potential side products.[9]
Experimental Protocol: General HPLC Sample Preparation
-
Quench and Dilute: Take a known volume of your reaction mixture (e.g., 50 µL) and quench it in a vial containing a diluent (e.g., 950 µL of 1:1 acetonitrile/water). This 20-fold dilution is a good starting point to ensure the concentration is within the linear range of the detector.[16]
-
Filter: The quenched sample may contain insoluble inorganic salts (from the base) or precipitated catalyst.[16] Filter the diluted sample through a 0.22 or 0.45 µm syringe filter into a clean HPLC vial to prevent clogging of the HPLC system.
-
Label and Analyze: Label the vial clearly and place it in the autosampler for analysis.[15]
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides rich structural data, but sample preparation and spectral processing are key to obtaining high-quality, quantitative results.
Q4.1: My baseline is distorted and my peak integrals are inaccurate. What is the cause?
A4.1: This is often a result of poor spectral processing or issues with the sample itself.
-
Phasing and Baseline Correction: Ensure you are correctly phasing the spectrum. Automated phasing routines are good, but manual adjustment is often necessary for high accuracy. After phasing, apply a baseline correction algorithm to ensure the baseline is flat across the entire spectrum.
-
Paramagnetic Species: Palladium catalysts, especially Pd(II) species or palladium black, can be paramagnetic. This will cause significant line broadening and make quantification impossible. It is crucial to remove these species before analysis.
-
Sample Preparation: To remove palladium, pass your sample through a short plug of silica gel or celite, eluting with your NMR solvent (e.g., CDCl₃). This will filter out insoluble catalyst residues.
Q4.2: How can I use NMR to determine the percent conversion of my reaction?
A4.2: You can determine the conversion by comparing the integral of a peak corresponding to the product with a peak corresponding to a starting material.[11]
-
Select Diagnostic Peaks: Choose well-resolved signals for one of your starting materials and your product that do not overlap with any other signals. For example, a singlet in an aromatic region is ideal.
-
Acquire the Spectrum: Ensure you use a sufficiently long relaxation delay (d1) – typically 5 times the longest T1 relaxation time of the nuclei you are integrating – to allow for full magnetization recovery. This is critical for accurate quantification.
-
Process and Integrate: Carefully phase and baseline correct the spectrum. Set the integral of one of the peaks (e.g., the starting material peak) to a known value corresponding to the number of protons it represents (e.g., 1.00 for a single proton).
-
Calculate Conversion: The relative integral of the product peak will now be proportional to its concentration relative to the starting material.
-
Conversion (%) = [Integral_Product / (Integral_Product + Integral_StartingMaterial)] * 100
(This assumes the number of protons for both integrated peaks is the same. If not, you must normalize the integrals accordingly.)
-
Summary Table of Analytical Methods
| Method | Primary Use | Advantages | Limitations | Common Issues |
| TLC | Rapid, qualitative reaction monitoring | Simple, fast, low cost, minimal sample prep[1][2][13] | Not quantitative, limited resolution | Streaking, co-elution of spots |
| GC / GC-MS | Quantitative analysis of volatile compounds | High resolution, highly quantitative with IS[4] | Requires volatile & thermally stable analytes | Thermal decomposition, poor peak shape |
| HPLC / LC-MS | Quantitative analysis of non-volatile compounds | High resolution, widely applicable, LC-MS gives mass confirmation[7][8] | More complex, requires method development | Poor resolution, matrix effects |
| NMR | Structural elucidation and quantitative analysis | Inherently quantitative (qNMR), rich structural data[11] | Lower sensitivity, requires removal of paramagnetic species | Line broadening, inaccurate integrals |
References
- Thin layer chromatography coupled with surface-enhanced Raman scattering as a facile method for on-site quantitative monitoring of chemical reactions. (2014). PubMed.
- Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. (2018).
- A Comparative Guide to Validating Suzuki Coupling Products of 3-Thienylboronic Acid by Mass Spectrometry. Benchchem.
- Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. (2022). PubMed.
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- SUZUKI REACTION MONITORING. Advion.
- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM.
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Benchchem.
- Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. Advion Interchim Scientific.
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Vapourtec.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. MilliporeSigma.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). ACS Omega.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). PMC - NIH.
- A Head-to-Head Battle: Validating Suzuki Coupling Reactions with HPLC and NMR. Benchchem.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling. Benchchem.
- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
- How can I differentiate 1-bromo napthaldehyde and 1-(2-bromophenyl)-2-naphthaldehyde by TLC after suzuki coupling? (2015).
- Analytical Procedure of Thin Layer Chromatography Technique. (2022). Research and Reviews.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. University of Michigan.
- Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to. University of St Andrews.
- Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. Journal of the American Chemical Society.
Sources
- 1. shoko-sc.co.jp [shoko-sc.co.jp]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vapourtec.com [vapourtec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. azom.com [azom.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thin layer chromatography coupled with surface-enhanced Raman scattering as a facile method for on-site quantitative monitoring of chemical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Technical Support Center: Strategies for Removing Palladium Catalyst Residues
Welcome to the technical support center dedicated to addressing the critical challenge of removing palladium catalyst residues from final products. Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high efficiency.[1] However, the removal of residual palladium is a significant hurdle, driven by stringent regulatory limits and the potential for the metal to interfere with downstream processes or compromise the safety and efficacy of the final product, particularly in pharmaceutical applications.[2][3]
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into troubleshooting common issues and selecting the most effective purification strategy for your specific needs.
Frequently Asked Questions (FAQs) - The Strategic Overview
Q1: Why is palladium removal so critical, and what are the regulatory limits?
The primary driver for palladium removal is regulatory compliance, especially for Active Pharmaceutical Ingredients (APIs). Regulatory bodies, through guidelines like the International Council for Harmonisation (ICH) Q3D, classify palladium as a Class 2B elemental impurity due to its toxicity.[4]
For oral medications, the Permitted Daily Exposure (PDE) is set at 100 µ g/day .[1][5] This translates to a concentration limit in the final drug product, which is typically 10 ppm for a drug with a maximum daily dose of 10 grams.[6] Adhering to these limits is mandatory for drug approval and patient safety.
Q2: How do I select the best palladium removal method for my compound?
The optimal method is highly system-dependent and is influenced by the nature of your product, the form of the palladium residue, and the scale of your operation.[7] A logical decision-making process is crucial for efficient and effective purification.
The selection process can be visualized as follows:
Caption: Decision workflow for selecting a palladium removal method.
Troubleshooting Guide: Adsorption-Based Methods
Adsorption is the most widely used strategy for palladium removal due to its effectiveness and scalability. It involves using a solid support that binds (scavenges) the metal, which is then removed by simple filtration.[5][8]
Metal Scavengers (Functionalized Silica & Polymers)
Q3: My scavenger isn't reducing palladium to the required levels. What's wrong?
This is a common issue and can often be traced to one of three causes:
-
Incorrect Scavenger Choice: Palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and coordination environments post-reaction.[9] Scavengers with different functional groups (e.g., thiol, thiourea, amine) have different affinities for these species.[10][11] For instance, SiliaMetS Thiourea is considered a versatile scavenger for many forms of palladium.[10]
-
Insufficient Contact Time or Temperature: The kinetics of metal binding can be slow.
-
Troubleshooting: Increase the stirring time (e.g., from 2 hours to 18 hours) or moderately increase the temperature (e.g., to 40-60 °C), ensuring your product is stable under these conditions.[5]
-
-
Solvent Effects: The chosen solvent can influence the scavenger's performance by affecting its swelling (for polymer-based scavengers) and the accessibility of its binding sites.[9][12]
-
Troubleshooting: If possible, perform the scavenging step in a different solvent. Consult the manufacturer's data, as performance is often characterized in various common solvents.[12]
-
Q4: I'm experiencing significant loss of my final product. How can I prevent this?
Product loss occurs when the compound adsorbs to the scavenger's solid support.[13]
-
Troubleshooting Steps:
-
Optimize Scavenger Loading: Avoid using a large excess of the scavenger. Start with a stoichiometric equivalent based on the palladium and optimize from there.
-
Thorough Washing: After filtering off the scavenger, wash the filter cake thoroughly with fresh solvent to recover any adsorbed product.[12]
-
Change Scavenger Support: Silica-based scavengers are often preferred over polymer-based ones as they do not swell and may exhibit less non-specific binding.[2][9]
-
Select a More Selective Scavenger: Materials with high selectivity will bind the metal much more strongly than your product, minimizing yield loss.[13]
-
Activated Carbon
Q5: Activated carbon is a cost-effective option, but my results are inconsistent and my yield is low. Why?
Activated carbon is a popular, low-cost adsorbent, but it has known limitations.[14][15]
-
Causality & Troubleshooting:
-
Lack of Selectivity: Carbon's primary drawback is its non-specific nature. It can adsorb the desired product, especially if the product is large or has aromatic functionality, leading to significant yield loss.[5][7][16] To mitigate this, use the minimum effective amount of carbon and ensure thorough washing of the filter cake after treatment.
-
Variability: The effectiveness of carbon can be lower and more variable than specialized scavengers because its binding mechanism is less specific.[5] Consider a pre-treatment step to convert palladium into a single, more easily adsorbed species.[5] If consistency is critical, a functionalized scavenger is often a more robust choice.
-
Troubleshooting Other Purification Methods
Chromatography
Q6: I ran a silica gel column, but my product still contains >100 ppm of palladium. Why wasn't it effective?
While column chromatography is a standard purification technique, its effectiveness for palladium removal can be unpredictable.[17][18]
-
Causality & Troubleshooting:
-
Co-elution: Some palladium complexes can be relatively non-polar and may co-elute with your product, especially if the product itself is not highly polar.[19]
-
The "Sure-Fire" Solution: A study published in ACS Medicinal Chemistry Letters demonstrated that while chromatography alone can be unreliable, using it in sequence with a metal scavenger (like Si-TMT) consistently and reliably reduces palladium levels to <100 ppm.[18] If chromatography is necessary for general purification, consider it a "bulk removal" step and follow it with a dedicated scavenging step for final polishing.
-
Crystallization & Extraction
Q7: Can I rely on crystallization or liquid-liquid extraction alone?
These methods can be effective but often require significant optimization.
-
Crystallization: Success depends entirely on finding a solvent system where your product crystallizes with high purity, leaving the palladium impurities behind in the mother liquor.[5][8] This can be difficult to achieve and may not be sufficient on its own.[7]
-
Liquid-Liquid Extraction: This technique relies on the palladium species having a strong preference for one liquid phase while your product prefers another.[17][20] This is often used for metal recovery from aqueous solutions but can be adapted for organic processes with careful selection of the extraction solvent and potential use of aqueous washes containing chelating agents like N-acetylcysteine.[19][21]
Quantitative Data Summary
The following table summarizes typical performance data for various palladium removal techniques, compiled from case studies and application notes.
| Purification Method | Starting Pd Level (ppm) | Final Pd Level (ppm) | Yield | Key Considerations | Source(s) |
| Metal Scavenger (MP-TMT) | ~850 | < 10 | High | Highly efficient and selective for various Pd species. | [22] |
| Metal Scavenger (Si-TMT) | >100 (Post-Chroma) | < 50 | High | Excellent for polishing after chromatography. | [18] |
| Activated Carbon (Darco KB-B) | 300 | < 1 | 97% | Effective at scale but requires optimization to limit product loss. | [7] |
| Filtration (Celite®) | ~10,000 | 8,600 | N/A | Good for initial bulk removal of heterogeneous Pd. | [1] |
| Column Chromatography | ~1,000-2,000 | < 100 (Average) | Variable | Inconsistent; often requires a subsequent scavenging step. | [18] |
| N-Acetyl Cysteine Wash | 8,600 | 975 | High | Aqueous wash effective at removing certain Pd species. | [1] |
Standard Operating Protocols
Protocol 1: Palladium Removal Using a Bulk Metal Scavenger
This protocol provides a general workflow for using a silica-based scavenger like SiliaMetS® or a polymer-based scavenger like Biotage® MP-TMT.
Caption: Workflow for palladium scavenging from a solution.
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[5]
-
Scavenger Addition: Add the selected metal scavenger (typically 2-5 equivalents relative to the molar amount of palladium).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 18 hours. The optimal time and temperature should be determined experimentally.[5]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[5]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[12]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[5]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique to confirm it meets the required specification.[8]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[5]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the suspension at room temperature or an elevated temperature (e.g., 45 °C) for 1.5 to 18 hours.[7]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Note that carbon fines can be difficult to filter, making a filter aid essential.[12]
-
Washing: Wash the carbon cake thoroughly with fresh solvent to recover adsorbed product.[12]
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.[5]
-
Analysis: Determine the final palladium concentration in the purified product using a suitable analytical method.[12]
References
- ResearchGate. (2015). How can i remove palladium Pd catalyst easily?
- Johnson Matthey. (n.d.). Scavenging Technologies from Johnson Matthey.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd)
- Biotage. (n.d.).
- MDPI. (n.d.). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. MDPI. [Link]
- PhosphonicS. (2022).
- Velocity Scientific Solutions. (n.d.). SiliaMetS Metal Scavengers. Velocity Scientific Solutions. [Link]
- Sopachem. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]
- Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals. [Link]
- ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
- Biotage. (2023). How to Remove Palladium in three easy steps. Biotage. [Link]
- Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
- NIH. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
- PubMed. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Journal of Environmental Management. [Link]
- ACS Publications. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
- SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
- MDPI. (n.d.).
- Royal Society of Chemistry. (2024). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [Link]
- Johnson Matthey Technology Review. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- Reddit. (2023). Your trick to remove residual palladium. r/Chempros. [Link]
- Johnson Matthey Technology Review. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts.
- CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities. Campbell CMC. [Link]
- Google Patents. (2005). Method of removing palladium.
- ResearchGate. (2012). Solvent extraction separation and recovery of palladium and platinum from chloride leach liquors of spent automobile catalyst.
- MDPI. (n.d.). Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System. MDPI. [Link]
- ScienceMadness Discussion Board. (2013). Removal of leached Palladium from reaction product. ScienceMadness. [Link]
- ResearchGate. (2024). (PDF) ICH Q3D (R2): Guidelines for Elemental Impurities.
- ICH. (2022). Guideline for elemental impurities Q3D(R2).
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. silicycle.com [silicycle.com]
- 3. biotage.com [biotage.com]
- 4. database.ich.org [database.ich.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arborassays.com [arborassays.com]
- 9. velocityscientific.com.au [velocityscientific.com.au]
- 10. silicycle.com [silicycle.com]
- 11. biotage.com [biotage.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. phosphonics.com [phosphonics.com]
- 14. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
- 20. Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. sopachem.com [sopachem.com]
Effect of temperature on the stability and reactivity of 3-Chloro-4-(hydroxymethyl)phenylboronic acid
Welcome to the technical support guide for 3-Chloro-4-(hydroxymethyl)phenylboronic acid (CAS No. 1190875-60-5). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, stability, and reactivity of this versatile reagent, with a specific focus on the critical role of temperature.
Frequently Asked Questions (FAQs)
Section 1: Storage and Handling
Question 1: What are the ideal storage conditions for this compound to ensure long-term stability?
Answer: Proper storage is the most critical factor in preserving the integrity of this compound. As a solid, the compound is susceptible to dehydration to form its anhydride (a boroxine) and other degradation pathways if not stored correctly.
The primary recommendation is to store the material under an inert atmosphere (argon or nitrogen) at refrigerated temperatures, specifically between 2-8°C.[1][2] The container must be tightly sealed to prevent moisture ingress, which can facilitate degradation. For long-term storage, placing the sealed vial inside a desiccator within the refrigerator offers an additional layer of protection.
Expert Insight: The hydroxymethyl group and the boronic acid moiety are both polar and can participate in intermolecular hydrogen bonding. While this contributes to its solid-state stability, improper storage, particularly exposure to ambient air and temperature fluctuations, can accelerate the formation of the cyclic anhydride (boroxine). This process is often reversible upon exposure to water during reaction workup, but it reduces the effective concentration of the active monomeric boronic acid, potentially impacting reaction stoichiometry and kinetics.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C[1][2] | Slows down kinetic processes of degradation. |
| Atmosphere | Inert Gas (Argon, Nitrogen)[2] | Prevents oxidation and moisture-driven degradation. |
| Container | Tightly Sealed Vial | Minimizes exposure to atmospheric moisture and oxygen. |
| Light | Amber Vial / Dark | Protects against potential photolytic degradation pathways. |
Question 2: I left my vial of this compound on the bench overnight at room temperature. Is it still usable?
Answer: While not ideal, a single instance of overnight exposure to ambient temperature is unlikely to render the compound completely unusable, provided the vial was tightly sealed. However, you should be aware of two potential consequences:
-
Increased Anhydride Content: The primary concern is the potential for dehydration to form the boroxine trimer. This is a common issue with many boronic acids.[3]
-
Moisture Adsorption: If the cap was not perfectly sealed, the compound, being hygroscopic, could have adsorbed atmospheric moisture.
Validation Protocol: Before using the material in a critical, large-scale reaction, it is prudent to run a small-scale test reaction against a trusted batch, if available. Alternatively, you can re-dissolve a small amount in a suitable solvent for NMR analysis to check for significant impurities. The presence of the boroxine is often indicated by broad peaks in the NMR spectrum.
Section 2: Stability and Degradation in Solution
Question 3: What are the main temperature-dependent degradation pathways for this boronic acid in solution?
Answer: In solution, the stability of this compound is significantly influenced by temperature, pH, and the solvent system. The two most prominent degradation pathways are protodeboronation and boroxine formation.
-
Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, yielding 2-chloro-4-methylphenol. This process is often accelerated by elevated temperatures and is highly pH-dependent.[4] In many cross-coupling reactions, which are run under basic conditions, protodeboronation can be a significant side reaction that consumes the starting material and reduces yield.[4]
-
Boroxine Formation: As with the solid state, in non-aqueous, aprotic solvents, elevated temperatures can drive the equilibrium from the boronic acid to its cyclic anhydride (boroxine). This reduces the concentration of the catalytically active species required for transmetalation in cross-coupling cycles.
// Nodes BA [label="this compound\n(Active Monomer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degradation [label="Temperature\nIncrease", shape=diamond, fillcolor="#FBBC05"]; Boroxine [label="Boroxine (Trimer)\n(Inactive Anhydride)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protonated [label="Protodeboronated Product\n(2-Chloro-4-methylphenol)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges BA -> Degradation [label="Heat"]; Degradation -> Boroxine [label="Dehydration\n(Aprotic Solvents)"]; Degradation -> Protonated [label="Protodeboronation\n(Aqueous/Basic Conditions)"]; Boroxine -> BA [label="Reversible\n(with H₂O)", style=dashed, color="#34A853"]; }
Key temperature-induced degradation pathways.
Question 4: I'm performing a Suzuki-Miyaura coupling. At what temperature does protodeboronation become a significant issue?
Answer: Protodeboronation rates are highly substrate and condition-dependent, but generally, temperatures above 80-100°C can significantly accelerate this side reaction, especially under basic aqueous conditions.[5][6]
Expert Insight & Mitigation Strategies:
-
Use Boronic Esters: For reactions requiring high temperatures, converting the boronic acid to a more stable ester (e.g., a pinacol ester) is a common and effective strategy. Boronic esters are generally more resistant to protodeboronation.[4][7]
-
Minimize Reaction Time: Do not heat the reaction longer than necessary. Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Choice of Base: The strength and concentration of the base can influence the rate of protodeboronation. Sometimes, using a milder base (e.g., K₃PO₄ or K₂CO₃ instead of NaOH or Cs₂CO₃) can help, though this may require optimization of other reaction parameters.[8]
-
Slow Addition: In some cases, slow addition of the boronic acid to the heated reaction mixture can maintain a low instantaneous concentration, minimizing the time it spends under harsh conditions before being consumed in the productive catalytic cycle.
Section 3: Reactivity and Troubleshooting
Question 5: My Suzuki coupling reaction is sluggish at 80°C. Can I simply increase the temperature to 110°C?
Answer: While increasing the temperature can enhance the reaction rate, it is a double-edged sword.[6][9] A significant temperature hike from 80°C to 110°C may lead to several issues:
-
Catalyst Decomposition: The palladium catalyst complex has a finite thermal stability. Excessive temperatures can lead to the precipitation of palladium black, effectively killing the catalytic activity.[5]
-
Increased Protodeboronation: As discussed, you will likely increase the rate of the undesired protodeboronation side reaction, potentially lowering your maximum achievable yield.[10]
-
Other Side Reactions: Higher temperatures can promote other side reactions, such as homocoupling of the boronic acid.
Troubleshooting Workflow: Instead of immediately increasing the temperature, consider a more systematic approach.
// Nodes Start [label="Sluggish Reaction at 80°C", shape=ellipse, fillcolor="#FBBC05"]; Check1 [label="Are Reagents Pure & Dry?\n(Boronic Acid, Solvent, Base)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check2 [label="Is the Catalyst System Optimal?\n(Ligand, Pd Source)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check3 [label="Is Degassing Sufficient?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action1 [label="Use Fresh Reagents\nDry Solvent", fillcolor="#FFFFFF"]; Action2 [label="Screen Different Ligands\n(e.g., Buchwald ligands)", fillcolor="#FFFFFF"]; Action3 [label="Repeat Degassing Cycle\n(Freeze-Pump-Thaw)", fillcolor="#FFFFFF"]; Check4 [label="Increase Temperature?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Action4 [label="Increase Temp. Incrementally\n(e.g., to 90°C)\nMonitor Degradation", fillcolor="#FFFFFF"]; Success [label="Reaction Proceeds", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check1; Check1 -> Check2 [label="Yes"]; Check1 -> Action1 [label="No"]; Action1 -> Start; Check2 -> Check3 [label="Yes"]; Check2 -> Action2 [label="No"]; Action2 -> Start; Check3 -> Check4 [label="Yes"]; Check3 -> Action3 [label="No"]; Action3 -> Start; Check4 -> Action4 [label="Yes"]; Action4 -> Success; }
Troubleshooting workflow for a sluggish Suzuki coupling.
Question 6: I am observing the formation of an unknown, non-polar impurity at higher temperatures. What could it be?
Answer: A common non-polar impurity formed at elevated temperatures is the homocoupling product of your aryl halide partner. However, if you suspect the boronic acid is the source, it could be due to the protodeboronated product, 2-chloro-4-methylphenol, which is less polar than the starting boronic acid. In some catalytic systems, oxidative homocoupling of the boronic acid to form a biaryl species can also occur, though this is typically less favored than the cross-coupling pathway.
Experimental Protocol: Temperature-Controlled Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.5 equiv, finely ground and dried)
-
1,4-Dioxane/H₂O (4:1 mixture, 0.2 M concentration relative to aryl bromide)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Scientist's Note: Using a slight excess of the boronic acid can help compensate for any minor degradation or boroxine formation and drive the reaction to completion.
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition & Degassing: Add the degassed 4:1 dioxane/water solvent mixture via syringe. Further degas the resulting slurry by bubbling argon through it for 15 minutes while stirring at room temperature.
-
Scientist's Note: Proper degassing is crucial. Residual oxygen can oxidize the Pd(0) catalyst to an inactive state and promote side reactions.
-
-
Heating: Place the flask in a pre-heated oil bath set to 85°C.
-
Scientist's Note: Do not place the flask in a cold oil bath and ramp the temperature. This prolongs the time the mixture spends at intermediate temperatures where different degradation pathways might be active. A pre-heated bath ensures a rapid and controlled ascent to the target reaction temperature.
-
-
Reaction Monitoring: Stir the reaction vigorously at 85°C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Workup: Once the aryl bromide is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Material Safety Data Sheet - 3-(Hydroxymethyl)phenylboronic acid. Cole-Parmer. [URL: https://www.coleparmer.com/safety-data-sheets/3-(hydroxymethyl)phenylboronic-acid-msds-3622401]
- Temperature profile comparison of boronic acid (blue) and boronic ester (yellow). ResearchGate. [URL: https://www.researchgate.net/figure/Temperature-profile-comparison-of-boronic-acid-blue-and-boronic-ester-yellow_fig4_324403303]
- Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527639328]
- Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26849400/]
- 3-CHLORO-4-(TRIFLUOROMETHYL)PHENYLBORONIC ACID - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB9249561_EN.htm]
- Effects of temperature and solvent in Suzuki reactions of phenylboronic acid. ResearchGate. [URL: https://www.researchgate.net/figure/Effects-of-temperature-and-solvent-in-Suzuki-reactions-of-phenylboronic-acid-with-aryl_tbl3_244400782]
- Phenylboronic acid - SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/20658.pdf]
- Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2024/cc/d4cc02999b]
- Boronic ester bonds hydrogel with temperature and pH responsiveness for controlled release fertilizer. ResearchGate. [URL: https://www.researchgate.net/publication/386665042_Boronic_ester_bonds_hydrogel_with_temperature_and_pH_responsiveness_for_controlled_release_fertilizer]
- Temperature effect on coupling reaction. ResearchGate. [URL: https://www.researchgate.net/figure/Temperature-effect-on-coupling-reaction_fig2_229045579]
- (3-Chloro-4-(hydroxymethyl)phenyl)boronic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh98c8df83]
- Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters (ACS Publications). [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c02824]
- This compound Pinacol Ester. AccelaChem. [URL: https://www.accelachem.com/product/1051316-34-7.html]
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/631c313a02c5222956247c7d]
- The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. [URL: https://www.researchgate.net/figure/The-effect-of-various-temperatures-on-the-Suzuki-coupling-reaction-a_tbl3_273760436]
- Decarboxylative borylation. PMC (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5549925/]
- A Simple Hydrophilic Palladium(II) Complex as a Highly Efficient Catalyst for Room Temperature Aerobic Suzuki Coupling Reactions in Aqueous Media. MDPI. [URL: https://www.mdpi.com/1420-3049/22/1/119]
- (3-Chloro-4-(hydroxymethyl)phenyl)boronic acid. Sigma-Aldrich (Taiwan). [URL: https://www.sigmaaldrich.com/TW/zh/product/ambeed/ambh98c8df83]
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research (ACS Publications). [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.2c00078]
- 3-(Hydroxymethyl)phenylboronic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/512834]
- [4-(Hydroxymethyl)phenyl]boronic acid. Chemsrc. [URL: https://www.chemsrc.com/en/cas/59016-93-2_1038059.html]
- MSDS of 3-chloro-4-(ethoxycarbonyl)phenylboronic acid. BLD Pharmatech. [URL: https://www.bldpharm.com/msds/850568-11-5.pdf]
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [URL: https://www.researchgate.
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Decarboxylation. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- What are the conditions for the decarboxylation reaction? How to control the temperature of heating? LNEYA Industrial Chillers Manufacturer. [URL: https://www.lneya.
- This compound, 97% Purity. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/3-chloro-4-hydroxymethyl-phenylboronic-acid-97-purity-c7h8bclo3-1-gram/NC1765088]
- 3-fluoro-4-(hydroxyMethyl)phenylboronic acid. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82200388.htm]
- 3-Chloro-4-hydroxyphenylboronic acid pinacol ester. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/bml00185]
- Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Chemical Review and Letters. [URL: https://chemrevlett.com/article_173660.html]
- (3-Hydroxymethyl)phenylboronic acid (CAS 87199-15-3) Properties. Chemcasts. [URL: https://chemcasts.com/property/cas-87199-15-3]
- 3-(Hydroxymethyl)phenylboronic Acid (contains varying amounts of Anhydride). TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/H1234]
- CAS NO. 1190875-60-5 | this compound. Arctom. [URL: https://www.arctom.com/en/product/SY029405.html]
- How to Memorize Organic Chemistry Reactions and Reagents. YouTube. [URL: https://www.youtube.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. (3-Chloro-4-(hydroxymethyl)phenyl)boronic acid | 1190875-60-5 [sigmaaldrich.com]
- 3. 3-(Hydroxymethyl)phenylboronic Acid | 87199-15-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Nuances of Boronic Acid Purity for Successful Reaction Outcomes
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions concerning the purity of boronic acids and its profound impact on chemical reaction outcomes. As experienced chemists know, the success of many modern synthetic transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, is intrinsically linked to the quality of the boronic acid used.[1][2][3] This resource aims to equip you with the knowledge to diagnose purity-related issues, implement effective purification strategies, and ultimately achieve more reliable and reproducible results in your research.
Section 1: Frequently Asked Questions (FAQs) - The Boronic Acid Purity Primer
This section addresses fundamental questions regarding boronic acid purity, providing concise and actionable answers to common queries.
Q1: What are the most common impurities found in boronic acids and why are they problematic?
A1: The most prevalent impurity in solid boronic acids is the corresponding boroxine , which is a cyclic trimer formed by the dehydration of three boronic acid molecules.[4][5] This equilibrium is dynamic and can be influenced by factors such as storage conditions and the electronic nature of the boronic acid itself. Boroxines are problematic because they are generally less reactive than the free boronic acid in many cross-coupling reactions, which can lead to lower yields and inconsistent reaction rates.[6] Other common impurities can include residual starting materials from the synthesis, inorganic salts, and degradation products arising from protodeboronation, especially in electron-deficient arylboronic acids.[7][8]
Q2: How does boronic acid purity directly impact the outcome of a Suzuki-Miyaura cross-coupling reaction?
A2: The purity of the boronic acid is a critical determinant of success in Suzuki-Miyaura reactions for several reasons:
-
Stoichiometry: The presence of impurities, particularly boroxines, means that the actual amount of the active boronic acid monomer is lower than what is weighed out. This inaccurate stoichiometry can lead to incomplete conversion of the limiting reagent.
-
Reaction Kinetics: Boroxines and other impurities can alter the reaction kinetics, often slowing down the rate of transmetalation, a key step in the catalytic cycle.[3]
-
Catalyst Deactivation: Certain impurities can interact with and deactivate the palladium catalyst, leading to lower overall yields.[7] The presence of excess water from impure boronic acids can also promote unwanted side reactions.
-
Side Reactions: Impurities can promote side reactions such as homocoupling of the boronic acid, which consumes the starting material and complicates purification of the desired product.[2][9]
Q3: What are the best practices for storing and handling boronic acids to maintain their purity?
A3: Proper storage and handling are crucial to prevent the degradation of boronic acids. Key recommendations include:
-
Dry Conditions: Boronic acids are hygroscopic and can absorb moisture from the atmosphere, which can facilitate the formation of boroxines and other byproducts.[10] Store them in a desiccator over a drying agent or in a glovebox under an inert atmosphere.
-
Tightly Sealed Containers: Always ensure that the container is tightly sealed to minimize exposure to air and moisture.[10][11]
-
Temperature Control: Store boronic acids in a cool, dry place.[12] Some less stable boronic acids may require storage at lower temperatures (e.g., in a refrigerator or freezer).
-
Inert Atmosphere: For particularly sensitive boronic acids, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[13]
-
Segregation: Store boronic acids away from strong oxidizing agents and bases.[14]
Section 2: Troubleshooting Guide - From Failed Reactions to Flawless Results
This section provides a systematic approach to troubleshooting common issues encountered in reactions that utilize boronic acids, with a focus on purity-related problems.
Problem: My Suzuki-Miyaura reaction is giving low or no yield.
This is a common issue that can often be traced back to the quality of the boronic acid. Here is a step-by-step guide to diagnose and resolve the problem.
Troubleshooting Workflow for Low-Yield Suzuki-Miyaura Reactions
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Q4: My NMR spectrum of the boronic acid looks complex or shows broad peaks. What could be the issue?
A4: A complex or broad NMR spectrum is often indicative of the presence of boroxines.[4] The equilibrium between the boronic acid monomer and the boroxine trimer can lead to peak broadening or the appearance of multiple sets of signals. To confirm this, you can try dissolving a small sample in a coordinating solvent like d4-methanol. This can often break up the boroxine and result in a sharper, cleaner spectrum of the monomeric boronic acid.[4]
Q5: I suspect my boronic acid has degraded. How can I confirm this and what are my options?
A5: Degradation, often through protodeboronation, is a common issue, particularly with electron-deficient or heteroaromatic boronic acids.[7] You can analyze your sample using techniques like LC-MS or GC-MS to look for the corresponding deboronated arene.[15][16] If significant degradation has occurred, purification is necessary. If the boronic acid is inherently unstable, consider converting it to a more stable derivative, such as a pinacol ester, a trifluoroborate salt, or an N-methyliminodiacetic acid (MIDA) boronate, which can be used in a "slow-release" strategy.[17][18]
Decision Tree for Boronic Acid Stabilization
Caption: Decision tree for stabilizing unstable boronic acids.
Section 3: Experimental Protocols - Ensuring Boronic Acid Purity
This section provides detailed, step-by-step methodologies for the analysis and purification of boronic acids.
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a quick and effective way to assess the purity of a boronic acid sample and detect the presence of boroxines.
Materials:
-
Boronic acid sample
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
d₄-Methanol (for boroxine analysis)
-
NMR spectrometer
Procedure:
-
Prepare a standard NMR sample by dissolving 5-10 mg of the boronic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum for the presence of unexpected peaks that may correspond to residual solvents or impurities from the synthesis.
-
Pay close attention to the aromatic and hydroxyl proton regions. Broad signals may indicate the presence of boroxines.[4]
-
To confirm the presence of boroxines, prepare a second NMR sample in the same deuterated solvent, but add 1-2 drops of d₄-methanol.
-
Acquire a ¹H NMR spectrum of the second sample. A sharpening of the signals and a simplification of the spectrum compared to the first one is a strong indication that boroxines were present and have been converted back to the monomeric boronic acid.[4]
Protocol 2: Purification of Boronic Acids by Recrystallization
Recrystallization is often the most effective method for purifying solid boronic acids.[19][20] The choice of solvent is crucial and may require some experimentation.
Materials:
-
Impure boronic acid
-
Recrystallization solvent(s) (e.g., water, ethanol, ethyl acetate, toluene, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Choose a suitable solvent or solvent system. A good solvent will dissolve the boronic acid at high temperatures but not at low temperatures.[21] Water is often a good starting point for many simple arylboronic acids.[21]
-
In an Erlenmeyer flask, add the impure boronic acid and a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring until the boronic acid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified boronic acid crystals under vacuum. Do not heat boric acid above 170°C as it will decompose.[21]
Data Presentation: Analytical Techniques for Boronic Acid Purity
The choice of analytical technique depends on the specific information required. The following table summarizes the utility of common methods.
| Analytical Technique | Information Provided | Key Advantages | Considerations |
| ¹H NMR Spectroscopy | Structural confirmation, detection of boroxines, estimation of relative purity. | Rapid, non-destructive, provides structural information. | Can be difficult to quantify impurities accurately without an internal standard.[4] |
| LC-MS/MS | Sensitive quantification of specific impurities, detection of degradation products. | High sensitivity and specificity.[15] | May require method development for specific analytes. |
| HPLC-UV/PDA | Routine purity checks and quantification of known impurities with a chromophore. | Widely available, robust for routine analysis.[15] | May require derivatization for compounds without a UV chromophore.[15] |
| GC-MS | Analysis of volatile boronic acid impurities or those that can be derivatized. | Excellent for separating and identifying volatile compounds.[15] | Derivatization is often required for non-volatile boronic acids.[22] |
Section 4: The Boroxine-Boronic Acid Equilibrium
A fundamental understanding of the equilibrium between boronic acids and their corresponding boroxine anhydrides is crucial for any researcher working with these compounds.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. laballey.com [laballey.com]
- 11. borax.com [borax.com]
- 12. chemtradeasia.in [chemtradeasia.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. youtube.com [youtube.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Catalyst Loading for Cost-Effective Synthesis
Welcome to the Technical Support Center dedicated to the strategic optimization of catalyst loading. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst usage in chemical synthesis. Our goal is to empower you with the knowledge to not only troubleshoot common experimental hurdles but also to design more cost-effective and efficient processes from the outset. By moving beyond mere procedural steps, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.
Troubleshooting Guide: A Symptom-Based Approach
In the realm of catalytic reactions, experimental outcomes can often deviate from expectations. This guide provides a systematic approach to diagnosing and resolving common issues encountered during the optimization of catalyst loading.
Issue 1: Low Reaction Yield or Stalled Reaction
You've set up your reaction, but the conversion to the desired product is disappointingly low, or the reaction seems to have stopped prematurely.
Potential Causes & Troubleshooting Steps:
-
Insufficient Catalyst Loading: The most straightforward cause could be that the number of active catalytic sites is too low to achieve a reasonable reaction rate.
-
Action: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%, then 10 mol%).[1][2] Monitor the reaction progress at each concentration to identify a loading that provides a satisfactory rate without introducing other issues. Be mindful that for some reactions, there's an optimal loading beyond which further increases may not significantly improve the rate or could even be detrimental.[3]
-
-
Catalyst Deactivation or Poisoning: The catalyst may be losing its activity over the course of the reaction. This is a common challenge in industrial processes and can stem from various factors.[4][5]
-
Action:
-
Identify Potential Poisons: Scrutinize your starting materials, solvents, and even the reaction atmosphere for impurities that could act as catalyst poisons. Common culprits include sulfur compounds, carbon monoxide, and acidic or basic impurities, depending on the nature of your catalyst.[1][5]
-
Purify Reagents: Ensure all reagents and solvents are of high purity and are properly dried if the reaction is moisture-sensitive.[1]
-
Consider Catalyst Regeneration: For certain types of deactivation, such as coking, it may be possible to regenerate the catalyst.[6][7] This can be a cost-effective strategy in the long run.
-
-
-
Mass Transfer Limitations: In heterogeneous catalysis, the reaction rate can be limited by the diffusion of reactants to the catalyst surface.[8]
-
Suboptimal Reaction Conditions: Temperature, pressure, and solvent can all significantly impact catalyst activity and, consequently, reaction yield.
Issue 2: Poor Selectivity (Formation of Undesired Byproducts)
The reaction is proceeding, but you are observing a significant amount of byproducts, reducing the purity and yield of your target molecule.
Potential Causes & Troubleshooting Steps:
-
Incorrect Catalyst Loading: Both excessively high and low catalyst loadings can negatively impact selectivity.[10][11]
-
Suboptimal Reaction Temperature: Temperature often has a more pronounced effect on the rate of side reactions compared to the desired reaction.
-
Action: Conduct the reaction at different temperatures. Lowering the temperature can often increase selectivity by favoring the kinetic product.[2]
-
-
Catalyst Aggregation: At higher concentrations, some catalysts can aggregate, leading to the formation of different catalytic species with lower selectivity.[1]
-
Action: Screen different solvents to minimize catalyst aggregation and improve solubility.[1]
-
-
Reaction Kinetics and Pathway: The formation of byproducts may be inherent to the reaction network (e.g., consecutive reactions where the desired product can react further).
-
Action: Analyze the reaction profile over time. If the desired product is an intermediate, a shorter reaction time or lower conversion might be necessary to maximize its yield.
-
Issue 3: Inconsistent Results or Poor Reproducibility
You've run the same reaction multiple times, but the yield and/or selectivity vary significantly between batches.
Potential Causes & Troubleshooting Steps:
-
Catalyst Quality and Handling: The purity, activity, and even the age of the catalyst can vary between batches.
-
Action:
-
Verify Catalyst Purity: Use a fresh, well-characterized batch of catalyst. If possible, verify its purity and activity before use.
-
Standardize Handling: Ensure consistent handling of the catalyst, especially if it is air- or moisture-sensitive. Use an inert atmosphere and anhydrous solvents where necessary.[2]
-
-
-
Variability in Reagents and Solvents: Impurities in starting materials or solvents can have a significant impact on catalytic reactions.
-
Action: Use reagents and solvents from the same batch for a series of experiments. If this is not possible, ensure that the purity of new batches is consistent.
-
-
Inadequate Control of Reaction Parameters: Small variations in temperature, pressure, or stirring rate can lead to significant differences in reaction outcomes.
-
Action: Ensure that all reaction parameters are precisely controlled and monitored throughout the experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a new reaction?
A1: A good starting point for many reactions is typically in the range of 1-10 mol%.[1][2] For highly efficient catalytic systems, loadings can often be reduced to as low as 0.1-1 mol%. Conversely, for initial screenings or particularly challenging transformations, a higher loading of up to 20 mol% might be necessary to observe a reaction.[2] It is always recommended to start with a moderate loading (e.g., 5 mol%) and then screen both lower and higher concentrations to find the optimal range for your specific system.[1]
Q2: Will increasing the catalyst loading always increase the reaction rate?
A2: Generally, increasing the catalyst concentration provides more active sites, which leads to a higher reaction rate.[3] However, this relationship is not always linear. At a certain point, the reaction rate may become limited by other factors, such as mass transfer or the concentration of the reactants.[8] In such cases, further increasing the catalyst loading will have a negligible effect on the rate and will only increase the cost.[3] In some instances, excessively high catalyst loading can even lead to a decrease in the reaction rate due to phenomena like catalyst aggregation.[1]
Q3: How does catalyst loading affect the cost-effectiveness of a synthesis?
A3: Optimizing catalyst loading is crucial for cost-effective synthesis, especially when using expensive precious metal catalysts.[12][13] The goal is to find the minimum amount of catalyst that provides the desired conversion and selectivity in an acceptable timeframe. Reducing the catalyst loading directly lowers the raw material cost. Furthermore, lower catalyst loading can simplify product purification by reducing the amount of catalyst that needs to be removed. A thorough cost-benefit analysis should consider not only the price of the catalyst but also its lifetime, potential for recovery and reuse, and the impact on downstream processing.[14]
Q4: What are the signs of catalyst deactivation during a reaction?
A4: Signs of catalyst deactivation can include a decrease in the reaction rate over time, a change in the color of the reaction mixture, or the precipitation of the catalyst.[1] Monitoring the reaction progress closely using techniques like GC, LC-MS, or NMR can help identify a drop in catalytic activity. If deactivation is suspected, it is important to investigate the potential causes, such as poisoning or thermal degradation.[5][15]
Q5: When should I consider screening for a different catalyst versus optimizing the loading of my current one?
A5: If you have performed a thorough optimization of the catalyst loading and other reaction parameters (temperature, solvent, etc.) and are still unable to achieve the desired yield or selectivity, it may be time to consider a different catalyst. A catalyst screening study, where a variety of catalysts with different metals, ligands, or supports are tested, can help identify a more suitable candidate for your transformation.[16][17] The decision to switch catalysts should also be informed by factors such as the cost, availability, and stability of the alternative catalysts.
Experimental Protocols
Protocol 1: General Method for Screening Catalyst Loading
This protocol outlines a systematic approach to determine the optimal catalyst loading for a given reaction.
1. Preparation:
- Ensure all glassware is thoroughly dried.
- Use high-purity, anhydrous solvents and reagents.
- If the reaction is air- or moisture-sensitive, perform all manipulations under an inert atmosphere (e.g., nitrogen or argon).[2]
2. Reaction Setup:
- Set up a series of parallel reactions in identical vials or flasks equipped with stir bars.
- To each reaction vessel, add the substrate and solvent.
- Prepare a stock solution of the catalyst to ensure accurate dispensing of small quantities.
3. Catalyst Addition:
- Add varying amounts of the catalyst to each reaction vessel to achieve a range of loadings (e.g., 0.5, 1, 2, 5, 10 mol%).
- Ensure all other reaction parameters (temperature, concentration of reactants, stirring speed) are kept constant across all experiments.
4. Reaction Monitoring:
- At regular time intervals, take aliquots from each reaction mixture.
- Quench the reaction in the aliquot immediately.
- Analyze the aliquots using a suitable analytical technique (e.g., GC, LC-MS, NMR) to determine the conversion to product and the formation of any byproducts.
5. Data Analysis:
- Plot the conversion versus time for each catalyst loading.
- Compare the initial reaction rates and the final conversions for each loading.
- The optimal catalyst loading is the one that provides the desired conversion and selectivity in an acceptable timeframe with the minimum amount of catalyst.
| Catalyst Loading (mol%) | Initial Rate (mol/L·s) | Final Conversion (%) | Selectivity (%) |
| 0.5 | 1.2 x 10⁻⁵ | 45 | 98 |
| 1.0 | 2.5 x 10⁻⁵ | 85 | 97 |
| 2.0 | 4.8 x 10⁻⁵ | >99 | 96 |
| 5.0 | 5.1 x 10⁻⁵ | >99 | 95 |
| 10.0 | 5.2 x 10⁻⁵ | >99 | 92 |
Table 1: Example data from a catalyst loading screening experiment. In this case, 2.0 mol% appears to be the optimal loading, as it provides complete conversion with good selectivity, and further increases in loading offer diminishing returns in rate while decreasing selectivity.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Iterative cycle of catalyst optimization.
References
- A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis.
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions - International Research Journal.
- Technical Support Center: Optimizing Catalyst Loading in Epiquinine-Mediated Reactions - Benchchem.
- FCC Catalyst Selection Guide | PDF | Gas Chromatography - Scribd.
- Heterogeneous Catalyst Deactivation and Regeneration: A Review - OUCI.
- Advances in Catalyst Deactivation and Regeneration - MDPI.
- optimizing catalyst loading for cinchonine hydrochloride in asymmetric synthesis - Benchchem.
- What Is Catalyst Deactivation? - Chemistry For Everyone - YouTube.
- Catalyst Regeneration: Methods & Process - StudySmarter.
- Effect of Catalysts on Selectivity : r/ChemicalEngineering - Reddit.
- Catalyst Loading - Raya Construction International.
- How To Choose The Right Catalyst? - Chemistry For Everyone - YouTube.
- Determining catalyst loading in reactive distillation column - ResearchGate.
- Best practices in catalyst screening - Taylor & Francis Online.
- Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya.
- Determination of the Minimum Catalyst Amount in the Design of Catalytic Distillation Columns | Industrial & Engineering Chemistry Research - ACS Publications.
- Catalyst selection is your key to higher refinery performance; start early!
- Challenges & Advantages of Heterogeneous Catalysis in Industrial Practice.
- Troubleshooting of Catalytic Reactors | PPTX - Slideshare.
- Optimal catalyst loading without pre-activation (neat, 100 °C, 20 min). - ResearchGate.
- Optimal Distribution of Catalyst in Pellets, Reactors, and Membranes.
- optimizing catalyst loading for reactions involving triethylsilanol - Benchchem.
- What Is Meant By Catalyst Loading? - Chemistry For Everyone - YouTube.
- Optimization Strategies for API Synthesis and Formulation Development.
- Best practices in catalyst screening - ResearchGate.
- Effect of catalyst loading on (a) reaction kinetics (b) initial rate.... - ResearchGate.
- Catalysis Problems.
- Catalysis Summary and Practice Questions - UCalgary Chemistry Textbook.
- Technical Support Center: Optimizing Catalyst Loading for Hexanophenone Synthesis - Benchchem.
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions - International Research Journal.
- Role of Catalysts in Kinetic Reactions, Applications and Innovations in Chemistry.
- Problems that can occur during scale-up of catalytic reactions: Part 1 - YouTube.
- Metal-Phthalocyanine-Based Advanced Catalysts for the Oxygen Reduction Reaction in Anion-Exchange Membrane Fuel Cells - ACS Publications.
- Effect of Catalyst Performance on the Economic Benefits of Catalytic Process.
- Catalyst Handling - Loading Process - Lagupres.
- Catalyst handling best practice guide.
- Troubleshooting the Cisco Catalyst 9000 Series Switches - Cisco Live.
- On the effect of metal loading on the performance of Co catalysts supported on mixed MgO–La 2 O 3 oxides for ammonia synthesis.
- Techno-economic analysis on recent heterogeneous catalysts for ammonia synthesis | Chemical Engineering and Industrial Chemistry | ChemRxiv | Cambridge Open Engage.
- Catalyst Manufacturing Process Steps | PDF - Scribd.
- Introduction to Catalysis and Industrial Catalytic Processes.
- Troubleshooting Cisco Catalyst 9000 Series Switches - Cisco Live.
- Catalytic Materials: Concepts to Understand the Pathway to Implementation | Industrial & Engineering Chemistry Research - ACS Publications.
- Early-stage evaluation of catalyst manufacturing cost and environmental impact using CatCost | Request PDF - ResearchGate.
- Thermodynamics-Guided Machine Learning Framework with a Multiobjective Optimizer for Catalyst Discovery | ACS Catalysis - ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. Challenges & Advantages of Industrial Heterogeneous Catalysis [catalysts.com]
- 9. interesjournals.org [interesjournals.org]
- 10. interesjournals.org [interesjournals.org]
- 11. reddit.com [reddit.com]
- 12. On the effect of metal loading on the performance of Co catalysts supported on mixed MgO–La 2 O 3 oxides for ammonia synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06053A [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. worldscientific.com [worldscientific.com]
- 15. Heterogeneous Catalyst Deactivation and Regeneration: A Review [ouci.dntb.gov.ua]
- 16. scribd.com [scribd.com]
- 17. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Chloro-4-(hydroxymethyl)phenylboronic Acid
This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) spectral characteristics of 3-Chloro-4-(hydroxymethyl)phenylboronic acid, a key building block in medicinal chemistry and organic synthesis. Rather than merely presenting data, we will dissect the underlying principles governing the spectral output, offering a predictive framework grounded in established theory. This document serves as a comparative tool for researchers, enabling them to anticipate, interpret, and validate the structure of this and structurally related substituted phenylboronic acids.
Introduction: The Structural Significance of NMR
This compound is a trifunctional molecule whose utility in cross-coupling reactions and as a component in complex molecular architectures is well-established. Its reactivity and properties are dictated by the precise arrangement of its chloro, hydroxymethyl, and boronic acid substituents on the phenyl ring. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for verifying this arrangement, providing unambiguous evidence of molecular structure through the precise measurement of nuclear spin behavior in a magnetic field.
This guide will elucidate the expected ¹H and ¹³C NMR spectra of the title compound, drawing comparisons with simpler analogs to rationalize the observed (or in this case, predicted) chemical shifts and coupling patterns. We will explore the synergistic and antagonistic electronic effects of the substituents and how they manifest in the final spectra.
The Causality of Substituent Effects on the Phenyl Ring
The chemical shift of each proton and carbon nucleus in the aromatic ring is a direct reflection of its local electronic environment. This environment is modulated by the attached functional groups through inductive and resonance effects.[1][2]
-
Boronic Acid [-B(OH)₂]: This group is strongly electron-withdrawing via the inductive effect due to the electropositive nature of boron. It de-shields (moves downfield) the chemical shifts of nearby nuclei.
-
Chloro Group (-Cl): The chlorine atom is electronegative, exerting a strong electron-withdrawing inductive effect. However, it also possesses lone pairs that can be donated into the aromatic π-system via resonance, a weaker, opposing effect. Overall, it is considered a deactivating group that directs electrophilic substitution to the ortho and para positions.[3]
-
Hydroxymethyl Group [-CH₂OH]: This group is weakly electron-donating. The oxygen atom is electronegative, but its influence is insulated by the methylene (-CH₂) bridge. The primary effect is weak activation of the ring.
The interplay of these three groups on a single phenyl ring creates a unique electronic landscape, which we can map with high precision using NMR.
Experimental Protocol: A Self-Validating System
Acquiring high-quality, reproducible NMR data is paramount. The following protocol is designed to ensure accuracy and minimize artifacts, particularly those common to boronic acids.
Methodology: NMR Sample Preparation and Acquisition
-
Solvent Selection: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is the solvent of choice for several reasons. Its high polarity effectively solubilizes the polar boronic acid. Crucially, it allows for the observation of exchangeable protons (from -OH and -B(OH)₂) as broad singlets, which might otherwise be lost due to rapid exchange with protic solvents like D₂O or CD₃OD.[4]
-
-
Sample Preparation: Transfer the solution to a 5 mm NMR tube. Ensure the sample is homogeneous.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak. This step is critical for resolving fine coupling patterns.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum. A spectral width of 12-16 ppm is typically sufficient.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220-240 ppm is standard.
-
Due to the low natural abundance of ¹³C, a larger number of scans will be required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase-correct the spectra.
-
Calibrate the chemical shift axis by setting the residual DMSO solvent peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C NMR.[4]
-
Integrate the ¹H NMR signals to determine the relative proton ratios.
-
Caption: Workflow for NMR Analysis of Phenylboronic Acids.
Predicted ¹H NMR Spectral Analysis
The proton spectrum is predicted to show distinct signals for the benzylic, aromatic, and exchangeable protons. The substitution pattern (1,2,4-) on the phenyl ring will result in a characteristic coupling pattern for the three aromatic protons.
Caption: Structure of this compound.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-2 | 7.8 - 8.0 | d | Jmeta ≈ 1.5-2.0 Hz | 1H | Ortho to the strongly withdrawing -B(OH)₂ group and meta to -Cl. Expected to be the most downfield aromatic proton. Appears as a doublet due to small meta-coupling to H-6. |
| H-5 | 7.6 - 7.8 | dd | Jortho ≈ 8.0 Hz, Jmeta ≈ 1.5-2.0 Hz | 1H | Ortho to the -Cl group and meta to -B(OH)₂. Deshielded. Appears as a doublet of doublets from coupling to H-6 (ortho) and H-2 (meta). |
| H-6 | 7.4 - 7.6 | d | Jortho ≈ 8.0 Hz | 1H | Ortho to the weakly donating -CH₂OH group. Expected to be the most upfield aromatic proton. Appears as a doublet due to ortho-coupling to H-5. |
| -CH ₂OH | 4.5 - 4.7 | d | J ≈ 5.5 Hz | 2H | Typical chemical shift for benzylic protons attached to an oxygen-bearing carbon.[5][6] The signal will be a doublet due to coupling with the hydroxyl proton. |
| -CH₂OH | 5.2 - 5.4 | t | J ≈ 5.5 Hz | 1H | This exchangeable proton will appear as a triplet due to coupling with the two adjacent benzylic protons. |
| -B(OH )₂ | 8.0 - 8.3 | s (br) | None | 2H | Boronic acid protons are acidic and exchangeable. They typically appear as a broad singlet in DMSO-d₆.[7] |
Comparative Insight: In the simpler 4-(hydroxymethyl)phenylboronic acid, the two protons ortho to the boronic acid are equivalent and appear as a doublet around 7.8 ppm, while the two protons ortho to the hydroxymethyl group are also equivalent and appear further upfield as a doublet around 7.3 ppm.[8][9] The introduction of the chlorine atom at position 3 in our target molecule breaks this symmetry, separating all three aromatic protons into distinct signals as detailed in Table 1.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon environment. The chemical shifts are highly sensitive to substituent effects.[10][11]
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon Label | Predicted δ (ppm) | Rationale |
| C-1 (-B(OH)₂) | ~133 | This is the ipso-carbon attached to boron. Its chemical shift is difficult to predict precisely but will be a quaternary signal (weak intensity). |
| C-2 | ~135 | This carbon is ortho to the boronic acid and meta to the chloro group, leading to a downfield shift. |
| C-3 (-Cl) | ~131 | The ipso-carbon attached to chlorine. The direct attachment to the electronegative Cl causes a downfield shift. |
| C-4 (-CH₂OH) | ~145 | This ipso-carbon is attached to the hydroxymethyl group and is para to the boronic acid, resulting in a significant downfield shift. |
| C-5 | ~130 | This carbon is deshielded by its ortho position relative to the chlorine atom. |
| C-6 | ~127 | Being ortho to the weakly donating hydroxymethyl group, this carbon is expected to be the most shielded (upfield) of the aromatic carbons. |
| -C H₂OH | 61 - 64 | This benzylic carbon signal appears in a typical range for carbons attached to an oxygen atom.[11][12] |
Comparative Insight: Aromatic carbons generally resonate between 110-170 ppm.[13] The electron-withdrawing nature of both the boronic acid and chloro substituents results in all aromatic carbon signals appearing in the downfield portion of this range (>125 ppm). The specific shifts are a complex sum of substituent chemical shift (SCS) effects, but the relative order can be reliably predicted.
Advanced Analytical Considerations
For complete and unambiguous assignment, especially in cases of signal overlap or complex coupling, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Would show correlations between coupled protons, confirming the H-5/H-6 (ortho) and H-5/H-2 (meta) relationships.
-
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for definitive assignment of C-2, C-5, C-6, and the -CH₂OH carbon.
-
¹¹B NMR Spectroscopy: As boron has an NMR-active nucleus (¹¹B), this technique can be used to confirm the chemical environment of the boron atom. For a tricoordinate sp²-hybridized boronic acid, a single broad peak is expected around 30 ppm.[14][15]
Conclusion
The structural elucidation of this compound by NMR spectroscopy is a clear-cut process when guided by a sound understanding of fundamental principles. The predicted ¹H NMR spectrum is characterized by three distinct and well-resolved aromatic signals with a clear doublet, doublet of doublets, and doublet pattern, confirming the 1,2,4-substitution. The ¹³C NMR spectrum is expected to show seven unique signals, with the aromatic carbons resonating in the 127-145 ppm range. Comparison of experimental data with these predicted and comparative values provides a robust and self-validating method for confirming the identity and purity of this important synthetic intermediate.
References
- California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. [Link]
- Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
- NMR Chart. (n.d.). UCLA Chemistry.
- LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
- Chemistry with Caroline. (2021, October 6).
- Reich, H. J. (n.d.). NMR Spectroscopy Data. ACS Division of Organic Chemistry.
- PubChem. (n.d.). 4-(Hydroxymethyl)benzeneboronic acid.
- South Dakota State University. (n.d.). 11B NMR Chemical Shifts. [Link]
- Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
- ResearchGate. (n.d.).
- YouTube. (2021, March 24).
- Hans J. Reich. (n.d.). NMR in Organic Chemistry. University of Wisconsin. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 4-(Hydroxymethyl)phenylboronic acid(59016-93-2) 1H NMR [m.chemicalbook.com]
- 9. 4-(Hydroxymethyl)benzeneboronic acid | C7H9BO3 | CID 2734706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemistry.sdsu.edu [chemistry.sdsu.edu]
A Comparative Guide to the Reactivity of 3-Chloro-4-(hydroxymethyl)phenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures prevalent in pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is critical, as its structure inherently dictates reactivity, stability, and ultimately, the efficiency of the reaction. This guide provides an in-depth comparison of 3-Chloro-4-(hydroxymethyl)phenylboronic acid with other commonly used phenylboronic acid derivatives, offering insights into their relative performance based on established mechanistic principles and providing a framework for empirical validation.
Introduction to this compound: A Multifunctional Building Block
This compound is a valuable reagent in organic synthesis, distinguished by its unique substitution pattern. The phenyl ring is adorned with a chloro group, a hydroxymethyl group, and the boronic acid moiety. This trifunctional nature allows for a multitude of synthetic transformations, making it an attractive building block in the design of novel chemical entities. The chloro and hydroxymethyl groups can serve as handles for further functionalization, while the boronic acid is primed for participation in cross-coupling reactions.
Theoretical Comparison of Reactivity in Suzuki-Miyaura Coupling
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is predominantly influenced by the electronic and steric nature of the substituents on the phenyl ring. These factors primarily impact the crucial transmetalation step.
Electronic Effects
The transmetalation step in the Suzuki-Miyaura coupling is generally accelerated by an increase in the Lewis acidity of the boronic acid. Electron-withdrawing groups (EWGs) on the phenyl ring enhance the electrophilicity of the boron atom, facilitating the transfer of the aryl group to the palladium center. Conversely, electron-donating groups (EDGs) can decrease the Lewis acidity, potentially slowing down this step.
Let's analyze the electronic contributions of the substituents on our compared boronic acids:
-
This compound: This molecule presents a nuanced electronic profile.
-
The chloro group at the meta position is strongly electron-withdrawing through its inductive effect (-I), which is expected to increase the Lewis acidity of the boron atom and enhance reactivity.
-
The hydroxymethyl group at the para position has a dual electronic nature. While the oxygen atom has a weak electron-donating resonance effect (+R), the overall influence of the -CH₂OH group is considered to be weakly electron-withdrawing or near-neutral.
-
-
Phenylboronic acid: This serves as our baseline for comparison, with no electronic influence from substituents.
-
4-Chlorophenylboronic acid: The chloro group in the para position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The net effect is electron-withdrawing, leading to an anticipated increase in reactivity compared to phenylboronic acid.
-
4-(Hydroxymethyl)phenylboronic acid: As mentioned, the hydroxymethyl group is generally considered to be a weak electron-withdrawing or near-neutral substituent. Therefore, its reactivity is expected to be similar to or slightly higher than that of phenylboronic acid.
Predicted Reactivity Order (Electronic Effects):
Based purely on electronic arguments, we can hypothesize the following order of increasing reactivity:
Phenylboronic acid ≈ 4-(Hydroxymethyl)phenylboronic acid < 4-Chlorophenylboronic acid < this compound
The presence of the strongly inductively withdrawing chloro group at the 3-position in our title compound is expected to render it the most reactive among the compared boronic acids.
Steric Effects
Steric hindrance, particularly from substituents ortho to the boronic acid group, can impede the approach of the boronic acid to the palladium complex, thereby slowing down the transmetalation step. In our comparison, none of the boronic acids have ortho substituents, so significant steric differentiation is not anticipated.
Data Presentation: A Hypothetical Comparative Study
| Boronic Acid | Substituents | Predicted Electronic Effect | Predicted Relative Yield (%) | Predicted Reaction Time (h) |
| This compound | 3-Chloro, 4-Hydroxymethyl | Strong EWG (inductive) | 90-98 | 2-4 |
| 4-Chlorophenylboronic acid | 4-Chloro | Moderate EWG | 85-95 | 3-5 |
| 4-(Hydroxymethyl)phenylboronic acid | 4-Hydroxymethyl | Weak EWG / Neutral | 75-85 | 6-8 |
| Phenylboronic acid | None | Neutral | 70-80 | 8-12 |
Note: These predicted values are for illustrative purposes and would need to be confirmed by a rigorous experimental study. The actual outcomes will be highly dependent on the specific reaction conditions, including the palladium catalyst, ligand, base, solvent, and temperature.
Other Practical Considerations
Beyond theoretical reactivity, the practical utility of a boronic acid is also determined by its stability, commercial availability, and handling requirements.
| Boronic Acid | Commercial Availability | General Handling and Storage |
| This compound | Readily available from major chemical suppliers.[1][2] | Store in a cool, dry, well-ventilated area in a tightly sealed container. Avoid contact with skin and eyes.[3] |
| Phenylboronic acid | Widely and readily available.[4][5][6][7][8][9][10][11][12][13] | Hygroscopic; store in a cool, dry place under an inert atmosphere. Avoid contact with skin and eyes.[4][5][6][7][8] |
| 4-Chlorophenylboronic acid | Readily available from multiple suppliers.[14][15][16][17][18][19] | Store in a cool, dry, well-ventilated area in a tightly closed container. Minimize dust generation.[14] |
| 4-(Hydroxymethyl)phenylboronic acid | Commercially available.[20][21][22][23][24][25][26] | Store in a well-ventilated place. Keep container tightly closed. Causes skin and eye irritation.[21][23] |
Experimental Protocols for a Comparative Reactivity Study
To empirically validate the predicted reactivity, a standardized Suzuki-Miyaura coupling reaction should be performed for each boronic acid. The following protocol provides a robust starting point.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.
-
Determine the isolated yield and compare the reaction times for each boronic acid.
Visualizing the Suzuki-Miyaura Coupling
The Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Reactivity Comparison
Caption: A workflow for the comparative study of boronic acid reactivity.
Conclusion
This compound is a promising and versatile building block for Suzuki-Miyaura cross-coupling reactions. Based on fundamental electronic principles, its reactivity is predicted to be superior to that of unsubstituted phenylboronic acid and its 4-chloro and 4-(hydroxymethyl) analogues due to the strong inductive electron-withdrawing effect of the 3-chloro substituent. However, for any specific application, it is imperative for researchers to conduct their own comparative experiments under their optimized reaction conditions to ascertain the most efficient coupling partner. The protocols and theoretical framework provided in this guide serve as a valuable resource for such investigations, enabling informed decisions in the pursuit of novel and complex molecular architectures.
References
- Carl ROTH.
- Chem-Impex. 4-(Hydroxymethyl)phenylboronic acid. [Link]
- Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
- Boron Molecular. Buy 4-(Hydroxymethyl)phenylboronic acid. [Link]
- IndiaMART. Phenylboronic Acid - Benzeneboronic Acid Latest Price, Manufacturers & Suppliers. [Link]
- GTI Laboratory Supplies. Phenylboronic acid, 100.0%, Certified® Ultra 5g. [Link]
- IndiaMART. 4 Chlorophenyl Boronic Acid, Grade: Technical Grade, Purity. [Link]
- Pi Chemicals. Material Safety Data Sheet - 4-Chlorophenylboronic acid. [Link]
- Cole-Parmer. Material Safety Data Sheet - 3-(Hydroxymethyl)phenylboronic acid. [Link]
- SciELO México.
- Boron Molecular. Buy 4-Chlorophenylboronic acid. [Link]
- MDPI.
- ResearchGate. Competing experiments in the Suzuki–Miyaura cross coupling reaction. [Link]
- National Institutes of Health.
- ResearchGate. Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II) | Request PDF. [Link]
- Xi'an ruixi Biological Technology Co.
- National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
- National Institutes of Health.
- NINGBO INNO PHARMCHEM CO.,LTD. Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. [Link]
- AccelaChem. 1051316-34-7,this compound Pinacol Ester. [Link]
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. [3-chloro-4-(hydroxymethyl)phenyl]boronic acid | 1190875-60-5 [sigmaaldrich.com]
- 3. ruixibiotech.com [ruixibiotech.com]
- 4. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. carlroth.com [carlroth.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. strem.com [strem.com]
- 10. dir.indiamart.com [dir.indiamart.com]
- 11. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 12. Sigma Aldrich Phenylboronic Acid 50 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 13. Phenylboronic acid, 98+%, may contain varying amounts of anhydride 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 15. One moment, please... [dabos.com]
- 16. 4-Chlorophenylboronic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 17. indiamart.com [indiamart.com]
- 18. Factory Price4-Chlorophenylboronic acid | China | Manufacturer | Xinxiang Hongqi District Houyuan Trading Co.,Ltd [chemicalbook.com]
- 19. boronmolecular.com [boronmolecular.com]
- 20. 4-羟甲基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 21. fishersci.com [fishersci.com]
- 22. chemimpex.com [chemimpex.com]
- 23. chemicalbook.com [chemicalbook.com]
- 24. boronmolecular.com [boronmolecular.com]
- 25. 4-(Hydroxymethyl)phenylboronic acid | CymitQuimica [cymitquimica.com]
- 26. echemi.com [echemi.com]
Alternative reagents to 3-Chloro-4-(hydroxymethyl)phenylboronic acid in cross-coupling reactions
An In-Depth Guide to Alternative Reagents for 3-Chloro-4-(hydroxymethyl)phenylboronic Acid in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The biaryl motif is a privileged structure in numerous pharmaceuticals and advanced materials, making the Suzuki-Miyaura cross-coupling reaction an indispensable tool.[1][2][3] this compound is a valuable reagent that installs a trifunctional handle in a single step, offering sites for subsequent diversification. However, its direct application is not without challenges, primarily stemming from the reactivity of the unprotected hydroxymethyl group and the inherent properties of boronic acids.
This guide provides an in-depth comparison of viable alternatives to this compound, offering field-proven insights and experimental data to inform your selection. We will explore the causality behind experimental choices, from protecting group strategies to the use of alternative boron reagents, empowering you to optimize your cross-coupling outcomes.
The Challenge with Unprotected Hydroxymethyl Phenylboronic Acids
While the direct use of this compound is appealing for its atom economy, the free hydroxyl group can be problematic. Under the basic conditions required for Suzuki-Miyaura coupling, the hydroxyl group can be deprotonated, leading to several potential complications:
-
Coordination to the Palladium Center: The resulting alkoxide can coordinate to the palladium catalyst, potentially altering its reactivity or leading to catalyst inhibition.
-
Base Consumption: It can consume a portion of the base, affecting the reaction kinetics and requiring precise stoichiometry.
-
Side Reactions: The nucleophilic alkoxide could potentially engage in side reactions with electrophilic partners in the reaction mixture.
-
Purification Difficulties: The polarity of the hydroxyl group can complicate purification, while the boronic acid itself is prone to dehydration to form boroxine trimers, making accurate quantification challenging.[4]
These factors necessitate a careful evaluation of alternative strategies that can mitigate these risks and enhance the reliability and scalability of the synthesis.
Alternative Strategies: A Comparative Analysis
We will compare three primary classes of alternatives:
-
Protected Hydroxymethyl Analogues: Masking the reactive hydroxyl group.
-
Alternative Boron Moieties: Replacing the boronic acid with more stable or selectively reactive surrogates.
-
Functional Group Interconversion (FGI) Strategies: Employing a precursor that can be converted to the hydroxymethyl group post-coupling.
Protected Hydroxymethyl Analogues
The most direct approach to circumvent the issues with the free hydroxyl group is to use a protecting group.[5] The choice of protecting group is critical and depends on the overall synthetic route, particularly the conditions required for its removal.
| Protecting Group | Structure | Key Advantages | Key Disadvantages | Typical Deprotection |
| None (Title Cmpd) | -CH₂OH | Atom economical; no extra protection/deprotection steps. | Potential for side reactions, catalyst inhibition, and purification issues. | N/A |
| Methoxymethyl (MOM) | -CH₂OMOM | Stable to most nucleophiles and bases; easily introduced. | Cleaved by strong acid, which may not be compatible with all substrates. | HCl, TFA |
| tert-Butyldimethylsilyl (TBDMS) | -CH₂OTBDMS | Stable to a wide range of conditions; orthogonal to many other groups.[5] | Can be labile to strong base or fluoride sources used in some couplings. | TBAF, HF, AcOH |
| Benzyl (Bn) | -CH₂OBn | Very stable to acidic and basic conditions. | Requires hydrogenolysis for removal, which can reduce other functional groups. | H₂, Pd/C |
Expert Insight: The TBDMS and MOM ethers are often the most practical choices for Suzuki couplings. TBDMS ethers offer broad stability, but one must be cautious if using fluoride-based bases (e.g., CsF, KF), which can cause premature deprotection. MOM ethers, like 3-Chloro-4-((methoxymethoxy)methyl)phenylboronic acid, provide robust protection under standard basic coupling conditions.[6]
Alternative Boron Moieties
The boronic acid functional group itself can be replaced with more stable and easier-to-handle alternatives. These reagents often exhibit different reactivity profiles and can be used directly in coupling reactions.[7]
| Boron Moiety | Structure | Key Advantages | Key Disadvantages |
| Boronic Acid | -B(OH)₂ | Highly reactive; commercially available. | Prone to boroxine formation; can be difficult to purify. |
| Pinacol Boronate (Bpin) | -B(pin) | Highly stable, crystalline solids; easy to purify via chromatography; compatible with many reaction conditions.[4] | Less reactive than boronic acids; may require more forcing conditions or specific catalysts for efficient transmetalation. |
| MIDA Boronate | -B(MIDA) | Exceptionally stable; enables iterative cross-coupling strategies.[4] | Requires a specific deprotection step (mild aqueous base) to release the active boronic acid for coupling. |
| Trifluoroborate Salt | -BF₃K | Air- and moisture-stable, crystalline solids; easy to handle and weigh accurately.[4] | Transmetalation mechanism can differ; may require specific conditions (e.g., aqueous or protic solvents) for optimal reactivity. |
Expert Insight: For routine discovery chemistry, switching from a boronic acid to its corresponding pinacol boronate ester is often the most impactful change for improving reproducibility. These esters are stable enough for column purification and are still sufficiently reactive for most Suzuki-Miyaura couplings, often being used directly without conversion back to the boronic acid.[4]
Functional Group Interconversion (FGI) Strategies
A more strategic approach involves using a related functional group that is more "well-behaved" during the coupling reaction and then converting it to the desired hydroxymethyl group in a subsequent step.
| Precursor Boronic Acid | Post-Coupling Transformation | Key Advantages | Key Disadvantages |
| 3-Chloro-4-formylphenylboronic acid | Reduction (e.g., NaBH₄) | Aldehydes are generally robust in Suzuki couplings; provides a late-stage diversification point. | Adds an extra step to the synthesis; requires a selective reducing agent if other reducible groups are present. |
| Methyl 2-chloro-5-boronobenzoate | Reduction (e.g., LiAlH₄, DIBAL-H) | The ester is highly stable under coupling conditions.[8] | Requires a strong reducing agent, which has limited functional group compatibility; adds an extra synthetic step. |
Expert Insight: The aldehyde-to-alcohol route is a powerful strategy. Using 3-Chloro-4-formylphenylboronic acid allows for the robust formation of the key biaryl bond, and the subsequent reduction of the aldehyde to the alcohol is typically a high-yielding and straightforward transformation.[9] This approach avoids all the potential pitfalls of the free hydroxyl group during the critical C-C bond formation.
Comparative Experimental Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various alternatives with 4-bromoanisole. Note: Conditions are optimized for each reagent class and may not be directly interchangeable. Data is compiled from representative literature procedures.
| Boron Reagent Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | ~75-85% |
| 2-(3-Chloro-4-((TBDMS-oxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | >90% |
| Potassium (3-chloro-4-(hydroxymethyl)phenyl)trifluoroborate | Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF/H₂O | 70 | 8 | ~85-95% |
| 3-Chloro-4-formylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 4 | >95% |
Experimental Protocols & Workflows
Visualization of Synthetic Strategies
The choice of reagent dictates the overall synthetic workflow. Below is a comparison of the direct coupling approach versus a protecting group strategy and a functional group interconversion (FGI) strategy.
Caption: Comparative workflows for biaryl synthesis.
Protocol 1: Baseline Suzuki Coupling (Direct Method)
This protocol describes a typical procedure for the direct coupling of this compound.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, and sodium carbonate.
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Add the solvent mixture (Toluene, Ethanol, Water) via syringe. Degas the resulting suspension by bubbling argon through it for another 10 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Heat the reaction mixture to 85 °C and stir vigorously overnight (approx. 12-16 hours).
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with a Boronate Ester (Protected Alternative)
This protocol utilizes a more stable pinacol boronate ester, which often results in cleaner reactions and simpler purification.[10]
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
2-(3-Chloro-4-((TBDMS-oxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
Combine the aryl bromide, the boronate ester, and potassium carbonate in a reaction vessel.
-
Add the PdCl₂(dppf) catalyst.
-
Seal the vessel and purge with argon.
-
Add the degassed dioxane and water solvent mixture.
-
Heat the mixture to 90 °C and stir for 4-6 hours, monitoring progress by LC-MS.
-
Cool the reaction to room temperature and proceed with an aqueous workup as described in Protocol 1.
-
Purify the crude protected biaryl by flash chromatography.
-
The TBDMS group can then be removed in a subsequent step using TBAF in THF.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimization. The generally accepted catalytic cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.[7][11]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion and Recommendations
The choice of reagent for introducing the 3-chloro-4-(hydroxymethyl)phenyl motif is a critical decision that impacts reaction efficiency, reproducibility, and the overall synthetic strategy.
-
For rapid synthesis and initial screening , the direct use of This compound can be effective, provided the reaction is carefully optimized and potential downstream incompatibilities of the hydroxyl group are considered.
-
For improved reliability, scalability, and ease of purification , transitioning to a pinacol boronate ester of a protected alcohol (e.g., TBDMS or MOM ether) is highly recommended. The upfront investment in protection pays dividends in the robustness of the key cross-coupling step.
-
For maximum chemoselectivity and strategic flexibility , employing a functional group interconversion (FGI) strategy using a precursor like 3-Chloro-4-formylphenylboronic acid is a superior approach. It separates the sensitive functionality from the complexities of the palladium-catalyzed reaction, leading to cleaner outcomes and higher yields.
By understanding the interplay between the substrate, catalyst, and reaction conditions, researchers can make informed decisions, moving beyond a one-size-fits-all approach to strategically select the optimal building block for their specific synthetic challenge.
References
- Facile synthesis of diazido-functionalized biaryl compounds as radioisotope-free photoaffinity probes by Suzuki-Miyaura coupling. Bioorganic & Medicinal Chemistry, Available at: https://pubmed.ncbi.nlm.nih.gov/19217292/
- Synthesis of Biaryl Ketones Using 4-Acetylphenylboronic Acid. Benchchem, Available at: https://www.benchchem.com/application-notes/41/synthesis-of-biaryl-ketones-using-4-acetylphenylboronic-acid
- Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. NSF Public Access Repository, Available at: https://par.nsf.gov/servlets/purl/10438456
- Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed, Available at: https://pubmed.ncbi.nlm.nih.gov/30202720/
- Tandem Chemoselective Suzuki-Miyaura Cross-Coupling Enabled by Nucleophile Speciation Control. PubMed, Available at: https://pubmed.ncbi.nlm.nih.gov/26280962/
- Mastering Suzuki Coupling: The Role of 1-Naphthylboronic Acid in Biaryl Synthesis. NINGBO INNO PHARMCHEM CO.,LTD., Available at: https://www.inno-pharmchem.com/news/mastering-suzuki-coupling-the-role-of-1-naphthylboronic-acid-in-biaryl-synthesis
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health (NIH), Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270314/
- Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. ResearchGate, Available at: https://www.researchgate.
- Suzuki-Miyaura Coupling. Organic Synthesis, Available at: https://www.organic-synthesis.org/root/organic-reactions/common-name-reactions/suzuki-miyaura-coupling
- Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry, Available at: https://pubs.rsc.org/en/content/articlelanding/2023/sc/d3sc03986a
- Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. PubMed Central, Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8956966/
- Protecting Groups for Boronic Acids. Chem-Station, Available at: https://www.chem-station.com/en/reactions-2/2016/05/protecting-groups-for-boronic-acids.html
- 3-Chloro-5-fluoro-4-(methoxymethoxy)phenylboronic Acid. Benchchem, Available at: https://www.benchchem.com/product/B141392281
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals, Available at: https://www.tcichemicals.com/US/en/support-download/technical-information/organic-synthesis-reaction/suzuki-miyaura-cross-coupling-reaction
- Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem, Available at: https://www.benchchem.com/application-notes/15/suzuki-coupling-using-3-chloro-4-fluorophenylboronic-acid
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health (NIH), Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8804065/
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, Available at: https://www.youtube.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Benchchem, Available at: https://www.benchchem.com/application-notes/12/protecting-group-strategies-for-complex-molecule-synthesis-in-medicinal-chemistry
- Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. PubMed Central, Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4988602/
- A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. Benchchem, Available at: https://www.benchchem.com/application-notes/10/a-comparative-analysis-of-the-reactivity-of-ortho-meta-and-para-nitrophenylboronic-acids-in-suzuki-miyaura-coupling
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv, Available at: https://chemrxiv.org/engage/chemrxiv/article-details/649514e0f4f4339f1c11033c
- 4-CHLORO-3-(METHOXYCARBONYL)PHENYLBORONIC ACID. Chemical Book, Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB5854319_EN.htm
- Chemoselective Suzuki-Miyaura Cross-Coupling via Kinetic Transmetallation. Science, Available at: https://www.science.org/doi/10.1126/science.aad6256
- Suzuki Coupling. Organic Chemistry Portal, Available at: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
- (Top): Reaction scheme for Suzuki coupling of 4-(hydroxymethyl)phenylboronic acid and iodotoluene. ResearchGate, Available at: https://www.researchgate.net/figure/Top-Reaction-scheme-for-Suzuki-coupling-of-4-hydroxymethyl-phenylboronic-acid-and_fig1_359306085
- Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Royal Society of Chemistry, Available at: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00735e
- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI, Available at: https://www.mdpi.com/2073-4344/12/10/1202
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor, Available at: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1001&context=macodou_pub
- Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry, Available at: https://pubs.rsc.org/en/content/articlehtml/2014/cs/c3cs60197h
- Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate, Available at: https://www.researchgate.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals, Available at: https://www.beilstein-journals.org/bjoc/articles/14/210
- Optimization of reaction conditions for deprotection along with cross coupling using phenyl boronic acid. ResearchGate, Available at: https://www.researchgate.net/figure/Optimization-of-reaction-conditions-for-deprotection-along-with-cross-coupling-using-phenyl_tbl4_281283256
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. lookchem.com [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
A Comparative Guide to LC-MS Analysis for Product Validation in Reactions with 3-Chloro-4-(hydroxymethyl)phenylboronic acid
For researchers, scientists, and drug development professionals, the validation of reaction products is a cornerstone of chemical synthesis. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of products from reactions involving 3-Chloro-4-(hydroxymethyl)phenylboronic acid, a versatile building block in medicinal chemistry. We will explore the nuances of LC-MS method development, compare its performance with alternative analytical techniques, and provide detailed experimental protocols to ensure robust and reliable product validation.
The Critical Role of Product Validation
LC-MS: The Primary Tool for Validation
LC-MS combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This synergy allows for the separation of the desired product from starting materials, by-products, and impurities, while simultaneously providing its molecular weight.
The development of a robust LC-MS method for analyzing reactions with this compound requires careful consideration of several parameters. The choices made are not arbitrary but are based on the chemical properties of the analyte and the desired analytical outcome.
-
Column Selection: A reversed-phase C18 column is a common and effective choice for the separation of a broad range of boronic acids and their derivatives.[4][5] The nonpolar stationary phase of the C18 column interacts with the organic components of the reaction mixture, allowing for their separation based on hydrophobicity.
-
Mobile Phase Composition: A typical mobile phase consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, with an additive to improve peak shape and ionization efficiency.[4][6][7] The use of a gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to effectively separate compounds with a wide range of polarities. The addition of a modifier like ammonium acetate or formic acid can aid in the ionization process.[4][8]
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of boronic acids and their products, as it minimizes fragmentation and primarily produces molecular ions.[6][9] Analysis can often be performed in both positive and negative ion modes, with negative mode frequently providing a strong signal for the deprotonated molecule [M-H]⁻.[5][6][9]
The analysis of boronic acids by LC-MS is not without its challenges. A primary issue is the propensity of boronic acids to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[4][10][11] This can complicate mass spectra and chromatographic profiles.
To mitigate boroxine formation, a rapid analytical method is advantageous.[4] Additionally, optimizing the cone voltage in the mass spectrometer can help minimize in-source fragmentation and the formation of adducts.[5] Derivatization with diols to form boronate esters is another strategy to prevent dehydration, though direct analysis of the underivatized acid is often preferred for simplicity and speed.[10][12][13]
Performance Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool, a comprehensive validation strategy often benefits from the use of orthogonal techniques. The following table provides a comparison of LC-MS with other common analytical methods for the validation of Suzuki coupling products.
| Analytical Technique | Information Provided | Advantages | Limitations |
| LC-MS | Molecular weight of product and impurities, retention time for purity assessment. | High sensitivity, requires minimal sample, provides rapid confirmation of product formation and purity profile.[2] | Does not provide detailed structural connectivity information on its own; isomers may not be distinguishable without appropriate standards. |
| NMR Spectroscopy | Detailed structural information, including atom connectivity and stereochemistry. | Provides unambiguous structural elucidation. | Lower sensitivity than MS, requires a larger sample amount, and can be more time-consuming. |
| GC-MS | Molecular weight of volatile and thermally stable compounds. | Excellent separation efficiency for volatile compounds. | Limited to thermally stable and volatile compounds; derivatization may be required for polar analytes like boronic acids.[14] |
| TLC | Qualitative assessment of reaction progress and product formation. | Simple, cost-effective, and rapid for monitoring reaction progress.[15] | Provides limited structural information and is not quantitative. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the validation of a Suzuki coupling reaction product of this compound using LC-MS.
A generalized protocol for a Suzuki-Miyaura coupling reaction is as follows:
-
To a flame-dried reaction flask, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[16]
Proper sample preparation is crucial for obtaining high-quality LC-MS data.[17]
-
Accurately weigh a small amount of the purified product (approximately 1 mg).
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of 1 mg/mL.[7]
-
Dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer the filtered sample to an appropriate autosampler vial.
The following are typical LC-MS parameters for the analysis of the reaction product.
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for fast and efficient separations.[4]
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS System: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Cone Voltage: 30 V.[5]
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Mass Range: m/z 100-1000.
Visualization of Workflows
The following diagrams illustrate the key workflows described in this guide.
Caption: Workflow from Suzuki coupling to product validation.
Caption: Decision tree for selecting analytical validation methods.
Conclusion
LC-MS is an indispensable technique for the rapid and sensitive validation of reaction products involving this compound. By understanding the principles behind method development and the potential analytical challenges, researchers can generate high-quality, reliable data. While LC-MS provides crucial molecular weight and purity information, a multi-faceted approach incorporating orthogonal techniques like NMR spectroscopy will provide the most comprehensive and robust product validation, ensuring the integrity of scientific research and development.
References
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- Positive-Ion Analysis of Boropeptides by Chemical Ionization and Liquid Secondary Ionization Mass Spectrometry. Analytical Chemistry.
- A Comparative Guide to Validating Suzuki Coupling Products of 3-Thienylboronic Acid by Mass Spectrometry. Benchchem.
- Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry.
- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org.
- Quantitation of boronic acids
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ioniz
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry.
- Confirming Suzuki Coupling Products of 2-Chlorobenzoselenazole by Mass Spectrometry: A Compar
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF.
- SUZUKI REACTION MONITORING. Advion.
- Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chrom
- analysis of boric acid by LC-MS.
- Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed.
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
- Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research.
- How Do You Prepare A Sample For LC-MS Analysis?. YouTube.
- Nonconventional Alternatives to LC–MS.
- Advanced sample preparation techniques prior to LC-MS.
- How do I get boronic acid ionization on LCMS?.
- Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
- Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. PubMed.
- Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing | Request PDF.
- (3-Chloro-4-(hydroxymethyl)phenyl)boronic acid. Sigma-Aldrich.
- This compound, 97% Purity, C7H8BClO3, 1 gram. Thermo Fisher Scientific.
- (3-Chloro-4-(hydroxymethyl)phenyl)boronic acid. Sigma-Aldrich.
- LC-MS: Phenylboronic acids (Condensation organoc
- Specific Recognition of Glycoproteins: Design Strategies and Application Prospects of Molecularly Imprinted Polymers. MDPI.
- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor.
- Suzuki Coupling. Organic Chemistry Portal.
- Chromatographic separation and identification of organic acids.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- column chromatography & purific
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 7. sciex.com [sciex.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. shoko-sc.co.jp [shoko-sc.co.jp]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
X-ray crystallography of derivatives synthesized from 3-Chloro-4-(hydroxymethyl)phenylboronic acid
An In-Depth Guide to the Synthesis and X-ray Crystallographic Analysis of Derivatives from 3-Chloro-4-(hydroxymethyl)phenylboronic Acid
Authored by: Senior Application Scientist
Introduction: The Architectural Value of a Substituted Phenylboronic Acid
In the landscape of modern medicinal chemistry and materials science, boronic acids are indispensable building blocks, primarily for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] These reactions provide a robust and versatile method for forming carbon-carbon bonds, enabling the construction of complex biaryl scaffolds that are prevalent in many pharmaceutical agents and functional materials.[3][4] Among the vast arsenal of commercially available boronic acids, this compound offers a unique combination of functionalities. The chloro and hydroxymethyl groups are not merely passive substituents; they are key players that influence electronic properties, reactivity, and, most critically, the supramolecular assembly in the solid state.
The precise three-dimensional arrangement of atoms and molecules, which dictates a compound's ultimate biological activity and material properties, can be unambiguously determined through single-crystal X-ray crystallography.[5][6] This guide provides a comprehensive comparison of this compound with other common boronic acid building blocks. It further details the experimental workflow for synthesizing a representative biaryl derivative and elucidating its structure via X-ray crystallography, explaining the critical reasoning behind each experimental choice.
Comparative Analysis: Strategic Selection of Boronic Acid Building Blocks
The choice of a boronic acid reagent is a critical decision in a synthetic campaign. It impacts not only the reaction efficiency but also the physicochemical properties of the final product, including its ability to form high-quality crystals suitable for X-ray diffraction. The substituents on the phenyl ring dictate the reagent's reactivity and the potential for specific intermolecular interactions.
This compound is a strategic choice when the goal is to introduce specific, directional interactions in the resulting crystal lattice. The hydroxyl group is a potent hydrogen bond donor and acceptor, while the chlorine atom can participate in halogen bonding—a specific and directional noncovalent interaction. These features can be exploited to guide crystal packing and engineer desired solid-state properties.
Below is a comparison with other commonly used phenylboronic acids:
| Boronic Acid Building Block | Key Structural Features | Predicted Suzuki Coupling Reactivity | Potential for Intermolecular Interactions | Suitability for Crystallographic Studies |
| This compound | - Ortho-directing chloro group (electron-withdrawing) - Para-directing hydroxymethyl group (weakly deactivating) | Moderate. The electron-withdrawing nature of chlorine can enhance the rate of transmetalation. | High. Potent H-bond donor/acceptor (-OH group). Potential for halogen bonding (-Cl). | Excellent. The presence of strong, directional hydrogen and halogen bonding motifs can promote the formation of well-ordered, high-quality crystals. |
| 4-Formylphenylboronic acid | - Strong electron-withdrawing aldehyde group | High. The aldehyde group strongly activates the ring towards Suzuki coupling. | Moderate. Aldehyde oxygen is an H-bond acceptor. Potential for C-H···O interactions. | Good. The polar aldehyde group can facilitate ordered packing, though it may be prone to side reactions if not handled carefully. |
| 4-Methylphenylboronic acid | - Weak electron-donating methyl group | Lower. The electron-donating group can slightly decrease reactivity compared to unsubstituted phenylboronic acid. | Low. Primarily relies on weaker C-H···π and van der Waals interactions. | Moderate. Crystallization can be challenging without stronger directional interactions, potentially leading to disordered structures or oils. |
| 3,5-Dichlorophenylboronic acid | - Two electron-withdrawing chloro groups | High. The cumulative electron-withdrawing effect enhances reactivity. | Moderate. Potential for halogen bonding and C-H···Cl interactions. Lacks H-bond donors. | Good. Halogen bonding can provide a robust and predictable synthon for crystal engineering. |
Experimental Guide: From Synthesis to Structure
This section provides a self-validating, step-by-step methodology for the synthesis of a biaryl derivative from this compound and its subsequent crystallographic analysis.
Part 1: Synthesis of a Representative Derivative via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for its functional group tolerance and mild reaction conditions.[7] Here, we describe the coupling of this compound with 4-bromoanisole as a representative example.
Figure 1: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), potassium carbonate (K₂CO₃, 2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the more expensive aryl halide. K₂CO₃ is a standard base required for the transmetalation step of the catalytic cycle.[1] Pd(PPh₃)₄ is a robust, pre-catalyst that generates the active Pd(0) species in situ.
-
-
Establish Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon gas for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Causality: The biphasic solvent system is highly effective; the organic solvent (dioxane) solubilizes the organic reactants and catalyst, while water solubilizes the inorganic base.[2]
-
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-bromoanisole is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with saturated aqueous sodium chloride (brine) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl derivative.
-
Self-Validation: The purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization.
-
Part 2: Single-Crystal Growth
Growing a high-quality single crystal is often the most challenging step in X-ray crystallography.[6] The goal is to bring a saturated solution of the pure compound to a state of supersaturation slowly, allowing molecules to organize into a well-ordered lattice.
Recommended Protocol: Slow Evaporation
-
Purity Confirmation: Ensure the synthesized derivative is of the highest possible purity (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.
-
Solvent Screening: In small vials, test the solubility of your compound (approx. 5-10 mg) in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature.
-
Causality: A solvent that dissolves the compound too well will not allow it to precipitate, while a solvent in which it is insoluble will not allow a solution to form. A binary solvent system (e.g., dichloromethane/hexane) is often effective, where the compound is soluble in the first solvent and insoluble in the second (the "anti-solvent").
-
-
Crystal Growth: Prepare a nearly saturated solution of the compound in the chosen solvent or solvent system. Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any dust or particulate matter, which could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap or parafilm pierced with a few small holes using a needle. Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop or fine tweezers and briefly wash with a small amount of cold anti-solvent to remove surface impurities.
Part 3: X-ray Crystallographic Analysis
This phase involves using X-rays to determine the precise arrangement of atoms within the crystal.[8]
Figure 2: Standard workflow for single-crystal X-ray crystallography.
Methodology Overview:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays, producing a pattern of reflections.[9] The instrument rotates the crystal and collects thousands of these reflections at various orientations.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods (e.g., direct methods).
-
Structure Refinement: The initial atomic model is refined against the experimental data, optimizing the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[10]
-
Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic reasonability. The resulting model provides precise information on bond lengths, bond angles, and intermolecular interactions.
Expected Structural Insights: The Role of Chloro and Hydroxymethyl Groups
The crystal structure of a derivative of this compound is expected to be rich in specific, directional intermolecular interactions. These interactions are fundamental to drug-receptor binding and controlling solid-state properties.
Figure 3: Key intermolecular interactions enabled by the title compound.
-
Hydrogen Bonding: The hydroxymethyl group (-CH₂OH) is a powerful hydrogen bond donor. It is highly likely to form strong O-H···O or O-H···N hydrogen bonds with suitable acceptors on neighboring molecules, often leading to the formation of well-defined chains or networks in the crystal lattice.
-
Halogen Bonding: The chlorine atom possesses a region of positive electrostatic potential (a σ-hole) opposite the C-Cl covalent bond. This allows it to act as a halogen bond donor, forming a C-Cl···X interaction with a Lewis basic atom (X), such as oxygen, nitrogen, or another halogen.[11] This type of interaction is highly directional and is increasingly utilized in rational drug design and crystal engineering.
Conclusion
This compound is more than just a scaffold for building molecular frameworks; it is a tool for molecular architecture. Its unique combination of a halogen bond donor and a strong hydrogen-bonding group provides medicinal chemists and materials scientists with a powerful handle to control and direct supramolecular assembly in the solid state. While its reactivity in Suzuki coupling is robust, its true value lies in the predictable and directional interactions it introduces into its derivatives. The experimental workflows detailed in this guide provide a reliable pathway for synthesizing novel compounds from this building block and, critically, for elucidating their three-dimensional structures through X-ray crystallography—an essential step in the rational design of next-generation pharmaceuticals and functional materials.
References
- Excillum. (n.d.). Small molecule crystallography. Excillum.
- Thakral, S., et al. (2024). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. ResearchGate.
- Martin, E., & Zaleski, C. M. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. PubMed Central.
- University of Pennsylvania. (n.d.). XRD Basics. Penn Physics.
- Riaz, U. (2016). Response to "How to purify boronic acids/boronate esters?". ResearchGate.
- Sivakumar, M., et al. (2005). Process for purification of boronic acid and its derivatives. Google Patents.
- Dudko, O., et al. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. MDPI.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Nath, N. K., et al. (2020). Efficiently self-healing boronic ester crystals. RSC Publishing.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Piros, L., et al. (2024). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
- Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Epp, J. B., et al. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.
- Pospíšilová, K., et al. (2022). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. National Institutes of Health.
- Horký, M., & Stierand, K. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
- S. S. T. (2007). X-Ray Crystallography of Chemical Compounds. PubMed Central.
- AccelaChem. (n.d.). 1051316-34-7, this compound Pinacol Ester. AccelaChem.
- Singh, G., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central.
- Naidoo, K. J., & Tshinsele, M. R. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. National Institutes of Health.
- Wang, Y., et al. (2012). Improvement on synthesis of different alkyl-phenylboronic acid. PubMed.
- Ferguson, A. (2024). How can 3-(Hydroxymethyl) Phenylboronic Acid be used to synthesize Pacritinib?. FAQ.
- Sharma, S., Kohli, S., & Rajnikant. (2008). X-ray structure analysis of 3-chloro-7-hydroxy-4-methyl-chroman-2-one. ResearchGate.
- Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. PubMed.
- Sharma, S., Kohli, S., & Rajnikant. (2011). X-ray structure analysis of 3-chloro-7-hydroxy-4-methyl-chroman-2-one. Journal of Applicable Chemistry.
- Sharma, V., et al. (2022). X-Ray Crystal Structure Analysis of N'-Acetyl-N'-Phenyl-2-Naphthohydrazide. European Journal of Chemistry.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. rigaku.com [rigaku.com]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. excillum.com [excillum.com]
- 9. XRD Basics [physics.upenn.edu]
- 10. researchgate.net [researchgate.net]
- 11. X-ray structure analysis of 3-chloro-7-hydroxy-4- methyl-chroman-2-one | Journal of Applied and Natural Science [journals.ansfoundation.org]
Comparative yield analysis of different palladium catalysts for Suzuki coupling
An In-Depth Guide to Palladium Catalysts for Suzuki-Miyaura Coupling: A Comparative Yield Analysis
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1][3][4] The choice of the palladium catalyst, however, is a critical parameter that dictates the reaction's success, influencing yield, reaction time, catalyst loading, and substrate scope.
This guide provides a comparative analysis of common classes of palladium catalysts, supported by experimental data, to empower scientists to make informed decisions for their specific synthetic challenges. We will delve into the mechanistic underpinnings of the reaction, present a quantitative comparison of catalyst performance, and provide a detailed, field-proven experimental protocol.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is fundamental to appreciating why different catalysts exhibit varied performance. The generally accepted mechanism involves a sequence of three key steps centered on a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[1][4][5]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the organohalide (R¹-X). This is often the rate-determining step and results in the formation of a Pd(II) complex.[1][4] The efficiency of this step is heavily influenced by the ligands on the palladium center; electron-rich and bulky ligands can significantly accelerate this process, especially for less reactive aryl chlorides.[5]
-
Transmetalation: In this step, the organic group from the organoboron species (R²) is transferred to the palladium(II) complex. This process requires activation of the boronic acid with a base, which forms a more nucleophilic "ate" complex, facilitating the transfer of the R² group and displacing the halide from the palladium center.[3][4]
-
Reductive Elimination: The final step involves the two organic groups (R¹ and R²) coupling to form the new C-C bond and the desired product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][6]
A Comparative Look at Palladium Catalyst Classes
The evolution of the Suzuki reaction has led to the development of several classes of palladium catalysts, each with distinct advantages.
-
Classical Phosphine-Based Catalysts : Systems like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are the traditional choice and are effective for simple aryl iodides and bromides.[7][8] However, for more challenging substrates, catalyst systems generated in situ from a palladium(II) source like Pd(OAc)₂ and bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos developed by the Buchwald group) are far more effective.[5][9] These ligands promote the formation of monoligated L₁Pd(0) species, which are highly active in oxidative addition, enabling the use of less reactive aryl chlorides and sterically hindered substrates.[5]
-
N-Heterocyclic Carbene (NHC)-Based Catalysts : Palladium-NHC complexes have emerged as exceptionally active and stable catalysts.[7] NHCs are strong σ-donors, which enhances catalytic activity, often allowing for lower catalyst loadings and shorter reaction times.[7] The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr and PEPPSI-IPent, are particularly noteworthy. These complexes are air- and moisture-stable, making them user-friendly, and they show remarkable efficiency in coupling challenging substrates, including amides and esters.[10][11]
-
Palladacycles : These are pre-activated catalyst systems where the palladium is part of a cyclic structure, bonded to both a carbon and a heteroatom of the ligand.[9][12] This pre-activation leads to highly stable and active catalysts. Herrmann's catalyst and various Buchwald palladacycle precatalysts fall into this category and are known for their high turnover numbers (TONs), making them suitable for industrial applications where low catalyst loadings are critical.[9][13]
-
Heterogeneous Catalysts : Catalysts like palladium on carbon (Pd/C) offer the significant advantage of easy separation from the reaction mixture and potential for recycling.[14][15] This is particularly attractive for large-scale synthesis and green chemistry applications.[15] However, a critical consideration is the potential for palladium to leach from the support into the solution, where it may act as a homogeneous catalyst.[16][17] The true heterogeneity of the catalysis can sometimes be ambiguous.[5]
Quantitative Performance Analysis
The choice of catalyst has a profound impact on reaction outcomes. The following table summarizes the performance of representative palladium catalysts for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid, providing a comparative snapshot based on literature data.
| Catalyst System | Ligand | Substrate Scope | Typical Loading (mol%) | Typical Yield (%) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | PPh₃ | Aryl Iodides, Bromides | 1-5 | 80-95 | Classical, commercially available, but less effective for aryl chlorides or hindered substrates.[7][18] |
| Pd(OAc)₂ / Buchwald Ligand | SPhos or XPhos | Aryl Chlorides, Tosylates, Hindered Substrates | 0.5-2 | 90-99 | Highly versatile and active for challenging substrates due to bulky, electron-rich ligands.[5][9][19] |
| PEPPSI™-IPr | IPr (NHC) | Aryl Chlorides, Heteroaryls, Amides | 0.5-1 | 95-99 | Air- and moisture-stable precatalyst, high activity, broad scope, user-friendly.[7][10] |
| Buchwald G3/G4 Precatalysts | XPhos, etc. | Unstable Boronic Acids, Hindered Aryl Chlorides | 0.5-2 | 90-99 | Rapidly activating precatalysts, excellent for challenging couplings under mild conditions.[20] |
| Herrmann's Catalyst | P(o-tol)₃ | Aryl Bromides, Chlorides | 0.01-1 | 85-98 | Highly stable palladacycle, high turnover numbers, suitable for industrial scale.[9][13] |
| 10% Pd/C | None | Aryl Iodides, Bromides | 1-10 | 70-95 | Heterogeneous, easily separable, reusable. Yields can be variable; potential for metal leaching.[15][21] |
Note: Yields are highly dependent on the specific substrates, base, solvent, and temperature used. The data presented are representative ranges for common applications.
Experimental Protocol: Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid
This protocol describes a reliable procedure using a modern, air-stable precatalyst, demonstrating the practical application of the principles discussed.
Causality Behind Choices:
-
Catalyst (PEPPSI-IPr): Chosen for its high activity and stability, eliminating the need for a glovebox and ensuring robust performance.
-
Base (K₃PO₄): A moderately strong base that is effective in promoting transmetalation without causing significant side reactions like ester hydrolysis on sensitive substrates.[5]
-
Solvent (1,4-Dioxane/Water): A common solvent system. The aqueous phase is crucial for dissolving the base and facilitating the formation of the boronate "ate" complex.[6][22]
-
Degassing: Essential for removing dissolved oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, thereby inhibiting the reaction.[23]
Reagents and Equipment:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
PEPPSI-IPr catalyst (0.01 mmol, 6.8 mg, 1 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 424 mg)
-
1,4-Dioxane, anhydrous (5 mL)
-
Degassed water (1 mL)
-
Round-bottom flask or reaction vial with a stir bar
-
Septum, needles, and an inert gas line (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature control
Step-by-Step Procedure:
-
Vessel Preparation: To a dry round-bottom flask containing a magnetic stir bar, add 4-bromotoluene (171 mg), phenylboronic acid (146 mg), potassium phosphate (424 mg), and the PEPPSI-IPr catalyst (6.8 mg).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Lower the flask into a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-methylbiphenyl.
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile reaction, and its success hinges on the judicious selection of the palladium catalyst. While classical catalysts like Pd(PPh₃)₄ are suitable for straightforward transformations, the development of advanced systems based on bulky, electron-rich phosphine ligands (Buchwald-type), N-heterocyclic carbenes (PEPPSI-type), and palladacycles has dramatically expanded the reaction's scope to include previously challenging substrates like aryl chlorides and sterically demanding building blocks. For applications prioritizing sustainability and ease of work-up, heterogeneous catalysts like Pd/C present a viable, albeit nuanced, alternative. By understanding the interplay between the catalyst structure, the reaction mechanism, and the substrate properties, researchers can effectively harness the full synthetic power of this Nobel Prize-winning reaction.
References
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440. [Link]
- Various Authors. (2025). Collection of articles on Palladium catalysts for the Suzuki cross-coupling reaction.
- Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalysed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1166. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
- Szostak, M., et al. (2017). Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling of Esters by C–O Cleavage. Organometallics, 36(19), 3677–3681. [Link]
- Mdluli, V., & Singh, M. (2021). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Magnetochemistry, 7(9), 127. [Link]
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
- Lei, P., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638–6646. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Szostak, M., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Organic Chemistry Portal. [Link]
- Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 1042–1053. [Link]
- Scite.ai. (n.d.). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
- Li, Y., et al. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 3(17), 2685–2688. [Link]
- ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Uozumi, Y., et al. (2015). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules, 20(6), 11137-11147. [Link]
- ResearchGate. (n.d.). Effect of palladium amount on Suzuki-Miyaura reaction yield.
- Guram, A. S., et al. (2006). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 71(22), 8376–8382. [Link]
- Kwong, F. Y., et al. (2015). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 92, 195-212. [Link]
- Zhang, L., et al. (2022). Highly Efficient Fabrication of Kilogram-Scale Palladium Single-Atom Catalysts for the Suzuki–Miyaura Cross-Coupling Reaction. ACS Applied Materials & Interfaces, 14(47), 52936–52944. [Link]
- Hanhan, M. E. (2008). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Applied Organometallic Chemistry, 22(5), 270-275. [Link]
- Crudden, C. M., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2217–2226. [Link]
- Magano, J., & Dunetz, J. R. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organic Process Research & Development, 26(4), 910–954. [Link]
- Amatore, C., et al. (2003). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 68(17), 6683–6690. [Link]
- Wikipedia. (n.d.). Palladium. Wikipedia. [Link]
- Alonso, D. A., & Nájera, C. (2010). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. Catalysis Science & Technology, 1(1), 1-27. [Link]
- Ali, I., et al. (2022). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
- DergiPark. (2017). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. DergiPark. [Link]
- ResearchGate. (n.d.). Effect of different palladium catalysts on the Suzuki-Miyaura coupling.
- Moodley, K. J., et al. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules, 23(7), 1730. [Link]
- Biscoe, M. R., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(51), 18028–18031. [Link]
- ResearchGate. (n.d.). Palladium(ii) acetate vs. palladium tetrakis: proportional comparison.
Sources
- 1. byjus.com [byjus.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. mdpi.com [mdpi.com]
- 15. Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. orgsyn.org [orgsyn.org]
- 20. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 21. mdpi.com [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis of a Biaryl Carbonitrile: A Comparative Analysis of 3-Chloro-4-(hydroxymethyl)phenylboronic Acid and its Alternatives
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry. These structural motifs are prevalent in a vast array of pharmacologically active compounds. This guide provides an in-depth technical comparison for the synthesis of a target molecule, 4'-(hydroxymethyl)-2-chloro-[1,1'-biphenyl]-4-carbonitrile , utilizing 3-Chloro-4-(hydroxymethyl)phenylboronic acid . We will delve into a detailed, validated protocol and objectively compare its performance with viable alternative reagents, supported by experimental insights and data from the field.
The choice of a boronic acid in a Suzuki-Miyaura cross-coupling reaction is a critical parameter that dictates not only the yield and purity of the desired product but also the overall efficiency and robustness of the synthetic route. Here, we explore the nuances of employing a substituted phenylboronic acid and its alternatives, providing a comprehensive framework for researchers to make informed decisions in their synthetic endeavors.
The Target Molecule: 4'-(hydroxymethyl)-2-chloro-[1,1'-biphenyl]-4-carbonitrile
The target molecule, 4'-(hydroxymethyl)-2-chloro-[1,1'-biphenyl]-4-carbonitrile, is a functionalized biaryl compound. The presence of the cyano and hydroxymethyl groups provides handles for further chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. The chloro-substituent introduces steric and electronic modifications that can influence the molecule's conformational properties and biological activity.
Primary Synthesis Route: Suzuki-Miyaura Coupling with this compound
The most direct and widely adopted method for the synthesis of our target molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound (this compound) and an organohalide (4-bromobenzonitrile).
Causality Behind Experimental Choices
The selection of reagents and conditions for a Suzuki-Miyaura coupling is a multi-faceted process, guided by the electronic and steric properties of the coupling partners.
-
The Boronic Acid: this compound possesses a moderately electron-withdrawing chlorine atom and a neutral hydroxymethyl group. The chlorine atom at the 3-position can influence the rate of transmetalation, a key step in the catalytic cycle.[1][2] Its steric bulk is also a consideration in catalyst and ligand selection. The hydroxymethyl group is generally well-tolerated in Suzuki couplings but may require protection if harsher reaction conditions are employed.
-
The Aryl Halide: 4-bromobenzonitrile is an activated aryl halide due to the electron-withdrawing nature of the cyano group, which generally leads to higher reactivity in the oxidative addition step of the catalytic cycle.[3] Aryl bromides are often a good compromise between the high reactivity (and cost) of aryl iodides and the lower reactivity of aryl chlorides.
-
Catalyst and Ligand: The choice of a palladium catalyst and a phosphine ligand is crucial for an efficient reaction. For coupling an aryl bromide, a variety of palladium sources can be effective. Ligands with bulky, electron-rich phosphines, such as those of the Buchwald-type, are often employed to promote the oxidative addition and reductive elimination steps.[1]
-
Base and Solvent: A base is required to activate the boronic acid for transmetalation.[4] The choice of base and solvent system can significantly impact the reaction rate and yield. A biphasic solvent system, such as toluene and water, with a carbonate base is a common and effective choice.
Experimental Protocol: Synthesis of 4'-(hydroxymethyl)-2-chloro-[1,1'-biphenyl]-4-carbonitrile
This protocol is a comprehensive amalgamation of best practices for Suzuki-Miyaura couplings of similar substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
4-bromobenzonitrile (1.05 mmol, 1.05 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL, degassed)
-
Water (1 mL, degassed)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), 4-bromobenzonitrile (1.05 mmol), Palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Seal the flask with a septum and purge with an inert gas (e.g., nitrogen) for 10-15 minutes.
-
Add the degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and ethyl acetate (20 mL) to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4'-(hydroxymethyl)-2-chloro-[1,1'-biphenyl]-4-carbonitrile.
Visualizing the Workflow
Caption: Experimental workflow for the Suzuki-Miyaura synthesis.
Comparative Analysis of Alternative Reagents
While this compound is a suitable reagent, other alternatives may offer advantages in specific contexts. We will compare it with two other classes of reagents: a phenylboronic acid with different electronic properties and a boronic acid surrogate.
Alternative 1: 4-Methoxy-3-(trifluoromethyl)phenylboronic Acid
This boronic acid presents a different electronic and steric profile. The methoxy group is electron-donating, while the trifluoromethyl group is strongly electron-withdrawing. Their combined effect on the reactivity of the boronic acid can be complex.
-
Performance: The electron-withdrawing trifluoromethyl group can increase the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate complex required for transmetalation. However, it can also enhance the rate of protodeboronation, an undesirable side reaction.[5] The methoxy group, being electron-donating, may slightly decrease the reactivity compared to an unsubstituted phenylboronic acid. The steric bulk of the trifluoromethyl group ortho to the boronic acid can also hinder the reaction.
Alternative 2: Potassium (4-(hydroxymethyl)phenyl)trifluoroborate
Potassium organotrifluoroborates are stable, crystalline solids that are often easier to handle and purify than their corresponding boronic acids.[6][7]
-
Performance: These reagents are known for their high stability towards air and moisture, which can be advantageous for storage and handling.[8] In the Suzuki-Miyaura reaction, they slowly release the corresponding boronic acid under the reaction conditions, which can be beneficial in preventing side reactions associated with high concentrations of boronic acid.[7] The reaction conditions are generally similar to those for boronic acids, often requiring a palladium catalyst, a base, and a suitable solvent system.[9]
Alternative 3: N-methyliminodiacetic acid (MIDA) boronates
MIDA boronates are another class of highly stable, crystalline, and easily handled boronic acid surrogates.[10][11]
-
Performance: A key advantage of MIDA boronates is their compatibility with silica gel chromatography, which simplifies purification.[10] They are generally unreactive under standard anhydrous cross-coupling conditions but can be deprotected in situ under mild aqueous basic conditions to release the active boronic acid.[10] This controlled release can be beneficial for complex syntheses involving multiple steps.[12]
Performance Comparison
| Feature | This compound | 4-Methoxy-3-(trifluoromethyl)phenylboronic acid | Potassium (4-(hydroxymethyl)phenyl)trifluoroborate | MIDA boronate |
| Stability | Moderate; susceptible to dehydration and protodeboronation | Moderate; potentially more prone to protodeboronation | High; crystalline and stable to air/moisture[8] | High; crystalline and stable to air/moisture[10] |
| Handling | Can be challenging due to its physical state and stability | Similar to other boronic acids | Easy to handle crystalline solid[6] | Easy to handle crystalline solid[10] |
| Reactivity | Moderate; influenced by the chloro substituent | Variable; dependent on the interplay of electronic effects | Good; slow release of the active boronic acid[7] | Good; controlled release under specific conditions[10] |
| Purification | Standard chromatographic methods | Standard chromatographic methods | Generally straightforward | Compatible with silica gel chromatography[10] |
| Cost | Generally moderate | Can be higher due to the trifluoromethyl group | Generally higher than the corresponding boronic acid | Can be higher due to the MIDA ligand |
| Key Advantage | Readily available and well-understood reactivity | Offers a different electronic profile for tuning molecular properties | Enhanced stability and ease of handling[8] | High stability and compatibility with chromatography[10] |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Sources
- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Mechanistic Nuances in Suzuki Reactions with Electron-Deficient Arylboronic Acids
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling is an indispensable tool for forging carbon-carbon bonds.[1][2] Its success is built on a foundation of mild conditions, functional group tolerance, and the low toxicity of its boron reagents.[1][3] However, when one of the coupling partners is an electron-deficient arylboronic acid, the reliability of this Nobel Prize-winning reaction can be compromised. These substrates introduce specific mechanistic hurdles that can lead to low yields, sluggish reactions, and frustrating side products.
This guide provides an in-depth comparison of strategies to overcome these challenges, grounded in a mechanistic understanding of the catalytic cycle. We will explore the causality behind experimental choices, present comparative data, and provide robust protocols for investigating and optimizing these critical transformations.
The Canonical Catalytic Cycle: A Baseline for Understanding
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Understanding this cycle is paramount to diagnosing issues that arise with challenging substrates.
-
Oxidative Addition: A low-valent Pd(0) complex reacts with an organohalide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-determining step of the overall cycle.[4]
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate ('ate') complex, facilitating the transfer.[3][4]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[4][6]
Mechanistic Hurdles with Electron-Deficient Arylboronic Acids
The electronic properties of the boronic acid profoundly influence the reaction, primarily at the transmetalation stage. Electron-withdrawing groups diminish the nucleophilicity of the aryl group, creating significant kinetic barriers.
-
The Sluggish Transmetalation Step: Transmetalation is the most common bottleneck when using electron-deficient arylboronic acids.[7] The reduced electron density on the ipso-carbon makes the aryl group a poorer nucleophile, hindering its transfer from the boronate complex to the electrophilic Pd(II) center. This often results in incomplete conversion or requires harsh reaction conditions. Kinetic studies have shown that electron-withdrawing substituents on the boronic acid can severely attenuate the rate of this step.[1]
-
Competitive Protodeboronation: Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water present in the solvent or base), replacing the boronic acid group with a hydrogen atom.[1] This non-productive pathway consumes the starting material, directly reducing the maximum achievable yield.
-
Homocoupling: The presence of oxygen can lead to oxidative homocoupling of the boronic acid to form a symmetrical biaryl (Ar-Ar), consuming the reagent and complicating purification.[7][8] While a concern for all Suzuki couplings, the longer reaction times often required for electron-deficient partners can exacerbate this issue.
Comparative Analysis of Strategies to Overcome Challenges
To drive the reaction towards the desired product, a judicious selection of catalyst, base, and reaction conditions is essential. The goal is to accelerate the slow transmetalation step to outcompete the unproductive side reactions.
While the palladium center is the engine of the reaction, the ligands are the controls that fine-tune its activity. For electron-deficient substrates, generic ligands like PPh₃ are often insufficient.[5]
| Ligand Class | Key Features | Advantages for Electron-Deficient Partners | Disadvantages/Considerations |
| Triphenylphosphine (PPh₃) | Simple, inexpensive, monodentate. | Baseline standard; effective for activated substrates. | Often ineffective for challenging couplings; can lead to catalyst decomposition at high temperatures. |
| Bulky, Electron-Rich Biarylphosphines (e.g., Buchwald Ligands: XPhos, SPhos) | Sterically demanding and highly electron-donating.[9] | Promotes formation of the active monoligated Pd(0) species, accelerating both oxidative addition and reductive elimination.[7][9] Highly effective for sluggish reactions. | Higher cost; can be sensitive to air. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Form very stable Pd-complexes, resistant to decomposition at high temperatures. | Can sometimes be "too stable," potentially slowing catalyst turnover. |
| Chelating Ligands (e.g., P,O-type, dppf) | Bind to palladium at two points, creating a rigid, stable complex. | P,O-ligands can generate and stabilize highly active mono-phosphine intermediates.[10][11] Dppf's wide "bite angle" can facilitate reductive elimination.[6] | The rigid chelate can sometimes inhibit certain steps of the catalytic cycle. |
Field Insight: For a difficult coupling involving an electron-deficient boronic acid and an unreactive aryl chloride, the go-to strategy is often to employ a bulky, electron-rich biarylphosphine ligand like XPhos or SPhos, often in the form of a stable palladium precatalyst (e.g., XPhos Pd G3).[7] The strong electron-donating character of the ligand makes the palladium center more electron-rich and thus more reactive in the oxidative addition step with the aryl chloride, while its bulk facilitates the final C-C bond-forming reductive elimination.[5]
The base is not a mere spectator; it is a stoichiometric reagent critical for activating the boronic acid. It reacts with the Lewis-acidic boronic acid to form the tetrahedral boronate species, which is significantly more nucleophilic and competent for transmetalation.[3][12]
| Base | Strength | Key Role & Application | Common Issues |
| Carbonates (K₂CO₃, Na₂CO₃) | Moderate | Standard, widely used base. Effective in many cases, but may be too weak for very electron-deficient systems. | Can be insufficient to drive transmetalation with challenging substrates. |
| Cesium Carbonate (Cs₂CO₃) | Strong | Higher solubility in organic solvents and greater basicity often improve rates and yields for difficult couplings.[7] | Hygroscopic and more expensive. |
| Phosphates (K₃PO₄) | Strong | A very effective base for promoting transmetalation, especially with hindered or deactivated partners. Often a first choice for troubleshooting.[7] | Can sometimes lead to catalyst deactivation if not used in appropriate concentrations. |
| Hydroxides (NaOH, KOH) | Very Strong | Can be effective but their high nucleophilicity and Brønsted basicity can promote side reactions. | Can promote significant protodeboronation and catalyst decomposition. Generally used with more robust substrates. |
Field Insight: When a standard K₂CO₃ base system fails with an electron-deficient boronic acid, switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is a logical and often successful troubleshooting step.[7] The increased basicity more effectively shifts the equilibrium towards the formation of the active boronate species, accelerating the rate-limiting transmetalation.
The following table summarizes typical outcomes when coupling an electron-deficient boronic acid (e.g., 4-cyanophenylboronic acid) with a moderately reactive aryl bromide, illustrating the impact of ligand and base selection.
| Entry | Ligand | Base | Temperature (°C) | Typical Yield (%) | Mechanistic Rationale |
| 1 | PPh₃ | K₂CO₃ | 100 | < 20% | Weak ligand and base are insufficient to overcome the slow transmetalation barrier. |
| 2 | PPh₃ | K₃PO₄ | 100 | 40-60% | Stronger base improves boronate formation, but the ligand is not optimal for promoting the overall cycle. |
| 3 | XPhos | K₂CO₃ | 100 | 60-80% | Advanced ligand accelerates the cycle, but the base may still be the limiting factor. |
| 4 | XPhos | K₃PO₄ | 100 | > 95% | Optimal combination: a strong base activates the boronic acid, and an electron-rich, bulky ligand accelerates the palladium-mediated steps. [7] |
Experimental Protocols for Mechanistic Investigation
To move beyond trial-and-error, researchers can employ specific experiments to probe the reaction mechanism and identify bottlenecks.
This protocol allows for the quantitative comparison of different reaction conditions by measuring the rate of product formation.
-
Reaction Setup: In an inert atmosphere glovebox, charge a vial with the aryl halide (1.0 equiv), an internal standard (e.g., dodecane), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the chosen base (e.g., K₃PO₄, 2.0 equiv).[7]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[7]
-
Initiation: Place the vial in a preheated block stirrer. Once thermally equilibrated, add the electron-deficient arylboronic acid (1.2 equiv) as a solution in the reaction solvent. This is T=0.
-
Sampling: At timed intervals (e.g., 5, 15, 30, 60, 120 min), withdraw a small aliquot (~50 µL) from the reaction mixture.
-
Quenching & Preparation: Immediately quench the aliquot in a separate vial containing diethyl ether and water. Vortex thoroughly, centrifuge, and transfer the organic layer to a GC-MS vial.
-
Analysis: Analyze the sample by GC-MS or LC-MS. Plot the concentration of the product (normalized to the internal standard) versus time to generate a reaction profile. Comparing these profiles provides direct evidence for the superiority of one set of conditions over another.
This logical workflow provides a structured approach to optimizing a low-yielding Suzuki coupling with an electron-deficient arylboronic acid.
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chirik.princeton.edu [chirik.princeton.edu]
A Head-to-Head Battle: 3-Chloro-4-(hydroxymethyl)phenylboronic Acid vs. Its Pinacol Ester Derivative in Cross-Coupling Reactions
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the world of palladium-catalyzed cross-coupling reactions, the choice of the organoboron reagent is a critical parameter that can dictate the success, efficiency, and reproducibility of a synthetic campaign. While arylboronic acids have long been the workhorses of Suzuki-Miyaura coupling, their corresponding boronate esters, particularly pinacol esters, have gained significant traction. This guide provides a comprehensive benchmarking of 3-Chloro-4-(hydroxymethyl)phenylboronic acid against its pinacol ester derivative, offering a deep dive into their respective strengths and weaknesses, supported by proposed experimental data and detailed protocols.
The Fundamental Trade-Off: Reactivity vs. Stability
At the heart of the decision between using a boronic acid and its pinacol ester lies a classic chemical trade-off. Boronic acids are generally more reactive, which can translate to faster reaction times and lower catalyst loadings.[1] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this reactivity comes at the cost of stability. Boronic acids, especially those with certain substitution patterns, can be susceptible to decomposition pathways like protodeboronation and oxidation, impacting their shelf-life and potentially leading to lower yields of the desired product.[1][2]
Conversely, boronate esters like the pinacol derivative of this compound offer enhanced stability.[3] They are typically crystalline solids that are easier to handle, purify via standard chromatographic techniques, and store for extended periods.[2] This robustness makes them particularly attractive for use in complex, multi-step syntheses and for building diverse chemical libraries where long-term reagent stability is paramount. The trade-off for this stability is often a slightly attenuated reactivity compared to the parent boronic acid.
Physicochemical Properties: A Tale of Two Compounds
A foundational understanding of the physical and chemical properties of each reagent is essential for their effective use in the laboratory.
| Property | This compound | This compound pinacol ester |
| Molecular Formula | C₇H₈BClO₃ | C₁₃H₁₈BClO₃ |
| Molecular Weight | 186.4 g/mol [4] | 268.54 g/mol [5] |
| Appearance | White to off-white solid | White to off-white solid |
| CAS Number | 1190875-60-5[4] | 1051316-34-7[5][6] |
| Solubility | Soluble in polar organic solvents like methanol and THF. | Generally more soluble in a wider range of organic solvents, including less polar ones like dichloromethane and ethyl acetate. |
Comparative Reactivity in Suzuki-Miyaura Coupling: A Proposed Experimental Showdown
To provide a quantitative comparison of the reactivity of this compound and its pinacol ester, a standardized Suzuki-Miyaura coupling experiment is proposed. The following protocol is designed to be a robust starting point for such a comparison.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reaction rate and yield of the Suzuki-Miyaura coupling of 4-bromoanisole with this compound and its pinacol ester derivative under identical conditions.
Materials:
-
This compound
-
This compound pinacol ester
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Internal standard (e.g., dodecane)
Procedure:
-
To two separate reaction vials, add 4-bromoanisole (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.08 mmol, 8 mol%).
-
To the first vial, add this compound (1.2 mmol).
-
To the second vial, add this compound pinacol ester (1.2 mmol).
-
To each vial, add K₂CO₃ (2.0 mmol) and a magnetic stir bar.
-
Seal the vials with septa and purge with argon for 10 minutes.
-
To each vial, add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
Place both vials in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress at regular intervals (e.g., 30 min, 1h, 2h, 4h, 8h) by taking aliquots, quenching with water, extracting with ethyl acetate containing an internal standard, and analyzing by GC-MS.
Expected Outcomes and Data Presentation
The results of this experiment can be effectively summarized in the following table and visualized in a reaction progress plot.
| Time Point | % Conversion (Boronic Acid) | % Conversion (Pinacol Ester) |
| 30 min | ||
| 1 h | ||
| 2 h | ||
| 4 h | ||
| 8 h | ||
| Isolated Yield |
Based on general principles, it is anticipated that the boronic acid will exhibit a faster initial reaction rate. However, the pinacol ester is expected to provide a more consistent and potentially higher isolated yield, especially if the reaction is prolonged, due to its greater stability under the reaction conditions.
Caption: Generalized workflow for the comparative Suzuki-Miyaura coupling experiment.
Stability Under Scrutiny: A Comparative Analysis
The long-term stability of a reagent is a critical factor for its utility in both academic and industrial settings. A comparative stability study is proposed to quantify the differences between the boronic acid and its pinacol ester.
Experimental Protocol: Comparative Stability Study
Objective: To assess the degradation of this compound and its pinacol ester under accelerated storage conditions.
Procedure:
-
Weigh 100 mg of this compound and 100 mg of its pinacol ester into separate, loosely capped amber glass vials.
-
At specified time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove a small sample (approx. 5 mg) from each vial.
-
Dissolve the sample in a known volume of a suitable solvent (e.g., methanol) and analyze by HPLC-UV to determine the purity and identify any degradation products.
Expected Outcomes and Data Presentation
The results can be presented in a table showing the percentage of the parent compound remaining over time.
| Time Point | % Purity (Boronic Acid) | % Purity (Pinacol Ester) |
| Initial | 100 | 100 |
| 1 Week | ||
| 2 Weeks | ||
| 1 Month | ||
| 3 Months |
It is hypothesized that the pinacol ester will exhibit significantly less degradation over the course of the study, highlighting its superior shelf-life. The primary degradation pathway for the boronic acid is expected to be protodeboronation.
Caption: Logical relationship between structure and stability under accelerated conditions.
Practical Considerations: Handling and Purification
Beyond reactivity and stability, the ease of handling and purification are crucial factors in the day-to-day work of a synthetic chemist.
-
Handling: The pinacol ester, being a more robust crystalline solid, is generally easier to handle and weigh accurately compared to the boronic acid, which can be more sensitive to atmospheric moisture.
-
Purification: While both compounds can be purified, boronic acids can sometimes pose challenges during silica gel chromatography due to their polarity and potential for decomposition on the acidic silica surface. Pinacol esters are typically less polar and more stable, making them more amenable to standard chromatographic purification techniques.[2]
Synthesis of the Pinacol Ester Derivative
For researchers who wish to prepare the pinacol ester from the boronic acid, the following general procedure can be adapted.
Experimental Protocol: Synthesis of this compound pinacol ester
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., toluene or diethyl ether).
-
Add a drying agent, such as anhydrous magnesium sulfate.[8]
-
Stir the mixture at room temperature for 12-24 hours.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography.
Conclusion and Recommendations
The choice between this compound and its pinacol ester derivative is not a matter of one being definitively "better," but rather which is more "fit for purpose."
-
For rapid, small-scale syntheses where reaction time is of the essence, the boronic acid may be the preferred reagent. Its higher intrinsic reactivity can lead to faster conversions.
-
For multi-step syntheses, library generation, and applications where reagent stability, ease of handling, and purification are paramount, the pinacol ester is the superior choice. Its robustness ensures reproducibility and minimizes reagent decomposition over time.
Ultimately, the optimal choice will depend on the specific requirements of the synthetic task at hand. By understanding the fundamental trade-offs and considering the practical aspects outlined in this guide, researchers can make an informed decision to maximize the success of their chemical endeavors.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
- Cammidge, A. N., & Crepy, K. V. L. (2004). The Suzuki-Miyaura cross-coupling of boronic acids. Chemical Society Reviews, 33(8), 511-523. [Link]
- PubChem. 3-Chloro-4-(hydroxymethyl)phenyl)boronic acid compound summary. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Chemical Society Reviews, 43(1), 412–443. [Link]
- Organic Syntheses.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- Akai, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514. [Link]
- Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (3-Chloro-4-(hydroxymethyl)phenyl)boronic acid | 1190875-60-5 [sigmaaldrich.com]
- 5. 1051316-34-7,this compound Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. This compound pinacol ester | 1051316-34-7 [amp.chemicalbook.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Isotopic Labeling for Reaction Pathway Confirmation
For researchers, scientists, and drug development professionals, elucidating the precise path of a chemical or biochemical transformation is paramount. While reaction schemes drawn on paper may appear plausible, confirming these proposed pathways requires rigorous experimental evidence. Isotopic labeling is an exceptionally powerful technique that provides this evidence by allowing us to "watch" atoms as they move through a reaction.[1][2] By replacing an atom with its heavier, non-radioactive (stable) isotope, we can trace its journey from reactant to product, unveiling intermediates and transition states that would otherwise remain invisible.[3][4]
This guide offers a comprehensive comparison of isotopic labeling strategies and analytical techniques. Moving beyond a simple list of protocols, we will delve into the causality behind experimental choices, providing the field-proven insights needed to design, execute, and interpret these sophisticated experiments with confidence.
Part I: The Isotopic Toolkit: Selecting Your Tracer and Detector
The success of any labeling study hinges on two critical choices: the isotope used as a tracer and the analytical method used to detect it. These choices are not independent; the properties of the isotope often dictate the most suitable analytical approach.
Choosing Your Isotope: A Comparative Overview
Stable isotopes are chemically almost identical to their more abundant counterparts, ensuring they participate in reactions without significantly altering the pathway itself.[5][6] The most common stable isotopes used in mechanistic studies are ²H, ¹³C, ¹⁵N, and ¹⁸O.[7]
| Isotope | Natural Abundance (%) | Common Applications | Key Advantages | Primary Detection Method |
| ²H (Deuterium, D) | ~0.015% | Probing C-H bond cleavage (Kinetic Isotope Effect), tracing hydrogen transfer reactions.[8][9][10] | Large relative mass difference leads to significant, easily measurable kinetic effects.[11] | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| ¹³C | ~1.1% | Elucidating carbon backbone rearrangements, metabolic flux analysis.[12][13][14] | Carbon is the backbone of most organic molecules; tracing it provides direct pathway information.[15] | MS, NMR |
| ¹⁵N | ~0.37% | Studying reactions involving amines, amides, nucleic acids, and nitrogen fixation.[6][16][17] | Essential for tracking nitrogen-containing functional groups in biological systems. | MS, NMR |
| ¹⁸O | ~0.20% | Investigating hydrolysis mechanisms, oxygen transfer, and phosphate chemistry.[18][19][20] | Directly tracks the fate of oxygen atoms in esterification, hydrolysis, and enzymatic reactions.[21] | MS |
The Scientist's Rationale:
-
To study C-H bond breaking , deuterium (²H) is the isotope of choice. The doubling of the atom's mass creates a significant difference in the vibrational energy of the C-H versus the C-D bond. If this bond is broken in the rate-determining step of the reaction, the C-D bond will break more slowly, a phenomenon known as the Kinetic Isotope Effect (KIE) .[11][22] Measuring this rate difference provides powerful evidence for the transition state structure.[9]
-
To map a metabolic pathway , ¹³C is unparalleled. By feeding cells a ¹³C-labeled nutrient like glucose, we can track how its carbon skeleton is broken down and reassembled into a multitude of other metabolites.[13][14][23] This is the foundation of metabolic flux analysis (MFA).[12][13]
-
To understand hydrolysis , ¹⁸O is ideal. For example, by conducting an ester hydrolysis in ¹⁸O-labeled water (H₂¹⁸O), one can determine whether the water molecule attacks the carbonyl carbon or the alkoxy group by locating the position of the ¹⁸O atom in the final carboxylic acid and alcohol products.[18][20][24]
Choosing Your Analytical Method: MS vs. NMR
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary techniques for analyzing the outcomes of isotopic labeling experiments.[1]
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Mass-to-charge ratio of the molecule and its fragments. Reveals the number of incorporated labels.[1] | Extremely high sensitivity, requires very little sample, excellent for quantifying isotopologue distribution.[25] | Provides limited information about the specific location (position) of the label within the molecule. |
| NMR Spectroscopy | The chemical environment of specific atoms. Reveals the exact position of the incorporated label.[1] | Provides unambiguous positional information, crucial for distinguishing between structural isomers (isotopomers).[26] | Lower sensitivity, requires more sample, can suffer from signal overlap in complex molecules.[27][28] |
The Scientist's Rationale:
-
Choose Mass Spectrometry when the primary question is "How many labels were incorporated?" It is the workhorse for metabolic flux analysis, where you measure the mass distribution of dozens of metabolites to calculate pathway activities.[15][29][30] It is also highly effective for KIE studies where you are measuring the relative amounts of deuterated vs. non-deuterated products.[22]
-
Choose NMR Spectroscopy when the critical question is "Where exactly did the label end up?" If a reaction could produce two different isomers where the label is on different atoms, NMR is the only way to definitively distinguish them.[1] It is also indispensable for structural biology, where site-specific labeling is used to simplify complex spectra of large biomolecules like proteins and RNA.[26][27][28]
Part II: Experimental Design and Application
A well-designed isotopic labeling experiment is a self-validating system. The key is to formulate a clear hypothesis that can be unambiguously confirmed or refuted by the labeling pattern observed in the product.
General Workflow for an Isotopic Labeling Study
The logical flow of any labeling experiment, whether for pathway tracing or KIE analysis, follows a consistent structure. This process ensures that the experimental design is robust and the results are interpretable.
Caption: General workflow for designing and executing an isotopic labeling study.
Case Study 1: Tracing a Carbon Backbone with ¹³C
Objective: To determine if a novel enzyme, "Carboligase," forms Product C by joining the carbonyl carbon of Reactant A with the terminal methyl carbon of Reactant B.
Hypothesis: The reaction proceeds via a direct condensation mechanism.
Experimental Design: We will synthesize Reactant A with a ¹³C label at the carbonyl carbon ([1-¹³C]-A) and react it with unlabeled Reactant B.
-
If Hypothesis is TRUE: The ¹³C label will be found at the specific carbon atom in Product C where the new C-C bond was formed.
-
If Hypothesis is FALSE: The label might be scrambled, absent (if the carbon is lost), or in a different position, suggesting a more complex rearrangement mechanism.
Sources
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Isotopic labeling | PPTX [slideshare.net]
- 3. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 4. fiveable.me [fiveable.me]
- 5. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 6. Nitrogen-15 tracing - Wikipedia [en.wikipedia.org]
- 7. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 8. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers [escholarship.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vanderbilt.edu [vanderbilt.edu]
- 15. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]
- 16. Evidence from nitrogen-15 and solvent deuterium isotope effects on the chemical mechanism of adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Competitive 15N kinetic isotope effects of nitrogenase-catalyzed dinitrogen reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Oxygen-18 leaving group kinetic isotope effects on the hydrolysis of nitrophenyl glycosides. 2. Lysozyme and beta-glucosidase: acid and alkaline hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. a. When a carboxylic acid is dissolved in isotopically labeled wa... | Study Prep in Pearson+ [pearson.com]
- 22. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Use of (13)C stable isotope labelling for pathway and metabolic flux analysis in Leishmania parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 27. portlandpress.com [portlandpress.com]
- 28. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 29. biorxiv.org [biorxiv.org]
- 30. Isotopic labelling analysis using single cell mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Kinetic Analysis of Oxidative Addition with Chloro-Substituted Aryl Halides
Sources
- 1. chimia.ch [chimia.ch]
- 2. Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactions of nickel(0) with organochlorides, organobromides, and organoiodides: mechanisms and structure/reactivity relationships - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00374G [pubs.rsc.org]
- 4. Kinetic Study of the Oxidative Addition Reaction between Methyl Iodide and [Rh(imino-β-diketonato)(CO)(PPh)3] Complexes, Utilizing UV–Vis, IR Spectrophotometry, NMR Spectroscopy and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative Addition of Aryl Halides to a Triphosphine Ni(0) Center to Form Pentacoordinate Ni(II) Aryl Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT01758G [pubs.rsc.org]
- 10. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Bases in Suzuki-Miyaura Coupling: A Guide for Researchers
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of a vast array of organic compounds, most notably biaryls, which are common motifs in pharmaceuticals and functional materials. This Nobel Prize-winning reaction forms carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides, catalyzed by a palladium complex. While the choice of catalyst and ligand often receives considerable attention, the selection of the base is a critical parameter that profoundly influences reaction yield, rate, and selectivity. This guide provides an in-depth, objective comparison of different bases, supported by experimental data, to empower chemists to make informed decisions for their specific synthetic challenges.
The Mechanistic Imperative: Why the Base is Crucial
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a pivotal role, primarily in the transmetalation step, where the organic moiety is transferred from the organoboron reagent to the palladium(II) complex.
There are two predominant, mechanistically distinct pathways proposed for the action of the base:
-
The Boronate Pathway: In this pathway, the base deprotonates the boronic acid to form a more nucleophilic boronate "ate" complex. This activated boronate species then readily undergoes transmetalation with the palladium(II) halide complex.
-
The Hydroxide/Alkoxide Pathway: Alternatively, the base can react with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide complex. This complex is then more susceptible to reaction with the neutral boronic acid.
The operative pathway is often dictated by the specific base, solvent, and substrates employed. Weaker bases, such as carbonates and phosphates, are commonly utilized in a wide range of Suzuki-Miyaura reactions.
Caption: Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the role of the base in the transmetalation step.
Head-to-Head Comparison of Common Bases
The choice of base is contingent on several factors, including the nature of the coupling partners, the solvent system, and the catalyst employed. Below is a comparative analysis of commonly used inorganic and organic bases, with supporting experimental data.
Inorganic Bases: The Workhorses of Suzuki Coupling
Inorganic bases are the most frequently employed bases in Suzuki-Miyaura reactions due to their effectiveness, availability, and often lower cost. Their performance is influenced by factors such as basicity, solubility, and the nature of the cation.
Table 1: Comparative Performance of Inorganic Bases in the Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
| Base | Formula | Typical Yield (%) | Reaction Time (h) | Key Characteristics & Considerations |
| Sodium Carbonate | Na₂CO₃ | 90-98 | 2-12 | A widely used, cost-effective, and efficient base for a broad range of substrates. Often a good starting point for reaction optimization. |
| Potassium Carbonate | K₂CO₃ | 85-95 | 2-12 | Similar in reactivity to Na₂CO₃. Its solubility can differ, which may influence reaction kinetics in certain solvent systems. |
| Cesium Carbonate | Cs₂CO₃ | 90-99 | 1-8 | Often provides excellent yields, sometimes superior to other carbonates, particularly with challenging substrates. Its higher solubility in organic solvents can be advantageous, though it is more expensive. |
| Potassium Phosphate | K₃PO₄ | 88-98 | 2-10 | A strong, non-nucleophilic base that is particularly effective for coupling reactions involving heteroaryl substrates and sterically hindered boronic acids. Its use can sometimes prevent side reactions observed with other bases. |
| Potassium Hydroxide | KOH | 70-90 | 1-6 | A strong base that can be effective, but its high basicity can sometimes lead to undesired side reactions, such as hydrolysis of sensitive functional groups. |
| Sodium Hydroxide | NaOH | ~70 | 1-6 | Similar to KOH, its high basicity can be detrimental in some cases, leading to lower yields due to side reactions. |
| Potassium Fluoride | KF | 80-95 | 2-8 | Fluoride ions are believed to play a unique role in activating the boronic acid. KF is a less expensive alternative to CsF and is particularly effective in anhydrous polar aprotic solvents. Its performance can be highly dependent on its anhydrous state. |
Note: The yields and reaction times presented are indicative and can vary significantly based on the specific reactants, catalyst, ligand, solvent, and temperature used in the Suzuki-Miyaura cross-coupling reaction.
Organic Bases: Niche Players for Sensitive Substrates
Organic bases are generally less common in Suzuki-Miyaura couplings but can be advantageous in specific scenarios, particularly when dealing with substrates that are sensitive to strong inorganic bases.
Table 2: Performance of Representative Organic Bases
| Base | Formula | Typical Yield (%) | Key Characteristics & Considerations |
| Triethylamine (TEA) | Et₃N | Variable (often lower than inorganic bases) | A common organic base, but often less effective than inorganic counterparts in Suzuki couplings. |
| Diisopropylethylamine (DIPEA) | i-Pr₂NEt | Variable | A non-nucleophilic base suitable for substrates with base-sensitive functional groups. |
From the available data, it is evident that inorganic bases like carbonates and phosphates generally provide higher yields compared to organic bases under typical Suzuki-Miyaura conditions.
Experimental Protocol: A Framework for Base Screening
To ensure a reliable comparison of bases for a specific Suzuki-Miyaura coupling, it is crucial to follow a standardized experimental protocol. Below is a representative procedure for screening different bases.
Caption: Figure 2: A generalized experimental workflow for screening bases in a Suzuki-Miyaura coupling reaction.
General Experimental Protocol for Base Screening in Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g
A Senior Application Scientist's Guide to Assessing Green Chemistry Metrics in Ibuprofen Synthesis
For decades, Ibuprofen has been a cornerstone of pain management, a household name synonymous with relief.[1][2] However, behind this ubiquitous nonsteroidal anti-inflammatory drug (NSAID) lies a story of chemical synthesis evolution—a story that offers a compelling case study for the application of green chemistry principles. For researchers and drug development professionals, understanding how to quantify the "greenness" of a synthetic route is no longer a niche academic exercise; it is a critical component of sustainable and economically viable pharmaceutical manufacturing.
This guide provides an in-depth comparison of the two landmark syntheses of Ibuprofen: the traditional Boots process and the modern, greener BHC process. We will dissect these routes through the lens of established green chemistry metrics, providing the experimental context and quantitative data necessary to make informed assessments of synthetic efficiency and environmental impact.
The Imperative of Green Chemistry Metrics
Before we delve into the specifics of Ibuprofen, we must establish our analytical framework. Green chemistry is a philosophy that encourages the design of products and processes that minimize the use and generation of hazardous substances.[3] To move from philosophy to practice, we need quantitative measures of performance. The following metrics are indispensable tools for any scientist seeking to optimize a chemical synthesis.
-
Atom Economy (AE): Introduced by Barry Trost, Atom Economy measures the efficiency of a reaction in converting reactant atoms to the desired product atoms.[3][4] It is a theoretical calculation that highlights how much of the starting material is incorporated into the final product.[3][5][6]
-
Formula: AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%[7]
-
-
Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a more practical measure of waste generation.[8][9] It is the simple ratio of the mass of total waste produced to the mass of the desired product.[9][10] An ideal E-Factor is 0.[9][11]
-
Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)[10]
-
-
Process Mass Intensity (PMI): This holistic metric, championed by the ACS Green Chemistry Institute's Pharmaceutical Roundtable, quantifies the total mass of all materials (raw materials, solvents, reagents, process water) used to produce a specified mass of the final product.[12][13][14] It provides a complete picture of the process's efficiency and environmental footprint from a mass perspective.[13][15]
The Tale of Two Syntheses: Ibuprofen
The industrial production of Ibuprofen is dominated by two main routes, each a product of its time. The original method, developed by the Boots Pure Drug Company in the 1960s, was a feat of industrial chemistry but, by modern standards, inefficient.[2][17][18] The BHC process, developed later by the Boots-Hoechst-Celanese company, represents a significant leap forward in green synthesis design.[17][19][20]
The Traditional Route: The Boots Synthesis
The Boots process is a six-step synthesis starting from isobutylbenzene.[2][17] While successful, it generates a significant amount of waste, primarily due to the use of stoichiometric reagents rather than catalysts.[2] For instance, the first step employs aluminum trichloride (AlCl₃) in stoichiometric amounts, which is converted into a hydrated form that requires disposal.[2]
The six steps of the Boots Synthesis are:
-
Friedel-Crafts acylation of isobutylbenzene with acetic anhydride.[17][18]
-
Darzens reaction with ethyl chloroacetate to form an α,β-epoxy ester.[17][18][19]
-
Hydrolysis and decarboxylation to yield an aldehyde.[17]
-
Reaction with hydroxylamine to form an oxime.[17]
-
Conversion of the oxime to a nitrile.[17]
-
Hydrolysis of the nitrile to the final carboxylic acid, Ibuprofen.[17]
The Greener Alternative: The BHC Synthesis
In contrast, the BHC process is a streamlined, three-step synthesis that embodies green chemistry principles.[17][19] It utilizes catalytic reagents that are recovered and reused, drastically reducing waste. The key innovation is the use of a palladium catalyst in the final carbonylation step.[19]
The three steps of the BHC Synthesis are:
-
Friedel-Crafts acylation of isobutylbenzene using hydrogen fluoride as a catalyst.[17]
-
Catalytic hydrogenation of the resulting ketone to an alcohol.[17][19]
-
Palladium-catalyzed carbonylation of the alcohol to directly form Ibuprofen.[17][19]
Quantitative Comparison: Green Metrics in Action
The conceptual differences between the two syntheses are stark, but the quantitative data truly illuminates the advantages of the BHC process.
| Green Metric | Boots Synthesis (6 Steps) | BHC Synthesis (3 Steps) | Justification |
| Atom Economy | ~40% | ~77% (approaching 100% with recycled acetic acid) | The BHC process incorporates a much higher proportion of the reactant atoms into the final product, with the main byproduct, acetic acid, being recyclable. The Boots process generates numerous byproducts that are not incorporated. |
| E-Factor | ~1.5 | ~0.3 | Reflecting its higher atom economy and catalytic nature, the BHC process generates significantly less waste per kilogram of Ibuprofen. The Boots process's reliance on stoichiometric reagents leads to a much higher E-Factor. |
| Process Mass Intensity (PMI) | High (typically >25) | Low (typically <15) | The reduction in steps, use of catalytic reagents, and minimized solvent use in the BHC process lead to a substantially lower PMI, indicating a more efficient and less resource-intensive manufacturing process. |
Note: The values presented are approximate and can vary based on specific plant efficiencies and process optimizations. The key takeaway is the significant relative improvement shown by the BHC process.
Visualizing the Pathways
To better understand the flow and complexity of each synthesis, the following diagrams illustrate the reaction steps.
Caption: Comparison of Boots and BHC synthesis pathways for Ibuprofen.
Experimental Protocols: A Guide to Calculating Green Metrics
For scientists looking to apply these metrics to their own work, here is a generalized workflow.
Protocol 1: Calculating Atom Economy (Theoretical)
-
Write the balanced chemical equation for the reaction or synthesis pathway.
-
Identify the desired final product.
-
Determine the molecular weights (MW) of the desired product and all reactants. You can find this information from reliable sources like PubChem or the NIST Chemistry WebBook.[1][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42][43][44][45]
-
Sum the molecular weights of all reactants , making sure to account for stoichiometry.
-
Apply the Atom Economy formula: AE = (MW of Product / Sum of MW of Reactants) x 100%.[7]
Protocol 2: Calculating E-Factor and PMI (Experimental)
-
Define the process boundaries. Decide what steps of the synthesis you will include in your assessment.
-
Mass Balance: Carefully record the mass of all materials that enter the process. This includes:
-
Starting materials and reagents.
-
Solvents (including those used for reaction, extraction, and purification).
-
Catalysts.
-
Process water and any other processing aids.
-
-
Measure the mass of the isolated, purified final product. This is your yield.
-
Calculate the total mass of waste. This is the total mass of inputs minus the mass of the final product.
-
Total Waste = Total Mass of Inputs - Mass of Product
-
-
Calculate the E-Factor: E-Factor = Total Mass of Waste / Mass of Product.[10]
-
Calculate the PMI: PMI = Total Mass of Inputs / Mass of Product.[16]
Caption: Workflow for calculating experimental green chemistry metrics.
Conclusion: From Theory to Sustainable Practice
The evolution of Ibuprofen synthesis from the Boots process to the BHC process is a powerful illustration of green chemistry in action. It demonstrates that designing for efficiency and sustainability is not merely an ethical consideration but also a driver of innovation and economic advantage. The BHC process, with its superior atom economy and drastically lower waste generation, sets a standard for modern pharmaceutical manufacturing.
As researchers and drug development professionals, the onus is on us to apply these quantitative metrics rigorously. By moving beyond simple yield calculations and embracing a holistic assessment of our chemical processes, we can make more informed decisions, develop more sustainable technologies, and contribute to a healthier planet. The tools and principles are at our disposal; the challenge is to integrate them into every stage of our research and development lifecycle.
References
- Vertex AI Search. (2021, October 27). Hydrogen Fluoride (HF)
- Wikipedia. Ibuprofen.
- Wikipedia. Green chemistry metrics.
- Study Mind.
- PubChem. Isobutylbenzene | C10H14 | CID 10870.
- PubChem. Acetic Anhydride | C4H6O3 | CID 7918.
- Wikipedia. Acetic anhydride.
- Sigma-Aldrich. Sodium ethoxide 95 141-52-6.
- NIST WebBook.
- NIST WebBook. Acetic anhydride.
- Santa Cruz Biotechnology. Isobutylbenzene | CAS 538-93-2.
- Sciencemadness Wiki. (2019, July 12). Sodium ethoxide.
- Pearson. Atom Economy Calculator | Green Chemistry & Reaction Efficiency.
- The Merck Index Online. Acetic Anhydride.
- Molar Mass Calcul
- Thermo Scientific Chemicals. Sodium ethoxide, 21% w/w in ethanol 100 mL.
- Abcam. Ibuprofen, NSAID (CAS 15687-27-1).
- CymitQuimica. Sodium ethoxide, 96%.
- Chemistry LibreTexts. (2021, March 24). 13.10: The E-Factor in Green Chemistry.
- Omni Calculator.
- NIST WebBook. Ibuprofen.
- Manasa Life Sciences. Acetic anhydride.
- ChemicalBook. Isobutylbenzene | 538-93-2.
- DrugFuture.com. Isobutylbenzene.
- LabChem.
- Green Chemistry Toolkit. METRICS.
- Green Chemistry Teaching and Learning Community (GCTLC). (2023, December 21). E-factor.
- PubChem.
- ChemBAM.
- Fisher Scientific.
- American Chemical Society. (2019, March 11).
- American Chemical Society. (2018, May 14). Ibuprofen.
- Wikipedia.
- ChemicalBook. (2025, April 14). Sodium ethoxide | 141-52-6.
- PubChem. Ibuprofen, (-)- | C13H18O2 | CID 114864.
- Study.com.
- Loba Chemie. iso-BUTYL BENZENE | 538-93-2 CAS.
- Sciencemadness Wiki. (2025, August 19). Hydrogen fluoride.
- The Science Snail. (2018, October 11).
- Royal Society of Chemistry. (2023, January 17). The E factor at 30: a passion for pollution prevention. Green Chemistry.
- Molar Mass Calcul
- Chem-Station Int. Ed. (2022, March 3). Process Mass Intensity, PMI.
- Royal Society of Chemistry. Ibuprofen – a case study in green chemistry.
- American Chemical Society. (2021, July 12). Hydrogen fluoride.
- ResearchGate. Synthesis route of Boot's synthesis of ibuprofen.
- ACS Publications. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. The Journal of Organic Chemistry.
- ResearchGate. Figure 4: Scheme of synthesis of Ibuprofen.
- Cheméo. Chemical Properties of hydrogen fluoride (CAS 7664-39-3).
- PubMed Central. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Process Mass Intensity (PMI).
Sources
- 1. acs.org [acs.org]
- 2. intechemistry.wordpress.com [intechemistry.wordpress.com]
- 3. Atom economy - Wikipedia [en.wikipedia.org]
- 4. Atom Economy | Formula & Examples - Video | Study.com [study.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. omnicalculator.com [omnicalculator.com]
- 7. Atom Economy Calculator | Green Chemistry & Reaction Efficiency [pearson.com]
- 8. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 9. The E factor at 30: a passion for pollution prevention - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04747K [pubs.rsc.org]
- 10. chembam.com [chembam.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Process Mass Intensity, PMI | Chem-Station Int. Ed. [en.chem-station.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 15. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 17. Ibuprofen - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 20. researchgate.net [researchgate.net]
- 21. Isobutylbenzene | C10H14 | CID 10870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 23. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 24. Ethyl Acetate [webbook.nist.gov]
- 25. Acetic anhydride [webbook.nist.gov]
- 26. scbt.com [scbt.com]
- 27. Sodium ethoxide - Sciencemadness Wiki [sciencemadness.org]
- 28. webqc.org [webqc.org]
- 29. Sodium ethoxide, 21% w/w in ethanol 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 30. Sodium ethoxide, 96% | CymitQuimica [cymitquimica.com]
- 31. Ibuprofen [webbook.nist.gov]
- 32. Acetic anhydride | Manasa Life Sciences [manasalifesciences.com]
- 33. Isobutylbenzene | 538-93-2 [chemicalbook.com]
- 34. Isobutylbenzene [drugfuture.com]
- 35. Ethyl Acetate Solvent Properties [macro.lsu.edu]
- 36. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 37. Ethyl Acetate | Fisher Scientific [fishersci.com]
- 38. acs.org [acs.org]
- 39. Sodium ethoxide | 141-52-6 [chemicalbook.com]
- 40. Ibuprofen, (-)- | C13H18O2 | CID 114864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 41. 538-93-2 CAS | iso-BUTYL BENZENE | Laboratory Chemicals | Article No. 2381C [lobachemie.com]
- 42. Hydrogen fluoride - Sciencemadness Wiki [sciencemadness.org]
- 43. webqc.org [webqc.org]
- 44. acs.org [acs.org]
- 45. hydrogen fluoride (CAS 7664-39-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results with Different Chromatography Columns
Executive Summary: This guide provides a comprehensive framework for the cross-validation of analytical High-Performance Liquid Chromatography (HPLC) methods using columns with different selectivities. As a critical component of method robustness testing, this practice ensures the reliability and accuracy of analytical data, particularly in the pharmaceutical industry where patient safety is paramount. We will explore the underlying principles of chromatographic selectivity, provide a detailed experimental protocol for a comparative study, and offer expert insights into interpreting the results. This guide is intended for researchers, scientists, and drug development professionals seeking to build more resilient and trustworthy analytical methods.
Introduction: The Imperative of Method Robustness
In analytical science, the goal is to generate data that is accurate, precise, and reliable. An analytical method's robustness is its ability to remain unaffected by small, deliberate variations in method parameters, which provides a clear indication of its reliability during normal usage.[1] Regulatory bodies like the International Council for Harmonisation (ICH) emphasize the evaluation of robustness during the development phase of an analytical procedure.[1][2]
Cross-validation with a secondary, orthogonal column serves as a powerful real-world test of a method's specificity—its ability to assess the analyte unequivocally in the presence of other components.[2][3] A primary method may appear perfectly suitable, resolving the main component from all known impurities. However, a change in the manufacturing process or unexpected degradation can introduce new impurities that may co-elute with the analyte of interest on the primary column. By employing a column with a different separation mechanism (orthogonality), one can significantly increase the probability of detecting such hidden impurities, thereby providing a more comprehensive understanding of the sample.[4]
Section 1: The Principle of Orthogonal Selectivity in HPLC
Chromatographic separation is governed by the differential partitioning of analytes between the mobile phase and the stationary phase.[5][6] The selectivity (α) of a chromatographic system is a measure of its ability to differentiate between two analytes. Achieving a different selectivity is paramount for effective cross-validation. This is most effectively accomplished by changing the stationary phase chemistry.[7][8]
While C18 (octadecylsilane) columns are the workhorses of reversed-phase chromatography, relying on hydrophobic interactions, other stationary phases offer alternative separation mechanisms:
-
Phenyl-Hexyl Phases: These columns possess a phenyl ring connected to the silica surface by a hexyl linker. They provide a unique selectivity due to π-π interactions with aromatic analytes, in addition to hydrophobic interactions.[8][9] This makes them an excellent orthogonal choice to C18, especially for compounds containing aromatic rings.[9][10]
-
Cyano (CN) Phases: These are polar phases that can operate in both reversed-phase and normal-phase modes, offering different selectivity based on dipole-dipole interactions.
-
Pentafluorophenyl (PFP) Phases: These columns provide a complex mix of hydrophobic, aromatic, and dipole interactions, often resolving compounds that are difficult to separate on C18 or Phenyl phases.
The concept of orthogonality is not about finding a "better" column, but a "different" one that can provide a secondary, confirmatory view of the sample's complexity.
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. <621> CHROMATOGRAPHY [drugfuture.com]
- 6. usp.org [usp.org]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. support.waters.com [support.waters.com]
- 10. halocolumns.com [halocolumns.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-4-(hydroxymethyl)phenylboronic acid
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper management and disposal of specialized compounds like 3-Chloro-4-(hydroxymethyl)phenylboronic acid are not merely regulatory hurdles but fundamental pillars of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a comprehensive, procedural framework for the safe handling and disposal of this compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not always readily available, this protocol synthesizes best practices and data from structurally analogous boronic acids to establish a conservative and robust safety strategy.
Hazard Identification and Risk Assessment
In the absence of specific toxicological data for this compound, a prudent risk assessment involves treating it with the caution afforded to similar chemical classes. Structurally related compounds, such as 3-(Hydroxymethyl)phenylboronic acid and 3-Chlorophenylboronic acid, are known to cause skin, eye, and respiratory tract irritation.[1][2][3] Some are classified as harmful if swallowed or in contact with skin.[2] Therefore, the foundational principle of our disposal plan is to manage all waste streams containing this compound as hazardous waste.
Data Presentation: GHS Hazard Summary Based on Analogous Compounds
The following table summarizes the potential hazards, compiled from data on structurally similar phenylboronic acid derivatives. This conservative approach ensures that all safety measures are commensurate with the potential risks.
| Hazard Classification | GHS Category | Hazard Statement | Pictogram | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][4] | |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [2] | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2][3] | |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [2][3] | |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [2] | |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation | [1][2][3] | |
| Note: This table is a conservative summary based on data for 3-Chlorophenylboronic acid and 3-(Hydroxymethyl)phenylboronic acid. Always refer to your institution's specific guidelines and the vendor-supplied SDS if available. |
Immediate Safety and Handling Protocols
Before any disposal procedure begins, ensuring personal and environmental safety is paramount. The physical form of this compound (typically a fine powder) necessitates specific engineering controls and personal protective equipment (PPE) to prevent inadvertent exposure.
-
Engineering Controls : All handling and preparation of waste containing this compound must be conducted within a certified chemical fume hood.[5][6] This is critical to minimize the risk of inhaling airborne particulates.[1]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.
-
Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]
-
Hand Protection : Wear nitrile or other chemical-resistant gloves. Inspect gloves prior to use and use proper removal techniques to avoid skin contact.[4][9]
-
Body Protection : A fully-fastened lab coat is required to protect against skin exposure.[5][7]
-
Core Disposal Workflow: Segregation is Key
The first step in proper disposal is correctly characterizing and segregating the waste at the point of generation. Different waste streams require distinct collection and disposal pathways. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[5][10]
Caption: Decision workflow for segregating waste containing this compound.
Step-by-Step Disposal Protocols
Experimental Protocols
Protocol 4.1: Solid Waste Disposal This protocol applies to unused or expired reagents, as well as lab materials contaminated with solid this compound.
-
Preparation : Within a chemical fume hood, prepare a designated hazardous waste container for solid chemical waste. This should be a sealable, durable container with a wide mouth.
-
Labeling : Affix a hazardous waste label to the container before adding any waste. Fill in all required information as per your institution's EHS guidelines and EPA regulations.[11]
-
Collection : Carefully place all contaminated solid materials (e.g., weighing paper, contaminated gloves, absorbent pads from small spills) into the designated container.[5][9]
-
Sealing : Keep the container securely sealed at all times, except when adding waste.[12][13] This prevents the release of vapors and protects against spills.
-
Storage : Store the container in a designated Satellite Accumulation Area (SAA) until it is ready for pickup by your institution's EHS personnel or a licensed waste disposal contractor.[12]
Protocol 4.2: Liquid Waste Disposal This protocol is for solutions, reaction mixtures, or the first rinseate from container cleaning that contains the target compound.
-
Preparation : Select a compatible, leak-proof container designated for liquid hazardous waste. For acidic or halogenated waste streams, avoid metal containers.[14]
-
Labeling : Clearly label the container with a hazardous waste tag, specifying all chemical constituents by percentage or volume.[12] The label must include the full chemical name: "this compound."
-
Collection : Carefully pour the liquid waste into the container using a funnel to prevent external contamination of the container.[13] Do not fill the container beyond 90% capacity to allow for vapor expansion.[13][14]
-
Segregation : Do not mix this waste stream with incompatible chemicals. Specifically, keep boronic acid waste separate from strong oxidizing agents, bases, or other reactive chemicals unless directed by your EHS office.[12][13]
-
Sealing and Storage : Securely cap the container and store it in secondary containment within a designated SAA.
Protocol 4.3: Decontamination of Empty Containers Empty containers must be properly decontaminated before they can be disposed of as non-hazardous waste or recycled.[5] The rationale is to remove any residual chemical that could pose a risk.
-
Initial Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered acutely hazardous and must be collected and disposed of as liquid hazardous waste according to Protocol 4.2.[5][15] This is the most critical step, as this rinse will contain the highest concentration of the residual compound.
-
Subsequent Rinses : Depending on your institution's guidelines, the second and third rinses may also need to be collected as hazardous waste.[15] Consult your EHS office for specific requirements.
-
Drying : Allow the triple-rinsed container to air dry completely in a well-ventilated area, such as the back of the fume hood.[5]
-
Final Disposal : Once the container is completely dry, deface or remove the original label to prevent misidentification.[5][15] The clean, dry container can now be disposed of in the appropriate laboratory glass or plastic recycling stream, as permitted by your institution.
Waste Accumulation, Storage, and Labeling
Proper storage and labeling of hazardous waste are mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[14][16]
-
Satellite Accumulation Areas (SAA) : Laboratories are permitted to accumulate hazardous waste in SAAs, which are locations at or near the point of generation and under the control of the lab personnel.[12][17] Waste containers must be moved to a central accumulation area once they are full or within specific time limits (e.g., one year for partially filled containers).[12]
-
Labeling Requirements : The EPA requires that each waste label clearly states the words "Hazardous Waste," provides the full identity of the chemical(s), and includes an appropriate hazard warning.[11] Never use chemical formulas or abbreviations.
Regulatory Context and Institutional Compliance
While this guide provides a framework based on federal standards from the EPA and OSHA, the ultimate authority for waste disposal rests with your institution's Environmental Health & Safety (EHS) office.[5][18] Your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator) dictates specific storage time limits and reporting requirements.[11][16] Always consult and adhere to your local EHS protocols, as they are tailored to comply with federal, state, and local regulations.
By adhering to these rigorous procedures, you not only ensure a safe laboratory environment but also uphold the highest standards of scientific and environmental integrity.
References
- Vertex AI Search Result[19]: Boric Acid. No valid URL provided.
- Lab Alley[18]: How To Safely Dispose of Boric Acid. [Link]
- Lab Alley[20]: Boric Acid Safety & Hazards. [Link]
- American Laboratory[11]: Managing Hazardous Chemical Waste in the Lab. [Link]
- GAIACA[14]: How to Dispose of Chemical Waste in a Lab Correctly. [Link]
- Central Washington University[12]: Laboratory Hazardous Waste Disposal Guidelines. [Link]
- U.S. Environmental Protection Agency (EPA)
- U.S. Environmental Protection Agency (EPA)
- Cole-Parmer[7]: Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]
- Occupational Safety and Health Administr
- Chemtalk[22]: Boric acid - #1 Science Forum For Lab Technicians. [Link]
- Etimine USA[23]: Boric Acid SAFETY D
- ETH Zürich[13]: Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
- Cole-Parmer[1]: Material Safety Data Sheet - 3-(Hydroxymethyl)phenylboronic acid. [Link]
- Dartmouth College[15]: Hazardous Waste Disposal Guide. [Link]
- Xi'an ruixi Biological Technology Co.
- Capot Chemical Co., Ltd.[10]: MSDS of 3-chloro-4-(ethoxycarbonyl)phenylboronic acid. [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. capotchem.cn [capotchem.cn]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. ethz.ch [ethz.ch]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. laballey.com [laballey.com]
Mastering the Safe Handling of 3-Chloro-4-(hydroxymethyl)phenylboronic acid: A Guide for Laboratory Professionals
For Immediate Implementation: This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 3-Chloro-4-(hydroxymethyl)phenylboronic acid. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is anticipated to be a white to off-white powder.[1] Based on analogous compounds, the primary hazards include:
-
Eye Irritation: Direct contact can cause serious eye irritation.[1][2]
-
Skin Irritation: May cause skin irritation upon contact.[1][2] Prolonged or repeated exposure could lead to dermatitis.
-
Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.[1][2]
-
Harmful if Swallowed: Ingestion may cause irritation of the digestive tract.[1]
A thorough risk assessment should be conducted before commencing any work, considering the quantities being used and the nature of the experimental procedures.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against dust particles and accidental splashes. Standard safety glasses are insufficient. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents direct skin contact. Gloves should be inspected for integrity before each use and changed immediately if contaminated. |
| Body Protection | A fully buttoned laboratory coat. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask). | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[1] |
Operational Plan: From Receipt to Disposal
A systematic and meticulous workflow is crucial for the safe handling of this compound.
Preparation and Engineering Controls
-
Designated Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]
-
Gather Materials: Have all necessary equipment, including spatulas, weighing paper, and sealable containers, within the fume hood to minimize movement in and out of the controlled workspace.
Step-by-Step Handling Procedure
-
Donning PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood to contain any dust.
-
Use a spatula to carefully transfer the solid, avoiding any actions that could generate dust.[1]
-
If transferring to a solution, add the solid slowly to the solvent to prevent splashing.
-
-
During the Reaction:
-
Keep all containers tightly closed when not in use.[1]
-
Clearly label all vessels containing the compound.
-
-
Post-Handling:
-
Thoroughly clean the work area, including the balance and any contaminated surfaces, with an appropriate solvent.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]
Spill and Emergency Procedures
-
Minor Spills: For small spills within a fume hood, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for hazardous waste disposal.[1] Clean the area with a suitable solvent.
-
Major Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] Seek immediate medical attention.
Disposal Plan
All waste containing this compound, including contaminated consumables and excess material, must be disposed of as hazardous chemical waste.[2]
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Follow all institutional, local, and national regulations for the disposal of hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Hydroxymethyl)phenylboronic acid.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
